2-(Tritylthio)ethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-tritylsulfanylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NS/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17,22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOWICPSVWHCTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10911219 | |
| Record name | 2-[(Triphenylmethyl)sulfanyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10911219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1095-85-8 | |
| Record name | 1095-85-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(Triphenylmethyl)sulfanyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10911219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Tritylthio)ethanamine chemical properties and structure
An In-depth Technical Guide to 2-(Tritylthio)ethanamine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal molecule in organic synthesis and drug development. From its fundamental chemical properties and structure to its synthesis, handling, and advanced applications, this document serves as a critical resource for researchers and scientists. We will explore the strategic importance of the trityl protecting group, detailing validated protocols for its application and selective removal. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for its effective use in complex synthetic architectures, peptide synthesis, and bioconjugation.
Core Chemical Identity and Structure
This compound, also known as S-Tritylcysteamine, is an organic compound featuring a cysteamine backbone where the thiol group is protected by a bulky trityl (triphenylmethyl) group.[1][2] This structure provides a unique combination of a reactive primary amine and a sterically hindered, stable thioether.[1] The trityl group's presence is central to the molecule's utility, allowing the thiol to be masked while other parts of the molecule undergo chemical transformations.[1][2]
The structure consists of a triphenylmethyl group bonded to the sulfur atom of a cysteamine molecule. This arrangement is key to its function as a protecting group in organic synthesis.[1]
Sources
A Comprehensive Technical Guide to the Synthesis of 2-(Tritylthio)ethanamine from Cysteamine
Executive Summary
2-(Tritylthio)ethanamine is a pivotal bifunctional molecule extensively used in medicinal chemistry, peptide synthesis, and bioconjugation. Its value lies in the orthogonal reactivity of its primary amine and a thiol group protected by the bulky trityl moiety. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from cysteamine hydrochloride and trityl chloride. We will delve into the reaction mechanism, offer a detailed step-by-step protocol, and discuss critical aspects of purification, characterization, and process optimization. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable synthesis for this essential chemical building block.
Introduction: The Strategic Importance of this compound
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount. This compound exemplifies this principle, offering a masked thiol functionality that is stable to a wide range of reaction conditions, while presenting a free primary amine for further elaboration.
The core utility of this compound is derived from the S-trityl group:
-
Thiol Protection: The thiol group (-SH) is highly nucleophilic and prone to oxidation, primarily forming disulfide bridges. The sterically demanding trityl (triphenylmethyl) group effectively prevents these undesired side reactions, ensuring the thiol remains inert until its specific reactivity is required.[1]
-
Orthogonal Reactivity: With the thiol masked, the primary amine group is free to participate in standard transformations such as amide coupling, reductive amination, or alkylation. This allows for the sequential construction of complex molecules.[2]
-
Controlled Deprotection: A key advantage of the trityl group is its lability under mild acidic conditions (e.g., trifluoroacetic acid), which regenerates the free thiol.[1][2] This deprotection is typically clean and high-yielding, occurring via the formation of a resonance-stabilized trityl cation.[2]
These features make this compound an indispensable precursor in advanced applications, including the synthesis of inhibitors for proteins like the human kinesin spindle protein (KSP) in anticancer research[3] and as a linker component in the development of antibody-drug conjugates (ADCs).
Reaction Mechanism: The S-Tritylation of Cysteamine
The synthesis proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction. The sulfur atom of cysteamine acts as the nucleophile, attacking the electrophilic carbon of trityl chloride and displacing the chloride ion.
The mechanism unfolds in two key steps:
-
In Situ Thiolate Formation: Cysteamine is typically supplied as a more stable hydrochloride salt. The thiol group is a moderate nucleophile, but its conjugate base, the thiolate anion (-S⁻), is significantly more potent. A non-nucleophilic organic base, such as triethylamine (TEA), is added to serve two purposes: it neutralizes the hydrochloride salt and deprotonates the thiol, generating the reactive thiolate species in the reaction mixture.
-
Nucleophilic Attack and Displacement: The generated thiolate anion attacks the central carbon of the trityl chloride. The three phenyl rings of the trityl group withdraw electron density, making this carbon sufficiently electrophilic. This attack proceeds, displacing the chloride leaving group and forming the stable thioether bond.
The choice of an aprotic polar solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the ionic intermediates without interfering with the nucleophile.[2]
Caption: Mechanism of S-tritylation of cysteamine via an SN2 pathway.
Validated Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis, work-up, and purification of this compound.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Mass / Volume | Moles (mmol) | Equivalents |
| Cysteamine hydrochloride | C₂H₈ClNS | 113.61 | 5.00 g | 44.0 | 1.0 |
| Trityl chloride | C₁₉H₁₅Cl | 278.78 | 12.28 g | 44.0 | 1.0 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 12.7 mL | 90.8 | 2.06 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | ~500 mL | - | - |
| Deionized Water | H₂O | 18.02 | ~500 mL | - | - |
| Brine (sat. NaCl) | NaCl(aq) | - | ~100 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |
Step-by-Step Synthesis Workflow
-
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add cysteamine hydrochloride (5.00 g, 44.0 mmol) and N,N-Dimethylformamide (100 mL). Stir at room temperature until all solids have dissolved.
-
Basification: Carefully add triethylamine (12.7 mL, 90.8 mmol) dropwise to the stirred solution. A white precipitate of triethylammonium hydrochloride will form. Stir for 10 minutes.
-
Addition of Trityl Chloride: Add trityl chloride (12.28 g, 44.0 mmol) to the slurry in portions over 5 minutes. The reaction is mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) [Mobile phase: 30% Ethyl Acetate in Hexanes; Visualization: UV light and potassium permanganate stain]. The starting cysteamine is not UV active, but the trityl-containing product is.
-
Aqueous Work-up: Pour the reaction mixture into a 1 L separatory funnel containing deionized water (250 mL). Rinse the reaction flask with a small amount of diethyl ether and add it to the separatory funnel.
-
Extraction: Extract the aqueous phase with diethyl ether (3 x 150 mL). The product is organic-soluble.
-
Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL). This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. A white to pale yellow solid will be obtained.
-
Purification: The crude solid can be purified by recrystallization from hot ethanol or by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the product as a fine white powder.
Sources
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the S-Trityl Protecting Group: Mechanism, Strategy, and Application
January 2026
Abstract
The triphenylmethyl (trityl, Trt) group is a cornerstone of modern chemical synthesis, serving as a robust and versatile protecting group for thiols (S-Trityl).[1] Its efficacy is rooted in a unique combination of steric bulk and finely tunable acid lability, providing a level of control that is indispensable in the multistep synthesis of complex molecules like peptides, glycopeptides, and other thiol-containing natural products.[2][3] This guide provides an in-depth exploration of the S-trityl group's core mechanistic principles, from its introduction via an SN1 pathway to its cleavage under various conditions. We will dissect the causality behind experimental choices, present field-proven protocols, and offer strategic insights for its application, particularly within the context of solid-phase peptide synthesis (SPPS).
Core Principles: The Chemistry of the Trityl Group
The utility of the trityl group stems from its distinct structural and electronic characteristics. Comprising three phenyl rings attached to a central carbon, it is exceptionally bulky, a feature that dictates its reactivity and selectivity.[4][5]
Mechanism of S-Tritylation: An SN1 Pathway
The protection of a thiol with a trityl group is not a direct SN2 displacement, a pathway that is sterically impossible at a quaternary carbon.[2] Instead, the reaction proceeds via a classic SN1-type mechanism. The process is typically initiated using trityl chloride (TrCl) in the presence of a non-nucleophilic base, such as pyridine or diisopropylethylamine (DIPEA), which serves to neutralize the HCl byproduct.[2] The key to the reaction is the dissociation of TrCl to form the highly stable trityl carbocation. This cation's stability is the result of extensive resonance delocalization of the positive charge across the three phenyl rings. The nucleophilic thiol then attacks this electrophilic carbocation to form the stable thioether linkage.[6] The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction by forming a more reactive trityl-pyridinium intermediate.[2]
Caption: S-Tritylation via an SN1 mechanism.
Steric Influence and Regioselectivity
The immense steric bulk of the trityl group is a powerful tool for achieving regioselectivity.[4] In molecules with multiple nucleophiles, the trityl group will preferentially react with the least sterically hindered site. This is most famously exploited in carbohydrate chemistry to selectively protect primary alcohols over secondary ones.[7] A similar principle applies to thiols, allowing for selective protection of a primary thiol in the presence of more hindered secondary or tertiary thiols, although this scenario is less common.
Modulating Lability: The Role of Substituted Trityl Groups
A key advantage of the trityl group is that its lability can be precisely controlled by adding substituents to the phenyl rings.[6] Electron-donating groups, such as methoxy (-OCH₃), further stabilize the trityl carbocation intermediate through the mesomeric effect.[2] This enhanced stability of the leaving group makes the protecting group more labile and easier to cleave under acidic conditions.[2][8] This principle allows for the creation of an entire family of trityl groups with a spectrum of acid sensitivities, enabling complex orthogonal protection schemes.
| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |
| Trityl | Trt | 1 | 80% Acetic Acid; mild Lewis acids[8] |
| 4-Methoxytrityl | MMT | ~10-70 | 1-3% TFA in DCM[8][9] |
| 4,4'-Dimethoxytrityl | DMT | ~100-1000 | 3% Dichloroacetic Acid (DCA) in DCM[8] |
| Table 1: Relative acid lability of common trityl derivatives. The increased rate of cleavage correlates with the enhanced stability of the carbocation formed upon deprotection. |
The Mechanism of S-Trityl Deprotection
The strategic value of the S-trityl group lies in its facile removal under specific and often mild conditions, ensuring the integrity of the target molecule.
Acid-Catalyzed Cleavage: The Primary Pathway
The most common method for S-trityl deprotection is acidolysis.[1] The mechanism is essentially the reverse of the protection step. The reaction is initiated by a strong acid, typically Trifluoroacetic Acid (TFA), which facilitates the cleavage of the carbon-sulfur bond, regenerating the free thiol and the stable trityl carbocation.[10][11]
A critical component of this process is the use of scavengers . The liberated trityl cation is a potent electrophile that can re-attach to the desired thiol or react with other nucleophilic residues in the molecule (e.g., tryptophan).[12] To prevent these side reactions, scavengers are added to the cleavage cocktail to irreversibly trap the cation.[11] Hindered silanes like triisopropylsilane (TIS) or triethylsilane (TES) are excellent scavengers; they reduce the trityl cation to triphenylmethane in an irreversible hydride transfer reaction, driving the equilibrium towards the deprotected state.[11][12]
Caption: Acid-catalyzed deprotection with cation scavenging.
Alternative Deprotection Strategies
While acidolysis is dominant, other methods offer unique advantages, particularly for forming disulfide bonds directly.
-
Oxidative Cleavage: Reagents like iodine (I₂) can remove the S-trityl group with simultaneous oxidation to form a disulfide bond (R-S-S-R).[10][13] This is a highly valuable technique in peptide synthesis for creating cyclic peptides or introducing specific disulfide bridges.[14]
-
Heavy Metal-Assisted Cleavage: Mercury(II) or silver(I) salts can also effect deprotection.[13][15] These soft metals have a high affinity for the soft sulfur atom, coordinating to it and weakening the C-S bond, which facilitates cleavage.[15][16] Due to the toxicity of heavy metals, these methods are now used less frequently but can offer selectivity in complex systems.[15][17]
Strategic Application in Solid-Phase Peptide Synthesis (SPPS)
The S-trityl group is a workhorse in modern Fmoc-based SPPS for the protection of the cysteine side chain.[10][18] Its utility is grounded in the principle of orthogonality : the ability to remove one protecting group under conditions that leave others intact.[19]
-
Fmoc/tBu Orthogonality: In Fmoc SPPS, the N-terminal Fmoc group is removed at each cycle using a mild base (e.g., piperidine).[20] The S-trityl group is completely stable to these basic conditions.[1] It remains on the cysteine side chain throughout the peptide assembly.
-
Final Cleavage: During the final step, the peptide is cleaved from the resin using a strong acid cocktail, typically containing 95% TFA.[12] This same cocktail simultaneously removes the S-trityl group and other acid-labile side-chain protecting groups (like t-butyl, Boc), yielding the final, deprotected peptide.[10]
Caption: Workflow of S-Trityl group in Fmoc-SPPS.
Field-Proven Experimental Protocols
The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific substrate and scale.
Protocol 1: S-Tritylation of Fmoc-Cys-OH
This protocol describes the protection of the cysteine thiol group.
-
Dissolution: Dissolve Fmoc-Cys-OH (1 equivalent) in anhydrous DMF.
-
Base Addition: Add diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and stir for 10 minutes at room temperature. The base deprotonates the thiol, forming the more nucleophilic thiolate.
-
Tritylation: Add trityl chloride (1.1 equivalents) portion-wise over 15 minutes. The slight excess of TrCl ensures complete conversion.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield Fmoc-Cys(Trt)-OH.
Protocol 2: Acid-Catalyzed Deprotection of an S-Trityl Protected Peptide
This protocol is for the final cleavage and deprotection step in Fmoc-SPPS.
-
Preparation: Place the peptide-resin in a reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A standard formulation is Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% ethanedithiol (EDT).[10] Alternatively, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% TIS is highly effective.[12] The scavengers (phenol, thioanisole, EDT, TIS) are crucial for protecting sensitive residues and trapping the trityl cation.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and incubate at room temperature with occasional swirling for 2-3 hours.
-
Isolation: Filter the resin and collect the filtrate containing the deprotected peptide.
-
Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of ice-cold diethyl ether.
-
Collection: Collect the precipitated peptide by centrifugation, wash with cold ether several times to remove scavengers and residual acid, and then dry under vacuum.
Protocol 3: Oxidative Deprotection and Cyclization with Iodine
This protocol is for forming a disulfide bond directly from an S-trityl protected precursor.[10]
-
Dissolution: Dissolve the S-trityl protected peptide in a suitable solvent such as Dichloromethane (DCM) or a mixture of DCM/Methanol.
-
Iodine Addition: Add a 0.1 M solution of iodine (I₂) in the same solvent (typically 2-5 equivalents per thiol group) dropwise until a persistent yellow-brown color remains.
-
Reaction: Stir the mixture at room temperature for 5-30 minutes. Monitor the reaction for the disappearance of the starting material and formation of the cyclized product by LC-MS.
-
Quenching: Quench the excess iodine by adding an aqueous solution of ascorbic acid or sodium thiosulfate until the solution becomes colorless.
-
Purification: Remove the organic solvent under reduced pressure and purify the resulting peptide by reverse-phase HPLC.
References
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-
Amino Acid Sidechain Deprotection - Aapptec Peptides. [Link]
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Trityl Protecting Group: Trityl Chloride Protection & Deprotection – - Total Synthesis. [Link]
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Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC - NIH. [Link]
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Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC - NIH. [Link]
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A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers. [Link]
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Regioselective Formation of Multiple Disulfide Bonds with the Aid of Postsynthetic S-Tritylation | Organic Letters - ACS Publications. [Link]
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Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers. [Link]
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Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers - ResearchGate. [Link]
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Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity - PubMed Central. [Link]
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Use of trityl thiol for stereoselective thioester synthesis: A new preparation of (S)-thiolactic acid - ResearchGate. [Link]
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Application of the Trityl Group in Peptide Chemistry. [Link]
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In Situ Deprotection and Assembly of S-Tritylalkanethiols on Gold Yields Monolayers Comparable to Those Prepared Directly from Alkanethiols | Langmuir - ACS Publications. [Link]
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Steric effects - Wikipedia. [Link]
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Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
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Influence of the steric bulk of a trityl group in the formation of molecular metallosilicates - ResearchGate. [Link]
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A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03802H. [Link]
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Protecting group - Wikipedia. [Link]
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“Solid-phase peptide synthesis using N -trityl-amino acids.” de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. Lett - Digital CSIC. [Link]
- 1.2 Deprotection: The Concept of Orthogonal Sets.
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Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring - NIH. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring - NIH. [Link]
-
A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups - ResearchGate. [Link]
-
Development of Thiol-Labile α-Amino Protecting Groups for Efficient Solid-Phase Peptide Synthesis - PubMed. [Link]
-
13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. [Link]
-
I have to prepare a mono deprotection over the bis S-trityl group, How can I do it more selective way? Please help me to find a way? | ResearchGate. [Link]
-
Synthesis and reactivity of novel trityl-type protecting groups - ACG Publications. [Link]
-
Understanding Acid Lability of Cysteine Protecting Groups - PMC - NIH. [Link]
-
Transforming Cellulose for Sustainability: Comprehensive Insights into Modification Approaches and Their Applications - ACS Publications. [Link]
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2-(Tritylthio)ethanamine solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 2-(Tritylthio)ethanamine
Authored by a Senior Application Scientist
Foreword
This compound is a pivotal yet often underestimated molecule in the landscape of modern drug development and chemical synthesis. Its unique architecture, featuring a bulky trityl protecting group attached to a flexible ethanamine linker via a sulfur atom, bestows upon it a specific set of chemical properties that are critical for its function. This compound serves as a cornerstone in various applications, most notably as a versatile linker in the synthesis of radiopharmaceuticals and as a crucial building block in solid-phase peptide synthesis. The trityl group offers a sterically hindered protective shield for the thiol, which can be selectively removed under specific acidic conditions, making this compound an invaluable tool for chemists who require precise control over their synthetic routes.
This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond rudimentary data sheets to provide a comprehensive exploration of the solubility and stability of this compound. Understanding these core characteristics is not merely an academic exercise; it is fundamental to the successful design, execution, and optimization of experimental protocols, ensuring the integrity of research outcomes and the efficient progression of drug discovery pipelines. Herein, we dissect the causality behind its behavior in various solvents and under diverse environmental conditions, offering field-proven insights to empower your research and development endeavors.
Core Physicochemical Properties
A foundational understanding of the intrinsic properties of this compound is paramount before delving into its solubility and stability. These characteristics govern its behavior in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C21H21NS | |
| Molecular Weight | 319.46 g/mol | |
| Appearance | White to off-white crystalline powder | Inferred from supplier data |
| Melting Point | 89-93 °C | |
| Boiling Point | 463.5±40.0 °C (Predicted) | |
| pKa | 10.33±0.10 (Predicted) |
Table 1: Key Physicochemical Properties of this compound.
Solubility Profile: A Solvent-by-Solvent Analysis
The solubility of this compound is a direct reflection of its hybrid chemical structure. The large, nonpolar, and hydrophobic trityl group dominates the molecule's character, rendering it largely insoluble in aqueous solutions. Conversely, it exhibits good solubility in a range of organic solvents. This behavior is a critical consideration for its use in organic synthesis and purification processes.
Empirical Solubility Data
While exhaustive quantitative solubility studies are not widely published, a qualitative and semi-quantitative profile can be constructed from its documented use in various synthetic procedures found in patent literature and chemical supplier technical documents.
| Solvent | Solubility | Application Context & Rationale |
| Dichloromethane (DCM) | Soluble | Commonly used as a reaction solvent for this compound, indicating good solubility. Its polarity is well-suited for dissolving the molecule. |
| Chloroform (CHCl3) | Soluble | Similar to DCM, it is an effective solvent for reactions involving this compound. |
| N,N-Dimethylformamide (DMF) | Soluble | Frequently employed in solid-phase peptide synthesis and other organic reactions where this compound is used as a building block. |
| Tetrahydrofuran (THF) | Soluble | A common polar aprotic solvent used in a variety of organic transformations with this compound. |
| Acetonitrile (ACN) | Moderately Soluble | Often used in purification by HPLC, suggesting at least moderate solubility. |
| Methanol (MeOH) | Sparingly Soluble | The polarity of methanol can be too high for the nonpolar trityl group, leading to limited solubility. |
| Ethanol (EtOH) | Sparingly Soluble | Similar to methanol, its solubility is limited due to the polarity mismatch with the trityl group. |
| Water | Insoluble | The hydrophobic nature of the trityl group makes it virtually insoluble in aqueous solutions across a range of pH values. |
| Hexanes | Sparingly Soluble | While nonpolar, the presence of the amine and thioether moieties can limit solubility in purely aliphatic hydrocarbon solvents. |
Table 2: Solubility Profile of this compound in Common Laboratory Solvents.
Experimental Protocol: Determining Solubility
To ascertain the precise solubility of this compound in a novel solvent system, a standardized experimental approach is recommended. This protocol ensures reproducible and accurate results.
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or block
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Pipette a known volume of the solvent into each vial.
-
Securely cap the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Stir the suspensions for a predetermined equilibration period (e.g., 24-48 hours) to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, cease stirring and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solids.
-
-
Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations in the solvent.
-
Analyze the filtered sample and the calibration standards by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the filtered sample using the calibration curve. This concentration represents the saturation solubility.
-
Stability Profile: Navigating Chemical Liabilities
The stability of this compound is dictated by the chemical vulnerabilities of its constituent functional groups: the acid-labile trityl-sulfur bond and the potentially oxidizable thioether linkage.
pH Sensitivity: The Achilles' Heel of the Trityl Group
The most significant chemical instability of this compound is its susceptibility to acidic conditions. The trityl group is a well-known acid-labile protecting group, and its cleavage from the sulfur atom is a common synthetic strategy.
-
Mechanism of Acidic Cleavage: In the presence of acid, the ether-like sulfur atom is protonated. This is followed by the departure of the highly stable trityl cation, which is resonance-stabilized. The resulting free thiol is then available for subsequent reactions.
-
Practical Implications:
-
Avoidance of Strong Acids: During workup and purification, exposure to strong acids should be minimized unless deprotection is intended.
-
Controlled Deprotection: The cleavage of the trityl group can be precisely controlled using specific reagents such as trifluoroacetic acid (TFA), often in the presence of a scavenger like triisopropylsilane (TIS) to prevent side reactions of the liberated trityl cation.
-
Oxidative Stability
The thioether linkage in this compound is susceptible to oxidation, which can convert the sulfide to a sulfoxide and subsequently to a sulfone.
-
Oxidizing Agents: Common laboratory oxidants such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), and even atmospheric oxygen over prolonged periods can lead to the degradation of the compound.
-
Storage and Handling Recommendations:
-
Inert Atmosphere: For long-term storage, it is advisable to keep the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric oxygen.
-
Avoidance of Oxidizing Agents: Care should be taken to ensure that solvents and reagents used with this compound are free from contaminating oxidizing agents.
-
Thermal and Photostability
Based on its melting point and general use in reactions conducted at room temperature or slightly elevated temperatures, this compound exhibits good thermal stability under typical laboratory conditions. However, as with many complex organic molecules, prolonged exposure to high temperatures or high-energy light (UV) should be avoided to prevent potential degradation.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended based on information from safety data sheets (SDS) and chemical best practices:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended.
-
Atmosphere: Store under an inert atmosphere if possible.
-
Light: Protect from light by storing in an amber vial or in a dark location.
-
Container: Keep the container tightly closed to prevent moisture and air ingress.
Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of this compound under various stress conditions.
A typical experimental workflow for assessing the stability of this compound.
Conclusion
This compound is a compound of significant utility, whose effective application hinges on a nuanced understanding of its solubility and stability. Its solubility is dominated by the large, nonpolar trityl group, dictating a preference for organic solvents over aqueous media. The compound's stability is primarily influenced by the acid-labile nature of the trityl-sulfur bond, a feature that is both a point of vulnerability and a strategic advantage in chemical synthesis. By comprehending these characteristics and adhering to the protocols and handling guidelines outlined in this guide, researchers can harness the full potential of this compound, ensuring the reproducibility of their experiments and the successful advancement of their scientific objectives.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 304230, this compound. Retrieved from [Link]
- Wester, H.-J., et al. (2010). U.S. Patent No. US20100069623A1. Washington, DC: U.S. Patent and Trademark Office.
- Babich, J., et al. (2014). U.S. Patent No. US20140348753A1. Washington, DC: U.S. Patent and Trademark Office.
Core Principles of Trityl Group Protection of Thiols
An In-Depth Technical Guide to the Function of the Trityl Group in Thiol Protection
For researchers, scientists, and drug development professionals, the selective protection and deprotection of functional groups is a cornerstone of successful multi-step organic synthesis. Among the various functionalities, the thiol group of cysteine residues and other sulfur-containing molecules presents a unique challenge due to its high nucleophilicity and susceptibility to oxidation.[1][2] The triphenylmethyl (trityl, Trt) group has emerged as a robust and versatile tool for thiol protection, offering a combination of steric bulk and tunable acid lability that is instrumental in the synthesis of complex peptides, nucleotides, and other macromolecules.[3][4] This guide provides a comprehensive exploration of the trityl group's function, from its core chemical principles to its practical applications and experimental protocols.
The effectiveness of the trityl group stems from its distinct structural and electronic characteristics. Comprising three phenyl rings attached to a central carbon, the trityl group is exceptionally bulky. This steric hindrance is a key attribute, enabling the selective protection of sterically accessible functional groups.[3] While commonly used for primary alcohols, it is also highly effective for protecting the thiol group of cysteine.[3][5]
The protection reaction typically proceeds via an S_N1-type mechanism. Trityl chloride (Trt-Cl), in the presence of a base such as pyridine or diisopropylethylamine (DIPEA), dissociates to form a highly stable trityl cation.[3][6] This carbocation is stabilized by the extensive resonance delocalization across the three phenyl rings. The nucleophilic thiol then attacks the trityl cation to form a stable thioether linkage.[6] The reaction is often catalyzed by 4-(dimethylamino)pyridine (DMAP).[6]
Strategies for Deprotection of the S-Trityl Group
A major advantage of the trityl group is its facile removal under mild acidic conditions, a property that underpins its utility in orthogonal protection strategies.[4][7] The cleavage of the S-trityl bond is reversible due to the high stability of the liberated trityl cation and the nucleophilic nature of the free thiol.[8] Therefore, the use of "scavengers" is crucial to irreversibly trap the trityl cation and drive the reaction to completion.[9][10]
Acid-Catalyzed Deprotection
The most common method for trityl group removal is treatment with trifluoroacetic acid (TFA).[11] The reaction is typically performed in the presence of scavengers such as triisopropylsilane (TIS) or triethylsilane (TES), which act as hydride donors to reduce the trityl cation to triphenylmethane.[9][12] Water can also serve as a scavenger. A common cleavage cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v).[8][10] Other mild acids like formic acid can also be employed for deprotection.[3][6]
Orthogonal Deprotection Strategies
The trityl group's sensitivity to acid allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions, a concept known as orthogonal protection.[7][13]
-
Oxidative Cleavage: The S-trityl group can be removed with simultaneous formation of a disulfide bond using mild oxidizing agents like iodine.[14] This is particularly useful in peptide synthesis for the controlled formation of disulfide bridges.
-
Photocatalytic Cleavage: A more recent development is the visible-light-mediated photocatalytic cleavage of trityl-protected thiols under pH-neutral conditions.[15] This method offers an orthogonal approach to traditional acidic deprotection and is compatible with a wide range of functional groups, including other acid-labile protecting groups.[15]
The Trityl Group Family: Fine-Tuning Lability
The electronic properties of the trityl group can be modulated by introducing substituents onto the phenyl rings.[3] This allows for the fine-tuning of the protecting group's lability, enabling highly selective deprotection strategies.
-
Electron-Donating Groups: Methoxy groups, for example, stabilize the trityl cation through resonance, making the protecting group more susceptible to acid cleavage.[6][16] This has led to the development of the 4-methoxytrityl (MMT) and 4,4'-dimethoxytrityl (DMT) groups, which are significantly more acid-labile than the standard trityl group.[16][17]
-
Electron-Withdrawing Groups: Conversely, electron-withdrawing groups destabilize the trityl cation, resulting in a more acid-stable protecting group.[18]
| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |
| Trityl | Trt | 1 | 80% Acetic Acid; mild Lewis acids[16] |
| Monomethoxytrityl | MMT | 10 | Dilute TFA (e.g., 1-3%) in DCM[16] |
| Dimethoxytrityl | DMT | 100 | Very mild acid (e.g., 3% DCA in DCM)[16] |
Applications in Solid-Phase Peptide Synthesis (SPPS)
The trityl group is extensively used for the side-chain protection of cysteine in Fmoc-based solid-phase peptide synthesis (SPPS).[3] Its stability to the basic conditions (typically piperidine in DMF) required for the removal of the N-terminal Fmoc group provides the necessary orthogonality for the stepwise assembly of the peptide chain.[3][4] The S-trityl group is then typically cleaved during the final acidolytic cleavage of the peptide from the resin.
The use of different trityl derivatives with varying acid labilities, in conjunction with other thiol protecting groups, allows for the regioselective formation of multiple disulfide bonds in complex peptides.[13][19]
Comparative Analysis of Thiol Protecting Groups
| Protecting Group | Cleavage Conditions | Orthogonality | Comments |
| Trityl (Trt) | Mild acid (TFA, AcOH)[16] | Orthogonal to Fmoc (base-labile) and many other groups. | Bulky, good for sterically accessible thiols. Cleavage is reversible, requires scavengers.[8] |
| Acetamidomethyl (Acm) | Mercury(II) or Silver(I) salts, Iodine | Orthogonal to acid- and base-labile groups. | Stable to a wide range of conditions. Cleavage reagents can be toxic. |
| tert-Butyl (tBu) | Strong acid (e.g., HF)[9] | Not readily cleaved by TFA. | Very stable to acid. |
| tert-Butylthio (StBu) | Reduction with thiols (e.g., DTT, mercaptoethanol)[19] | Orthogonal to acid- and base-labile groups. | Useful for regioselective disulfide bond formation. |
Experimental Protocols
Protocol 1: General Procedure for S-Tritylation of a Thiol
Materials:
-
Thiol-containing compound (1.0 equiv)
-
Trityl chloride (1.1 equiv)
-
Anhydrous dichloromethane (DCM) or pyridine
-
Diisopropylethylamine (DIPEA) or pyridine (2.0 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional)
Procedure:
-
Dissolve the thiol-containing compound in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (DIPEA or pyridine) to the solution.
-
If used, add a catalytic amount of DMAP.
-
Add trityl chloride portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature overnight or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Deprotection of an S-Trityl Thiol using a TFA Cocktail
Materials:
-
S-Trityl protected compound (1.0 equiv)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v)[8]
-
Cold diethyl ether
Procedure:
-
Dissolve the S-trityl protected compound in the cleavage cocktail.
-
Stir the reaction mixture at room temperature for 1-3 hours. The development of a deep yellow color is indicative of trityl cation formation.[8]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under a stream of nitrogen to reduce the volume of TFA.
-
Precipitate the deprotected product by adding the concentrated solution dropwise to a stirred flask of cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid with cold diethyl ether to remove the scavengers and their byproducts.
-
Dry the product under vacuum.
Conclusion
The trityl group is a powerful and versatile protecting group for thiols, offering a unique combination of steric bulk, stability under various conditions, and tunable acid lability. Its central role in modern synthetic chemistry, particularly in the challenging field of peptide synthesis, is a testament to its reliability and adaptability. By understanding the fundamental principles of its application and the nuances of its deprotection, researchers can effectively leverage the trityl group to achieve their synthetic goals in the development of novel therapeutics and advanced materials.
References
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Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
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Thieme. Modified Trityl Ester Protecting Groups in Peptide Synthesis. [Link]
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Organic Chemistry Portal. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. [Link]
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Royal Society of Chemistry. Cysteine protecting groups: applications in peptide and protein science. [Link]
-
AAPPTec. Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. [Link]
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ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase... [Link]
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ACS Publications. Development of Trityl-Based Photolabile Hydroxyl Protecting Groups. [Link]
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ResearchGate. (a) Cys thiol protection with the trityl (Trt) protecting group.... [Link]
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Common Organic Chemistry. Trityl Protection. [Link]
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NIH. Reduction of cysteine-S-protecting groups by triisopropylsilane. [Link]
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ACS Publications. In Situ Deprotection and Assembly of S-Tritylalkanethiols on Gold Yields Monolayers Comparable to Those Prepared Directly from Alkanethiols. [Link]
-
ResearchGate. Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. [Link]
-
ACG Publications. Synthesis and reactivity of novel trityl-type protecting groups. [Link]
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University of Groningen. Application of the Trityl Group in Peptide Chemistry. [Link]
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Reddit. Protecting Thiol Group in Presence of Alcohol. [Link]
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NIH. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. [Link]
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Wikipedia. Protecting group. [Link]
-
ACS Publications. Facile, Efficient Routes to Diverse Protected Thiols and to Their Deprotection and Addition to Create Functional Polymers by Thiol–Ene Coupling. [Link]
-
NIH. Applications of Thiol-Ene Chemistry for Peptide Science. [Link]
-
ACS Publications. Regioselective Formation of Multiple Disulfide Bonds with the Aid of Postsynthetic S-Tritylation. [Link]
-
K-State Libraries. Chapter 5 Thiol Protecting Groups. [Link]
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ResearchGate. Post‐synthetic modification strategies for the Cys residue:... [Link]
-
Annual Reviews. Medicinal Thiols: Current Status and New Perspectives. [Link]
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The Strategic Deployment of 2-(Tritylthio)ethanamine in Modern Medicinal Chemistry: A Technical Guide
Foreword: Unveiling the Versatility of a Key Synthetic Scaffolding
In the intricate landscape of medicinal chemistry and drug development, the strategic manipulation of molecular architecture is paramount. Among the arsenal of tools available to the modern chemist, protecting groups and bifunctional linkers play a pivotal role in the construction of complex therapeutic agents. 2-(Tritylthio)ethanamine, a molecule characterized by a bulky trityl-protected thiol and a reactive primary amine, has emerged as a cornerstone scaffold with diverse and potent applications. This technical guide provides an in-depth exploration of the core principles and practical applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its unique chemical attributes. We will delve into its fundamental role in thiol protection, its application as a pharmacophore in anticancer agents, its utility as a tunable linker in advanced drug delivery systems, and its emerging significance in the field of radiopharmaceuticals.
I. The Foundational Chemistry of this compound: A Tale of Two Moieties
At its core, the utility of this compound (also known as S-Tritylcysteamine) stems from the orthogonal reactivity of its two key functional groups: the trityl-protected thiol and the primary amine.[1] This bifunctionality allows for sequential and site-specific modifications, a critical requirement in multi-step organic synthesis.[1]
The Trityl Group: A Bulky Guardian of the Reactive Thiol
The triphenylmethyl (trityl) group serves as a robust and sterically demanding protecting group for the highly nucleophilic and easily oxidized thiol functionality.[1] Its large size provides exceptional steric hindrance, preventing unwanted side reactions of the thiol group during synthetic transformations at other parts of the molecule.[1]
A key feature of the trityl group is its lability under mild acidic conditions.[1] The cleavage mechanism proceeds through the formation of a highly resonance-stabilized triphenylmethyl cation (trityl cation).[1] This inherent stability allows for the deprotection of the thiol using relatively mild acids like trifluoroacetic acid (TFA) or formic acid, often in the presence of scavengers to trap the reactive trityl cation.[1][2]
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Introduction: A Promising Scaffold in Anticancer Drug Discovery
An In-depth Technical Guide to the Biological Activity of 2-(Tritylthio)ethanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer therapeutics has led researchers to explore a multitude of chemical scaffolds with unique mechanisms of action. Among these, this compound and its derivatives have emerged as a significant class of compounds, primarily due to their potent inhibitory activity against the Kinesin Spindle Protein (KSP).[1][2] KSP, a member of the kinesin-5 family of motor proteins, plays an indispensable role in the formation of the bipolar mitotic spindle, a critical structure for proper chromosome segregation during cell division.[2] Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in cancer cells, making it an attractive target for cancer chemotherapy.[2]
The parent compound, S-trityl-L-cysteine (STLC), was one of the first identified allosteric inhibitors of KSP.[2] However, its clinical development has been hampered by poor pharmacological properties, including low water solubility and limited bioavailability.[1][2] This has spurred the development of a new generation of inhibitors based on the this compound scaffold, which exhibit improved potency, better physicochemical characteristics, and enhanced anti-proliferative activity across a range of cancer cell lines.[1] This guide provides a comprehensive overview of the synthesis, biological activity, mechanism of action, and structure-activity relationships of these promising derivatives, along with detailed experimental protocols for their evaluation.
Synthesis of this compound Derivatives: A Streamlined Approach
The synthesis of this compound derivatives is typically achieved through the S-alkylation of a cysteine, cysteinol, or cysteamine precursor with a corresponding trityl chloride.[1][3] An efficient two-step procedure has been developed for the synthesis of cysteinol derivatives, which avoids the formation of disulfide byproducts.[1] The general synthetic scheme is outlined below.
General Synthetic Workflow
Caption: General synthetic routes to this compound derivatives.
Experimental Protocol: Synthesis of a Cysteinol Derivative
This protocol describes the synthesis of a this compound derivative starting from L-cysteine.
-
Reduction of L-Cysteine to Cysteinol:
-
To a solution of L-cysteine in THF at 0°C, add a solution of borane-tetrahydrofuran complex (BH3-THF) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the excess borane by the slow addition of DMF.
-
-
S-Alkylation with Trityl Chloride:
-
To the solution containing the in situ generated cysteinol, add the appropriate trityl chloride derivative.
-
Stir the reaction mixture at room temperature until completion.
-
Purify the crude product by column chromatography to obtain the desired this compound derivative.[1]
-
Biological Activity: Potent Inhibition of Kinesin Spindle Protein (KSP)
The primary biological activity of this compound derivatives is their potent and specific inhibition of KSP.[1] These compounds act as allosteric inhibitors, binding to a site on the KSP motor domain that is distinct from the ATP and microtubule binding sites.[1][2] This binding event prevents the conformational changes necessary for motor protein function, leading to the disengagement of KSP from the microtubule track.[1]
The consequence of KSP inhibition is a failure to establish a bipolar mitotic spindle.[2] Instead, cells treated with these inhibitors form a characteristic "monoaster" spindle, with all chromosomes clustered around a single microtubule organizing center.[1] This mitotic arrest ultimately triggers the apoptotic cell death pathway.
Mechanism of Action: Allosteric Inhibition of KSP
Caption: Mechanism of KSP inhibition by this compound derivatives.
Structure-Activity Relationship (SAR) Studies
SAR studies have been crucial in optimizing the potency and pharmacological properties of this compound derivatives.[1] Key findings from these studies are summarized below.
| Structural Modification | Effect on Activity | Rationale |
| Removal of Carboxylic Acid | Increased Potency | Eliminates the zwitterionic character, improving cell permeability.[1] |
| para-Substitution on Trityl Group | Increased Potency | Methyl, chloro, and methoxy groups enhance binding to the allosteric pocket.[1] |
| Cysteinol or Cysteamine Backbone | Increased Potency | Provides a more conformationally flexible scaffold compared to cysteine.[1] |
| Enantiomer from D-cysteine | Equivalent Activity | The stereocenter of the parent cysteine is not critical for KSP inhibition.[1] |
Experimental Protocols for Assessing Biological Activity
Biochemical Assay for KSP Inhibition (IC50 Determination)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound against KSP.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing purified KSP enzyme, microtubules, and a buffer system with ATP.
-
Compound Addition: Add serial dilutions of the this compound derivative to the wells. Include a positive control (e.g., STLC) and a negative control (vehicle).
-
Incubation: Incubate the plate at a controlled temperature to allow the enzymatic reaction to proceed.
-
Measurement of ATPase Activity: Quantify the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric assay (e.g., malachite green).
-
Data Analysis: Plot the percentage of KSP inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Anti-Proliferative Assay (e.g., against NCI60 Panel)
This protocol describes a method to assess the anti-proliferative effects of the compounds on cancer cell lines.
-
Cell Seeding: Seed cells from a cancer cell line (e.g., HeLa, or a panel like the NCI60) into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative for a specified period (e.g., 48-72 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as the sulforhodamine B (SRB) assay or an MTT assay.
-
Data Analysis: Calculate the concentration of the compound that causes a 50% reduction in cell growth (GI50) or cell viability (EC50).[1]
Immunofluorescence Microscopy for Monoaster Spindle Phenotype
This protocol allows for the visualization of the characteristic monoaster spindle phenotype induced by KSP inhibitors.
-
Cell Culture and Treatment: Grow cancer cells on coverslips and treat them with the this compound derivative at a concentration known to induce mitotic arrest.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., methanol or paraformaldehyde) and permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining:
-
Incubate the cells with a primary antibody against α-tubulin to label the microtubules.
-
Wash and then incubate with a fluorescently labeled secondary antibody.
-
Counterstain the DNA with a fluorescent dye such as DAPI.
-
-
Microscopy: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Observe the formation of monoaster spindles in the treated cells.[1]
Future Perspectives and Other Potential Applications
The potent anti-proliferative activity and improved pharmacological properties of this compound derivatives make them highly promising candidates for further development as anticancer therapeutics.[1][2] Their specific mechanism of action, targeting a non-microtubule cytoskeletal protein, may offer advantages over traditional microtubule-targeting agents, which are often associated with significant side effects.[1]
Beyond their role as KSP inhibitors, some studies suggest that these derivatives may possess other biological activities, such as antioxidant properties.[3] The this compound scaffold also serves as a valuable tool in chemical biology and drug development for creating new molecules targeting various biological pathways.[3][4] Further research is warranted to fully explore the therapeutic potential of this versatile class of compounds.
References
- Synthesis and characterization of tritylthioethanamine derivatives with potent KSP inhibitory activity.
- This compound | 1095-85-8.
- This compound | 1095-85-8.
- Synthesis and characterization of tritylthioethanamine derivatives with potent KSP inhibitory activity.
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An In-depth Technical Guide to the Discovery and Application of S-Trityl Protecting Groups in Chemical Synthesis
Abstract
The strategic protection of functional groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with precision and efficiency. Among the myriad of protecting groups available to the synthetic chemist, the S-trityl group holds a distinguished position, particularly in the realm of peptide and oligonucleotide synthesis. This guide provides a comprehensive exploration of the S-trityl protecting group, from its historical origins to its contemporary applications. We will delve into the mechanistic underpinnings of its function, provide detailed experimental protocols, and offer insights into the causality behind its widespread adoption in research and drug development.
Introduction: The Imperative of Thiol Protection
The thiol functional group, with its nucleophilic character and propensity for oxidation to disulfides, presents a unique challenge in multistep organic synthesis.[1][2] Unprotected thiols can engage in a variety of undesired side reactions, including disulfide bond scrambling and alkylation, which can significantly compromise the yield and purity of the target molecule.[3] Consequently, the temporary masking of thiols with a suitable protecting group is often a prerequisite for the successful synthesis of complex biomolecules such as peptides and oligonucleotides.[4][5] An ideal thiol protecting group should be readily introduced in high yield, stable to a wide range of reaction conditions, and cleavable under mild and specific conditions that do not affect other functionalities within the molecule.[6]
The triphenylmethyl (trityl) group, a bulky and acid-labile moiety, has emerged as a preeminent choice for thiol protection.[7] Its journey from a chemical curiosity to an indispensable tool in the synthetic chemist's arsenal is a testament to its unique combination of steric and electronic properties.
Historical Perspective: From a Stable Radical to a Versatile Protector
The story of the trityl group begins not as a protecting group, but as the first stable free radical ever described in organic chemistry. In 1900, Moses Gomberg's synthesis of the triphenylmethyl radical marked a paradigm shift in the understanding of chemical bonding and reactivity.[8] However, it was the subsequent exploration of the trityl cation's remarkable stability that paved the way for its use as a protecting group.
The application of the trityl group for the protection of alcohols was an early development, leveraging the acid-labile nature of the trityl ether linkage.[9] Its extension to the protection of the more nucleophilic thiol group, forming a thioether, was a logical progression. The S-trityl group was found to be cleavable under acidic conditions, a property stemming from the formation of the highly stabilized triphenylmethyl cation upon protonation of the sulfur atom.[10] This acid lability, coupled with its stability to basic conditions, made the S-trityl group an attractive candidate for orthogonal protection strategies, particularly in the burgeoning field of solid-phase peptide synthesis (SPPS).[11][12]
The Chemistry of S-Trityl Protection and Deprotection
The efficacy of the S-trityl group lies in the predictable and controllable nature of its introduction and removal. These processes are governed by fundamental principles of organic reactivity.
Mechanism of S-Trityl Protection
The introduction of the trityl group onto a thiol is typically achieved by reacting the thiol with trityl chloride (TrCl) in the presence of a base.[13][14] The base, often a tertiary amine such as pyridine or triethylamine, serves to deprotonate the thiol, generating a more nucleophilic thiolate anion. This thiolate then displaces the chloride from trityl chloride in a nucleophilic substitution reaction.
Caption: Acid-Catalyzed S-Trityl Deprotection.
To prevent the reactive trityl cation from engaging in side reactions with other nucleophiles in the reaction mixture, scavengers such as triisopropylsilane (TIS) or water are often added. [15]
Applications in Modern Synthesis
The unique properties of the S-trityl group have cemented its role in several key areas of chemical synthesis, most notably in the assembly of peptides and oligonucleotides.
Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), particularly utilizing the Fmoc/tBu strategy, the S-trityl group is a workhorse for the protection of cysteine residues. [3][11][12]The Fmoc (9-fluorenylmethyloxycarbonyl) group, which protects the α-amino group of the amino acids, is base-labile, while the side-chain protecting groups of other amino acids are typically acid-labile (e.g., t-butyl). The S-trityl group is stable to the basic conditions used for Fmoc removal, yet it is readily cleaved during the final acid-mediated cleavage of the peptide from the resin, which also removes the other acid-labile side-chain protecting groups. This orthogonality is crucial for the efficient synthesis of cysteine-containing peptides. [5] The use of S-trityl protected cysteine allows for the synthesis of peptides with free thiol groups, which can then be used for various purposes, including the formation of specific disulfide bonds, bioconjugation, and surface immobilization. [16]
Oligonucleotide Synthesis
The introduction of thiol groups at specific positions within an oligonucleotide is a powerful strategy for enabling a wide range of downstream applications, including the attachment of fluorescent labels, biotin, or other moieties, as well as for the functionalization of gold nanoparticles. [17][18]The S-trityl group plays a pivotal role in this process. A common approach involves the use of a phosphoramidite reagent bearing a thiol tether protected by a trityl group. [17]This reagent can be incorporated at the 5'-end, 3'-end, or internally within the oligonucleotide sequence during automated solid-phase synthesis.
Following the synthesis and deprotection of the oligonucleotide, the S-trityl group can be selectively removed to unmask the reactive thiol. A common method for this deprotection in the context of oligonucleotides is treatment with silver nitrate, followed by the addition of dithiothreitol (DTT) to remove the silver ions. [17]
Experimental Protocols
The following protocols are provided as illustrative examples of the introduction and removal of the S-trityl protecting group. Researchers should always consult the primary literature for specific reaction conditions tailored to their substrate.
Protocol for S-Tritylation of a Thiol
Objective: To protect a thiol functional group with a trityl group.
Materials:
-
Thiol-containing substrate
-
Trityl chloride (TrCl)
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the thiol-containing substrate in DCM.
-
Add pyridine (1.5-2.0 equivalents) to the solution and stir.
-
Add trityl chloride (1.1-1.2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol for Acid-Mediated S-Trityl Deprotection
Objective: To remove the S-trityl protecting group under acidic conditions.
Materials:
-
S-trityl protected substrate
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) or another suitable scavenger
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the S-trityl protected substrate in DCM.
-
Add TIS (5-10 equivalents) to the solution.
-
Add TFA to the reaction mixture (typically 5-50% v/v in DCM, depending on the substrate's sensitivity).
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.
-
Dry the product under vacuum.
Protocol for S-Trityl Deprotection in Oligonucleotide Synthesis
Objective: To deprotect an S-trityl modified oligonucleotide.
Materials:
-
S-trityl modified oligonucleotide
-
Silver nitrate (AgNO₃) solution (e.g., 0.1 M)
-
Dithiothreitol (DTT) solution (e.g., 1 M)
-
Buffer (e.g., TE buffer, pH 7.5)
Procedure:
-
Dissolve the S-trityl modified oligonucleotide in buffer.
-
Add the silver nitrate solution and incubate at room temperature for 30 minutes. A white precipitate of the silver-trityl complex may form.
-
Add the DTT solution and incubate for an additional 1 hour. The solution may turn yellow.
-
Purify the deprotected oligonucleotide using standard methods such as ethanol precipitation or size-exclusion chromatography to remove the silver salts and excess reagents.
The Trityl Family: Fine-Tuning Reactivity
The versatility of the trityl group has been expanded through the development of derivatives with modified electronic properties, which in turn modulates their acid lability. [7]This allows for a more nuanced control over deprotection and enables more complex orthogonal protection schemes.
| Protecting Group | Abbreviation | Relative Rate of Acidic Cleavage |
| Trityl | Trt | 1 |
| 4-Methoxytrityl | Mmt | ~10 |
| 4,4'-Dimethoxytrityl | Dmt | ~100 |
The increased acid lability of the methoxy-substituted trityl groups is due to the electron-donating nature of the methoxy groups, which further stabilize the resulting carbocation upon cleavage. This allows for their removal under milder acidic conditions than those required for the parent trityl group, a feature that is particularly valuable in the synthesis of sensitive molecules. [19]
Conclusion
The S-trityl protecting group, born from the discovery of the first stable organic radical, has evolved into an indispensable tool for the modern synthetic chemist. Its unique combination of steric bulk, stability to a broad range of reagents, and tunable acid lability has made it a cornerstone of peptide and oligonucleotide synthesis. A thorough understanding of its history, the mechanisms governing its application, and the practical aspects of its use is essential for researchers and drug development professionals seeking to harness its full potential in the creation of complex and life-changing molecules.
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Thiol modifiers in oligonucleotide synthesis. (2017). Link
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Application Notes and Protocols for Cysteine Protection in SPPS: A Focus on Trityl-Based Thioether Protecting Groups. Benchchem. Link
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Application of the Trityl Group in Peptide Chemistry. Link
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Synthesis of Oligonucleotides Carrying Thiol Groups Using a Simple Reagent Derived from Threoninol. (2011). Molecules, 16(12), 9949-9960. Link
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Amino Acid Sidechain Deprotection. Aapptec Peptides. Link
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A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups. (2014). Organic & Biomolecular Chemistry, 12(45), 9144-9148. Link
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A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. (2014). Organic & Biomolecular Chemistry, 12(45), 9144-9148. Link
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Cysteine protecting groups: applications in peptide and protein science. (2021). Chemical Society Reviews, 50(20), 11098-11155. Link
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Reduction of cysteine-S-protecting groups by triisopropylsilane. (2011). Journal of Peptide Science, 17(5), 348-354. Link
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Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. Link
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Cysteine protecting groups: applications in peptide and protein science. (2021). Chemical Society Reviews, 50(20), 11098-11155. Link
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Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. Glen Report. Link
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Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. (2024). Organic Process Research & Development. Link
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Triphenylmethyl radical. Wikipedia. Link
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Chemical synthesis of oligonucleotides containing a free sulphydryl group and subsequent attachment of thiol specific probes. (1987). Nucleic Acids Research, 15(7), 2891-2909. Link
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Amino protecting group—triphenylmethyl series. Suzhou Highfine Biotech. (2025). Link
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Amino Acid Derivatives for Peptide Synthesis. Link
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Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich. Link
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Oligonucleotide Synthesis. 11. The Use of Substituted Trityl Groups. (1974). Journal of the American Chemical Society, 96(23), 7325-7333. Link
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Protection of the Thiol group. Semantic Scholar. Link
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The Chemistry of Protection: S-Trityl-L-cysteine in Organic Synthesis. Link
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(a) Cys thiol protection with the trityl (Trt) protecting group.... ResearchGate. Link
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The role of thiols and disulfides in protein chemical and physical stability. (2003). Advanced Drug Delivery Reviews, 55(5), 679-701. Link
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Use of trityl thiol for stereoselective thioester synthesis: A new preparation of (S)-thiolactic acid. ResearchGate. Link
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Chapter 5 Thiol Protecting Groups. Link
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Trityl Protection. Common Organic Chemistry. Link
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Cysteine Derivatives. Bachem. (2021). Link
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Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. Link
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Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. ResearchGate. Link
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An In-depth Technical Guide to Trityl Protecting Groups in Chemical Synthesis. Benchchem. Link
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Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Link
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Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. (2020). Molecules, 25(15), 3442. Link
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Synthesis and reactivity of novel trityl-type protecting groups. (2022). ACG Publications. Link
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Protecting group. Wikipedia. Link
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Solid-phase peptide synthesis using N -trityl-amino acids. Digital CSIC. Link
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Triphenylmethyl chloride. Wikipedia. Link
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Recent Applications of Bifunctional Trityl Groups. ResearchGate. Link
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On cysteine and cystine peptides. Part V. S-trityl. RSC Publishing. Link
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Research Advances on the Applications of Triphenylmethyl (Trityl) Protecting Groups in Organic Synthesis. ResearchGate. Link
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The Versatile Building Block: A Technical Guide to 2-(Tritylthio)ethanamine in Modern Organic Synthesis
Abstract
In the landscape of complex molecular architecture, the strategic use of protecting groups is paramount. 2-(Tritylthio)ethanamine, a bifunctional molecule featuring a sterically hindered and acid-labile S-trityl protected thiol and a primary amine, has emerged as a cornerstone building block for researchers in organic synthesis and drug development. This technical guide provides an in-depth exploration of the core principles and practical applications of this compound, moving beyond a simple recitation of protocols to explain the underlying chemical causality. We will delve into its synthesis, the nuanced mechanics of its protection/deprotection chemistry, and its pivotal role in peptide synthesis, bioconjugation, and the development of novel therapeutics. This document is intended to serve as a comprehensive resource for scientists, offering both foundational knowledge and field-proven insights to harness the full potential of this versatile reagent.
Introduction: The Strategic Importance of the Trityl Group in Thiol Protection
The triphenylmethyl (trityl, Trt) group is a bulky protecting group renowned for its application in safeguarding alcohols, amines, and thiols.[1][2] Its efficacy stems from a combination of steric hindrance, which shields the protected functional group from unwanted reactions, and its susceptibility to cleavage under specific, mild acidic conditions.[1][3] This acid lability is a direct consequence of the remarkable stability of the triphenylmethyl carbocation, which is extensively stabilized by resonance across its three phenyl rings.[2]
This compound, also known as S-tritylcysteamine, strategically incorporates this protective chemistry into a bifunctional scaffold.[4][5] The presence of a primary amine provides a reactive handle for a myriad of synthetic transformations, including amide bond formation and nucleophilic additions, while the S-trityl group ensures the highly reactive thiol remains inert until its desired unveiling.[4][5] This orthogonality is the key to its utility, allowing for sequential and controlled manipulations of a molecule's architecture.
Synthesis and Physicochemical Properties
The synthesis of this compound is typically achieved through the S-alkylation of cysteamine with trityl chloride.[4] This straightforward reaction provides the target molecule in good yields. The resulting compound is a white to off-white solid, soluble in many common organic solvents.[6]
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₁NS | [4][5] |
| Molecular Weight | 319.47 g/mol | [6][7] |
| CAS Number | 1095-85-8 | [4][5] |
| Appearance | White to off-white solid | [6] |
| Storage | Inert atmosphere, room temperature, protected from light | [6] |
The Core of Utility: Protection and Deprotection Strategies
The judicious application of this compound hinges on a thorough understanding of the S-trityl group's stability and the precise conditions required for its removal.
Stability Profile
The S-trityl group exhibits remarkable stability under a range of conditions, a critical feature for multistep synthesis:
-
Basic Conditions: It is stable to bases, making it compatible with Fmoc-based solid-phase peptide synthesis (SPPS), where piperidine is used for Fmoc group removal.[2][3]
-
Oxidative and Reductive Conditions: The trityl thioether linkage is generally resistant to many common oxidizing and reducing agents that might otherwise affect a free thiol.[3]
Deprotection Methodologies: A Comparative Analysis
The selective cleavage of the S-trityl group is the linchpin of its utility. The choice of deprotection method is dictated by the overall synthetic strategy and the presence of other sensitive functional groups.
The most common method for S-trityl deprotection involves treatment with a mild acid, typically trifluoroacetic acid (TFA).[3] The mechanism proceeds via protonation of the sulfur atom, followed by cleavage of the carbon-sulfur bond to release the free thiol and the stable trityl cation.
Caption: Acid-catalyzed deprotection of an S-trityl group.
A critical consideration in acid-catalyzed deprotection is the management of the liberated trityl cation. This highly electrophilic species can be "scavenged" by nucleophilic thiols, leading to re-tritylation and incomplete deprotection.[8] To circumvent this, scavengers are added to the cleavage cocktail to irreversibly trap the trityl cation.[8]
| Scavenger | Concentration | Function | Source |
| Triisopropylsilane (TIS) | 2.5% - 5% (v/v) | Reduces the trityl cation to the inert triphenylmethane. | [8] |
| Ethanedithiol (EDT) | 2.5% (v/v) | Acts as a scavenger for both trityl and other protecting group cations (e.g., t-butyl). | [8] |
| Water | 2.5% - 5% (v/v) | Can act as a scavenger and aids in the solubility of the peptide. | [8] |
An alternative, highly selective method for S-trityl cleavage is reductive demercuration.[9][10][11] This room-temperature method utilizes mercury(II) salts (e.g., HgCl₂ or Hg(OAc)₂) to catalyze the cleavage, followed by reduction with sodium borohydride.[9][10][11] A key advantage of this approach is its orthogonality to acid-labile N-trityl and O-trityl groups, which remain intact under these conditions.[9][10][12] Conversely, strong Brønsted acids will cleave N- and O-trityl bonds while leaving the S-trityl group unaffected.[9][10] This differential reactivity allows for highly selective deprotection strategies in poly-functionalized molecules.[10][12]
Caption: Orthogonal deprotection of N- and S-trityl groups.
Applications in Organic Synthesis
Peptide Synthesis: A Reliable Cysteine Precursor
This compound is a valuable building block in peptide synthesis, particularly for the introduction of cysteine residues. The S-trityl protected cysteine can be incorporated into the growing peptide chain using standard coupling methodologies.[3] The stability of the trityl group to the basic conditions of Fmoc deprotection ensures the integrity of the thiol side chain throughout the synthesis.[2][3] Subsequent cleavage of the S-trityl group, typically during the final global deprotection with a TFA-based cocktail, liberates the free thiol, which can then participate in disulfide bond formation or other modifications.[3]
Bioconjugation and Linker Technologies
The dual functionality of this compound makes it an attractive component in the design of linkers for bioconjugation. The primary amine can be used to attach the linker to a biomolecule or a solid support, while the protected thiol provides a latent site for subsequent conjugation after deprotection. This strategy is employed in the synthesis of complex bioconjugates, including antibody-drug conjugates and functionalized nanoparticles.
Drug Discovery: The this compound Scaffold in KSP Inhibitors
Derivatives of this compound have shown significant promise in the field of oncology. Specifically, they have been identified as potent inhibitors of the human kinesin spindle protein (KSP).[4][13] KSP plays a crucial role in the formation of the bipolar spindle during mitosis, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells.[13] The this compound scaffold provides a conformationally flexible backbone for the design of allosteric KSP inhibitors with improved water solubility and drug-like properties.[13] Certain derivatives have demonstrated potent anti-proliferative activity against a wide range of cancer cell lines, highlighting the therapeutic potential of this chemical scaffold.[4][13]
Experimental Protocols
General Protocol for S-Trityl Deprotection in Solid-Phase Peptide Synthesis
This protocol outlines a standard procedure for the cleavage of a peptide from the resin and the simultaneous deprotection of the S-trityl group from a cysteine residue.
-
Resin Preparation: Following the final Fmoc deprotection, wash the peptidyl-resin thoroughly with dimethylformamide (DMF) (3 x 1 min), followed by dichloromethane (DCM) (3 x 1 min). Dry the resin under vacuum for at least 1 hour.[8]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. A common formulation is TFA/TIS/Water (95:2.5:2.5 v/v/v). For peptides containing tryptophan, the addition of 2.5% EDT is recommended.[8]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin in a reaction vessel. Ensure the resin is fully submerged. Gently agitate the mixture at room temperature for 2-3 hours. The reaction mixture will typically develop a yellow to orange color due to the formation of the trityl cation.[8]
-
Peptide Precipitation and Isolation: Filter the cleavage mixture to separate the resin. Collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[8]
-
Washing and Drying: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two to three times to remove scavengers and cleaved protecting groups. Dry the peptide pellet under vacuum.[8]
Caption: Workflow for S-trityl deprotection in SPPS.
Conclusion
This compound is more than just a simple building block; it is a testament to the power of strategic protecting group chemistry in enabling the synthesis of complex and valuable molecules. Its robust yet selectively cleavable S-trityl group, combined with a versatile primary amine, provides a powerful tool for chemists across various disciplines. From the assembly of intricate peptides to the development of next-generation cancer therapeutics, the applications of this compound continue to expand. A thorough understanding of its properties and the nuances of its deprotection chemistry, as outlined in this guide, is essential for leveraging its full potential in the pursuit of scientific innovation.
References
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Bartlett, P. A.; Luis, S. V. Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. J. Org. Chem.2001 , 66 (21), 7079–7082. [Link]
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O'Donnell, M. J.; et al. Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers. PubMed2001 . [Link]
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Rickert, K. W.; et al. Synthesis and characterization of tritylthioethanamine derivatives with potent KSP inhibitory activity. Bioorg. Med. Chem. Lett.2011 , 21 (17), 5047–5051. [Link]
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Protecting group. Wikipedia. [Link]
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Application of the Trityl Group in Peptide Chemistry. Radboud University. [Link]
-
On the Selective Deprotection of Trityl Ethers. J. Org. Chem.2001 , 66 (21), 7079-7082. [Link]
-
Convergent Synthesis of Thioether Containing Peptides. MDPI. 2018 . [Link]
-
One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. J. Org. Chem.2021 , 86 (17), 11843–11851. [Link]
-
A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. J. Chem. Soc., Chem. Commun.1994 , (22), 2589-2590. [Link]
-
Use of the 2-chlorotrityl chloride resin for microwave-assisted solid phase peptide synthesis. Biopolymers. 2015 , 104 (5), 506-14. [Link]
-
Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules. 2020 , 25 (15), 3462. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. 2021 , 26 (4), 855. [Link]
-
Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. CEM Corporation. [Link]
-
One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chem. Sci.2018 , 9 (10), 2795-2800. [Link]
-
Linkers for Bioconjugation. Tesis Doctorals en Xarxa. [Link]
-
Synthesis of radiolabelled photolabile fusidic acid analogues. ResearchGate. 2025 . [Link]
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The Trityl Group in Electrophilic Aromatic Substitution: A Technical Guide for Researchers
Abstract
The triphenylmethyl (trityl) group, renowned for its utility as a sterically demanding and acid-labile protecting group, also presents a fascinating case study in electrophilic aromatic substitution (EAS) reactions. This in-depth technical guide provides a comprehensive exploration of the trityl group's behavior as a substituent on an aromatic ring, influencing the regioselectivity and reactivity of its constituent phenyl rings toward electrophiles. We will delve into the mechanistic underpinnings of its directing effects, the profound impact of steric hindrance, and provide detailed protocols for key EAS reactions such as nitration, halogenation, and sulfonation. Furthermore, this guide will examine the intriguing intramolecular cyclization of the trityl cation, a reaction that underscores the unique reactivity of this bulky substituent. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the trityl group's reactivity beyond its protective role.
The Triphenylmethyl (Trityl) Group as a Substituent in EAS Reactions
The trityl group, consisting of a central carbon atom bonded to three phenyl rings, exerts a significant influence on the electrophilic aromatic substitution reactions of these rings. Its behavior is governed by a combination of electronic and steric effects.
Electronic Effects: A Weakly Activating Ortho-, Para- Director
The trityl group is classified as a weakly activating, ortho-, para- directing group in electrophilic aromatic substitution reactions. This is primarily due to the electron-donating inductive effect (+I) of the central sp³-hybridized carbon atom.[1][2] This inductive effect increases the electron density of the attached phenyl rings, making them more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene.[3][4]
The ortho-, para- directing nature of the trityl group can be understood by examining the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction. When the electrophile attacks at the ortho or para position, one of the resonance structures of the arenium ion places the positive charge on the carbon atom directly attached to the trityl group. This allows the electron-donating alkyl group to directly stabilize the positive charge through its inductive effect, lowering the activation energy for the formation of the ortho and para products.[5][6] In contrast, attack at the meta position does not allow for this direct stabilization of the carbocation by the trityl group.[5]
Steric Effects: The Dominance of Para-Substitution
While electronically an ortho-, para- director, the most significant factor governing the regioselectivity of EAS reactions on the trityl group is its immense steric bulk.[7][8] The three phenyl rings create a highly congested environment around the central carbon, severely hindering the approach of an electrophile to the ortho positions of the phenyl rings.[9] This steric hindrance dramatically disfavors ortho-substitution, leading to a strong preference for substitution at the less sterically encumbered para position.[7][9] Therefore, in practice, the major product of electrophilic aromatic substitution on a trityl-substituted ring is almost exclusively the para-isomer.
Key Electrophilic Aromatic Substitution Reactions of Triphenylmethane
Triphenylmethane, the parent hydrocarbon of the trityl group, serves as the primary substrate for studying these EAS reactions.
Nitration of Triphenylmethane
The nitration of triphenylmethane introduces a nitro group (-NO₂) onto one of the phenyl rings. The reaction typically proceeds with a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[10][11]
Reaction Mechanism:
Caption: Mechanism of Nitration of Triphenylmethane.
Experimental Protocol: Synthesis of p-Nitrotriphenylmethane
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 10 g of triphenylmethane dissolved in 50 mL of glacial acetic acid to 0-5 °C in an ice bath.
-
Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of 5 mL of concentrated nitric acid and 5 mL of concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Work-up: Pour the reaction mixture into 200 mL of ice-water. The solid product will precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold water until the washings are neutral, and then recrystallize from ethanol to obtain p-nitrotriphenylmethane.
| Reactant | Molar Mass ( g/mol ) | Amount | Equivalents |
| Triphenylmethane | 244.33 | 10 g | 1.0 |
| Nitric Acid (conc.) | 63.01 | 5 mL | ~2.1 |
| Sulfuric Acid (conc.) | 98.08 | 5 mL | ~2.3 |
Table 1: Reagents for the Nitration of Triphenylmethane.
Halogenation of Triphenylmethane
Halogenation of triphenylmethane, typically bromination or chlorination, introduces a halogen atom onto a phenyl ring. These reactions usually require a Lewis acid catalyst, such as FeCl₃ or FeBr₃, to polarize the halogen molecule and generate a more potent electrophile.[12]
Reaction Mechanism:
Caption: Mechanism of Sulfonation of Triphenylmethane.
Experimental Protocol: Synthesis of p-Triphenylmethanesulfonic Acid
-
Reaction Setup: In a flask equipped with a magnetic stirrer, carefully add 10 g of triphenylmethane to 20 mL of fuming sulfuric acid (20% SO₃) at room temperature.
-
Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The sulfonic acid product will precipitate.
-
Purification: Collect the precipitate by filtration and wash it with cold, concentrated hydrochloric acid to remove any unreacted starting material. The product can be further purified by recrystallization from water.
| Reactant | Molar Mass ( g/mol ) | Amount |
| Triphenylmethane | 244.33 | 10 g |
| Fuming Sulfuric Acid (20% SO₃) | - | 20 mL |
Table 3: Reagents for the Sulfonation of Triphenylmethane.
Intramolecular Cyclization of the Trityl Cation: Formation of 9-Phenylfluorene
Under strongly acidic conditions, triphenylmethane can undergo an intramolecular Friedel-Crafts type reaction to form 9-phenylfluorene. [13]This reaction proceeds through the formation of the trityl cation, which then acts as an electrophile and attacks one of its own phenyl rings at the ortho position. [13] Reaction Mechanism:
Caption: Intramolecular Cyclization of the Trityl Cation.
This reaction highlights the dual nature of the trityl group: it can act as a substituent directing external electrophiles, and its cationic form can itself be a potent electrophile for intramolecular reactions.
Experimental Protocol: Synthesis of 9-Phenylfluorene from Triphenylmethane [14][15][16]
-
Reaction Setup: In a round-bottom flask, dissolve 5 g of triphenylmethane in 50 mL of dry nitrobenzene.
-
Catalyst Addition: Add 1 g of anhydrous aluminum chloride to the solution.
-
Reaction: Heat the mixture at 100 °C for 3 hours.
-
Work-up: Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to decompose the catalyst.
-
Extraction: Separate the organic layer, wash it with water and then with a dilute sodium bicarbonate solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the nitrobenzene by steam distillation. The solid residue is then recrystallized from ethanol to yield 9-phenylfluorene.
Conclusion
The trityl group, while primarily recognized for its role in protecting functional groups, demonstrates rich and predictable reactivity in electrophilic aromatic substitution. Its weak activating and ortho-, para- directing nature, dominated by profound steric hindrance that overwhelmingly favors para-substitution, provides a clear framework for predicting reaction outcomes. The detailed protocols for nitration, halogenation, and sulfonation of triphenylmethane offer practical guidance for the synthesis of its derivatives. Furthermore, the intramolecular cyclization to 9-phenylfluorene showcases the electrophilic potential of the trityl cation itself. A thorough understanding of these reactions is crucial for chemists and drug development professionals who utilize trityl-containing scaffolds, enabling them to anticipate and control the chemical transformations of these important molecular architectures.
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Letsinger, R. L., Collat, R., & Magnusson, M. (1954). The Formation of 9-Phenylfluorene and Triphenylmethane by Disproportionation of Triphenylmethyl. Journal of the American Chemical Society, 76(16), 4185–4186. [Link]
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Introduction: Navigating the Bifunctional Landscape of 2-(Tritylthio)ethanamine
An In-depth Technical Guide to the Reactivity of the Free Amine in 2-(Tritylthio)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This compound, a molecule with the chemical formula C₂₁H₂₁NS, presents a fascinating case of dual functionality that has cemented its importance in the realms of organic synthesis, medicinal chemistry, and bioconjugation.[1] At its core, it is an ethanamine backbone where a primary amine offers a nucleophilic center for a variety of chemical transformations. This amine is complemented by a thiol group strategically protected by a bulky trityl (triphenylmethyl) group. This configuration makes this compound a versatile building block, allowing for selective reactions at the amine while the thiol remains masked, ready for subsequent deprotection and further functionalization.[2]
The strategic importance of this molecule lies in its ability to introduce a reactive thiol group in a controlled manner, a crucial feature in peptide synthesis for incorporating cysteine residues and in the development of targeted drug delivery systems.[2] Furthermore, derivatives of this compound have demonstrated significant biological activities, including potential anticancer and antioxidant properties, making it a valuable scaffold in drug discovery.[1][3] This guide provides a comprehensive exploration of the reactivity of the free amine in this compound, offering insights into the underlying principles that govern its chemical behavior and providing practical protocols for its application in research and development.
The Guardian of the Thiol: Influence of the Trityl Group
The trityl group is not a mere passenger in the molecular architecture of this compound; it is an active participant that profoundly influences the reactivity of the entire molecule. Its primary role is to serve as a robust protecting group for the highly nucleophilic and easily oxidized thiol functionality.[2] This protection is paramount in multi-step syntheses, preventing undesired side reactions such as the formation of disulfides.[2]
The sheer size of the trityl group imposes significant steric hindrance around the sulfur atom, a factor that can also subtly modulate the reactivity of the neighboring primary amine.[2][4] While the ethyl linker provides some spatial separation, the bulky nature of the three phenyl rings can influence the approach of reactants to the amine, a consideration that becomes critical in the design of synthetic strategies. Electronically, the trityl group is largely considered to be sterically driven in its influence on the nearby amine, with its electron-donating or withdrawing effects being less pronounced compared to its bulk.
The Nucleophilic Heart: Key Reactions of the Primary Amine
The primary amine of this compound is a versatile nucleophile, readily participating in a range of bond-forming reactions. Understanding the nuances of these reactions is key to harnessing the full synthetic potential of this molecule.
Acylation: Forging the Amide Bond
The formation of an amide bond via acylation is one of the most fundamental and widely utilized reactions of the primary amine in this compound. This reaction is central to peptide synthesis and the construction of various bioactive molecules.
Mechanistic Insights: The acylation of the primary amine proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride, anhydride, or an activated carboxylic acid), leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group to yield the stable amide product.
Diagram of the Acylation Mechanism
Caption: General mechanism of amine acylation.
Experimental Protocol: Synthesis of N-Acetyl-2-(Tritylthio)ethanamine
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution to act as a scavenger for the acidic byproduct.
-
Acylating Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetic anhydride or acetyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-acetyl-2-(Tritylthio)ethanamine.
| Parameter | Condition A | Condition B | Condition C |
| Acylating Agent | Acetic Anhydride | Acetyl Chloride | Acetic Acid/HATU |
| Base | Triethylamine | DIPEA | DIPEA |
| Solvent | DCM | DCM | DMF |
| Temperature | 0 °C to RT | 0 °C to RT | RT |
| Typical Yield | >90% | >95% | >85% |
| Caption: Table summarizing typical conditions for the acylation of this compound. |
Alkylation: Expanding the Amine's Substituent Scope
Alkylation of the primary amine in this compound allows for the introduction of alkyl groups, leading to the formation of secondary and, subsequently, tertiary amines. However, this reaction requires careful control to avoid over-alkylation.[5][6]
Mechanistic Considerations: The alkylation proceeds via a nucleophilic substitution (Sɴ2) reaction where the amine attacks an alkyl halide or another suitable electrophile. A significant challenge is that the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event and the formation of a tertiary amine.[6]
Diagram of the Alkylation Process
Caption: Workflow illustrating the alkylation of a primary amine and the potential for over-alkylation.
Experimental Protocol: Mono-N-Benzylation of this compound
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) and a mild base such as potassium carbonate (2 equivalents) in a polar aprotic solvent like acetonitrile.
-
Alkylating Agent: Add benzyl bromide (1.1 equivalents) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60 °C) and monitor by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the base. Remove the solvent in vacuo.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography to isolate the mono-benzylated secondary amine.
| Alkylating Agent | Base | Solvent | Typical Outcome |
| Methyl Iodide | K₂CO₃ | Acetonitrile | Mixture of secondary and tertiary amines |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | Predominantly secondary amine |
| Isopropyl Bromide | NaH | DMF | Low conversion due to steric hindrance |
| Caption: Comparison of different alkylating agents for the N-alkylation of this compound. |
Reductive Amination: A Controlled Route to Substituted Amines
Reductive amination offers a more controlled and efficient method for the synthesis of secondary and tertiary amines compared to direct alkylation.[7] This two-step, one-pot process involves the initial formation of an imine or enamine, followed by its reduction.
The Process: The primary amine of this compound first reacts with an aldehyde or ketone to form an imine intermediate. This imine is then selectively reduced in situ by a mild reducing agent to the corresponding secondary amine.[7]
Diagram of the Reductive Amination Workflow
Caption: Stepwise workflow of reductive amination.
Experimental Protocol: Reductive Amination with Benzaldehyde
-
Reactant Solution: Dissolve this compound (1 equivalent) and benzaldehyde (1.1 equivalents) in a suitable solvent such as methanol or 1,2-dichloroethane.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The reaction can be promoted by the addition of a mild acid catalyst like acetic acid.
-
Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature overnight and monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available | Can reduce the starting aldehyde/ketone |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines over carbonyls | Toxic cyanide byproduct |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, non-toxic byproducts | More expensive |
| Caption: Comparison of common reducing agents for reductive amination.[7] |
Orthogonal Deprotection: Unveiling the Thiol
A key advantage of using this compound is the ability to selectively deprotect the thiol group under conditions that leave the newly formed bonds at the amine terminus intact. This orthogonal deprotection strategy is crucial for sequential chemical modifications.[2]
The S-trityl group is labile under acidic conditions.[8] Treatment with acids like trifluoroacetic acid (TFA), often in the presence of a scavenger such as triethylsilane (TES) to trap the released trityl cation, efficiently cleaves the carbon-sulfur bond to reveal the free thiol.[2] The amide or secondary/tertiary amine functionalities are generally stable under these mild acidic deprotection conditions.
Experimental Protocol: Deprotection of the S-Trityl Group
-
Dissolution: Dissolve the N-functionalized this compound derivative in a suitable solvent like dichloromethane (DCM).
-
Reagent Addition: Add a scavenger such as triethylsilane (TES) (5-10 equivalents).
-
Acidification: Slowly add trifluoroacetic acid (TFA) (typically 5-50% v/v in DCM) to the solution at room temperature.
-
Reaction: Stir the mixture for 1-2 hours.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure.
-
Precipitation and Isolation: Triturate the residue with cold diethyl ether to precipitate the deprotected product, which can then be isolated by filtration.
Applications in the Vanguard of Synthesis
The unique reactivity profile of this compound makes it an invaluable tool in several advanced synthetic applications:
-
Peptide and Peptidomimetic Synthesis: It serves as a protected cysteine surrogate, enabling the stepwise assembly of peptides on solid supports.[2]
-
Bioconjugation and Surface Modification: The deprotected thiol can be used for "thiol-ene" click chemistry or for coupling to maleimide-functionalized biomolecules and surfaces.[2]
-
Medicinal Chemistry and Drug Discovery: The this compound scaffold has been utilized to develop potent inhibitors of kinesin spindle protein (KSP), a target for anticancer therapies.[3]
Conclusion: A Versatile Tool for Modern Chemistry
This compound stands out as a bifunctional molecule of significant utility in contemporary chemical synthesis. The strategic interplay between its nucleophilic primary amine and the sterically encumbered, yet readily deprotectable, trityl-protected thiol offers a powerful platform for the construction of complex molecules. A thorough understanding of the reactivity of its free amine, from acylation and alkylation to the more controlled reductive amination, empowers researchers to design and execute sophisticated synthetic strategies. As the demand for precisely engineered molecules in medicine and materials science continues to grow, the applications of this compound and its derivatives are poised to expand even further.
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theoretical calculations on 2-(Tritylthio)ethanamine conformation
An In-Depth Technical Guide to the Theoretical Conformational Analysis of 2-(Tritylthio)ethanamine
Executive Summary
This compound is a pivotal molecule in medicinal chemistry and organic synthesis, primarily utilized as a protected form of cysteamine and as a scaffold for developing therapeutic agents, including inhibitors of the human kinesin spindle protein (KSP).[1][2][3] Its significant conformational flexibility, stemming from six rotatable bonds, dictates its interaction with biological targets and its reactivity.[4] Understanding the accessible conformational landscape is therefore not an academic exercise but a prerequisite for rational drug design and synthesis optimization. This guide provides a comprehensive, first-principles-based computational workflow for elucidating the conformational preferences of this compound, blending high-level theoretical accuracy with pragmatic computational efficiency. We detail a multi-tiered approach, beginning with a broad exploration of the conformational space using Molecular Mechanics, followed by high-accuracy refinement with Density Functional Theory, and concluding with an analysis of solvent effects.
Introduction: The Conundrum of a Flexible Molecule
The biological function of a molecule is inextricably linked to its three-dimensional structure. For a conformationally flexible molecule like this compound, the observed bioactivity is a population-weighted average of all its conformers in a given environment. The bulky trityl (triphenylmethyl) group provides steric hindrance and stability to the thiol group, but it also, in conjunction with the flexible ethanamine chain, creates a complex potential energy surface with numerous local minima.[1][2]
Identifying the global minimum energy conformer and other low-energy, accessible structures is critical. These conformations determine the molecule's shape, dipole moment, and the presentation of key pharmacophoric features—the thioether sulfur and the terminal amine—to a receptor binding pocket. A failure to correctly model these preferred shapes can lead to flawed structure-activity relationship (SAR) models and the inefficient design of new derivatives. This guide presents a validated, step-by-step methodology for tackling this challenge computationally.
Theoretical Foundations: A Hybrid Approach to Accuracy and Efficiency
A singular computational method is often insufficient for a comprehensive conformational analysis of a flexible molecule.[5][6] We advocate for a hierarchical strategy that leverages the strengths of different theoretical models.
Pillar 1: Molecular Mechanics (MM) for Broad Exploration
Molecular Mechanics modeling approximates molecules as a collection of atoms governed by a classical physics-based "force field."[7][8] This method is computationally inexpensive, making it ideal for rapidly sampling the vast conformational space generated by rotating the molecule's single bonds.[9]
-
Causality of Choice: The goal of this initial step is not to find the exact energy of each conformer but to quickly discard high-energy, sterically impossible structures and generate a plausible set of candidates for further analysis.
-
Force Field Selection: The accuracy of MM depends entirely on the quality of the force field parameters. For an organosulfur compound like this compound, several general force fields are applicable:
-
MMFF94 (Merck Molecular Force Field): Specifically parameterized for a wide range of organic compounds and is particularly effective for drug-like molecules.[7][10]
-
GAFF (General AMBER Force Field): Designed to be compatible with the AMBER force fields used for proteins and nucleic acids, making it an excellent choice if the molecule's interaction with a biomolecule is the ultimate goal. It has parameters for most organic molecules containing C, N, O, H, S, and P.[10][11]
-
UFF (Universal Force Field): While capable of handling nearly every element, it is generally less accurate for specific organic molecules than more specialized force fields like MMFF94 or GAFF.[10]
-
Pillar 2: Density Functional Theory (DFT) for High-Accuracy Refinement
The conformers identified by MM are crude approximations. To obtain reliable geometries and relative energies, we must employ a higher level of theory based on quantum mechanics. Density Functional Theory (DFT) offers the best balance of accuracy and computational cost for molecules of this size.[12][13] DFT solves an approximation of the Schrödinger equation to determine the electronic structure, providing a much more physically realistic description of bonding and energetics.[14][15]
-
Causality of Choice: DFT explicitly treats electrons, allowing it to capture subtle electronic effects (like hyperconjugation and non-covalent interactions) that are poorly described by MM. This is crucial for correctly ranking the relative energies of the candidate conformers.
-
Functional and Basis Set Selection:
-
Functionals: Hybrid functionals like B3LYP are a workhorse in computational organic chemistry.[12][13] However, for systems with significant non-covalent interactions (e.g., intramolecular interactions involving the bulky phenyl rings of the trityl group), functionals from the M06 suite or dispersion-corrected functionals (e.g., B3LYP-D3 ) are highly recommended to accurately capture van der Waals forces.[12][16][17]
-
Basis Sets: A Pople-style basis set like 6-31G * is a good starting point for geometry optimization, providing a reasonable description of molecular structure without excessive computational cost.[12][13] For more accurate final single-point energy calculations, it is advisable to use a larger basis set, potentially including diffuse functions (e.g., 6-31+G * or larger), which are important for describing non-covalent interactions and the lone pairs on sulfur and nitrogen.[12]
-
Pillar 3: Molecular Dynamics (MD) and Solvation Models
A molecule's conformation can be significantly influenced by its environment.[18][19] Calculations performed in the gas phase may not accurately reflect the conformational populations in a solvent.
-
Causality of Choice: Solvents can stabilize or destabilize certain conformers based on their polarity and hydrogen-bonding capabilities.[20][21] For instance, a polar solvent might favor a conformer with a larger dipole moment, while intramolecular hydrogen bonds might be disrupted.
-
Modeling Solvent:
-
Implicit Solvation (Continuum Models): Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous dielectric medium. This is computationally efficient and captures the bulk electrostatic effects of the solvent.
-
Explicit Solvation (MD Simulations): In this approach, the molecule is placed in a box of explicit solvent molecules. A Molecular Dynamics simulation then tracks the movement of all atoms over time.[22][23] This method is computationally intensive but provides a much more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonds.[24]
-
The Computational Workflow: A Step-by-Step Protocol
This section details the integrated protocol for a robust conformational analysis.
Workflow Visualization
Caption: Hierarchical workflow for conformational analysis.
Protocol Details
Step 1: Initial 3D Structure Generation
-
Using molecular building software (e.g., Avogadro, GaussView), construct the 2D structure of this compound.
-
Convert this to a preliminary 3D structure using the software's built-in model builder, which typically uses a generic force field for a reasonable starting geometry.
Step 2: Molecular Mechanics Conformational Search
-
Objective: To explore the potential energy surface and identify all relevant low-energy minima.
-
Method: Use a stochastic or systematic search algorithm.[9] For a molecule with 6 rotatable bonds, a stochastic method (like Monte Carlo) is generally more efficient than a systematic grid search.[5][9]
-
Software: Packages like MOE, MacroModel, or the open-source library RDKit can perform these searches.
-
Parameters:
-
Energy Window: Retain all conformers found within a relatively large energy window (e.g., 20-25 kJ/mol) of the global minimum to ensure no important structures are missed.
-
RMSD Cutoff: Use a root-mean-square deviation (RMSD) cutoff (e.g., 0.5 Å) to discard duplicate structures.
Step 3: DFT Geometry Optimization
-
Objective: To obtain accurate geometries and relative energies for the most promising conformers.
-
Procedure:
-
From the MM search results, select all unique conformers within a tighter energy window (e.g., 10-15 kJ/mol) of the MM global minimum.
-
For each selected conformer, perform a full geometry optimization using DFT.
-
-
Computational Details:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Level of Theory: B3LYP-D3/6-31G* or M06-2X/6-31G*.
-
Verification: A frequency calculation must be performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.
-
Step 4: Analysis of Results
-
Relative Energies: Calculate the relative energy (ΔE) of each conformer with respect to the DFT-calculated global minimum.
-
Boltzmann Population: Calculate the expected population of each conformer at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation. This provides insight into which conformations are most likely to be present.
-
Geometric Analysis: Analyze the key dihedral angles (e.g., C-C-S-C, N-C-C-S) that define the overall shape of each low-energy conformer.
Data Presentation and Interpretation
The results of the DFT calculations should be summarized for clear interpretation. The key outputs are the relative energies and the corresponding Boltzmann populations, which indicate the probability of finding the molecule in that specific conformation at thermal equilibrium.
Table 1: Hypothetical DFT Results for Low-Energy Conformers of this compound (in vacuo)
| Conformer ID | Relative Energy (ΔE) (kJ/mol) | Boltzmann Population (%) at 298.15 K | Key Dihedral Angles (N-C-C-S, C-C-S-C) |
| Conf-01 | 0.00 | 75.3 | anti (~178°), gauche (~65°) |
| Conf-02 | 3.50 | 19.1 | gauche (~60°), anti (~175°) |
| Conf-03 | 7.00 | 4.9 | gauche ( |
| Conf-04 | 12.00 | 0.7 | anti (~175°), anti (~179°) |
Note: Data are illustrative examples for demonstration purposes.
Visualizing the Global Minimum Conformer
A clear visualization of the most stable conformer is essential.
Caption: Simplified schematic highlighting key rotatable bonds.
Conclusion and Outlook
The conformational landscape of this compound is complex but computationally tractable using the hierarchical workflow presented in this guide. By combining the speed of Molecular Mechanics for initial exploration with the accuracy of Density Functional Theory for refinement, researchers can develop a robust and reliable model of the molecule's conformational preferences. This understanding is paramount for interpreting SAR data, designing more potent analogs, and optimizing synthetic routes. The inclusion of solvent effects, whether through implicit models or explicit MD simulations, provides the final layer of realism necessary to bridge the gap between theoretical calculations and experimental reality in drug development and materials science.
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Elstner, M., et al. (2000). Application of an approximate density-functional method to sulfur containing compounds. ResearchGate. Available at: [Link]
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Vdovin, V., et al. (2009). Conformational Analysis of Thioether Musks Using Density Functional Theory. International Journal of Molecular Sciences. Available at: [Link]
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MDPI. (2009). Conformational Analysis of Thioether Musks Using Density Functional Theory. MDPI. Available at: [Link]
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Aeberhard, P. C., et al. (2009). Accurate DFT Descriptions for Weak Interactions of Molecules Containing Sulfur. Journal of Chemical Theory and Computation. Available at: [Link]
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ETH Zurich. Conformer Generation. ETH Zurich Computational Chemistry. Available at: [Link]
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Aeberhard, P. C., et al. (2009). Accurate DFT Descriptions for Weak Interactions of Molecules Containing Sulfur. PubMed. Available at: [Link]
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Chen, I. J., & Foloppe, N. (2013). Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery. Bioorganic & Medicinal Chemistry. Available at: [Link]
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López-Rendón, R., et al. (2006). Molecular dynamics simulations of aqueous solutions of ethanolamines. The Journal of Physical Chemistry B. Available at: [Link]
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Deshpande, A., et al. (2010). Electronic Descriptors for the Adsorption Energies of Sulfur-Containing Molecules on Co/MoS2, Using DFT Calculations. The Journal of Physical Chemistry C. Available at: [Link]
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Adamo, C., & Lelj, F. (1999). Structures and harmonic frequencies of sulfur-containing molecules: Assessment of the 1/4 exchange-correlation functional. Physical Chemistry Chemical Physics. Available at: [Link]
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Shah, D., et al. (2020). Molecular Dynamics Simulations to Capture Nucleation and Growth of Particulates in Ethanolamine-Based Post-Combustion CO2 Capture Columns. Nazarbayev University Research. Available at: [Link]
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Smith, D. A. (Ed.). (2015). Conformational Searching for Complex, Flexible Molecules. Applied Theoretical Organic Chemistry. Available at: [Link]
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Hashmi, M. A. (2022). Tutorial 24 | Conformational Analysis with Gaussview. YouTube. Available at: [Link]
-
Nagy, P. I. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. Available at: [Link]
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Alegret, N., et al. (2022). Effects of solvents on the conformational profile of Balaram's peptide: a computational study. Physical Chemistry Chemical Physics. Available at: [Link]
-
Vansteenkiste, P., et al. (2005). Rules for Generating Conformers and Their Relative Energies in n-Alkanes with a Heteroelement O or S: Ethers and Alcohols, or Sulfides and Thiols. Journal of Physical Chemistry A. Available at: [Link]
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Avogadro. (2022). Molecular Mechanics & Force Fields. Avogadro Website. Available at: [Link]
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Liu, C-T., et al. (2015). Theoretical investigations on the thiol-thioester exchange steps of different thioesters. ResearchGate. Available at: [Link]
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Nikolova, N., et al. (2024). Interaction of Ethanolamine with Magnetite Through Molecular Dynamic Simulations. MDPI. Available at: [Link]
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Öğretir, C., & Özkütük, M. (2012). Theoretical Conformational Studies of Thiol and Thione Forms of Thioacetic Acid. DergiPark. Available at: [Link]
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Taras-Goslinska, K., & Jonsson, M. (2006). Solvent effects on the redox properties of thioethers. The Journal of Physical Chemistry A. Available at: [Link]
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Wikipedia. (2023). Force field (chemistry). Wikipedia. Available at: [Link]
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Dag, I., & Aviyente, V. (2020). Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. The Journal of Organic Chemistry. Available at: [Link]
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Hernández-Lima, J., et al. (2022). How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy. Frontiers in Chemistry. Available at: [Link]
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Zhang, Y., et al. (2021). Recent Progress in General Force Fields of Small Molecules. Journal of Molecular Biology. Available at: [Link]
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Le, T., & Chipman, D. M. (2021). Force fields for small molecules. Methods in Molecular Biology. Available at: [Link]
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ResearchGate. (2014). Molecular Dynamics Simulations of 2-(Dimethylamino)ethanol (DMEA). ResearchGate. Available at: [Link]
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Acmec Biochemical. This compound,98%. Acmec Biochemical. Available at: [Link]
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Pharmaffiliates. This compound. Pharmaffiliates. Available at: [Link]
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Wang, D. Q., et al. (2003). Effects of solvent and temperature on the conformational interconversion of α-monosubstituted cyclododecanones. ResearchGate. Available at: [Link]
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Johnston, M. D., et al. (2021). Mechanistic Understanding From Molecular Dynamics Simulation in Pharmaceutical Research 1: Drug Delivery. Frontiers in Molecular Biosciences. Available at: [Link]
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Methodological & Application
Introduction: The Strategic Role of 2-(Tritylthio)ethanamine in Peptide Synthesis
An in-depth guide to the application of 2-(Tritylthio)ethanamine in solid-phase peptide synthesis (SPPS) for the generation of C-terminal peptide thioesters, crucial intermediates in modern protein chemistry and drug development. This document provides detailed protocols, mechanistic insights, and expert advice for researchers, scientists, and professionals in the field.
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine assembly of peptide chains. However, the synthesis of large proteins and complex peptide architectures often requires the ligation of smaller, purified peptide fragments. This is where Native Chemical Ligation (NCL) has become an indispensable tool, allowing for the chemoselective formation of a native peptide bond between two unprotected peptide segments.[1][2] A key prerequisite for NCL is the availability of a peptide fragment with a C-terminal thioester.[2][3][4]
This compound emerges as a critical reagent in this context, providing a robust and versatile method for the preparation of C-terminal peptide thioesters, particularly within the widely used Fmoc-SPPS framework.[5] Its bifunctional nature, possessing a primary amine for attachment to a solid support and a trityl-protected thiol, allows for the generation of a thioester linkage that is stable throughout the peptide chain elongation process.[5] The acid-labile nature of the trityl protecting group ensures its facile removal during the final cleavage step, yielding the desired peptide thioester.[5][6]
This guide will provide a comprehensive overview of the chemical principles, detailed experimental protocols, and practical considerations for the successful application of this compound in SPPS.
Chemical Principles and Mechanistic Insights
The Trityl (Trt) Group: An Acid-Labile Thiol Protector
The triphenylmethyl (trityl, Trt) group is a bulky and highly acid-sensitive protecting group widely employed for the thiol functional group of cysteine residues and, in this context, for the thiol of this compound.[6][7] Its utility stems from its stability under the basic conditions used for Fmoc group removal during SPPS, while being readily cleaved under mild acidic conditions.[8]
The mechanism of trityl group cleavage is an acid-catalyzed S_N1 reaction.[6][8] Protonation of the sulfur atom by a strong acid, typically trifluoroacetic acid (TFA), weakens the carbon-sulfur bond, leading to its heterolytic cleavage. This generates a free thiol and a highly stable trityl cation. The stability of the trityl cation is due to the extensive resonance delocalization of the positive charge across the three phenyl rings.[6]
However, the high stability of the trityl cation also makes it a potent electrophile that can lead to undesirable side reactions, such as re-alkylation of the deprotected thiol or modification of sensitive amino acid side chains like tryptophan and methionine.[6][9] To prevent these side reactions, the cleavage process must be performed in the presence of "scavengers." These are reagents that can efficiently and irreversibly trap the trityl cation.[6][10] Triisopropylsilane (TIS) is a particularly effective scavenger, as it reduces the trityl cation to the inert triphenylmethane.[10][11]
Generating a Thioester Linkage with this compound
The strategy for generating a C-terminal peptide thioester using this compound involves its initial immobilization on a solid support to create a thioester-generating linker. The primary amine of this compound can be coupled to a resin functionalized with a carboxylic acid, such as a pre-loaded Wang or Merrifield resin, using standard peptide coupling reagents. Alternatively, it can be attached to resins designed for the synthesis of C-terminal amides, like Rink Amide resin, to generate a sulfonamide safety-catch linker. For the direct generation of thioesters, a more common approach involves coupling a suitable linker to the resin first, followed by the attachment of this compound.
A widely used method involves a "double linker" strategy where a primary linker is attached to the resin, followed by a second linker molecule, and finally this compound. This provides spatial separation from the resin backbone and can improve reaction kinetics. Once the this compound is anchored, the first Fmoc-protected amino acid is coupled to the deprotected thiol, forming the thioester bond. The subsequent peptide chain elongation proceeds via standard Fmoc-SPPS protocols.
Experimental Protocols
Protocol 1: Preparation of a Thioester-Generating Resin using this compound
This protocol describes the manual preparation of a resin capable of yielding a C-terminal peptide thioester upon cleavage.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh)
-
This compound
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, ~1.0-1.6 mmol/g loading) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Reagent Preparation: In a separate vial, dissolve this compound (2.0 equivalents relative to resin loading) and DIEA (4.0 equivalents) in DCM (5 mL).
-
Coupling: Drain the DCM from the swollen resin and add the solution of this compound and DIEA. Shake the mixture at room temperature for 2 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add MeOH (1 mL) and shake for an additional 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under a stream of nitrogen and then under vacuum to a constant weight.
Protocol 2: Fmoc-SPPS for Peptide Chain Elongation
With the thioester-generating resin prepared, the peptide chain is assembled using standard Fmoc-SPPS cycles. This involves the iterative deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.
Materials:
-
Prepared thioester-generating resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt, or HATU)
-
DIEA
-
20% Piperidine in DMF (v/v)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
Procedure:
-
Loading the First Amino Acid: The first Fmoc-amino acid is coupled to the thiol of the linker. This step is crucial and may require extended coupling times or double coupling to ensure high efficiency.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the Fmoc adduct.
-
Amino Acid Coupling: Couple the next Fmoc-amino acid (3-5 equivalents) using a suitable activator (e.g., HBTU/HOBt) and DIEA in DMF.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
Protocol 3: Cleavage and Deprotection to Yield the Peptide Thioester
This final step cleaves the peptide from the resin and removes the trityl group from the thioester and other acid-labile side-chain protecting groups.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), Water, Ethanedithiol (EDT))
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DCM and dry it under vacuum for at least one hour.[10]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the chosen cleavage cocktail immediately before use. A common and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[6][11]
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).[6] Allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours. A deep yellow color, indicative of trityl cation formation, may be observed.[6]
-
Peptide Isolation: Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Peptide Precipitation: Precipitate the peptide by adding the combined TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Collection and Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum. The crude peptide thioester can then be purified by reverse-phase HPLC.
Data Presentation and Troubleshooting
Cleavage Cocktail Formulations
The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide.[6]
| Cocktail Name | Composition (v/v/v) | Key Scavenger(s) | Application Notes |
| Standard TFA/TIS | TFA/TIS/H₂O (95:2.5:2.5) | Triisopropylsilane (TIS) | A widely used and effective cocktail for most peptides. TIS is a highly efficient scavenger for the trityl cation.[11] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT | A robust cocktail for complex peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[11] |
| TFA/EDT | TFA/Ethanedithiol (EDT)/H₂O (95:2.5:2.5) | Ethanedithiol (EDT) | EDT helps to keep cysteine in a reduced state and is a good scavenger for t-butyl cations.[11] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Trityl Cleavage | - Insufficient cleavage time. - Inadequate scavenger concentration. - Re-attachment of the trityl cation.[10] | - Increase reaction time to 3-4 hours. - Use a higher concentration of TIS (up to 5%). - Ensure the cleavage cocktail is freshly prepared. |
| Side Product Formation (e.g., alkylated Trp) | - Ineffective scavenging of the trityl cation. | - Use a more robust scavenger cocktail, such as Reagent K, especially for Trp-containing peptides.[9][11] |
| Low Yield of Peptide Thioester | - Incomplete coupling of the first amino acid. - Hydrolysis of the thioester during workup. | - Use double coupling for the first amino acid. - Minimize exposure to aqueous basic conditions during purification. |
| Epimerization of the C-terminal residue | - The thioester is more susceptible to epimerization under basic conditions than the corresponding carboxylic acid.[12] | - Use milder coupling conditions for the first amino acid. - Avoid prolonged exposure to the piperidine solution during Fmoc deprotection of the first amino acid. |
Applications in Advanced Peptide Chemistry
The primary application of peptide thioesters synthesized using this compound is in Native Chemical Ligation (NCL). In NCL, the C-terminal thioester of one peptide fragment reacts with the N-terminal cysteine of another fragment to form a native peptide bond at the ligation site.[2] This powerful technique has enabled the synthesis of proteins that were previously inaccessible by direct SPPS.
Beyond NCL, peptide thioesters are versatile intermediates for the synthesis of other C-terminally modified peptides, including peptide amides, hydrazides, and cyclic peptides.[3][13] For head-to-tail cyclization, a linear peptide with an N-terminal cysteine and a C-terminal thioester can be synthesized, which upon deprotection and cleavage, will spontaneously cyclize under appropriate conditions.[3]
Conclusion
This compound is a valuable and enabling reagent for modern solid-phase peptide synthesis. It provides a reliable pathway for the synthesis of C-terminal peptide thioesters, which are indispensable precursors for Native Chemical Ligation and the construction of large, complex proteins. By understanding the underlying chemical principles of trityl group chemistry and adhering to optimized protocols for coupling and cleavage, researchers can effectively leverage this reagent to advance their research in chemical biology, drug discovery, and materials science. The methodologies described herein offer a robust framework for the successful implementation of this compound in the synthesis of challenging peptide targets.
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Application Notes and Protocols for Thiol Introduction Using 2-(Tritylthio)ethanamine
Introduction: The Strategic Importance of the Thiol Group
In the landscape of chemical biology and drug development, the thiol group (–SH), or sulfhydryl group, stands out for its unique reactivity and versatile utility. Its nucleophilic nature and susceptibility to redox manipulation make it a cornerstone for a multitude of applications, including site-specific bioconjugation, protein cyclization, surface immobilization, and the development of targeted therapeutics[1][2]. However, the very reactivity that makes the thiol group so valuable also presents a significant challenge in complex multi-step syntheses; it is prone to unwanted oxidation, forming disulfide bonds, and can engage in non-specific reactions.
To harness the power of the thiol group with precision, a robust protection-deprotection strategy is paramount. This is where 2-(Tritylthio)ethanamine emerges as a reagent of exceptional value. It provides a primary amine for covalent attachment to a molecule of interest and a thiol group masked by a bulky trityl (triphenylmethyl) protecting group[3][4]. The trityl group offers excellent stability under neutral and basic conditions, effectively shielding the thiol during preceding synthetic steps, such as amide bond formation[5][6]. Crucially, it can be removed under specific acidic conditions to unveil the reactive thiol at the desired stage of the synthesis[7][8][9].
This guide provides a comprehensive overview and detailed protocols for the strategic introduction of a thiol group onto a target molecule using this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful tool in their synthetic endeavors.
The Chemistry of Thiol Introduction with this compound
The introduction of a thiol group using this compound is a two-stage process:
-
Conjugation: The primary amine of this compound is coupled to a carboxylic acid on the target molecule to form a stable amide bond. This is typically achieved using standard peptide coupling reagents.
-
Deprotection: The trityl protecting group is cleaved from the sulfur atom to expose the free thiol. This is most commonly accomplished with trifluoroacetic acid (TFA), often in the presence of a scavenger to prevent side reactions.
Mechanism of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of an ammonium-carboxylate salt[10]. Therefore, the carboxylic acid must first be "activated". Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) are commonly used to convert the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine of this compound[9][10].
Figure 1: General workflow for coupling a carboxylic acid with this compound using a carbodiimide activator like EDCI.
Mechanism of Trityl Group Deprotection
The S-trityl bond is labile under acidic conditions. The deprotection mechanism is initiated by protonation of the sulfur atom (or in the case of trityl ethers, the oxygen atom), which weakens the C-S bond. This leads to the departure of the highly stable trityl carbocation, which is stabilized by resonance across its three phenyl rings[5][7][11].
The liberated trityl cation is a reactive electrophile that can potentially react with other nucleophiles in the reaction mixture. To prevent this, a "scavenger" such as triethylsilane (Et₃SiH) or triisopropylsilane (TIPS) is added. The scavenger traps the trityl cation, forming a stable byproduct and ensuring a clean deprotection[9][11][12].
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Application Note & Protocols: Strategic Cleavage of the Trityl Group from 2-(Tritylthio)ethanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of the S-Trityl Protecting Group
In the intricate landscape of multi-step organic synthesis, particularly in peptide and medicinal chemistry, the strategic use of protecting groups is paramount. The triphenylmethyl (trityl, Trt) group is a cornerstone in this field, widely employed for the protection of primary alcohols, amines, and notably, thiols.[1][2] Its utility for the thiol functionality of cysteamine, yielding 2-(tritylthio)ethanamine, lies in its ability to mask the highly nucleophilic and easily oxidized thiol group, thereby preventing unwanted disulfide bond formation and other side reactions.[3][4]
A key advantage of the trityl group is its acid lability, allowing for its removal under relatively mild conditions that can be orthogonal to other protecting groups used in a synthetic sequence.[1][3] This application note provides an in-depth guide to the cleavage of the trityl group from this compound, delving into the underlying mechanism, presenting validated protocols, and offering insights into the critical role of scavengers for ensuring a high-yield, clean deprotection.
The Mechanism of Acid-Catalyzed S-Trityl Cleavage
The removal of the S-trityl group is most commonly achieved through acid catalysis, typically employing acids like trifluoroacetic acid (TFA).[5][6] The reaction proceeds via an SN1-type mechanism, which is initiated by the protonation of the sulfur atom. This protonation weakens the carbon-sulfur bond, leading to its cleavage and the formation of the free thiol and a highly stabilized trityl cation.[3][7]
The remarkable stability of the trityl cation is the thermodynamic driving force for this reaction. The positive charge is extensively delocalized across the three phenyl rings through resonance, making it one of the most stable carbocations in organic chemistry.[3][8]
Figure 1: General mechanism of acid-catalyzed S-trityl deprotection.
The Critical Role of Scavengers
While the stability of the trityl cation facilitates the deprotection, its high reactivity as an electrophile poses a significant challenge. If left unchecked, the trityl cation can re-alkylate the newly liberated, nucleophilic thiol, leading to an incomplete reaction.[7][9] Furthermore, it can react with other nucleophilic sites within the molecule, particularly with electron-rich amino acid residues like tryptophan and methionine in peptide synthesis, causing undesired side products.[8][10]
To circumvent these issues, scavengers are indispensable components of the cleavage cocktail.[10] These are nucleophilic reagents added in excess to rapidly and irreversibly trap the trityl cation.[8] Trialkylsilanes, such as triisopropylsilane (TIS), are highly effective as they reduce the trityl cation to the inert triphenylmethane via hydride transfer, thus driving the deprotection equilibrium to completion.[11][12]
Comparative Protocols for S-Trityl Cleavage
The choice of deprotection protocol depends on the substrate's sensitivity to acid and the presence of other functional groups. Below are detailed protocols for the cleavage of the trityl group from this compound using common acidic conditions.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) with Triisopropylsilane (TIS)
This is the most robust and widely used method, particularly in solid-phase peptide synthesis.[5][7]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM), anhydrous
-
Cold diethyl ether
-
Standard laboratory glassware, magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound substrate (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. For a more anhydrous condition, a mixture of 95% TFA and 5% TIS can be used.
-
Deprotection Reaction: Add the cleavage cocktail to the dissolved substrate. A typical ratio is 10 mL of cocktail per gram of substrate. The appearance of a deep yellow color often indicates the formation of the trityl cation.[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.[1][7]
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the majority of the TFA and DCM.
-
Add a 10-fold volume of cold diethyl ether to the concentrated residue to precipitate the deprotected product (as its TFA salt).[13]
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid product with additional cold diethyl ether to remove the triphenylmethane byproduct and residual scavengers.[7][13]
-
-
Drying: Dry the final product under high vacuum.
Protocol 2: Milder Deprotection using Formic Acid
For substrates sensitive to the harshness of TFA, formic acid presents a milder alternative.[1]
Materials:
-
This compound
-
Formic acid (88-97%)
-
Triethylsilane (TES) or TIS
-
Dioxane (optional)
-
Cold diethyl ether
-
Standard laboratory glassware, magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound substrate (1.0 equiv) in formic acid. Dioxane can be used as a co-solvent if needed.
-
Scavenger Addition: Add the scavenger (TES or TIS, 2-5 equivalents) to the solution.
-
Deprotection Reaction: Stir the mixture at room temperature. The reaction time can vary from minutes to several hours, depending on the substrate.[1] Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Upon completion, remove the formic acid by rotary evaporation. To aid in the complete removal, co-evaporate the residue with dioxane or toluene twice.[1]
-
Precipitate the product by adding cold diethyl ether.
-
Collect and wash the solid product as described in Protocol 1.
-
-
Drying: Dry the product under high vacuum.
Data Presentation: Comparison of Deprotection Methods
| Method | Acid Reagent(s) | Typical Scavenger(s) | Solvent(s) | Temperature | Typical Time | Key Considerations | Reference(s) |
| Standard TFA | 95% TFA | TIS, Water | DCM | Room Temp | 1 - 3 hours | Highly efficient; standard for peptides. May cleave other acid-labile groups (e.g., Boc). | [5][7][12] |
| Milder Acid | 88-97% Formic Acid | TIS, TES | Neat or Dioxane | Room Temp | 0.5 - 4 hours | Good alternative to TFA for more sensitive substrates. | [1][2] |
| Oxidative | Iodine (I₂) | - | DCM, Methanol | Room Temp | 5 - 15 min | Forms disulfide directly. Orthogonal to acid-labile groups. | [4][5] |
| Metal-Assisted | Hg(OAc)₂, CuCl | - | MeCN, AcOH | Room Temp | Varies | Mild but involves heavy metals, which can be a drawback. | [4][14][15] |
Troubleshooting and Experimental Insights
-
Incomplete Deprotection: If LC-MS analysis indicates the presence of starting material, the reaction time may need to be extended, or a slightly higher temperature could be employed. Ensure a sufficient excess of the cleavage cocktail and scavengers is used.[7]
-
Side Product Formation: The presence of unexpected masses corresponding to trityl adduction suggests insufficient scavenging. Ensure the cleavage cocktail is freshly prepared, as scavengers like TIS can degrade.[8][10]
-
Product Oxidation: The free thiol is susceptible to air oxidation, forming a disulfide dimer. To minimize this, perform the work-up promptly and consider blanketing the reaction with an inert gas like nitrogen or argon. For applications where the free thiol is desired, subsequent reduction of any formed disulfide may be necessary.
Conclusion
The cleavage of the trityl group from this compound is a well-established and reliable transformation, critical for the advancement of synthetic projects. A thorough understanding of the acid-catalyzed mechanism and, most importantly, the indispensable role of scavengers in trapping the reactive trityl cation, is key to achieving clean and high-yielding deprotection. The protocols provided herein offer robust starting points that can be optimized for specific substrates, enabling researchers to strategically unmask the thiol functionality for subsequent transformations.
References
-
Antonini, I., Claudi, F., Cristalli, G., Grifantini, M., & Martelli, S. (2001). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. The Journal of Organic Chemistry, 66(21), 7132–7135. [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]
-
ResearchGate. (2001). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. ResearchGate. [Link]
-
Li, Q., Sanghvi, Y. S., & Yan, H. (2024). An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses - filling the gap. Nucleosides, Nucleotides & Nucleic Acids, 44(8), 617-625. [Link]
-
Murakami, S., Brudy, C., Bachmann, M., Takemoto, Y., & Pieber, B. (2023). Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. Synthesis, 55(09), 1367-1374. [Link]
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
-
PTC Organics, Inc. (n.d.). PTC-Acid Deprotection of Trityl Group. [Link]
-
Common Organic Chemistry. (n.d.). Trityl Protection. [Link]
-
ResearchGate. (n.d.). CuCl-Catalyzed Cleavage of S-Triphenylmethyl Thioether: A New Detritylation Method for Thio Group. [Link]
-
ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?[Link]
- Barany, G., & Merrifield, R. B. (1979). The Peptides: Analysis, Synthesis, Biology. Academic Press.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Pearson, D. A., Blanchette, M., Baker, M. L., & Guindon, C. A. (1989). Reduction of cysteine-S-protecting groups by triisopropylsilane. Tetrahedron Letters, 30(21), 2739-2742. [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255-266.
-
Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Synthese von Peptidfragmenten unter Verwendung von 2-Chlortrityl-Harz. Tetrahedron Letters, 30(30), 3943-3946. [Link]
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Application Notes & Protocols: Mastering the Acidic Deprotection of S-Trityl Groups
For Researchers, Scientists, and Drug Development Professionals
The S-trityl (S-triphenylmethyl, Trt) group is a widely employed protecting group for the thiol functionality of cysteine residues in peptide and organic synthesis. Its popularity stems from its steric bulk, which can reduce peptide aggregation, and its acid-labile nature, which allows for its removal under relatively mild conditions.[1][2] However, successful and high-fidelity deprotection requires a nuanced understanding of the underlying mechanism, the critical role of scavengers, and the factors that govern reaction efficiency.
This guide provides an in-depth exploration of the acidic deprotection of the S-trityl group, offering field-proven insights and detailed protocols to empower researchers to achieve clean, efficient, and reliable cleavage while minimizing side reactions.
The Mechanism: A Cation-Driven Process
The acidic cleavage of the S-trityl group proceeds through an acid-catalyzed S_N1-type mechanism. The reaction is initiated by a Brønsted or Lewis acid, leading to the cleavage of the carbon-sulfur bond.[3] The driving force for this reaction is the formation of the exceptionally stable triphenylmethyl carbocation, commonly known as the trityl cation. This cation's stability is derived from the extensive resonance delocalization of the positive charge across the three phenyl rings.[4]
The liberated trityl cation, however, is not benign. It is a potent electrophile that can lead to significant side reactions if not properly managed.[4]
Caption: Acid-catalyzed deprotection of the S-trityl group.
The Indispensable Role of Scavengers
The necessity of scavengers in trityl deprotection protocols cannot be overstated. The liberated trityl cation is a powerful electrophile that will readily react with any available nucleophile.[5] In the context of peptide synthesis, this can lead to:
-
Re-attachment: The cation can re-alkylate the newly deprotected cysteine thiol, leading to incomplete deprotection.[4]
-
Side-Chain Alkylation: Electron-rich amino acid side chains, particularly the indole ring of tryptophan, are highly susceptible to alkylation by the trityl cation.[4] Methionine and tyrosine are also at risk.[4]
Scavengers are nucleophilic compounds added in excess to the cleavage cocktail to rapidly and irreversibly trap the trityl cation, preventing these undesired side reactions.[5] The choice of scavenger is critical for ensuring the integrity of the final product.
Comparative Analysis of Common Scavengers
| Scavenger | Abbreviation | Mechanism of Action | Key Considerations & Cautions |
| Triisopropylsilane | TIS or TIPS | Acts as a hydride donor, irreversibly reducing the trityl cation to the neutral triphenylmethane.[6] | Highly effective and widely used.[4] Can cause reduction of unprotected tryptophan indoles. Should not be used if preserving other acid-labile S-protecting groups like S-Acm or S-Mob.[6] |
| Triethylsilane | TES | Hydride donor, similar to TIS.[4] | Also very effective.[6] May offer different selectivity in some contexts. |
| Water | H₂O | Acts as a nucleophile, quenching the trityl cation to form triphenylmethanol. | Commonly included in standard cleavage cocktails (e.g., 95:2.5:2.5 TFA/TIS/H₂O).[4] |
| 1,2-Ethanedithiol | EDT | A thiol-based scavenger that traps the cation. | Effective, but prolonged exposure of tryptophan-containing peptides to EDT in TFA can lead to dithioketal formation.[4] |
| Thioanisole | - | Aromatic thiol that acts as a cation trap. | Can suppress methionine oxidation.[4] Found to be less reactive toward the trityl cation than other scavengers like methanol or silanes.[7][8] |
Optimizing Deprotection: Key Influencing Factors
The efficiency and selectivity of S-trityl deprotection are governed by several interconnected factors.
Acid Strength and Concentration
The lability of the trityl group is directly proportional to the strength of the acid used.
-
Strong Acids (TFA): Trifluoroacetic acid is the most common reagent, typically used at high concentrations (e.g., 95%) for simultaneous deprotection and cleavage from resins in solid-phase peptide synthesis (SPPS).[9][10]
-
Milder Acids (Acetic/Formic Acid): Weaker acids can be used for deprotection in solution, offering greater selectivity in the presence of other, more robust acid-labile groups.[3]
-
Lewis Acids: Lewis acids like BF₃·Et₂O can also mediate deprotection, often as part of a multi-component system.[11][12]
Trityl Group Substitution
The acid sensitivity of the trityl group can be precisely tuned by adding electron-donating methoxy substituents to the phenyl rings. This enhances the stability of the resulting carbocation, making the protecting group more labile.[3][13] This principle is the foundation for orthogonal protection strategies.
| Protecting Group | Abbreviation | Relative Cleavage Rate (Approx.) | Typical Deprotection Conditions |
| Trityl | Trt | 1 | 95% TFA; 80% Acetic Acid[13] |
| Monomethoxytrityl | MMT | ~10 | 0.5-1.0% TFA in DCM[13][14] |
| Dimethoxytrityl | DMT | ~100 | Very mild acid (e.g., 3% DCA in DCM)[13] |
This differential lability allows for the selective removal of a more sensitive group like Mmt in the presence of the more stable Trt group, a powerful tool for regioselective disulfide bond formation.[15]
Experimental Protocols
The following protocols are designed to be self-validating systems, providing clear steps for common applications.
Protocol 1: Standard Deprotection and Cleavage in Fmoc-SPPS
This protocol describes the final cleavage of a peptide from an acid-labile resin (e.g., Wang or 2-Chlorotrityl) with simultaneous removal of the S-trityl group and other acid-labile side-chain protecting groups (e.g., Boc, tBu).
Caption: Standard workflow for peptide cleavage and S-trityl deprotection.
Methodology:
-
Preparation: Place the dry, Fmoc-deprotected peptidyl-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. A standard, robust mixture is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[4] For a 100 mg scale, 2-3 mL is sufficient.
-
Reaction: Add the cleavage cocktail to the resin. Agitate gently at room temperature for 1.5 to 3 hours. The appearance of a yellow-orange color in the solution is indicative of trityl cation formation.[4]
-
Isolation: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitation: Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether (approx. 10 times the filtrate volume). A white precipitate of the crude peptide should form.
-
Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the pellet by re-suspending in fresh cold ether, vortexing, and centrifuging again. Repeat this wash step two to three times to remove scavengers and organic byproducts.[9]
-
Drying & Purification: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide can then be purified by reverse-phase HPLC.
Protocol 2: Selective On-Resin Deprotection of S-Mmt
This protocol is used for orthogonal strategies where a single cysteine needs to be deprotected on-resin for modification or disulfide formation, leaving S-Trt and other groups intact.
Methodology:
-
Preparation: Swell the peptidyl-resin containing both Cys(Mmt) and Cys(Trt) residues in dichloromethane (DCM).
-
Deprotection Cocktail: Prepare a solution of 1% TFA in DCM with 5% TIS added as a scavenger .[14][16]
-
Reaction: Treat the resin with the deprotection cocktail. Monitor the reaction progress carefully by taking small resin samples, washing them, and performing a qualitative test for free thiols (e.g., Ellman's test). The reaction is typically complete within 30-60 minutes.
-
Washing: Once deprotection is complete, thoroughly wash the resin with DCM, followed by a neutralizing wash with 10% Diisopropylethylamine (DIPEA) in DMF, and finally with DMF and DCM to prepare for the subsequent on-resin reaction.
Protocol 3: Deprotection with Concurrent Disulfide Formation
This method uses iodine to cleave the S-trityl group and simultaneously oxidize the resulting free thiols to form a disulfide bond. It is particularly useful for synthesizing cyclic peptides.
Methodology:
-
Dissolution: Dissolve the S-trityl protected peptide (1.0 equivalent) in a suitable solvent such as DCM or methanol.[9][10]
-
Oxidation: Add a 0.1 M solution of iodine (I₂) in the same solvent (typically 2.2-2.5 equivalents per thiol group).[10][17]
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid, typically complete within 5-30 minutes.[9][10] Monitor by HPLC or LC-MS.
-
Quenching: Quench the excess iodine by adding an aqueous solution of ascorbic acid or sodium thiosulfate until the dark color disappears.[10][17]
-
Workup: Isolate the cyclic peptide by solvent evaporation and subsequent purification, often involving desalting followed by HPLC.[10]
References
- A Comparative Guide to the Efficacy of Different Scavengers for Trityl Cation Trapping. Benchchem.
- Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis.
- Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups.
- Application Notes and Protocols: Experimental Conditions for Trityl Group Deprotection. Benchchem.
- Amino Acid Sidechain Deprotection. Aapptec Peptides.
- A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups. ResearchGate.
- A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. Organic & Biomolecular Chemistry (RSC Publishing).
- An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses - filling the gap. PubMed.
- An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses – filling the gap. Nucleosides, Nucleotides and Nucleic Acids.
- Modified Trityl Ester Protecting Groups in Peptide Synthesis. Synthesis.
- Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC - NIH.
- impact of scavengers on Trt group removal and side reactions. Benchchem.
- Assessing the Stability of the Trityl Group During Synthesis: A Comparative Guide. Benchchem.
- I have to prepare a mono deprotection over the bis S-trityl group, How can I do it more selective way? ResearchGate.
- Amino protecting group—triphenylmethyl series. Suzhou Highfine Biotech.
- A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. ResearchGate.
- PTC-Acid Deprotection of Trityl Group.
- How to Remove a Trityl Group (Selective Deprotection of Trityl). YouTube.
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
- Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications.
- A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. PubMed.
- Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews (RSC Publishing).
- Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. PMC - NIH.
- Process for the deprotection of protected thiols. Google Patents.
- (a) Cys thiol protection with the trityl (Trt) protecting group.... ResearchGate.
- Protocol for determining protein cysteine thiol redox status using western blot analysis. NIH.
- Application Notes and Protocols for Cysteine Protection in SPPS: A Focus on Trityl-Based Thioether Protecting Groups. Benchchem.
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Application Note: Forming Amine-Terminated Self-Assembled Monolayers on Gold using 2-(Tritylthio)ethanamine
Abstract
This guide provides a comprehensive protocol for the fabrication of high-quality, amine-terminated self-assembled monolayers (SAMs) on gold substrates using 2-(Tritylthio)ethanamine (TTEA). Amine-terminated surfaces are critical for a multitude of applications, including biosensors, drug delivery systems, and molecular electronics, where covalent immobilization of biomolecules or other moieties is required. However, the direct use of aminothiols like cysteamine is often hampered by their propensity for oxidation and disulfide formation in solution, leading to disordered monolayers. This protocol circumvents these issues by employing TTEA, a stable precursor in which the reactive thiol group is protected by a bulky, acid-labile trityl (triphenylmethyl) group. We detail an in situ deprotection and assembly method where the trityl group is cleaved immediately prior to self-assembly, ensuring a high concentration of active thiol molecules at the gold interface.[1] This process simplifies the handling of thiol precursors and consistently yields well-ordered, amine-functionalized surfaces.[1]
Principle of Operation: The Advantage of In Situ Deprotection
The core of this methodology lies in the use of the trityl group as a robust protecting group for the thiol moiety of cysteamine.[2] Thiols are susceptible to oxidation, which leads to the formation of disulfides. If this occurs in the solution used for SAM formation, it depletes the active thiol concentration and can lead to the incorporation of impurities and defects in the monolayer.
The trityl group is stable under neutral or basic conditions but is readily cleaved under acidic conditions, such as in the presence of trifluoroacetic acid (TFA).[1][2] The in situ method leverages this reactivity. By preparing a solution containing both the trityl-protected precursor (TTEA) and a catalytic amount of acid, the reactive cysteamine molecule is generated at the moment of use. The freshly deprotected, highly reactive thiol then immediately chemisorbs onto the gold substrate to form a dense, amine-terminated monolayer. This approach is a useful technique that greatly simplifies the purification, handling, and assembly of thiol-containing precursors for monolayer formation.[1]
The chemical transformation at the heart of this process is illustrated below:
Caption: In situ deprotection and self-assembly workflow.
Experimental Protocols
Adherence to clean handling procedures is paramount for forming high-quality, defect-free SAMs.[3]
Part A: Materials & Equipment
-
Substrates: Gold-coated silicon wafers or glass slides.
-
Reagents:
-
This compound (TTEA)
-
Trifluoroacetic acid (TFA), reagent grade
-
200-proof Ethanol (anhydrous)
-
Sulfuric acid (H₂SO₄), concentrated
-
Hydrogen peroxide (H₂O₂), 30% solution
-
-
Equipment:
-
Glass scintillation vials with caps
-
Teflon tweezers
-
Calibrated micropipettes
-
Sonicator
-
Nitrogen gas source for drying
-
Analytical balance
-
Fume hood
-
Part B: Substrate Preparation (Piranha Clean)
Extreme Caution: Piranha solution is a powerful oxidant that reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Prepare and use only in a certified chemical fume hood.
-
Prepare Piranha Solution: In a clean glass beaker inside a fume hood, slowly and carefully add 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄. The solution will become very hot.
-
Clean Substrates: Using Teflon tweezers, immerse the gold substrates in the hot piranha solution for 5-10 minutes.[4]
-
Rinse: Remove the substrates and rinse copiously with deionized water, followed by a thorough rinse with anhydrous ethanol.
-
Dry: Dry the substrates under a gentle stream of dry nitrogen gas. Use immediately to prevent atmospheric contamination.
Part C: In Situ Deprotection and SAM Formation
This protocol is designed for a standard 1 mM thiol solution, which is typical for SAM formation.[5]
-
Prepare SAM Solution:
-
Calculate the required mass of TTEA for your desired volume of 1 mM solution.
-
In a clean glass vial, dissolve the TTEA in anhydrous ethanol. For example, for 10 mL of solution, dissolve the TTEA in ~9.9 mL of ethanol.
-
Sonicate the solution for 5-10 minutes to ensure the TTEA is fully dissolved.[6]
-
Add TFA to the solution to a final concentration of 1% (v/v). For a 10 mL solution, this would be 100 µL of TFA. This will initiate the deprotection of the trityl group.
-
-
Substrate Immersion:
-
Incubation:
-
Rinsing and Drying:
-
Remove the substrates from the assembly solution with clean tweezers.
-
Rinse each substrate thoroughly with a stream of fresh anhydrous ethanol for 10-15 seconds to remove any non-chemisorbed molecules.[3]
-
Place the rinsed samples in a beaker of fresh ethanol and sonicate for 1-3 minutes to remove any remaining physisorbed material.[6]
-
Perform a final rinse with ethanol and dry the substrates under a gentle stream of dry nitrogen.[6]
-
-
Storage:
Caption: Experimental workflow for SAM formation using TTEA.
Characterization and Expected Results
A combination of surface analysis techniques should be used to validate the formation and quality of the amine-terminated SAM.
| Characterization Technique | Bare Gold (Control) | Expected Result for Amine-Terminated SAM | Rationale |
| Contact Angle Goniometry | 60° - 80° (Hydrophilic/Moderate) | 45° - 60° (More Hydrophilic)[8] | The terminal primary amine groups (-NH₂) are polar and can form hydrogen bonds with water, leading to a lower (more hydrophilic) water contact angle compared to a bare, clean gold surface. |
| Spectroscopic Ellipsometry | N/A | ~8 - 12 Å (0.8 - 1.2 nm) | Ellipsometry measures the change in polarization of light upon reflection, allowing for precise determination of film thickness to angstrom-level accuracy.[9][10] The expected thickness corresponds to a single, upright layer of cysteamine. |
| X-ray Photoelectron Spectroscopy (XPS) | Au peaks only | S 2p: Doublet with S 2p₃/₂ at ~162 eV[11]N 1s: Peak at ~400 eV[12]Au 4f: Attenuation of signal | The S 2p binding energy confirms the formation of a gold-thiolate (Au-S) bond.[13] The presence of the N 1s peak confirms the successful incorporation of the amine-terminated molecule. The overall gold signal will be attenuated due to the overlying organic monolayer.[14] |
Troubleshooting
-
High Contact Angle (> 70°): This may indicate incomplete SAM formation, contamination from organic residues, or oxidation. Verify the cleanliness of the substrate and glassware, use fresh, anhydrous solvents, and ensure the TTEA reagent has not degraded.
-
Inconsistent Ellipsometry Readings: Inconsistent thickness across the substrate suggests a disordered or incomplete monolayer. Potential causes include contaminated solutions, insufficient incubation time, or an unstable substrate temperature during assembly.
-
Absence of N 1s Peak in XPS: This is a clear indicator that the amine-terminated molecule is not present on the surface. Check the integrity of the TTEA precursor and ensure the correct preparation of the in situ deprotection solution with TFA.
Conclusion
The use of this compound with an in situ acidic deprotection method offers a reliable and simplified route to fabricating high-quality, amine-terminated self-assembled monolayers on gold. This technique effectively mitigates the common problem of thiol oxidation, leading to more consistent and well-ordered surfaces. The resulting amine functionality provides a versatile platform for the subsequent covalent attachment of a wide array of molecules, making it an invaluable tool for researchers in materials science, biotechnology, and drug development.
References
-
Lee, H., et al. (2004). In situ deprotection and assembly of s-tritylalkanethiols on gold yields monolayers comparable to those prepared directly from alkanethiols. Langmuir, 20(9), 3844-3852. [Link]
-
Ansell, M. A., et al. (2000). Organization of Alkane Amines on a Gold Surface: Structure, Surface Dipole, and Electron Transfer. The Journal of Physical Chemistry C, 104(46), 10949-10956. [Link]
-
Wirde, M., et al. (1999). Self-Assembled Monolayers of Cystamine and Cysteamine on Gold Studied by XPS and Voltammetry. Langmuir, 15(16), 5348-5356. [Link]
-
Lee, C.-Y., et al. (2010). Photooxidation of Amine-Terminated Self-Assembled Monolayers on Gold. The Journal of Physical Chemistry C, 114(34), 14501-14507. [Link]
-
Hähner, G., et al. (2010). Amine species on self‐assembled monolayers of ω‐aminothiolates on gold as identified by XPS and NEXAFS spectroscopy. Surface and Interface Analysis, 42(6-7), 1184-1187. [Link]
-
Wang, Y., et al. (2011). Surface wettability of (3-aminopropyl)triethoxysilane self-assembled monolayers. The Journal of Physical Chemistry B, 115(3), 450-454. [Link]
-
Wang, Y., et al. (2011). Surface Wettability of (3-Aminopropyl)triethoxysilane Self-Assembled Monolayers. The Journal of Physical Chemistry B, 115(3), 450-454. [Link]
-
University of Sheffield. (n.d.). Water contact angles. Department of Chemistry. [Link]
-
López-de-Luzuriaga, J. M., et al. (2002). l-Cysteine chemisorption on gold: an XPS and STM study. Journal of the Chemical Society, Dalton Transactions, (15), 3062-3067. [Link]
-
Sisti, M. J., et al. (2016). Unraveling the dynamics and structure of functionalized self-assembled monolayers on gold using 2D IR spectroscopy and MD simulations. Proceedings of the National Academy of Sciences, 113(49), 13952-13957. [Link]
-
Smith, E. A., et al. (2000). Reversible Protection and Reactive Patterning of Amine- and Hydroxyl-Terminated Self-Assembled Monolayers on Gold Surfaces for the Fabrication of Biopolymer Arrays. Langmuir, 16(20), 7871-7877. [Link]
-
Wirde, M., Gelius, U., & Nyholm, L. (1999). Self-Assembled Monolayers of Cystamine and Cysteamine on Gold Studied by XPS and Voltammetry. Semantic Scholar. [Link]
-
Anderson, J. M., et al. (2014). Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior. Journal of Biomedical Materials Research Part A, 102(5), 1676-1685. [Link]
-
Noh, J., et al. (2007). Catalytic deprotection of thioacetyl groups and the formation of OTA SAMs on Au(111) in a catalytic TBACN solution. Journal of the American Chemical Society, 129(27), 8564-8565. [Link]
-
Murakami, S., et al. (2023). Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. Synthesis, 55(09), 1367-1374. [Link]
-
Bartoli, S., et al. (2005). Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers. The Journal of Organic Chemistry, 70(23), 9473-9481. [Link]
-
ResearchGate. (n.d.). XPS analysis of cysteamine gold surface before (CE-Au) and after... [Link]
-
Iqbal, Z., et al. (2020). Self-assembly of amino-terminated monolayers depending on the chemical structure. New Journal of Chemistry, 44(29), 12565-12574. [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
-
Beaglehole, D. (n.d.). Ellipsometry in Interface Science. [Link]
-
J.A. Woollam Co., Inc. (n.d.). Ellipsometry FAQ. [Link]
-
Graham, D., & Dingman, S. (2006). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. Material Matters, 1(3), 5-7. [Link]
-
ResearchGate. (n.d.). Schematic of the spectroscopic ellipsometry measurements showing the... [Link]
-
Finlayson, C. E., et al. (2022). Spectroscopic Ellipsometry and Optical Modelling of Structurally Colored Opaline Thin-Films. Applied Sciences, 12(9), 4888. [Link]
-
Kim, J. (n.d.). Investigations of Thiolated Self-Assembled Monolayers on Gold Substrates by FTIR with Specular Reflectance. PIKE Technologies. [Link]
-
Ghorbani, F., et al. (2021). Factors Influencing the Surface Functionalization of Citrate Stabilized Gold Nanoparticles with Cysteamine, 3-Mercaptopropionic Acid or l-Selenocystine for Sensor Applications. Chemosensors, 9(10), 282. [Link]
-
Lee, T. R. (n.d.). Thiol-based Self-assembled Monolayers: Formation and Organization. Dr. Lee Group. [Link]
-
Finlayson, C. E., Rosetta, G., & Tomes, J. J. (2022). Spectroscopic Ellipsometry and Optical Modelling of Structurally Colored Opaline Thin-Films. Applied Sciences, 12(9), 4888. [Link]
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Application Notes and Protocols: Leveraging 2-(Tritylthio)ethanamine in Advanced Orthogonal Protection Strategies
Introduction: The Imperative of Selectivity in Complex Molecule Synthesis
In the pursuit of novel therapeutics and complex molecular architectures, the ability to selectively mask and unmask reactive functional groups is paramount. The principle of orthogonal protection provides the strategic framework for this control, employing a suite of protecting groups that can be removed under distinct, non-interfering chemical conditions.[1][2] This allows for the precise, stepwise construction of multifaceted molecules, from synthetic peptides to intricate natural products.[3][4]
This guide focuses on 2-(Tritylthio)ethanamine (TTEA) , a bifunctional reagent that serves as a powerful tool in orthogonal synthesis. TTEA, also known as Trt-cysteamine, incorporates a primary amine and a thiol group protected by a bulky trityl (triphenylmethyl, Trt) group.[5] The unique stability of the S-Trityl bond to acidic conditions, which readily cleave other common protecting groups, is the cornerstone of its utility in sophisticated, multi-step synthetic routes.[6][7] This document provides an in-depth exploration of TTEA's application, detailing the underlying chemical principles and providing field-tested protocols for its use.
The Chemistry of this compound: A Tale of Two Functional Groups
This compound's structure, featuring a nucleophilic amine and a sterically hindered thioether, makes it a versatile building block.[5] Its synthesis is typically achieved through the S-alkylation of cysteamine with trityl chloride.[5][8] The resulting S-Trityl bond exhibits remarkable stability, a key feature for orthogonal strategies.
The strategic advantage of the S-Trityl group lies in its differential lability compared to its oxygen (O-Tr) and nitrogen (N-Tr) counterparts. While strong Brønsted acids like trifluoroacetic acid (TFA) are effective for the deprotection of N-Trityl amines and O-Trityl ethers, the S-Trityl bond remains largely unaffected under these conditions.[6][9] This differential stability allows for the selective deprotection of amines and alcohols in the presence of a protected thiol, a critical capability in peptide and medicinal chemistry.[7][10]
Selective cleavage of the robust S-Trityl bond is achieved through a distinct mechanism, typically involving soft metal Lewis acids, such as mercury(II) salts, followed by reduction.[7][11][12] This unique deprotection pathway forms the basis of its orthogonality.
Core Principles of the TTEA Orthogonal Strategy
The diagram below illustrates the central concept of the orthogonal protection strategy employing an S-Trityl protected thiol alongside an acid-labile protected amine (e.g., N-Boc or N-Trityl).
Figure 1: Orthogonal deprotection scheme showing selective removal of an acid-labile amine protecting group (Pathway A) versus selective deprotection of the S-Trityl group (Pathway B).
Experimental Protocols
Protocol 1: General Procedure for S-Trityl Protection of Thiols
This protocol describes a general method for the synthesis of S-trityl protected compounds, analogous to the synthesis of TTEA itself.
Materials:
-
Thiol-containing compound (e.g., cysteamine hydrochloride)
-
Trityl chloride (Trt-Cl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the thiol-containing compound (1.0 eq) in anhydrous DMF.
-
Add the base (e.g., TEA, 2.2 eq) to the solution and stir for 10 minutes at room temperature to generate the free thiolate. If starting with a hydrochloride salt, an additional equivalent of base is required.
-
In a separate flask, dissolve trityl chloride (1.1 eq) in anhydrous DMF.
-
Slowly add the trityl chloride solution to the thiolate solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure S-trityl protected compound.
Protocol 2: Selective Deprotection of the S-Trityl Group
This protocol outlines the selective removal of the S-Trityl group in the presence of acid-stable protecting groups, based on the principle of metal-assisted cleavage.[6][9]
Materials:
-
S-Trityl protected compound
-
Mercury(II) acetate (Hg(OAc)₂) or Mercury(II) chloride (HgCl₂)
-
Methanol (MeOH) or Acetonitrile (MeCN)
-
Sodium borohydride (NaBH₄)
-
Trifluoroacetic acid (TFA), 5% v/v in Dichloromethane (DCM) (for quenching)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve the S-Trityl protected compound (1.0 eq) in MeOH or MeCN.
-
Add Hg(OAc)₂ (1.5 eq) to the solution and stir at room temperature for 30-60 minutes. The formation of a mercury-thiolate complex will occur.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and cautiously add solid NaBH₄ (3.0 eq) in portions. Caution: Gas evolution (hydrogen) will occur.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of 5% TFA in DCM until the gas evolution ceases.
-
Dilute the mixture with DCM and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting free thiol by flash column chromatography.
Protocol 3: Orthogonal Deprotection - Cleavage of an N-Boc Group in the Presence of an S-Trityl Group
This protocol demonstrates the core principle of orthogonality by removing an acid-labile N-Boc group while the S-Trityl group remains intact.
Materials:
-
N-Boc, S-Trityl protected bifunctional compound (e.g., N-Boc-2-(tritylthio)ethanamine)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the N-Boc, S-Trityl protected compound in DCM (e.g., 0.1 M solution).
-
Add an equal volume of TFA (creating a 1:1 DCM/TFA solution).
-
Stir the reaction at room temperature for 1-2 hours. Monitor by TLC for the consumption of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (2-3 times) to remove residual TFA.
-
Dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ to neutralize any remaining acid and extract the deprotected amine.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the S-Trityl protected amine.
Quantitative Data Summary
The choice of deprotection conditions is critical for achieving selectivity. The following table summarizes the differential stability of various trityl-protected functional groups.
| Protecting Group | Functional Group | Deprotection Conditions | Stability of S-Trityl Group | Reference |
| Trt (Trityl) | Amine (N-Tr) | Strong Acid (e.g., TFA, HCl in MeCN) | Stable | [6][7] |
| Trt (Trityl) | Alcohol (O-Tr) | Dilute Acid (e.g., HCl solutions) | Stable | [6][9] |
| Trt (Trityl) | Thiol (S-Tr) | HgX₂ (X=OAc, Cl) followed by NaBH₄ | - | [7][11] |
| Boc | Amine (N-Boc) | Strong Acid (e.g., TFA) | Stable | [13] |
| tBu | Carboxylic Acid, Alcohol, Thiol | Strong Acid (e.g., TFA) | Stable | [13] |
Applications in Drug Development and Chemical Biology
The unique properties of TTEA and its derivatives extend beyond their role as simple protecting groups. The this compound scaffold itself has been identified as a core structure for potent inhibitors of human kinesin spindle protein (KSP), a target for anticancer therapeutics.[8] In this context, the trityl group plays a critical role in the molecule's bioactivity.[8]
Furthermore, TTEA-derived building blocks have been developed for the chemical synthesis of ubiquitinated peptides, a crucial tool for studying the complex cellular roles of this post-translational modification.[14] These applications highlight the dual utility of TTEA as both a strategic synthetic tool and a source of biologically active molecules.
Troubleshooting and Expert Insights
-
Incomplete S-Trityl Deprotection: If deprotection with Hg(OAc)₂/NaBH₄ is sluggish, ensure the mercury salt is of high quality. The reaction can be gently warmed to 30-40 °C before the addition of NaBH₄ to facilitate complex formation, but this should be done with caution.
-
Disulfide Formation: The free thiol generated after deprotection can be susceptible to oxidation, leading to disulfide bond formation. It is often advisable to work under an inert atmosphere (Nitrogen or Argon) and to use the deprotected thiol immediately in the next synthetic step.
-
Acid Lability of Substituted Trityl Groups: Be aware that electron-donating groups on the phenyl rings of the trityl group (e.g., Methoxytrityl, MMT) can increase its acid lability. While the unsubstituted trityl group is stable to TFA, more labile derivatives may show partial cleavage.
Conclusion
This compound is a prime example of a reagent designed for strategic, selective synthesis. Its S-Trityl group provides robust protection for thiols, exhibiting orthogonality to a wide range of common acid-labile protecting groups. This allows for the development of complex, multi-step synthetic pathways with a high degree of control. The protocols and principles outlined in this guide provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively implement TTEA in their synthetic endeavors, enabling the construction of novel and complex molecular targets.
References
- Bartlett, P. A.; Luis, S. V. Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. The Journal of Organic Chemistry.
- García, J. I.; et al. Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. The Journal of Organic Chemistry, 2001.
- Vertex AI Search Result. Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers.
- BenchChem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- Smolecule. Buy this compound | 1095-85-8.
- Vertex AI Search Result. Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers.
- Fotouhi, N.; et al. Peptide synthesis using unprotected peptides through orthogonal coupling methods.
- Fields, G. B.; Noble, R. L. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 2000.
- BenchChem. A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
- Vertex AI Search Result. Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers.
- Xu, J.; et al. Synthesis and characterization of tritylthioethanamine derivatives with potent KSP inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 2011.
- AAPPTec.
- MySkinRecipes. 2-(Tritylthio)ethan-1-amine hydrochloride.
- He, Y.; et al. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination.
- University of Bristol.
- Ambeed. 1095-85-8 | this compound | Aryls.
- Sigma-Aldrich. This compound | 1095-85-8.
- Sigma-Aldrich. This compound | 1095-85-8.
Sources
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- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Buy this compound | 1095-85-8 [smolecule.com]
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- 10. 2-(Tritylthio)ethan-1-amine hydrochloride [myskinrecipes.com]
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- 14. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Purification Method for 2-(Tritylthio)ethanamine Derivatives
Abstract
This application note provides a comprehensive guide to the purification of 2-(tritylthio)ethanamine and its derivatives using reverse-phase high-performance liquid chromatography (RP-HPLC). This compound serves as a critical building block in medicinal chemistry and drug development, acting as a protected form of cysteamine.[1][2] The bulky, hydrophobic trityl protecting group presents unique challenges and opportunities for purification. This document details a "trityl-on" purification strategy, which leverages the high hydrophobicity of the trityl group to achieve excellent separation from synthetic impurities. We provide detailed protocols for method development, from initial scouting gradients to optimized purification, along with insights into the underlying chemical principles.
Introduction: The Purification Challenge
This compound and its derivatives are integral to the synthesis of complex molecules, including potent Kinesin Spindle Protein (KSP) inhibitors with anticancer potential.[1][3] The trityl (triphenylmethyl) group is a widely used protecting group for the highly reactive thiol functionality of cysteamine, preventing unwanted side reactions like disulfide formation during multi-step synthesis.[2][4][5]
The key to purifying these compounds lies in the physicochemical properties of the trityl group itself. It is exceptionally bulky and non-polar, which dramatically increases the hydrophobicity of the molecule it protects.[6] This property can be exploited in RP-HPLC to achieve superior separation. The primary impurities in a crude synthesis mixture typically include non-tritylated starting materials or byproducts, which are significantly more polar. By keeping the trityl group attached during purification ("trityl-on" method), the target compound is strongly retained on the non-polar stationary phase, while more polar impurities elute much earlier.[7][8]
This guide will walk researchers through the logical steps to develop a robust, scalable RP-HPLC purification method for this class of compounds.
Core Principles of the Method
The purification strategy is founded on reverse-phase chromatography, where separation is based on hydrophobicity.[9]
-
Stationary Phase: A C18 (octadecylsilyl) silica-based column is the stationary phase of choice. Its long alkyl chains provide a highly non-polar environment that strongly interacts with the hydrophobic trityl group.
-
Mobile Phase: A gradient of acetonitrile (ACN) in water is used to elute the compounds. Acetonitrile is a common organic modifier that disrupts the hydrophobic interactions between the analyte and the stationary phase, causing elution.[10]
-
Mobile Phase Additive: Trifluoroacetic acid (TFA) at a low concentration (0.1%) is a crucial additive. It serves two main purposes:
-
Ion Pairing: The ethanamine moiety is basic and will be protonated at acidic pH. TFA acts as an ion-pairing agent, forming a neutral complex with the protonated amine. This minimizes undesirable interactions with residual silanols on the silica support, leading to sharper, more symmetrical peaks.[11][12]
-
pH Control: Maintaining a low pH ensures consistent protonation of the amine group, resulting in reproducible retention times.[1][5]
-
-
Detection: The trityl group contains three phenyl rings, making it a strong chromophore. UV detection is therefore highly effective. The maximum absorbance is typically observed around 260 nm, although monitoring at 220 nm (for general absorbance) and 254 nm is also common practice.[13]
Experimental Protocols
Materials and Equipment
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler or manual injector, UV-Vis detector, and fraction collector.
-
Column: A C18 reverse-phase column (e.g., 10 µm particle size, 19 x 250 mm for preparative scale).
-
Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.
-
Additive: HPLC-grade Trifluoroacetic Acid (TFA).
-
Sample Solvent: A mixture of Dimethyl Sulfoxide (DMSO) and Acetonitrile (1:1 v/v) or a solvent with lower elution strength than the initial mobile phase conditions.[14]
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of ultrapure water.
-
Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.
Note: Always filter and degas mobile phases before use to prevent column blockage and pump issues.[15]
Sample Preparation
-
Dissolve the crude this compound derivative in a minimal amount of the sample solvent (e.g., DMSO/ACN) to create a concentrated stock solution (e.g., 50-100 mg/mL).[14]
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be required for poorly soluble derivatives.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[16] This is a critical step to prevent clogging of the column inlet frit.[17]
HPLC Method Development Workflow
The purification process follows a logical progression from a broad analytical scouting run to a focused, optimized preparative method.
Caption: Workflow for HPLC method development and scale-up.
Protocol 1: Analytical Scouting Gradient
The first step is to determine the approximate retention time of the target compound using a fast, broad gradient on an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
| Parameter | Value | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID analytical column. |
| Detection | UV at 260 nm | Strong absorbance from the trityl group's phenyl rings. |
| Injection Vol. | 5-10 µL | Small volume to avoid overloading the analytical column. |
| Gradient | See Table 1 | A broad gradient ensures elution of all components, including highly hydrophobic ones.[11] |
Table 1: Analytical Scouting Gradient
| Time (min) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (ACN + 0.1% TFA) |
|---|---|---|
| 0.0 | 95 | 5 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
From this run, identify the retention time (t_R) of the main peak, which corresponds to the trityl-on product. It should be the most retained (latest eluting) major peak due to its high hydrophobicity.
Protocol 2: Optimized Preparative Gradient
Once the product's retention time is known, design a shallower, focused gradient for the preparative column. This will maximize resolution between the target compound and any closely eluting impurities.[18]
Principle of Optimization: The optimized gradient should start approximately 10-15% below the acetonitrile concentration at which the product eluted in the scouting run and end 10-15% above it. The gradient duration is extended to improve separation.
Example: If the product eluted at 20 minutes in the scouting run (a linear gradient from 5% to 95% B over 25 min), the elution concentration is approximately: 5% + ( (95% - 5%) / 25 min ) * 20 min = 77% ACN
A focused preparative gradient could therefore be 60-90% ACN.
| Parameter | Value | Rationale |
| Flow Rate | 20 mL/min | Scaled up for a 19 mm ID preparative column. |
| Detection | UV at 260 nm | Primary wavelength for fraction collection triggering. |
| Injection Vol. | 1-5 mL | Dependent on sample concentration and column loading capacity. |
| Gradient | See Table 2 | A focused gradient to improve resolution around the target peak. |
Table 2: Example of an Optimized Preparative Gradient
| Time (min) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (ACN + 0.1% TFA) |
|---|---|---|
| 0.0 | 40 | 60 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 40 | 60 |
| 30.0 | 40 | 60 |
Fraction Collection and Post-Purification
-
Collection: Set the fraction collector to trigger based on the UV signal at 260 nm. Collect the main peak in multiple fractions.
-
Purity Analysis: Analyze each collected fraction using the analytical scouting method (Protocol 1) to confirm purity.
-
Pooling and Evaporation: Combine the pure fractions. Remove the acetonitrile and water via rotary evaporation or lyophilization to yield the purified product as a TFA salt.
Troubleshooting and Key Considerations
Caption: Common troubleshooting scenarios and solutions.
-
Thiol Oxidation: The thiol group is protected by the trityl group, but once cleaved (if done post-purification), the free thiol is susceptible to oxidation, forming disulfide-linked dimers. Work under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents if working with the deprotected compound.
-
Acid Lability of Trityl Group: The trityl group is designed to be cleaved by acid.[14] While generally stable to 0.1% TFA during the short residence time on the column, highly sensitive derivatives or extended exposure can lead to partial on-column cleavage, resulting in a pre-peak or shoulder.[6] If this is observed, consider using a weaker acid like formic acid.
-
Solubility: Trityl-containing compounds are very hydrophobic and may have poor solubility in aqueous solutions. Always dissolve the sample in a strong organic solvent like DMSO, DMF, or ACN before injection to prevent precipitation at the column head.[14][19]
Conclusion
The "trityl-on" RP-HPLC strategy is a powerful and highly effective method for the purification of this compound derivatives. By capitalizing on the pronounced hydrophobicity of the trityl group, researchers can achieve excellent separation of the target compound from more polar synthetic impurities. The systematic approach of using an initial analytical scouting run to inform an optimized, focused preparative gradient ensures both high purity and efficient use of resources. Careful attention to sample preparation and mobile phase composition is critical for achieving sharp, symmetrical peaks and reproducible results. This guide provides a robust framework for scientists in drug discovery and organic synthesis to successfully purify this important class of molecules.
References
-
SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis. Retrieved from [Link]
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]
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Bio-Synthesis Inc. (n.d.). Overview of DNA Purification. Retrieved from [Link]
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MicroSolv Technology Corporation. (n.d.). Transfer HPLC Method to UHPLC with Hydrophobic Compounds. Retrieved from [Link]
-
Gilar, M., & Bouvier, E. S. (2000). Purification of crude DNA oligonucleotides by solid-phase extraction and reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 890(1), 167–177. Retrieved from [Link]
-
Rickert, K. W., et al. (2011). Synthesis and characterization of tritylthioethanamine derivatives with potent KSP inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 21(17), 5047–5051. Retrieved from [Link]
-
Polymer Chemistry Innovations. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
-
ATDBio. (n.d.). Chapter 7: Purification and characterisation of oligonucleotides. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Trityl chloride on Newcrom R1 HPLC column. Retrieved from [Link]
- Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
-
Buchi. (n.d.). Don't get salty about your separations. Develop flash and prep HPLC applications to purify a range of compounds. Retrieved from [Link]
-
Chrom Tech. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Natalini, B., Sardella, R., Macchiarulo, A., & Pellicciari, R. (2008). S-trityl-(R)-cysteine, a powerful chiral selector for the analytical and preparative ligand-exchange chromatography of amino acids. Journal of Separation Science, 31(4), 696–704. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
- Palmer, J. (2008, August 6). Reverse-Phase Separation of Proteins, Peptide and Other Biomolecules. Agilent Technologies.
-
Kuss, H. J. (2013). Overview of Analytical-to-Preparative Liquid Chromatography Method Development. ACS Combinatorial Science, 15(5), 229–240. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Principles in preparative HPLC. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
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Element Lab Solutions. (n.d.). HPLC UV detection. Retrieved from [Link]
-
Bell, D. (2015, November 1). Important Aspects of UV Detection for HPLC. LCGC International, 28(11). Retrieved from [Link]
-
Ignited Minds Journals. (n.d.). Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique. Retrieved from [Link]
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Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]
-
Chem Help ASAP. (2023, August 31). ultraviolet detection methods for TLC analysis and HPLC. YouTube. Retrieved from [Link]
-
Axion Labs. (2025, August 28). HPLC Demystified Part 3: How to Maintain and Troubleshoot Your HPLC Like a Pro. YouTube. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
ResearchGate. (2015, March 18). Can peptides without Tyr, Trp, Phe, or His be analyzed by UV-HPLC?. Retrieved from [Link]
-
Giebułtowicz, J., et al. (2025, July 28). Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products. Molecules. Retrieved from [Link]
-
Liu, Y., et al. (2012). PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. Journal of the Chilean Chemical Society, 57(2), 1136–1139. Retrieved from [Link]
-
Agilent Technologies. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]
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Application Note: Advanced NMR Characterization of Peptides Containing S-Trityl Cysteine
Abstract: The S-trityl (Trt) group is a cornerstone for cysteine protection in solid-phase peptide synthesis (SPPS) due to its acid lability and steric bulk, which can prevent side reactions. However, these same properties present unique challenges and opportunities for the structural characterization of peptides by Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective NMR characterization of peptides containing S-trityl cysteine. We will delve into the causality behind experimental choices, provide validated protocols, and discuss the interpretation of NMR data influenced by the bulky and aromatic nature of the trityl group.
Introduction: The Double-Edged Sword of the S-Trityl Group
Cysteine residues are critical for the structure and function of many peptides and proteins, primarily through the formation of disulfide bonds.[1] During chemical synthesis, the highly reactive thiol side chain must be protected. The S-trityl group is a popular choice, particularly in Fmoc-based SPPS, because it is readily cleaved with moderate acid, such as trifluoroacetic acid (TFA), typically used for resin cleavage and final deprotection.[2][3]
The trityl group's significant steric hindrance and hydrophobicity, while beneficial for preventing side reactions like piperidine-catalyzed dehydroalanine formation, can also influence peptide aggregation and conformation in solution.[4][5] From an NMR perspective, the trityl group is not a silent passenger. Its three phenyl rings introduce significant magnetic anisotropy and can lead to through-space effects that perturb the chemical shifts of nearby protons, offering valuable structural restraints if interpreted correctly.[6][7] This guide will equip the user with the necessary knowledge to navigate these complexities.
The Influence of the S-Trityl Group on Peptide NMR Spectra
The presence of the S-trityl group manifests in several key ways in the NMR spectra of a peptide. Understanding these effects is crucial for accurate data interpretation.
2.1. Characteristic 1H NMR Signals: The trityl group itself gives rise to a set of characteristic, often broad, signals in the aromatic region of the 1H NMR spectrum, typically between 7.2 and 7.5 ppm.[8] These 15 protons often overlap, creating a complex multiplet. The cysteine's own β-protons (Hβ) are diastereotopic and will appear as a pair of multiplets, with their chemical shifts influenced by the local environment and the trityl group.
2.2. Through-Space Effects (Anisotropy): The most significant impact of the trityl group is its magnetic anisotropy. The π-electron systems of the three phenyl rings generate local magnetic fields. Protons situated in the shielding cone (above or below the plane of the rings) will experience an upfield shift (lower ppm), while those in the deshielding zone (in the plane of the rings) will be shifted downfield (higher ppm). This can affect not only the cysteine sidechain protons but also protons of neighboring residues that are spatially close in the peptide's 3D structure. These Nuclear Overhauser Effect (NOE) contacts can provide long-range distance information crucial for structure determination.[6][9][10]
2.3. Steric Hindrance and Conformational Effects: The sheer size of the trityl group can restrict the conformational freedom of the peptide backbone and the cysteine sidechain.[11][12][13] This may lead to a more defined solution structure, which can be advantageous for NMR studies by reducing the number of observed conformations and sharpening signals. Conversely, it can also promote aggregation, leading to broad lines and poor spectral quality.
Experimental Protocols
A systematic approach to sample preparation and data acquisition is critical for obtaining high-quality NMR data for S-trityl cysteine-containing peptides.
3.1. Sample Preparation Protocol
This protocol is designed to ensure sample purity, stability, and optimal concentration for NMR analysis.
Materials:
-
Lyophilized S-trityl peptide (>95% purity)
-
Deuterated NMR solvent (e.g., DMSO-d6, CD3OH, or a mixture like H2O/D2O 9:1 with an appropriate buffer)
-
5 mm high-precision NMR tubes
-
Vortex mixer
-
Pipettes
-
Microcentrifuge
Step-by-Step Methodology:
-
Solvent Selection: The choice of solvent is critical. Due to the hydrophobicity of the trityl group, peptides containing it may have limited solubility in purely aqueous solutions.[5]
-
DMSO-d6: An excellent choice for many peptides, as it is a good solvent for both polar and nonpolar compounds and avoids the large water signal.
-
CD3OH: Another good option for enhancing solubility.
-
Aqueous Buffers (e.g., phosphate buffer in H2O/D2O): If physiological conditions are required, screen for solubility and aggregation. The addition of a small percentage of organic co-solvent (e.g., acetonitrile-d3) may be necessary.
-
-
Concentration: Aim for a peptide concentration between 1-5 mM.[14] Higher concentrations improve the signal-to-noise ratio but can also increase the risk of aggregation.[15] Start with a lower concentration (e.g., 1 mM) and check the 1D 1H spectrum for broad lines before increasing the concentration.
-
Sample Dissolution:
-
Weigh the appropriate amount of lyophilized peptide directly into a clean, dry microcentrifuge tube.
-
Add the chosen deuterated solvent (typically 500-600 µL for a standard 5 mm NMR tube).[16]
-
Gently vortex the sample until the peptide is fully dissolved. A brief, gentle sonication can aid dissolution, but avoid excessive heating.
-
-
pH Adjustment (for aqueous samples): If using an aqueous buffer, ensure the pH is stable and appropriate for your peptide. Adjust with small aliquots of dilute DCl or NaOD.
-
Filtration/Centrifugation: To remove any particulate matter that can degrade spectral quality, centrifuge the sample at high speed (e.g., >13,000 rpm) for 5 minutes.[16]
-
Transfer to NMR Tube: Carefully transfer the supernatant to a clean, labeled 5 mm NMR tube. Ensure the sample height is sufficient to cover the NMR probe's detection coils (typically ~4.5 cm).[16]
-
Equilibration: Allow the sample to equilibrate to the desired experimental temperature inside the NMR spectrometer before starting any measurements.
Data Presentation: Sample Preparation Parameters
| Parameter | Recommended Range | Rationale |
| Purity | >95% | Minimizes interfering signals from impurities. |
| Concentration | 1–5 mM | Balances signal-to-noise with solubility and aggregation risks.[14] |
| Volume | 500–600 µL | Ensures sufficient sample height in a standard 5 mm NMR tube.[16] |
| Solvent | DMSO-d6, CD3OH, buffered H2O/D2O | Choice depends on peptide solubility and experimental goals. |
| pH (aqueous) | Peptide-dependent (typically 4-7) | Maintains peptide stability and native-like charge states. |
3.2. NMR Data Acquisition Workflow
A standard suite of 1D and 2D NMR experiments is recommended to fully characterize S-trityl cysteine-containing peptides.
Recommended Experiments:
-
1D 1H Spectrum: This is the essential first step to assess sample quality. Check for signal dispersion, line widths, and the presence of the characteristic trityl signals. Broad signals may indicate aggregation.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a given amino acid's spin system. It is the primary tool for assigning resonances to specific amino acid types.[15][17]
-
2D COSY (Correlation Spectroscopy): Provides correlations between protons that are coupled through 2-3 bonds. It is useful for confirming TOCSY assignments and identifying Hα-Hβ correlations.[17][18]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the key experiments for determining the 3D structure. They show correlations between protons that are close in space (< 5 Å), regardless of whether they are close in the peptide sequence.[15][19] NOESY is ideal for molecules with a correlation time that gives a positive NOE, while ROESY is better for intermediate-sized molecules where the NOE may be close to zero.
-
2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling (13C) is feasible, this experiment can greatly simplify the assignment process by spreading out the crowded proton spectrum into a second dimension based on the attached carbon's chemical shift.[18]
Data Interpretation and Analysis: A Case Study Approach
Interpreting the NMR spectra of S-trityl peptides requires careful consideration of the trityl group's influence.
4.1. Resonance Assignment Strategy: The standard strategy for peptide resonance assignment, which involves identifying amino acid spin systems in the TOCSY spectrum and then linking them together in sequence using Hαi-HNi+1 NOEs (the "sequential walk") in the NOESY spectrum, is still applicable.[17] However, be aware of the following:
-
Aromatic Overlap: The trityl protons can overlap with the signals from aromatic residues like Phe, Tyr, and Trp.
-
Chemical Shift Perturbations: The chemical shifts of protons near the S-trityl group may be significantly altered from their standard random coil values.[20]
4.2. Identifying Trityl-Induced NOEs: A key aspect of the analysis is to look for NOEs between the trityl protons (7.2-7.5 ppm) and protons on the peptide.
-
Intra-residue NOEs: Strong NOEs are expected between the trityl protons and the Cys Hβ protons.
-
Inter-residue NOEs: The presence of NOEs between the trityl protons and protons of other residues (e.g., Hα, Hβ, or sidechain protons of residue i ± 1, 2, 3...) provides direct evidence of spatial proximity and can be used as powerful long-range distance restraints in structure calculations.
// NOE connections Trityl -> Hb_i [label=" Strong Intra-residue NOE"]; Trityl -> Ha_i [label=" Medium Intra-residue NOE"]; Trityl -> Ha_i1 [label=" Inter-residue NOE\n(Structural Restraint)"]; } dotedot Caption: NOE contacts involving the S-trityl group.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad NMR Signals | Peptide aggregation due to hydrophobicity of the trityl group. | Lower the peptide concentration. Change solvent (e.g., to DMSO-d6). Increase temperature. |
| Poor Signal Dispersion | Peptide is unstructured or undergoing intermediate exchange. | Change temperature or pH to stabilize a single conformation. Use higher-field NMR spectrometer. |
| Difficulty in Assignment | Severe signal overlap in the aromatic or aliphatic regions. | Acquire a 2D 1H-13C HSQC spectrum (if 13C labeling is possible). Acquire data at a different temperature to shift overlapping peaks. |
| Missing NOEs | Incorrect mixing time in NOESY. Molecule in zero-NOE regime. | Optimize NOESY mixing time (try a range from 100-400 ms). Run a ROESY experiment. |
Conclusion
The S-trityl group, while indispensable in peptide synthesis, introduces specific considerations for NMR-based structural analysis. Its steric bulk can define local conformation, and its aromatic rings provide a source of unique, long-range NOE restraints. By employing careful sample preparation, a systematic suite of 2D NMR experiments, and an interpretation strategy that accounts for through-space anisotropic effects, researchers can leverage the presence of the S-trityl group as a powerful tool for elucidating the solution-state structure and dynamics of complex peptides. This approach transforms a potential complication into a valuable source of structural information, enhancing our understanding of these important biomolecules.
References
-
N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine - Optional[13C NMR] - Spectrum - SpectraBase. Available at: [Link] (Accessed: January 12, 2026).
-
Sample Preparation - Department of Chemistry, University of Missouri. Available at: [Link] (Accessed: January 12, 2026).
-
Amino Acid Sidechain Deprotection - Aapptec Peptides. Available at: [Link] (Accessed: January 12, 2026).
-
Computation of through-space NMR shielding effects by functional groups common to peptides - PubMed. Available at: [Link] (Accessed: January 12, 2026).
-
Peptide/Protein NMR - ETH Zurich. Available at: [Link] (Accessed: January 12, 2026).
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. Available at: [Link] (Accessed: January 12, 2026).
-
NMR sample preparation guidelines - evitria. Available at: [Link] (Accessed: January 12, 2026).
-
Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link] (Accessed: January 12, 2026).
-
2D NMR Introduction - Chemistry LibreTexts. Available at: [Link] (Accessed: January 12, 2026).
-
Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC - NIH. Available at: [Link] (Accessed: January 12, 2026).
-
NMR in structural determination of proteins and peptides - NMIMS Pharmacy. Available at: [Link] (Accessed: January 12, 2026).
-
How to make an NMR sample - University of London. Available at: [Link] (Accessed: January 12, 2026).
-
NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA - PMC - NIH. Available at: [Link] (Accessed: January 12, 2026).
-
Supplementary Material (ESI) for Chemical Communications - The Royal Society of Chemistry. Available at: [Link] (Accessed: January 12, 2026).
-
(a) Cys thiol protection with the trityl (Trt) protecting group.... | Download Scientific Diagram - ResearchGate. Available at: [Link] (Accessed: January 12, 2026).
-
Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC - NIH. Available at: [Link] (Accessed: January 12, 2026).
-
Computation of Through-Space NMR Shielding Effects by Aromatic Ring-Cation Complexes - ScienceDirect. Available at: [Link] (Accessed: January 12, 2026).
-
Structure Determination of Peptides by simple 2D NMR Spectroscopy - YouTube. Available at: [Link] (Accessed: January 12, 2026).
-
Sample preparation - ResearchGate. Available at: [Link] (Accessed: January 12, 2026).
-
NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society. Available at: [Link] (Accessed: January 12, 2026).
-
Cysteine protecting groups: applications in peptide and protein science - CORE. Available at: [Link] (Accessed: January 12, 2026).
-
Intramolecular through-space interactions that cause steric compression... - ResearchGate. Available at: [Link] (Accessed: January 12, 2026).
-
Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides - Research Communities. Available at: [Link] (Accessed: January 12, 2026).
-
1H NMR chemical shifts (d H , ppm relative DSS) of the peptide... - ResearchGate. Available at: [Link] (Accessed: January 12, 2026).
-
On cysteine and cystine peptides. Part V. S-trityl - RSC Publishing. Available at: [Link] (Accessed: January 12, 2026).
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link] (Accessed: January 12, 2026).
-
Synthesis, Screening, and Sequencing of Cysteine-Rich One-Bead One-Compound Peptide Libraries - ACS Publications. Available at: [Link] (Accessed: January 12, 2026).
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Application Note: Mass Spectrometry Analysis of 2-(Tritylthio)ethanamine Protected Peptides
Abstract
The 2-(tritylthio)ethanamine (TTEA) moiety is a valuable tool in peptide chemistry, serving as a protective group for cysteine residues or as a linker for conjugation. Accurate characterization of TTEA-protected peptides is crucial for process monitoring, quality control, and structural verification in research and drug development. This application note provides a comprehensive guide to the mass spectrometric analysis of these modified peptides. We will delve into the principles of sample preparation, instrumentation, and data interpretation, with a focus on the unique fragmentation behavior of the trityl group under electrospray ionization (ESI) and collision-induced dissociation (CID) conditions. Detailed protocols and troubleshooting insights are provided to enable researchers to confidently analyze TTEA-protected peptides.
Introduction: The Role and Challenge of TTEA in Peptide Analysis
The trityl (triphenylmethyl) group is a bulky and acid-labile protecting group widely employed in organic synthesis to mask reactive functional groups, particularly thiols.[1][2] Its application in peptide chemistry, often in the form of this compound, allows for the strategic protection of cysteine residues, preventing unwanted disulfide bond formation during solid-phase peptide synthesis (SPPS).[1][2] Furthermore, the TTEA linker can be used to attach other molecules to a peptide.
While advantageous in synthesis, the presence of the TTEA group presents unique challenges for mass spectrometric analysis. The lability of the trityl group can lead to in-source decay or specific fragmentation patterns that require careful interpretation.[3][4] Understanding this behavior is paramount for accurate mass determination and confident sequence analysis. This guide provides the foundational knowledge and practical protocols to navigate these challenges.
Experimental Design: Strategy and Causality
A successful mass spectrometry experiment for TTEA-protected peptides hinges on a well-thought-out experimental design. The choices made regarding sample preparation, ionization method, and mass analysis parameters will directly impact the quality of the data obtained.
Ionization Method Selection
Electrospray ionization (ESI) is the preferred method for the analysis of TTEA-protected peptides. ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like peptides, minimizing premature fragmentation in the ion source.[5][6] Matrix-assisted laser desorption/ionization (MALDI) can also be used, particularly for less complex samples or when analyzing fully protected peptide intermediates, where specific matrix and salt additives like dithranol and CsCl can improve data quality and reduce fragmentation.[2]
Mass Analyzer Considerations
High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, are highly recommended. The high mass accuracy of these instruments is crucial for unambiguously determining the elemental composition of the precursor and fragment ions, which is especially important when dealing with modified peptides.
Overall Analytical Workflow
The general workflow for the analysis of TTEA-protected peptides is a multi-step process that requires careful attention to detail at each stage.
Caption: High-level workflow for TTEA-peptide analysis.
Protocols
Sample Preparation
Proper sample preparation is critical to avoid ion suppression and ensure high-quality mass spectra.[7][8][9]
Protocol 3.1.1: Standard Sample Preparation
-
Solubilization: Dissolve the TTEA-protected peptide in a suitable solvent system. A common starting point is 50% acetonitrile in water with 0.1% formic acid. For peptides that are difficult to dissolve, small amounts of isopropanol or initial dissolution in a stronger organic solvent like DMSO followed by dilution may be necessary.
-
Desalting: It is crucial to remove non-volatile salts and detergents that can interfere with ESI.
-
Use a C18 desalting tip (e.g., ZipTip).
-
Wet the tip with 100% acetonitrile.
-
Equilibrate the tip with 0.1% formic acid in water.
-
Bind the peptide to the tip by slowly aspirating and dispensing the sample solution multiple times.
-
Wash the tip with 0.1% formic acid in water to remove salts.
-
Elute the peptide with 50-80% acetonitrile in water with 0.1% formic acid.
-
-
Final Concentration: Adjust the sample concentration to approximately 1-10 pmol/µL for direct infusion or LC-MS analysis.
Mass Spectrometry Analysis
The following parameters are a general guideline and may require optimization for your specific instrument and peptide.
Protocol 3.2.1: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient (e.g., 5-40% B over 30 minutes) is recommended to ensure good separation.
-
-
Mass Spectrometry (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 1.8 - 2.5 kV.
-
Source Temperature: Optimize to minimize in-source fragmentation (e.g., 150-250 °C).[4]
-
MS1 Scan Range: m/z 300 - 2000.
-
MS/MS Method: Data-dependent acquisition (DDA) of the top 3-5 most intense precursor ions.
-
Collision Energy (CID): Use a normalized collision energy (NCE) of 25-35%. It may be beneficial to use stepped NCE to capture both peptide backbone and protecting group fragmentation.
-
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive | Peptides readily form positive ions by protonation. |
| Capillary Voltage | 1.8 - 2.5 kV | Balances ionization efficiency with source stability. |
| Source Temperature | 150 - 250 °C | Lower temperatures can reduce in-source fragmentation of the labile trityl group.[4] |
| Collision Energy (NCE) | 25-35% (stepped) | A range of energies helps to fragment the peptide backbone while also inducing characteristic losses of the protecting group. |
Data Interpretation: Understanding the Fragmentation
The key to interpreting the mass spectra of TTEA-protected peptides is recognizing the characteristic fragmentation of the trityl group.
In-Source Fragmentation
The trityl-sulfur bond is relatively weak and can cleave within the ion source, especially at higher source temperatures or cone voltages.[3][4][10] This will result in the observation of the deprotected peptide in the MS1 spectrum. While this can be a useful confirmation of the peptide backbone, it can also lead to an underestimation of the amount of intact protected peptide.
CID Fragmentation Pathway
Under CID conditions, TTEA-protected peptides exhibit a characteristic fragmentation pattern dominated by the loss of the trityl group. The high stability of the triphenylmethyl (trityl) cation makes its formation a highly favorable fragmentation pathway.[11]
Key Fragmentation Events:
-
Neutral Loss of the Trityl Group: The most prominent fragmentation event is the cleavage of the sulfur-trityl bond, leading to a neutral loss of the trityl radical (C(Ph)₃•, mass ≈ 243.12 Da) or formation of the trityl cation. The charge is retained on the peptide, resulting in a peptide fragment with a mass corresponding to [M - 243.12 + H]⁺.
-
Formation of the Trityl Cation: A highly abundant ion at m/z 243.12 corresponding to the trityl cation [C(Ph)₃]⁺ is often observed in the low mass region of the MS/MS spectrum. This is a strong diagnostic ion for the presence of a trityl group.
-
Peptide Backbone Fragmentation: Following the loss of the trityl group, the resulting peptide will fragment along its backbone, producing the expected b- and y-ion series that can be used for sequence confirmation.
Caption: Proposed CID fragmentation of a TTEA-protected peptide.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low signal for the intact protected peptide | In-source fragmentation, poor ionization, sample degradation. | Decrease source temperature and cone voltage. Optimize sample preparation and ensure pH is acidic. |
| Only see the deprotected peptide | High in-source fragmentation. | See above. This can also be used as a confirmation of the peptide backbone. |
| Poor fragmentation of the peptide backbone | Collision energy is too low, charge state is low. | Increase normalized collision energy. If possible, select a higher charge state precursor for fragmentation. |
| Dominant peak at m/z 243.12 with little other fragmentation | The trityl cation is very stable and its formation is highly favored. | Use stepped collision energy to provide enough energy for subsequent peptide backbone fragmentation. |
Conclusion
The mass spectrometric analysis of this compound protected peptides is a powerful tool for their characterization. By understanding the inherent lability of the trityl group and its characteristic fragmentation behavior, researchers can develop robust analytical methods. Careful sample preparation to remove interfering substances, coupled with optimized ESI-MS/MS parameters, will yield high-quality data. The observation of a neutral loss of the trityl group and the presence of the trityl cation at m/z 243.12 are key diagnostic features. The protocols and insights provided in this application note serve as a comprehensive resource for scientists and drug development professionals working with these important molecules.
References
-
MySkinRecipes. 2-(Tritylthio)ethan-1-amine hydrochloride. [Link]
-
National Institutes of Health. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. [Link]
-
G-Biosciences. Sample preparation for Mass spectrometric analysis. [Link]
-
Waters Corporation. Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. [Link]
-
National Center for Biotechnology Information. Mass Spectrometry for Post-Translational Modifications. [Link]
-
QB3/Chemistry Mass Spectrometry Facility. Identification of Protein Modifications. [Link]
-
National Institutes of Health. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. [Link]
-
Glen Research. The Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. [Link]
-
National Institutes of Health. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. [Link]
-
Digital.CSIC. Solid-phase peptide synthesis using N-trityl-amino acids. [Link]
-
Journal of the Chemical Society, Chemical Communications. A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. [Link]
-
ResearchGate. (a) CID fragmentation on the MALDI-TOF-TOF of the crosslinked synthetic.... [Link]
- Google Patents.
-
PubMed. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. [Link]
-
University of Nijmegen. Application of the Trityl Group in Peptide Chemistry. [Link]
-
LinkedIn. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. [Link]
-
bioRxiv. Statistical Characterization of the Multi-Charged Fragment Ions in the CID and HCD Spectrum. [Link]
-
National Institutes of Health. Evaluation of low energy CID and ECD fragmentation behavior of mono-oxidized thio-ether bonds in peptides. [Link]
-
PubMed. Interpretation of collision-induced fragmentation tandem mass spectra of posttranslationally modified peptides. [Link]
-
PubMed. Determination of triclosan metabolites by using in-source fragmentation from high-performance liquid chromatography/negative atmospheric pressure chemical ionization ion trap mass spectrometry. [Link]
-
National Institutes of Health. Investigation of neutral loss during collision induced dissociation of peptide ions. [Link]
-
National Institutes of Health. Investigation of Neutral Losses and the Citrulline Effect for Modified H4 N-Terminal Pentapeptides. [Link]
-
National Institutes of Health. Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. [Link]
-
ResearchGate. Compilation of 40 Published Neutral Losses from Electrospray and Atmospheric Pressure Chemical Ionization Collision-Induced Dissociation Mass Spectra. [Link]
-
MDPI. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. [Link]
-
SlidePlayer. Ion fragmentation of small molecules in mass spectrometry. [Link]
Sources
- 1. Protocols: PTM Identification via Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. qb3.berkeley.edu [qb3.berkeley.edu]
- 6. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-source fragmentation [jeolusa.com]
- 11. glenresearch.com [glenresearch.com]
The Strategic Incorporation of Thiol Functionality in Oligonucleotides: A Guide to Synthesis and Application Utilizing S-Trityl Protected Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Thiol-Modified Oligonucleotides
In the landscape of modern molecular biology and drug development, the ability to conjugate oligonucleotides to other molecules is paramount. This chemical union unlocks a vast array of applications, from novel diagnostic tools to targeted therapeutics. The introduction of a thiol (-SH) group into a synthetic oligonucleotide is a cornerstone of this field, providing a highly reactive and specific handle for covalent attachment to various substrates.[1] Thiol-modified oligonucleotides are instrumental in the development of biosensors, the immobilization of DNA onto gold surfaces for nano-biotechnology applications, and the creation of sophisticated bioconjugates with proteins, peptides, and fluorescent labels.[][3][4] This guide provides a comprehensive overview of the synthesis of thiol-modified oligonucleotides, with a focus on the use of S-trityl protected phosphoramidites, and details key protocols for their deprotection, purification, and downstream application.
The Gatekeeper: The Imperative of S-Trityl Protection
The synthesis of oligonucleotides is a multi-step process involving a series of chemical reactions that are harsh to an unprotected thiol group.[5] To prevent unwanted side reactions and ensure the integrity of the final product, the thiol group must be "protected" during the solid-phase synthesis. The trityl (triphenylmethyl) group is a widely used and effective protecting group for this purpose.[5] Its bulky nature sterically hinders the sulfur atom, preventing it from reacting with the various reagents used in the synthesis cycles. Furthermore, the trityl group is stable under the standard conditions of oligonucleotide synthesis but can be selectively removed under specific conditions post-synthesis.[6]
Incorporating the Thiol Linker: The Role of Phosphoramidite Chemistry
The introduction of the thiol group is typically achieved at the 5' or 3' terminus of the oligonucleotide using a specialized phosphoramidite reagent during automated solid-phase synthesis.[][3] A common and effective reagent is the S-Trityl-6-mercaptohexyl-1-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, often referred to as 5'-Thiol-Modifier C6.[7] This molecule contains the S-trityl protected thiol group attached to a C6 linker, which provides spatial separation between the oligonucleotide and the conjugated molecule, minimizing potential steric hindrance.
The phosphoramidite chemistry allows for the efficient and controlled addition of the thiol modifier to the growing oligonucleotide chain. The general mechanism of oligonucleotide synthesis involves a four-step cycle: detritylation, coupling, capping, and oxidation.[8] The thiol modifier phosphoramidite is introduced during the coupling step of the final synthesis cycle for 5'-modification.
Workflow for Synthesizing a 5'-Thiol-Modified Oligonucleotide
Caption: Workflow for oligonucleotide synthesis with 5'-thiol modification.
Detailed Protocols
Protocol 1: Solid-Phase Synthesis of a 5'-Thiol-Modified Oligonucleotide
This protocol assumes the use of a standard automated DNA synthesizer.
Materials:
-
5'-Thiol-Modifier C6 S-S CE Phosphoramidite[9]
-
Standard DNA phosphoramidites (A, C, G, T)
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
-
All necessary reagents for automated DNA synthesis (e.g., activator, capping reagents, oxidizing solution, deblocking solution)
Procedure:
-
Program the desired oligonucleotide sequence into the DNA synthesizer.
-
For the final coupling cycle, program the synthesizer to use the 5'-Thiol-Modifier C6 S-S CE Phosphoramidite.
-
Initiate the synthesis program. The synthesis will proceed through the standard cycles of detritylation, coupling, capping, and oxidation for each base.
-
In the final cycle, the 5'-Thiol-Modifier C6 phosphoramidite will be coupled to the 5'-terminus of the oligonucleotide.
-
Upon completion of the synthesis, the CPG solid support will contain the full-length oligonucleotide with the S-trityl protected 5'-thiol group.
Protocol 2: Cleavage and Deprotection of the S-Trityl Group
Materials:
-
CPG support with the synthesized oligonucleotide
-
Concentrated ammonium hydroxide
-
Dithiothreitol (DTT)
-
Silver nitrate (AgNO₃) solution
-
Phosphate buffer (pH 8.3-8.5)
Procedure:
Method A: Deprotection of Disulfide-Based Thiol Modifiers
For thiol modifiers containing a disulfide bond (e.g., Thiol-Modifier C6 S-S), a simple reduction is required.[10]
-
Cleave the oligonucleotide from the CPG support and remove the base protecting groups by incubating the CPG in concentrated ammonium hydroxide at 55°C for 16 hours.[5]
-
After cleavage and base deprotection, evaporate the ammonium hydroxide.
-
Resuspend the oligonucleotide pellet in a phosphate buffer (pH 8.3-8.5).
-
Add DTT to a final concentration of 100 mM.[10]
-
Incubate at room temperature for 30 minutes to reduce the disulfide bond and generate the free thiol.
Method B: Deprotection of S-Trityl Protected Thiol Modifiers
For thiol modifiers directly protected with a trityl group, a specific detritylation step is necessary.[7]
-
Cleave and deprotect the oligonucleotide from the CPG support as described in Method A, step 1.
-
After evaporation of the ammonium hydroxide, dissolve the oligonucleotide in water.
-
To remove the S-trityl group, treatment with silver nitrate is a common method.[9] Add a solution of silver nitrate and incubate. The silver ions will facilitate the cleavage of the trityl group.
-
After the reaction, the excess silver nitrate must be removed, typically by precipitation with DTT, followed by centrifugation.
-
The supernatant containing the thiol-modified oligonucleotide can then be further purified.
Note: Thiol-modified oligonucleotides are susceptible to oxidation, leading to the formation of disulfide bridges. It is recommended to keep them in a solution containing a reducing agent like DTT (e.g., 10 mM) or under an inert atmosphere to maintain the free thiol.[5][11]
Protocol 3: Purification of Thiol-Modified Oligonucleotides
High-performance liquid chromatography (HPLC) is the recommended method for purifying thiol-modified oligonucleotides to ensure high purity for downstream applications.[12]
Materials:
-
Reversed-phase HPLC system
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., acetonitrile and triethylammonium acetate buffer)
Procedure:
-
Dissolve the crude, deprotected oligonucleotide in the initial mobile phase.
-
Inject the sample onto the HPLC system.
-
Run a gradient of increasing organic solvent (e.g., acetonitrile) to elute the oligonucleotide.
-
Collect the fractions corresponding to the main peak of the full-length, thiol-modified oligonucleotide.
-
Combine the pure fractions and evaporate the solvent.
-
The purified oligonucleotide can be quantified by UV absorbance at 260 nm.
Application Spotlight: Conjugation to Gold Nanoparticles
A prominent application of thiol-modified oligonucleotides is their conjugation to gold nanoparticles (AuNPs).[13][14] The strong affinity between sulfur and gold forms a stable dative covalent bond, allowing for the creation of oligonucleotide-functionalized AuNPs.[14][15] These conjugates are widely used in colorimetric biosensors, diagnostics, and targeted drug delivery.[14][16]
Workflow for Gold Nanoparticle Conjugation
Caption: General workflow for conjugating thiol-modified oligonucleotides to gold nanoparticles.
Protocol 4: Conjugation of Thiol-Modified Oligonucleotides to Gold Nanoparticles
Materials:
-
Purified thiol-modified oligonucleotide
-
Colloidal gold nanoparticle solution (e.g., 20 nm diameter)
-
Phosphate buffer (e.g., 10 mM, pH 7)
-
Sodium chloride (NaCl) solution (e.g., 2 M)
Procedure:
-
Ensure the thiol group on the oligonucleotide is reduced. If the oligonucleotide has been stored without a reducing agent, it may be necessary to repeat the DTT reduction step (Protocol 2, Method A) and then remove the excess DTT using a desalting column.[16]
-
Add the reduced thiol-modified oligonucleotide to the gold nanoparticle solution. The final concentration of the oligonucleotide will depend on the size and concentration of the AuNPs.
-
Allow the mixture to incubate at room temperature for a period of time (e.g., 1-18 hours) to allow for the initial binding of the thiol groups to the gold surface.[16]
-
Perform a "salt-aging" procedure. This involves the gradual addition of a concentrated NaCl solution to the mixture over several hours or days.[13][16] The increasing salt concentration helps to screen the negative charges of the DNA backbone, allowing more oligonucleotides to pack onto the nanoparticle surface.
-
After the salt-aging process, the oligonucleotide-AuNP conjugates can be purified from excess reagents by centrifugation.
-
Resuspend the final conjugate pellet in a suitable buffer for storage and downstream applications.
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| Thiol-Modifier Coupling Efficiency | >98% | [17] |
| S-Trityl Deprotection Conditions | Silver Nitrate Solution | [9] |
| Disulfide Reduction Conditions | 100 mM DTT, pH 8.3-8.5, 30 min, RT | |
| Storage of Thiol-Oligos | -20°C in the presence of 10 mM DTT or TCEP | [18][11] |
| AuNP Conjugation Salt Concentration | Final concentration up to 0.3 M NaCl | [16] |
Conclusion
The ability to introduce a thiol group into a synthetic oligonucleotide via S-trityl protected phosphoramidites is a powerful tool for researchers and drug developers. This guide provides the fundamental knowledge and practical protocols to successfully synthesize, purify, and apply these versatile molecules. By understanding the chemistry behind each step, from the protection of the thiol group to its final conjugation, scientists can confidently create novel and impactful oligonucleotide-based technologies.
References
- Cytodiagnostics Inc. (n.d.). Conjugation of Oligonucleotides to Gold Nanoparticles.
- Storhoff, J. J., et al. (2000). Enhanced oligonucleotide–nanoparticle conjugate stability using thioctic acid modified oligonucleotides. PubMed Central.
- Pujol, A. M., et al. (2012). Thioctic Acid Derivatives as Building Blocks to Incorporate DNA Oligonucleotides onto Gold Nanoparticles. National Institutes of Health.
- Integrated DNA Technologies. (2023). Attach oligos to ligands or surfaces.
- BOC Sciences. (n.d.). Thiol Modifiers in Oligonucleotide Synthesis.
- Hiyka. (n.d.). Gold Conjugation Kits for Effective Thiolated Oligonucleotide Binding.
- Biosearch Technologies. (2017). Thiol modifiers in oligonucleotide synthesis.
- Letsinger, R. L., et al. (1998). Multiple thiol-anchor capped DNA–gold nanoparticle conjugates. Oxford Academic.
- Grajkowski, A., et al. (2007). Synthesis of Oligonucleotides Carrying Thiol Groups Using a Simple Reagent Derived from Threoninol. PubMed Central.
- Glen Research. (n.d.). Thiol Modification of Oligonucleotides. Glen Report 5-15.
- Creative Biolabs. (n.d.). Thiol Modifier Modification Service.
- MilliporeSigma. (n.d.). Removal of S-Trityl Groups. Technical Support Information Bulletin 1127.
- Glen Research. (n.d.). THIOLVMODIFIER SVS PHOSPHORAMIDITE AND SUPPORTS.
- Glen Research. (n.d.). Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. Glen Report 21.19.
- Rajeeb, N. (2023). Answer to "Thiolated oligonucleotides reduction protocol?". ResearchGate.
- Current Protocols in Nucleic Acid Chemistry. (n.d.). Oligoribonucleotides with 2′-O-(tert-Butyldi- methylsilyl) Groups.
- metabion. (2025). Deprotection of Thiol-modified Oligonucleotides.
- Cambio. (n.d.). Thiol-Modifier C6.
- Sigma-Aldrich. (n.d.). Protocol for Thiol-Modified Oligonucleotide DDT Reduction.
- LGC, Biosearch Technologies. (n.d.). 5'-Thiol Modifier C6 S-S CE-Phosphoramidite.
- Glen Research. (n.d.). Thiol-Modifier C6 SS.
- ResearchGate. (n.d.). A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups.
- BOC Sciences. (n.d.). CAS 148254-21-1 Thiol-Modifier C6 S-S.
- Beigelman, L., et al. (2002). Oligonucleotide synthesis under mild deprotection conditions. PubMed Central.
- Sigma-Aldrich. (n.d.). 2-(Tritylthio)ethanamine.
- Glen Research. (n.d.). Sulfurizing Reagent II and its use in Synthesizing Oligonucleotide Phosphorothioates. Glen Report 18-1 Supplement.
- Grijalvo, S., et al. (2007). Oligonucleotides Containing 1-Aminomethyl or 1-Mercaptomethyl-2-deoxy-d-ribofuranoses: Synthesis, Purification, Characterization, and Conjugation with Fluorophores and Lipids. PubMed Central.
- Zarytova, V. F., et al. (1983). The mechanism of the chemical synthesis of oligonucleotides and its synthetic consequences. PubMed Central.
- Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.211.
Sources
- 1. Thiol Modifier Modification Service - Creative Biolabs [creative-biolabs.com]
- 3. Thiol modifiers in oligonucleotide synthesis [biosyn.com]
- 4. Synthesis of Oligonucleotides Carrying Thiol Groups Using a Simple Reagent Derived from Threoninol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. peptide.com [peptide.com]
- 7. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 8. The mechanism of the chemical synthesis of oligonucleotides and its synthetic consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5'-Thiol Modifier C6 S-S CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 10. glenresearch.com [glenresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. sg.idtdna.com [sg.idtdna.com]
- 13. cytodiagnostics.com [cytodiagnostics.com]
- 14. hiyka.com [hiyka.com]
- 15. Thioctic Acid Derivatives as Building Blocks to Incorporate DNA Oligonucleotides onto Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhanced oligonucleotide–nanoparticle conjugate stability using thioctic acid modified oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. glenresearch.com [glenresearch.com]
- 18. metabion.com [metabion.com]
Application Note: A Guide to Regioselective Disulfide Bond Formation Using S-Trityl Protection
Introduction: The Challenge of Directed Folding
Disulfide bonds are critical covalent linkages that stabilize the three-dimensional structures of peptides and proteins, profoundly influencing their biological activity and stability.[1][2] For therapeutic peptides and complex protein scaffolds, particularly those rich in cysteine residues like conotoxins, achieving the native disulfide connectivity is paramount for function.[3] The random oxidation of multiple cysteine residues often leads to a heterogeneous mixture of disulfide isomers, a significant hurdle in both research and drug development that results in low yields and complex purification challenges.[3][4]
To overcome this, chemists employ orthogonal protection strategies. This approach involves masking specific pairs of cysteine thiols with protecting groups that can be removed under distinct, non-interfering conditions.[1] This allows for the sequential and directed formation of each disulfide bond, a process known as regioselective formation.[5][6] Among the arsenal of thiol protecting groups, the acid-labile S-trityl (Trt) group serves as a cornerstone in modern Fmoc-based solid-phase peptide synthesis (SPPS) for achieving this precise molecular architecture.[7][8]
This guide provides a comprehensive overview of the principles and protocols for using S-Trityl protection to achieve regioselective disulfide bond formation, aimed at researchers and drug development professionals engaged in the chemical synthesis of complex peptides.
Core Principles: The Chemistry of the S-Trityl Group
The utility of the S-trityl group stems from its unique chemical properties, which provide the necessary orthogonality for complex synthetic strategies.[7]
2.1. Stability and Orthogonality The trityl group is attached to the cysteine sulfur atom via a thioether linkage. This bond is completely stable to the basic conditions (typically 20-50% piperidine in DMF) used for the repeated removal of the Nα-Fmoc group during peptide chain elongation in SPPS.[7][9] This stability is the foundation of its orthogonality, allowing it to remain intact while the peptide backbone is assembled.
2.2. The Mechanism of Acid-Catalyzed Deprotection The S-Trt bond is highly susceptible to cleavage by strong acids, such as trifluoroacetic acid (TFA).[10][11] The mechanism proceeds through the protonation of the sulfur atom, followed by the departure of the exceptionally stable triphenylmethyl (trityl) carbocation.[12][13]
However, this cleavage is a reversible equilibrium.[12] The highly electrophilic trityl cation can readily react with the nucleophilic thiol of the deprotected cysteine, leading to incomplete deprotection. To drive the reaction to completion, a "scavenger" is required. Scavengers are reagents that irreversibly trap the trityl cation.[12] Triisopropylsilane (TIS) is the scavenger of choice, as it donates a hydride to the trityl cation to form the inert triphenylmethane, effectively preventing re-tritylation.[12][14]
Caption: Mechanism of S-Trityl deprotection and scavenger action.
The Orthogonal Strategy in Practice
Regioselective synthesis of a peptide with two disulfide bonds is typically achieved by using S-Trityl for the first pair of cysteines and a second, orthogonal protecting group for the second pair. The acetamidomethyl (Acm) group is a common partner, as it is stable to TFA but can be removed later using iodine, which also facilitates oxidation to form the disulfide bond.[1][3]
Caption: Workflow for regioselective dual disulfide bond formation.
Table 1: Common Orthogonal Protecting Groups for Cysteine
This table summarizes protecting groups frequently used in combination with S-Trityl for multi-disulfide bond synthesis.
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal to Trt? |
| Trityl | Trt | Mild TFA (e.g., 1-2% in DCM) or standard TFA cleavage cocktail (e.g., 95% TFA/TIS/H₂O) | - |
| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) Acetate[15] | Yes |
| 4-Methoxybenzyl | Mob | High concentration TFA (e.g., TFA/TIS at 37°C), HF[3][14] | Yes (with careful tuning) |
| tert-Butyl | tBu | HF, Hg(OAc)₂[16] | Yes |
| tert-Butylthio | StBu | Reduction with phosphines or thiols[17][18] | Yes |
Experimental Protocols
Disclaimer: These protocols are generalized and should be optimized for each specific peptide sequence. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol assumes a standard Fmoc/tBu strategy on an automated or manual synthesizer.
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).
-
Amino Acid Incorporation: Synthesize the linear peptide sequence using standard Fmoc-SPPS coupling protocols (e.g., using HBTU/DIPEA as activators).
-
Cysteine Installation: At the desired positions for the first disulfide bond, incorporate Fmoc-Cys(Trt)-OH . At the positions for the second disulfide bond, incorporate an orthogonally protected cysteine, such as Fmoc-Cys(Acm)-OH .
-
Completion: Once the sequence is complete, wash the resin thoroughly with DMF, followed by DCM, and dry the peptidyl-resin under vacuum.
Protocol 2: Selective S-Trityl Deprotection & First Disulfide Formation
This protocol achieves simultaneous cleavage from the resin and selective deprotection of the Trt groups, leaving Acm groups intact.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v) . Use approximately 10 mL of cocktail per gram of resin. For peptides containing tryptophan, adding 1,2-ethanedithiol (EDT, 2.5%) is recommended to prevent side reactions.[12]
-
Cleavage Reaction: Add the cold cleavage cocktail to the dried peptidyl-resin in a reaction vessel. Stir or gently agitate at room temperature for 2-4 hours.[12]
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Reduce the volume of the filtrate under a stream of nitrogen. Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet 2-3 more times with cold ether. Dry the crude peptide under vacuum. At this stage, the peptide has free thiols where the Cys(Trt) residues were.
-
First Oxidation (Air Oxidation):
-
Dissolve the crude peptide at a low concentration (0.1-0.5 mg/mL) in a buffer solution, typically 0.1 M ammonium bicarbonate or Tris buffer at pH 8-8.5.
-
Stir the solution vigorously, open to the atmosphere, for 12-24 hours.
-
Monitor the reaction by HPLC-MS by observing the disappearance of the reduced peptide mass and the appearance of the new mass (M-2 Da).
-
-
Purification: Once the reaction is complete, acidify the solution with dilute acetic acid and purify the mono-disulfide peptide intermediate by reverse-phase HPLC. Lyophilize the pure fractions.
Protocol 3: Acm Deprotection & Second Disulfide Formation
This protocol uses iodine to simultaneously remove the Acm groups and form the second disulfide bond.[10]
-
Reaction Setup: Dissolve the lyophilized mono-disulfide peptide intermediate in an aqueous organic solvent mixture. A common choice is 60% acetic acid in water or a mixture of methanol/DCM/water. The concentration should be around 1 mg/mL.
-
Iodine Addition: Prepare a 0.1 M solution of iodine (I₂) in methanol. Add the iodine solution dropwise to the stirring peptide solution until a faint, persistent yellow color remains. This indicates a slight excess of iodine.
-
Reaction: Allow the reaction to proceed for 30-60 minutes at room temperature. Monitor the progress by HPLC-MS.
-
Quenching: Quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid or sodium thiosulfate dropwise until the yellow color disappears.[15]
-
Final Purification: Dilute the reaction mixture with water and purify the final, fully folded peptide by reverse-phase HPLC. Lyophilize the pure fractions for storage.
Troubleshooting Guide
Table 2: Common Issues and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Trt Deprotection | 1. Insufficient scavenger (TIS).[12]2. Reaction time too short.[12]3. Re-attachment of the trityl cation.[12] | 1. Ensure a scavenger concentration of at least 2.5% (v/v).2. Extend cleavage time to 4 hours; monitor with a small-scale test cleavage.3. Use TIS to irreversibly trap the cation. |
| Disulfide Scrambling | 1. Non-selective deprotection conditions.2. Oxidation conditions (pH, concentration) are not optimal.3. Presence of reducing agents during the second oxidation step. | 1. Ensure the first cleavage cocktail is mild enough to not affect the Acm group.2. For air oxidation, maintain pH ~8.5 and low peptide concentration (<0.5 mg/mL) to favor intramolecular cyclization.3. Ensure complete removal of any reducing agents (like DTT or EDT) before iodine oxidation. |
| Low Yield of Final Product | 1. Poor solubility of peptide intermediates.2. Aggregation during oxidation steps.3. Adsorption of peptide to glassware. | 1. Add organic co-solvents (acetonitrile, isopropanol) or denaturants (guanidine HCl) to improve solubility during oxidation.2. Perform oxidation at lower concentrations.3. Silanize glassware to minimize non-specific binding. |
| Side Reactions (e.g., Trp oxidation) | 1. Harsh oxidative conditions.2. Excess iodine during Acm removal.[14] | 1. Use a minimal excess of iodine and monitor the reaction closely.2. Ensure the reaction is promptly quenched with ascorbic acid upon completion. |
Conclusion
The S-trityl protecting group is an indispensable tool for the regioselective synthesis of complex, multi-disulfide-containing peptides. Its robust stability during Fmoc-SPPS and its selective lability to acid provide the necessary orthogonality to direct disulfide bond formation accurately. When paired with other stable protecting groups like Acm, the S-Trityl strategy empowers chemists to construct intricate peptide architectures with high fidelity. This control is crucial for the development of novel peptide-based therapeutics and for elucidating the structure-function relationships of native proteins.
References
-
Mochizuki, M., Tsuda, S., Tanimura, K., & Nishiuchi, Y. (2015). Regioselective Formation of Multiple Disulfide Bonds with the Aid of Postsynthetic S-Tritylation. Organic Letters, 17(9), 2202–2205. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. Retrieved from [Link]
-
ResearchGate. (2015). Regioselective Formation of Multiple Disulfide Bonds with the Aid of Postsynthetic S-Tritylation | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Regioselective formation of multiple disulfide bonds with the aid of postsynthetic S-tritylation. Organic Letters. [Link]
-
ACS Publications. (2015). Regioselective Formation of Multiple Disulfide Bonds with the Aid of Postsynthetic S-Tritylation. Organic Letters. [Link]
-
Europe PMC. (2015). Regioselective formation of multiple disulfide bonds with the aid of postsynthetic S-tritylation. Organic Letters. [Link]
-
ACS Publications. (2015). Regioselective Formation of Multiple Disulfide Bonds with the Aid of Postsynthetic S-Tritylation. Organic Letters. [Link]
-
National Institutes of Health. (n.d.). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC. [Link]
-
AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
National Institutes of Health. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. PMC. [Link]
-
RSC Publishing. (1970). On cysteine and cystine peptides. Part V. S-trityl-. [Link]
-
Springer Nature. (2013). Sequential Formation of Regioselective Disulfide Bonds in Synthetic Peptides with Multiple Disulfide Bonds. Springer Protocols. [Link]
-
ResearchGate. (2022). The conditions for constructing a single disulfide. Retrieved from [Link]
-
Biotage. (2023). Synthesis of peptides containing three disulfide bonds: can it be fully automated? Retrieved from [Link]
-
ACS Publications. (2022). Introducing Regioselective Disulfide Linkages in Peptides under Pseudodilute Conditions by Harnessing Brønsted Acid-Activated N-Chlorosuccinimide. JACS Au. [Link]
-
National Institutes of Health. (2017). Synthesis of Linear and Cyclic Disulfide Heptapeptides of Longicalycinin A and Evaluation of Toxicity on Cancerous Cells HepG2 and HT-29. PMC. [Link]
-
Biotage. (2023). Disulfide Rich Peptides - which order should the disulfide bonds be formed? Retrieved from [Link]
-
OUCI. (n.d.). Disulfide Formation Strategies in Peptide Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2022). A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. Bioconjugate Chemistry. [Link]
-
National Center for Biotechnology Information. (2013). Sequential formation of regioselective disulfide bonds in synthetic peptides with multiple disulfide bonds. Methods in Molecular Biology. [Link]
-
ResearchGate. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Retrieved from [Link]
-
CSIC. (n.d.). Orthogonal protection of peptides and peptoids for cyclization by the thiol-ene reaction and conjugation. Retrieved from [Link]
-
Thieme. (n.d.). 2.6.6.2 Peptide Synthesis with S-Protected Cysteine Derivatives. Science of Synthesis. [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
ResearchGate. (2020). I have to prepare a mono deprotection over the bis S-trityl group, How can I do it more selective way? Retrieved from [Link]
-
ResearchGate. (2021). (a) Cys thiol protection with the trityl (Trt) protecting group... Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Postsynthetic modification of unprotected peptides via S-tritylation reaction. Journal of Peptide Science. [Link]
-
National Center for Biotechnology Information. (2020). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. Amino Acids. [Link]
-
ACS Publications. (2022). A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. Bioconjugate Chemistry. [Link]
-
ACS Publications. (2022). A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. Bioconjugate Chemistry. [Link]
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Introduction: The Strategic Role of 2-(Tritylthio)ethanamine in Modern Synthesis
An In-Depth Technical Guide to the Synthesis of Thioethers using 2-(Tritylthio)ethanamine
Thioethers (or sulfides) are a cornerstone functional group in medicinal chemistry and drug development, integral to the structure of numerous pharmaceuticals.[1][2] Their synthesis, particularly the formation of unsymmetrical thioethers, requires robust and reliable methods that can tolerate a wide range of other functional groups.[1][2][3] this compound has emerged as a highly valuable reagent in this context, serving as a stable, crystalline, and easily handled precursor to 2-aminoethanethiol (cysteamine).
The strategic advantage of this compound lies in the trityl (triphenylmethyl, Trt) protecting group.[4][5] The trityl group offers two critical features:
-
Steric Hindrance : Its significant bulk effectively shields the reactive thiol, preventing premature oxidation to disulfides or undesired side reactions during multi-step syntheses.[5][6][7]
-
Acid Lability : The S-Trt bond is stable under basic and neutral conditions but is readily cleaved under mild acidic conditions, allowing for the controlled, in situ generation of the free thiol precisely when needed.[4][5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound for the synthesis of functionalized thioethers. We will explore the mechanistic underpinnings of the deprotection step, provide detailed, field-proven protocols, and discuss the application of this methodology in the synthesis of bioactive molecules.
Part 1: The Core Chemistry - Deprotection and Thiol Generation
The pivotal step in utilizing this compound is the cleavage of the trityl group to unmask the nucleophilic thiol. The most common and reliable method involves acid-catalyzed hydrolysis.
Mechanism of Acid-Catalyzed Deprotection
The cleavage of the S-Trt bond proceeds via a mechanism that leverages the exceptional stability of the resulting trityl cation.[6] Under acidic conditions, such as with trifluoroacetic acid (TFA) or formic acid, the reaction is initiated, leading to the formation of the free thiol and the triphenylmethyl cation.
// Nodes Reagent [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protonated Intermediate\n(Weakened C-S Bond)", fillcolor="#F1F3F4", fontcolor="#202124"]; Products [label="Free Thiol (Cysteamine)\n+\nTrityl Cation (Trt+)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Scavenger [label="Scavenger\n(e.g., Et3SiH)", fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="Trapped Trityl Scavenger Adduct\n(e.g., Trt-SiEt3)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Reagent -> Protonation [label=" + H+ (from TFA) ", color="#4285F4"]; Protonation -> Products [label=" C-S Cleavage ", color="#4285F4"]; Products -> Scavenger [label=" Cation Trapping ", color="#4285F4", style=dashed]; Scavenger -> FinalProduct [color="#4285F4", style=dashed];
// Invisible nodes for alignment {rank=same; Reagent; Scavenger;} {rank=same; Protonation; FinalProduct;} }
Caption: Mechanism of acid-catalyzed S-Trityl deprotection.
A critical consideration in this process is the electrophilic nature of the liberated trityl cation. If not properly managed, it can re-alkylate the desired thiol or react with other nucleophilic sites in the molecule. To mitigate this, a "scavenger" such as triethylsilane (Et₃SiH) or triisopropylsilane (TIPS) is almost always included.[8][9] These silanes act as efficient hydride donors that reductively quench the trityl cation, forming the inert triphenylmethane.
Protocol 1: Standard Deprotection of this compound
This protocol describes a general procedure for generating 2-aminoethanethiol hydrochloride, which can be used directly in subsequent reactions or isolated.
Materials:
-
This compound (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (Et₃SiH) (1.1 - 1.5 equiv)
-
Diethyl ether (Et₂O)
-
Nitrogen or Argon supply
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Addition of Scavenger: Add triethylsilane (1.1 equiv) to the solution and stir for 5 minutes at room temperature.
-
Scientist's Note: Adding the scavenger before the acid ensures it is present to immediately quench the trityl cation as it forms, maximizing efficiency and preventing side reactions.
-
-
Initiation of Deprotection: Cool the flask in an ice bath (0 °C). Add TFA dropwise to the stirred solution. The amount of TFA can vary, typically comprising 5-10% of the total solvent volume.[8]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30-60 minutes.[9] Progress can be monitored by Thin Layer Chromatography (TLC), looking for the consumption of the starting material.
-
Workup and Isolation:
-
Once the reaction is complete, remove the solvent in vacuo using a rotary evaporator.
-
The residue will contain the desired thiol, triphenylmethane, and excess reagents.
-
Add cold diethyl ether to the residue. The desired 2-aminoethanethiol salt is typically insoluble in ether and will precipitate, while the nonpolar triphenylmethane remains in solution.
-
Collect the precipitate by filtration, wash with additional cold ether, and dry under vacuum. The product is typically obtained as the TFA or hydrochloride salt (if HCl in ether is used for precipitation).
-
| Deprotection System | Typical Conditions | Yield Range | Key Considerations |
| TFA / Et₃SiH | DCM, 0 °C to RT, 30-60 min | 90-98% | The most common and reliable method.[9] |
| Formic Acid | Cold (0 °C), 3-5 min | High | Very fast; requires rapid evaporation to avoid side reactions.[6] |
| Iodine / Protic Solvent | I₂ in MeOH or DCM | Good | Can lead to disulfide formation if not controlled.[10][11] |
| Photocatalysis | Visible light, photoredox catalyst | Good | pH-neutral and orthogonal to acid-labile groups.[12] |
Part 2: Synthesis of Thioethers - Harnessing the In Situ Generated Thiol
The true utility of this compound is realized in one-pot procedures where the freshly deprotected thiol is immediately reacted with an electrophile. This avoids the isolation of the often-unstable free thiol.
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// Edges Start -> Deprotection [color="#202124"]; Deprotection -> Intermediate [color="#202124"]; Intermediate -> Reaction [color="#202124"]; Reaction -> Product [color="#202124"]; }
Caption: One-pot workflow for thioether synthesis.
Mechanism of Thioether Formation (S_N2 Alkylation)
Following deprotection and neutralization of the ammonium salt with a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA), the resulting thiolate is a potent nucleophile. It readily participates in S_N2 reactions with primary or secondary alkyl halides (or other electrophiles with good leaving groups) to form the desired thioether C-S bond.
// Structure definitions Thiolate [label="R'-S⁻"]; Electrophile [label="R-X"]; TransitionState [label="[ R'---S---R---X ]⁻ ᵟ"]; Product [label="R'-S-R"]; LeavingGroup [label="X⁻"];
// Edges Thiolate -> TransitionState [label="Nucleophilic\nAttack", color="#EA4335"]; Electrophile -> TransitionState [color="#EA4335"]; TransitionState -> Product [label="Bond Formation\n& Cleavage", color="#34A853"]; TransitionState -> LeavingGroup [color="#34A853"]; }
Caption: S_N2 mechanism for thioether formation.
Protocol 2: One-Pot Synthesis of an N-Boc Protected Thioether
This protocol demonstrates the synthesis of a thioether, followed by protection of the amine for further synthetic manipulations. This is a common sequence in the development of pharmaceutical scaffolds.[13]
Materials:
-
This compound (1.0 equiv)
-
Alkyl Halide (e.g., Benzyl Bromide, R-X) (1.05 equiv)
-
Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)
-
Anhydrous DCM, TFA, Et₃SiH, Saturated NaHCO₃ solution, Brine
-
Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)
Procedure:
-
In Situ Thiol Generation: Follow steps 1-4 from Protocol 1 to generate the free thiol in solution.
-
Solvent Removal: After 30-60 minutes, remove the DCM, TFA, and excess Et₃SiH in vacuo.
-
Scientist's Note: This step is crucial. TFA must be thoroughly removed as it will quench the base added in the next step. Co-evaporation with a solvent like toluene can aid in the complete removal of residual acid.
-
-
Thioalkylation:
-
Place the flask under an inert atmosphere. Re-dissolve the crude residue in fresh anhydrous DCM.
-
Add DIPEA (2.5 equiv) and stir for 10 minutes. The first equivalent neutralizes the ammonium TFA salt, and the second deprotonates the thiol to form the reactive thiolate. The excess drives the reaction.
-
Add the alkyl halide (1.05 equiv) dropwise and allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates consumption of the thiol.
-
-
N-Protection:
-
To the same reaction mixture, add Boc₂O (1.2 equiv) and continue stirring for an additional 2-12 hours (overnight is often convenient).
-
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-Boc protected thioether.
Application in Drug Discovery: Kinesin Spindle Protein (KSP) Inhibitors
The this compound scaffold is a key component in a class of potent allosteric inhibitors of Kinesin Spindle Protein (KSP).[13] KSP is essential for cell division, making it an attractive target for anticancer therapeutics. The synthesis of these inhibitors often involves the deprotection of a trityl-protected cysteamine derivative, followed by reaction with other molecular fragments to build the final drug candidate.[4][13] The methodology described herein is directly applicable to the synthesis of these and other complex, sulfur-containing bioactive molecules.
References
-
Facile, Efficient Routes to Diverse Protected Thiols and to Their Deprotection and Addition to Create Functional Polymers by Thiol−Ene Coupling. Macromolecules - ACS Publications. [Link]
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]
-
Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. PMC - NIH. [Link]
-
CuCl-Catalyzed Cleavage of S-Triphenylmethyl Thioether: A New Detritylation Method for Thio Group. ResearchGate. [Link]
-
Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. Organic Chemistry Portal. [Link]
-
Synthesis and characterization of tritylthioethanamine derivatives with potent KSP inhibitory activity. PMC - NIH. [Link]
-
Cys thiol protection with the trityl (Trt) protecting group. ResearchGate. [Link]
-
Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. ResearchGate. [Link]
-
Removal of S-Trityl Groups. Technical Support Information Bulletin 1127. [Link]
-
Synthesis of unsymmetrical thioethers using an uncommon base-triggered 1,5-thiol transfer reaction of 1-bromo-2-alkylthiolcarbonates. PubMed. [Link]
-
Asymmetric synthesis of tertiary thiols and thioethers. PMC - NIH. [Link]
-
Thiourea-Mediated Regioselective Synthesis of Symmetrical and Unsymmetrical Diversified Thioethers. ResearchGate. [Link]
-
Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Sources
- 1. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 3. Synthesis of unsymmetrical thioethers using an uncommon base-triggered 1,5-thiol transfer reaction of 1-bromo-2-alkylthiolcarbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 1095-85-8 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols [organic-chemistry.org]
- 13. Synthesis and characterization of tritylthioethanamine derivatives with potent KSP inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Covalent Immobilization of 2-(Tritylthio)ethanamine on Solid-Phase Supports
Introduction
In the fields of solid-phase synthesis, chemical biology, and drug discovery, the immobilization of molecules onto a solid support is a foundational technique. Resin-bound thiols are particularly valuable as versatile anchor points for native chemical ligation, disulfide bond formation, and the attachment of various electrophilic moieties.[1] 2-(Tritylthio)ethanamine serves as an ideal building block for this purpose, featuring a primary amine for covalent attachment to a resin and a thiol group protected by the bulky and acid-labile trityl (Trt) group.[2]
This guide provides a comprehensive, field-proven methodology for the coupling of this compound to a 2-chlorotrityl chloride (2-CTC) resin. We will delve into the rationale behind each step, from initial coupling and capping to the final deprotection and quantitative validation of the accessible free thiol groups.
Section 1: Principle and Overall Strategy
The strategy involves a two-stage process: Immobilization and Deprotection .
-
Immobilization: The primary amine of this compound acts as a nucleophile, displacing the chloride on the 2-chlorotrityl chloride resin. This forms a stable covalent bond. Unreacted active sites on the resin are then "capped" to prevent unwanted side reactions in subsequent applications.
-
Deprotection: The trityl protecting group is selectively removed under mild acidic conditions, liberating the free thiol for further chemical modification while the linker remains attached to the solid support.
The entire experimental workflow is summarized in the diagram below.
Caption: Overall workflow for resin functionalization.
Section 2: Materials and Reagents
| Reagent | Supplier Example | CAS Number | Notes |
| 2-Chlorotrityl chloride resin (1% DVB) | Sigma-Aldrich | 42074-68-0 | Typically 1.0-1.6 mmol/g loading capacity. |
| This compound | Sigma-Aldrich | 1095-85-8 | Solid. Store under inert atmosphere.[3] |
| Dichloromethane (DCM), Anhydrous | Sigma-Aldrich | 75-09-2 | Use a dry, synthesis-grade solvent. |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 7087-68-5 | Reagent grade. Keep dry. |
| Methanol (MeOH), Anhydrous | Sigma-Aldrich | 67-56-1 | For capping. |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | 76-05-1 | Reagent grade. Corrosive. |
| Triisopropylsilane (TIS) | Sigma-Aldrich | 6485-79-6 | Scavenger for trityl cation. |
| 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) | Sigma-Aldrich | 69-78-3 | Ellman's Reagent.[4] |
| Sodium Phosphate Monobasic | Sigma-Aldrich | 7558-80-7 | For buffer preparation. |
| Sodium Phosphate Dibasic | Sigma-Aldrich | 7558-79-4 | For buffer preparation. |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | 68-12-2 | For washing and Ellman's test. |
Section 3: Detailed Experimental Protocols
Protocol 1: Coupling of this compound to 2-CTC Resin
This protocol describes the covalent attachment of the linker to the resin support.
Step-by-Step Methodology
-
Resin Swelling:
-
Place 1.0 g of 2-chlorotrityl chloride resin in a fritted reaction vessel.
-
Add 10 mL of anhydrous DCM.
-
Agitate gently (e.g., on a shaker or with nitrogen bubbling) for 30 minutes at room temperature to swell the resin beads.
-
Drain the DCM.
-
-
Coupling Reaction:
-
Dissolve 1.5 equivalents of this compound (relative to the resin's initial loading capacity) in 8 mL of anhydrous DCM. For a 1.2 mmol/g resin, this would be 1.2 mmol * 1.5 * 319.47 g/mol = 575 mg.
-
Add the solution to the swollen resin.
-
Add 3.0 equivalents of DIPEA (relative to the resin's loading). For a 1.2 mmol/g resin, this is 1.2 mmol * 3.0 = 3.6 mmol, which is approximately 627 µL.
-
Agitate the mixture at room temperature for 2 hours.[5]
-
-
Resin Capping:
-
Drain the reaction mixture.
-
To cap any unreacted chlorotrityl sites, add 10 mL of a DCM/MeOH/DIPEA (17:2:1 v/v/v) solution to the resin.[5]
-
Agitate for 30 minutes at room temperature.
-
Drain the capping solution.
-
-
Washing:
-
Wash the resin thoroughly to remove excess reagents. Perform the following wash cycle three times:
-
3x with 10 mL DCM
-
3x with 10 mL DMF
-
3x with 10 mL DCM
-
-
Dry the resin under a stream of nitrogen and then in vacuo to a constant weight.
-
Caption: Trityl group deprotection to yield the free thiol.
Expertise & Causality:
Why use scavengers like TIS? The cleavage of the trityl group generates a highly stable and electrophilic trityl cation (Trt⁺). In the absence of a scavenger, this cation can re-attach to the nucleophilic free thiol in a reversible reaction. [6]Triisopropylsilane (TIS) acts as a scavenger by irreversibly reacting with the trityl cation via hydride transfer, driving the deprotection to completion.
Protocol 4: Quantification of Resin-Bound Free Thiols (Ellman's Test)
This protocol provides a robust, quantitative measure of the accessible free thiol groups on the resin, validating the success of the deprotection step. [7]The assay is based on the reaction of a thiol with DTNB to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion, which is quantified by spectrophotometry. [4][8]
Step-by-Step Methodology
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0.
-
Ellman's Reagent Solution: 4 mg/mL DTNB in the Reaction Buffer. Prepare fresh.
-
-
Assay Procedure:
-
Accurately weigh 5-10 mg of the dry, deprotected resin into a small test tube.
-
Add 1 mL of DMF to swell the resin.
-
Add 1 mL of the Reaction Buffer.
-
Add 50 µL of the Ellman's Reagent Solution.
-
Cap the tube and mix on a rotator at room temperature for 2-4 hours, protected from light.
-
Centrifuge the tube to pellet the resin.
-
Carefully transfer the supernatant to a spectrophotometer cuvette.
-
Measure the absorbance at 412 nm against a blank (prepared identically but without resin).
-
-
Calculation of Thiol Loading:
-
Loading (mmol/g) = (Absorbance_412nm * Volume_L) / (ε * Weight_g)
-
Where:
-
ε (Molar Extinction Coefficient) = 14,150 M⁻¹cm⁻¹ [8] * Volume_L = Total volume of the assay in Liters (e.g., 2.05 mL = 0.00205 L).
-
Weight_g = Mass of the dry resin used in grams.
-
-
Section 4: Data Summary and Expected Results
The following table summarizes the typical quantities for a standard 1-gram synthesis and the expected outcomes.
| Parameter | Value | Notes |
| Starting Resin | ||
| Resin Type | 2-Chlorotrityl Chloride | 100-200 mesh, 1% DVB |
| Initial Loading | ~1.2 mmol/g | Value provided by the manufacturer. |
| Coupling Reaction (for 1g resin) | ||
| This compound | 575 mg (1.8 mmol) | 1.5 equivalents relative to initial loading. |
| DIPEA | 627 µL (3.6 mmol) | 3.0 equivalents relative to initial loading. |
| Expected Outcomes | ||
| Loading (Gravimetric) | 0.8 - 1.1 mmol/g | Efficiency is typically high but rarely 100%. Dependent on reagent purity and anhydrous conditions. |
| Thiol Loading (Ellman's Test) | 0.7 - 1.0 mmol/g | Should be consistent with the gravimetric loading, accounting for assay variability. |
Section 5: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Loading (Gravimetric) | 1. Hydrolyzed 2-CTC resin due to moisture. 2. Insufficient reagents or reaction time. | 1. Ensure all reagents and solvents are anhydrous. Store resin in a desiccator. 2. Re-run the reaction, ensuring accurate measurement of reagents and allowing for at least 2 hours of reaction time. |
| No Yellow Color During Deprotection | The initial coupling reaction failed. | Check the gravimetric loading. If it is low, the coupling must be repeated with fresh reagents. |
| Low Thiol Loading (Ellman's Test) Despite Good Weight Gain | 1. Incomplete trityl deprotection. 2. Oxidation of thiols to disulfides on the resin. | 1. Extend the deprotection time to 1-2 hours or use a fresh cleavage cocktail. 2. Handle the deprotected resin under an inert atmosphere if possible and use immediately. |
| High Background in Ellman's Test | Insufficient washing after deprotection; residual TIS or other reducing agents. | Ensure the washing protocol is followed rigorously, especially the multiple DCM and DMF washes after the cleavage step. |
Section 6: References
-
Organic & Biomolecular Chemistry. (2022). Solid-phase peptide synthesis on disulfide-linker resin followed by reductive release affords pure thiol-functionalized peptides. RSC Publishing.
-
Tetrahedron Letters. (n.d.). A simple method for the quantitative analysis of resin bound thiol groups.
-
Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent.
-
Benchchem. (n.d.). Application Note: Standard Cleavage Protocols for the Removal of the Trityl (Trt) Group from D-Cysteine.
-
AAPPTec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. [Link]
-
Wikipedia. (n.d.). Ellman's reagent. [Link]
-
AAP Biosystems. (n.d.). Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. [Link]
-
ResearchGate. (2015). How do I fully load 2-chlorotrityl chloride resin with an Fmoc-Amino acid for solid-phase peptide synthesis?. [Link]
-
Amino Acids. (2013). Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: the truth behind the yield. PubMed. [Link]
-
Google Patents. (n.d.). Efficient methods for solid phase synthesis using trityl chloride resins.
-
The Royal Society of Chemistry. (2017). Supporting Information. [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
Sources
- 1. Solid-phase peptide synthesis on disulfide-linker resin followed by reductive release affords pure thiol-functionalized peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. peptide.com [peptide.com]
- 3. This compound | 1095-85-8 [sigmaaldrich.com]
- 4. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. users.ox.ac.uk [users.ox.ac.uk]
- 8. broadpharm.com [broadpharm.com]
Application Note & Protocol Guide: Analytical Techniques for Monitoring S-Trityl Deprotection
Audience: Researchers, scientists, and drug development professionals.
From the Desk of the Senior Application Scientist:
The S-trityl (triphenylmethyl, Trt) group is a cornerstone in the synthesis of complex molecules, particularly in peptide and oligonucleotide chemistry, for the protection of thiol functionalities. Its bulk and acid lability provide a robust yet removable shield for the highly nucleophilic thiol group of cysteine residues. However, the efficacy of the final synthetic product hinges on the complete and clean removal of this protecting group. Incomplete deprotection can lead to a heterogeneous mixture of final products, complicating purification and compromising biological activity.
This guide provides a comprehensive overview of the essential analytical techniques for monitoring the S-trityl deprotection reaction. We will delve into the mechanistic rationale behind the deprotection process and present detailed, field-proven protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Our focus is not just on the "how," but the critical "why," empowering you to troubleshoot and optimize this crucial synthetic step.
The Chemistry of S-Trityl Deprotection: A Mechanistic Overview
The removal of the S-trityl group is most commonly achieved under acidic conditions.[1][2] The reaction proceeds via the protonation of the sulfur-trityl bond, leading to the formation of a highly stable trityl carbocation and the desired free thiol.
The stability of the trityl cation, however, presents a significant challenge: the deprotection reaction is reversible.[3] The liberated trityl cation can readily react with the nucleophilic free thiol, leading to the reformation of the S-trityl protected starting material. To drive the reaction to completion, scavengers are incorporated into the cleavage cocktail. These scavengers, typically hindered silanes like triisopropylsilane (TIS), irreversibly quench the trityl cation, converting it to the inert triphenylmethane.[3][4]
Sources
Troubleshooting & Optimization
Technical Support Center: 2-(Tritylthio)ethanamine in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-(Tritylthio)ethanamine in their Solid-Phase Peptide Synthesis (SPPS) protocols. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the common side reactions and challenges encountered when working with this reagent. Our goal is to empower you with the knowledge to anticipate, mitigate, and resolve experimental issues, ensuring the successful synthesis of your target peptides.
Introduction to this compound in SPPS
This compound serves as a crucial building block in SPPS for introducing a cysteamine moiety, which contains a protected thiol group.[1][2] The trityl (Trt) protecting group is favored for its acid lability, typically being removed during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA).[3] This allows for the generation of a free thiol in the final peptide, which can be used for subsequent modifications, such as cyclization through disulfide bond formation or conjugation.[1] While a robust and widely used reagent, its application is not without potential pitfalls. This guide will navigate you through the most common side reactions and provide practical solutions.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am observing a significant amount of an unexpected product with a mass addition of +243 Da. What is the likely cause and how can I prevent it?
A1: This is a classic case of S-tritylation, a side reaction caused by the reattachment of the trityl cation to the free thiol of the deprotected cysteamine residue.
Underlying Mechanism: The trityl protecting group is removed by acid, generating a highly stable trityl cation (triphenylmethyl cation).[4] This cation is a potent electrophile. The deprotected thiol group on the cysteamine residue is a strong nucleophile. During the final TFA cleavage step, if the trityl cations are not effectively neutralized, they can react with the free thiol, leading to the re-formation of the S-trityl bond or alkylation of other sensitive residues like tryptophan.[5][6]
Troubleshooting & Prevention:
-
Effective Scavenging: The most critical factor in preventing S-tritylation is the use of appropriate scavengers in your cleavage cocktail. Triisopropylsilane (TIS) is a highly effective scavenger for trityl cations. A standard cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[6] For peptides containing sensitive residues, the concentration of TIS can be increased.
-
Alternative Scavengers: Ethane-1,2-dithiol (EDT) is another excellent scavenger for this purpose.[7] A combination of TIS and EDT can be particularly effective.
-
Reaction Conditions: Perform the cleavage at room temperature. Elevated temperatures can increase the rate of side reactions.
Experimental Protocol: Optimized Cleavage to Prevent S-tritylation
-
Thoroughly wash the peptide-resin with dichloromethane (DCM) to remove any residual dimethylformamide (DMF).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare the cleavage cocktail fresh: 95% TFA, 2.5% H₂O, 2.5% TIS (v/v/v). For sequences prone to oxidation or containing multiple Cys/Met residues, consider a cocktail of 94% TFA, 2.5% H₂O, 2.5% TIS, and 1% EDT.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the peptide pellet under vacuum.
Q2: My final peptide shows significant disulfide-bonded dimer or oligomer formation. How can I control this oxidation?
A2: Uncontrolled oxidation of the free thiol on the cysteamine residue leads to the formation of intermolecular disulfide bonds.
Underlying Mechanism: The thiol group (-SH) is susceptible to oxidation, especially in the presence of air (oxygen) and at neutral or slightly basic pH, to form a disulfide bond (-S-S-).[8][9][10] This can occur during cleavage, work-up, and purification if precautions are not taken.
Troubleshooting & Prevention:
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to minimize dissolved oxygen.
-
Acidic pH: Maintain an acidic pH during work-up and purification. The thiolate anion (S-), which is more prevalent at higher pH, is more susceptible to oxidation than the protonated thiol (SH).
-
Reducing Agents: If disulfide formation is still an issue, the peptide can be treated with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) after cleavage and prior to purification to reduce any formed disulfides.
Workflow for Minimizing Oxidation
Caption: Workflow for minimizing oxidation during peptide processing.
Q3: I am synthesizing a peptide with a C-terminal cysteamine and observe a side product with a mass increase of +51 Da. What is this and how can it be avoided?
A3: This side product is likely 3-(1-piperidinyl)alanine, formed by the addition of piperidine to a dehydroalanine intermediate.
Underlying Mechanism: During Fmoc deprotection with piperidine, a base-catalyzed elimination of the protected sulfhydryl group can occur, especially at the C-terminus, to form a dehydroalanine residue. Piperidine, being a nucleophile present in the reaction mixture, can then add to this dehydroalanine intermediate.[7] The steric bulk of the trityl group helps to minimize this side reaction, but it may not eliminate it completely.[7]
Troubleshooting & Prevention:
-
Use a Bulky Protecting Group: The use of the trityl group on the thiol is already a good preventative measure due to its steric hindrance.[7]
-
Modified Deprotection Conditions:
-
Reduce the piperidine concentration in DMF (e.g., from 20% to 10%).
-
Decrease the deprotection time to the minimum required for complete Fmoc removal.
-
Consider using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in place of piperidine for Fmoc removal, as it is a non-nucleophilic base.[5] However, be cautious as DBU can promote other side reactions like aspartimide formation.[5]
-
Q4: Can the trityl group be prematurely cleaved during synthesis?
A4: Yes, premature cleavage of the trityl group can occur under certain conditions, although it is generally stable to the repetitive mild base treatments used for Fmoc removal.
Underlying Mechanism: The trityl group is acid-labile.[4][11] While stable to the basic conditions of Fmoc deprotection, repeated exposure to even mildly acidic conditions during the synthesis cycles could potentially lead to some degree of premature detritylation. This is more of a concern if using resins that are very acid-sensitive or if acidic conditions are inadvertently introduced.
Troubleshooting & Prevention:
-
Choice of Resin: When synthesizing long peptides or sequences known to be difficult, using a less acid-labile linker, such as the Wang resin, can be beneficial.[12] However, be aware that cleavage from Wang resin can sometimes lead to S-alkylation of cysteine by the cleaved linker fragment.[13][14]
-
Control of Reaction Conditions: Ensure that all reagents and solvents used during the SPPS cycles are free from acidic contaminants.
-
Orthogonal Protection: For syntheses where absolute stability of the thiol protection is required until a specific point, consider using a more robust protecting group that is cleaved under different conditions (orthogonal protection), such as Acetamidomethyl (Acm).
Data Summary: Stability of Thiol Protecting Groups in Fmoc SPPS
| Protecting Group | Cleavage Condition | Stability to Piperidine | Stability to TFA | Orthogonality |
| Trityl (Trt) | Mild Acid (e.g., TFA)[3] | High | Labile | Low |
| Acetamidomethyl (Acm) | Mercury(II) acetate or Iodine | High | High | High |
| t-Butyl (tBu) | Strong Acid (e.g., TFA) | High | Labile | Low |
| 4-Methoxytrityl (Mmt) | Very Mild Acid (e.g., 1% TFA in DCM)[15] | High | Very Labile | High (relative to Trt) |
Logical Troubleshooting Workflow
Caption: Troubleshooting decision tree for common side reactions.
References
- Modified Trityl Ester Protecting Groups in Peptide Synthesis. (n.d.).
- This compound | 1095-85-8. Benchchem. (n.d.).
- Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. (n.d.).
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich. (n.d.).
- Application of the Trityl Group in Peptide Chemistry. (n.d.).
- Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. (n.d.).
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. (n.d.).
- Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino acids, 44(5), 1357–1363.
- Influence of reaction conditions on the oxidation of thiol groups in model peptidomimetic oligoureas. (n.d.). PubMed.
- Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. (n.d.).
- Fast and Highly Efficient Solid State Oxidation of Thiols. MDPI. (n.d.).
- Assessing the Stability of the Trityl Group During Synthesis: A Comparative Guide. Benchchem. (n.d.).
- Side reactions in the SPPS of Cys-containing peptides. ResearchGate. (2013).
- Protecting group. Wikipedia. (n.d.).
- 9.4: Oxidation of Thiols. Chemistry LibreTexts. (2024).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. (n.d.).
- Buy this compound | 1095-85-8. Smolecule. (2023).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 1095-85-8 [smolecule.com]
- 3. peptide.com [peptide.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Influence of reaction conditions on the oxidation of thiol groups in model peptidomimetic oligoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
preventing premature cleavage of the S-trityl group
Welcome to the technical support center for troubleshooting issues related to the S-trityl (S-triphenylmethyl) protecting group. This guide is designed for researchers, scientists, and drug development professionals who utilize this essential thiol protecting group in their synthetic strategies. Here, we will dissect the common challenges that can lead to its premature cleavage and provide field-proven solutions to ensure the integrity of your synthesis.
Section 1: Understanding the S-Trityl Group's Lability
The trityl (Trt) group is prized for its steric bulk and its distinct acid lability, making it a cornerstone for protecting the highly nucleophilic thiol group of cysteine residues in peptide synthesis and other complex molecule construction.[1][2] Its stability is critically dependent on pH; while robust under neutral and basic conditions, it is designed to be readily cleaved under mild acidic conditions.[3] This sensitivity, however, is the very reason problems can arise.
The cleavage mechanism proceeds via an SN1-type pathway, initiated by acid-catalyzed protonation of the sulfur atom. This facilitates the departure of the exceptionally stable trityl carbocation (Trt⁺), which is resonance-stabilized across its three phenyl rings.[1][4]
Caption: S-Trityl cleavage mechanism and scavenger action.
The reversibility of this cleavage is a critical point. Without an effective "scavenger" to trap the liberated trityl cation, it can reattach to the deprotected thiol, leading to incomplete deprotection or re-protection.[5] This inherent lability requires careful management of all reaction and purification steps.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: I'm observing significant S-trityl cleavage during silica gel column chromatography. What is happening and how can I fix it?
A1: This is a very common issue. Standard silica gel is inherently acidic (pH ~4-5) and can catalyze the cleavage of the S-trityl group as your compound passes through the column.[6] Chlorinated solvents like dichloromethane (DCM), often used as eluents, can also contain trace amounts of HCl, which exacerbates the problem.
Solutions:
-
Neutralize the Silica: Before preparing your column, slurry the silica gel in your starting eluent containing a small amount of a volatile base, such as 0.1-1% triethylamine (TEA) or pyridine.[6] This will neutralize the acidic sites on the silica surface.
-
Use Neutral Media: Consider alternative stationary phases like neutral alumina or florisil, but always test for compound stability on a small scale (e.g., TLC) first.[6]
-
Solvent Choice: Ensure your solvents are fresh and free of acidic impurities. If using DCM, consider passing it through a plug of basic alumina before use.
Q2: I am trying to remove an N-Boc group with trifluoroacetic acid (TFA), but my S-trityl group is also being cleaved. How can I achieve selective deprotection?
A2: This is a classic orthogonal protection challenge. The S-trityl group is significantly more acid-labile than the tert-butyl (tBu) based groups, including N-Boc.[7] While global deprotection uses high concentrations of TFA (e.g., 95%), selective N-Boc removal in the presence of S-trityl requires much milder and carefully controlled acidic conditions.[8][9]
Solutions:
-
Reduce TFA Concentration: Attempt the Boc deprotection using a lower concentration of TFA, for example, 1-10% TFA in DCM.[8][10] Monitor the reaction carefully by TLC or LC-MS to find the optimal time where Boc removal is complete but S-trityl cleavage is minimal.
-
Use a Weaker Acid: Formic acid or 20% dichloroacetic acid in DCM can sometimes be effective for removing Boc groups while leaving the S-trityl group intact.[1][10][11]
-
Thermal Deprotection: For certain substrates, thermal N-Boc deprotection in a solvent like trifluoroethanol (TFE) or methanol at elevated temperatures can be achieved without an acid catalyst, preserving the S-trityl group.[12]
Q3: My peptide is precipitating during the final TFA cleavage/deprotection step. Is this related to the S-trityl group?
A3: While not directly caused by the S-trityl group itself, aggregation can be a consequence of global deprotection.[8] As protecting groups are removed, the peptide's solubility characteristics change dramatically. The newly exposed free thiols from deprotected cysteine residues can also form intermolecular disulfide bonds, leading to oligomerization and precipitation.
Solutions:
-
Optimize the Cleavage Cocktail: Ensure your cleavage cocktail contains the right scavengers. A standard, effective cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[8] For cysteine-containing peptides, adding 1,2-ethanedithiol (EDT) can help keep the thiol in its reduced state and prevent disulfide formation.[5][13]
-
Work Quickly and Cold: Perform the cleavage at room temperature or colder and proceed to the precipitation step (e.g., in cold diethyl ether) promptly to minimize side reactions.
Q4: What is the purpose of scavengers like Triisopropylsilane (TIS) in my cleavage cocktail?
A4: Scavengers are absolutely critical for successful and irreversible deprotection.[5] The trityl cation generated during acid cleavage is a potent electrophile.[4] If left unchecked, it can re-attach to the deprotected thiol or cause side reactions by alkylating electron-rich residues like tryptophan and methionine.[4][13]
TIS is a highly effective scavenger that irreversibly quenches the trityl cation by donating a hydride, converting it to the inert triphenylmethane.[5][14][15] This drives the deprotection equilibrium to completion and prevents unwanted side reactions.[5][10]
Section 3: Prophylactic Strategies & Best Practices
Preventing premature cleavage is always better than troubleshooting it. Integrating the following strategies into your workflow will safeguard the S-trityl group until its intended removal.
3.1 Orthogonal Protecting Group Strategy
Orthogonality is the concept of using protecting groups that can be removed under mutually exclusive conditions.[16][17] When working with the acid-labile S-trityl group, pair it with base-labile or hydrogenation-labile groups.
| Protecting Group | Type | Removal Conditions | Compatibility with S-Trityl |
| Fmoc | Base-Labile | 20% Piperidine in DMF | Excellent (Orthogonal)[9] |
| Boc | Acid-Labile | Strong Acid (TFA) | Challenging (Requires careful tuning)[8] |
| Cbz (Z) | Hydrogenolysis | H₂, Pd/C | Excellent (Orthogonal)[9] |
| tBu (tert-Butyl) | Acid-Labile | Strong Acid (TFA) | Challenging (Less labile than Trt)[9] |
| Alloc | Pd(0)-Labile | Pd(PPh₃)₄, Scavenger | Excellent (Orthogonal)[10] |
3.2 Managing Reaction and Workup pH
-
Avoid Acidic Workups: During aqueous workups, avoid acidic washes (e.g., 1N HCl). Use saturated sodium bicarbonate or brine instead.
-
Buffer Reactions: If a reaction must be run under mildly acidic conditions, consider using a buffered system if compatible with your chemistry.
-
Drying Agents: Be aware that some drying agents, like anhydrous MgSO₄, can be slightly acidic. Use Na₂SO₄ or K₂CO₃ for highly sensitive substrates.
Caption: Decision workflow for S-trityl stability.
Section 4: Key Experimental Protocols
Protocol 4.1: Neutralizing Silica Gel for Flash Chromatography
-
Objective: To prepare a non-acidic stationary phase for the purification of S-trityl protected compounds.
-
Materials:
-
Silica gel (for flash chromatography)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Triethylamine (TEA)
-
-
Procedure:
-
In a fume hood, measure the required amount of silica gel into a beaker.
-
Prepare your starting eluent. Add TEA to the eluent to a final concentration of 0.5% (v/v).
-
Carefully add the TEA-containing eluent to the silica gel to create a slurry. Gently stir to ensure thorough mixing and to release trapped air.
-
Pack your column using this slurry as you normally would.
-
Run the chromatography using an eluent that also contains 0.5% TEA.
-
Protocol 4.2: Selective N-Boc Deprotection with 10% TFA
-
Objective: To remove a Boc protecting group while minimizing cleavage of a co-existing S-trityl group.
-
Materials:
-
Boc- and Trt-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Dissolve the substrate in anhydrous DCM (e.g., 10 mL per 100 mg of substrate) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Prepare a 10% (v/v) solution of TFA in DCM.
-
Add the 10% TFA solution to the stirring substrate solution.
-
Monitor the reaction progress closely by TLC or LC-MS every 15-30 minutes.
-
Once the Boc group is removed (as indicated by the consumption of starting material), immediately quench the reaction by pouring it into a cold, vigorously stirring solution of saturated sodium bicarbonate.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Proceed immediately to the next step or purification on neutralized silica.
-
References
- Benchchem. (2025). Technical Support Center: Selective Deprotection of N-Boc vs. S-Trityl in Modified Peptides. Benchchem.
- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis.
- Benchchem. (2025).
- ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- Benchchem. (2025). Impact of Scavengers on Trt Group Removal and Side Reactions. Benchchem.
- Benchchem. (n.d.). A Technical Guide to Trityl Group Protection in Chemical Synthesis. Benchchem.
- Undheim, K., & Malkov, A. (n.d.). Modified Trityl Ester Protecting Groups in Peptide Synthesis.
- National Institutes of Health. (n.d.). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC.
- ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
- Wikipedia. (n.d.). Protecting group. Wikipedia.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Suzhou Highfine Biotech. (2025). Amino protecting group—triphenylmethyl series. Suzhou Highfine Biotech.
- Benchchem. (n.d.). An In-depth Technical Guide to Trityl Protecting Groups in Chemical Synthesis. Benchchem.
- Benchchem. (n.d.). Stability of trityl group in different pH and solvent conditions. Benchchem.
- Sieber, P. (1998). Application of the Trityl Group in Peptide Chemistry. University of Nijmegen.
- University of Rochester. (n.d.). Chromatography: The Solid Phase. Department of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. repository.ubn.ru.nl [repository.ubn.ru.nl]
Technical Support Center: Troubleshooting Incomplete Trityl Group Removal
Welcome to the technical support center for troubleshooting issues related to the trityl (Trt) protecting group. The trityl group is a valuable tool in multi-step organic synthesis, particularly for protecting primary alcohols, amines, and thiols, due to its steric bulk and acid lability.[1][2] However, its removal can sometimes be incomplete, leading to yield loss and purification challenges. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome these hurdles in your research.
Troubleshooting Guide: A Step-by-Step Approach to Incomplete Detritylation
Experiencing incomplete removal of a trityl group can be frustrating. This section provides a logical workflow to diagnose and resolve the issue. The primary indicator of incomplete deprotection is the presence of a significant amount of trityl-protected starting material in your reaction mixture, often observed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Step 1: Assess the Reaction Conditions
The first step in troubleshooting is a thorough review of your experimental setup. Minor deviations can have a significant impact on the reaction outcome.
Key Questions to Ask:
-
Acid Strength and Concentration: Are you using the appropriate acid and concentration? Trifluoroacetic acid (TFA) is a common and effective reagent for detritylation.[4] For more sensitive substrates, milder acids like formic acid or acetic acid can be employed.[5][6]
-
Reaction Time and Temperature: Has the reaction been allowed to proceed for a sufficient amount of time? Most detritylation reactions are complete within 1-4 hours at room temperature.[5] However, sterically hindered substrates or specific amino acid residues, like N-terminal asparagine, may require extended reaction times.[3]
-
Solvent Choice: Is the solvent appropriate for the reaction? Dichloromethane (DCM) is a standard solvent for acid-catalyzed detritylation.[5] It is crucial to use anhydrous solvents, as water can interfere with the reaction. Some solvents, such as acetonitrile and THF, can bind to the acid and impede the reaction.[7][8]
Step 2: The Critical Role of Scavengers
A very common cause of incomplete detritylation is the absence or insufficiency of a cation scavenger.
Why are scavengers so important?
Acid-mediated cleavage of the trityl group generates a highly stable trityl cation (Trt+).[6] This cation is a reactive electrophile that can re-attach to the deprotected functional group, leading to an equilibrium that does not favor the desired product.[9][10] Scavengers are added to the reaction mixture to "trap" the trityl cation, preventing this re-attachment and driving the reaction to completion.[9][10]
Common Scavengers and Their Applications:
| Scavenger | Primary Use and Considerations |
| Triisopropylsilane (TIS) | A highly effective and widely used scavenger for the trityl cation.[3] |
| Triethylsilane (TES) | Another effective silane-based scavenger used to trap the trityl cation.[11] |
| Water | Can act as a scavenger, but an excess can lead to undesired side reactions. It's often a component of standard cleavage cocktails.[3] |
| 1,2-Ethanedithiol (EDT) | Particularly useful when deprotecting trityl groups from cysteine residues, as it helps prevent oxidation of the resulting free thiol.[3][10] |
Troubleshooting Action: If you are not using a scavenger, or if deprotection is still incomplete, consider adding or increasing the concentration of an appropriate scavenger like TIS.
Step 3: Analytical Monitoring - "Seeing" the Problem
Monitoring the reaction progress is crucial for determining the optimal reaction time and identifying any issues early on. Thin Layer Chromatography (TLC) is a rapid and effective method for this purpose.[12][13]
Workflow for Monitoring Detritylation by TLC:
Caption: Workflow for monitoring a detritylation reaction using TLC.
Interpreting the TLC:
-
Successful Reaction: The spot corresponding to the starting material in the reaction mixture lane should diminish over time, while a new, more polar spot (the deprotected product) appears.
-
Incomplete Reaction: A persistent starting material spot indicates that the reaction has not gone to completion. The "cospot" is crucial for confirming the identity of the starting material spot in the reaction lane, especially if the Rf values are close.[14]
Step 4: Purification and Byproduct Removal
After the reaction is complete, proper workup is essential to isolate the deprotected product.
Standard Workup Procedure:
-
Quench the Reaction: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.[5]
-
Extraction: Extract the aqueous layer with an organic solvent like DCM to separate the product from aqueous-soluble impurities.[5]
-
Washing and Drying: Wash the combined organic layers with brine and dry over an anhydrous salt like sodium sulfate (Na₂SO₄).[5]
-
Concentration: Remove the solvent under reduced pressure.[5]
The primary byproduct of the detritylation reaction is triphenylmethanol, which is formed from the reaction of the trityl cation with water during workup. This byproduct is typically non-polar and can often be separated from the more polar deprotected product by silica gel chromatography.[5]
Frequently Asked Questions (FAQs)
Q1: Why is my N-terminal Asparagine(Trt) residue so difficult to deprotect?
This is a known issue. The proximity of the N-terminal amino group can hinder the cleavage of the trityl group from the asparagine side chain, leading to significantly slower deprotection rates.[3] To address this, you can try extending the cleavage time to 4 hours or more.[3] In some cases, a second treatment with a fresh cleavage cocktail may be necessary.[3] For future syntheses, consider using an alternative, more labile protecting group for asparagine.[3]
Q2: Can the trityl group be removed selectively in the presence of other acid-sensitive groups like Boc?
Yes, the high acid lability of the trityl group allows for its selective removal. By using milder acidic conditions, such as 1-5% TFA in DCM, the trityl group can often be cleaved while leaving tert-butyloxycarbonyl (Boc) groups intact.[3] Similarly, using acetic or formic acid can deprotect trityl ethers in the presence of TBS ethers.[6]
Q3: I see a yellow or orange color during the deprotection reaction. Is this normal?
Yes, the formation of the trityl cation often results in a distinct yellow or orange color in the reaction mixture.[9] This can be a visual indicator that the deprotection reaction is proceeding.
Q4: Are there non-acidic methods to remove the trityl group?
While acidic cleavage is the most common method, other options exist for particularly acid-sensitive substrates. These include reductive cleavage (e.g., with lithium powder and naphthalene or through catalytic hydrogenation) and oxidative methods.[2][5] A three-component system using a Lewis acid, a mild protic acid (hexafluoroisopropanol), and a reducing agent (triethylsilane) has also been developed for mild deprotection.[15][16]
Q5: How do substituted trityl groups like MMT and DMT differ from the standard trityl group?
Electron-donating groups, such as methoxy groups, on the phenyl rings increase the stability of the trityl cation.[1][11] This makes the protecting group more labile (easier to remove) under acidic conditions.[1] The order of acid lability is: Trimethoxytrityl (TMT) > Dimethoxytrityl (DMT) > Monomethoxytrityl (MMT) > Trityl (Trt).[2][11] This allows for orthogonal protection strategies where different trityl derivatives can be selectively removed.[1]
Q6: What are some common side reactions during detritylation, and how can I minimize them?
Besides re-tritylation, other side reactions can occur:
-
Alkylation of nucleophilic residues: The reactive trityl cation can alkylate electron-rich amino acid residues like tryptophan. Using an effective scavenger is crucial to prevent this.[3]
-
Depurination of nucleosides: Strong acidic conditions can lead to the cleavage of the glycosidic bond in purine nucleosides.[17] It is important to use the mildest conditions necessary for complete detritylation and to minimize the reaction time.[11]
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Deprotection of an N-Trityl Group using TFA
This protocol describes a standard method for removing the trityl group from a nitrogen-containing compound.[5]
Materials:
-
N-trityl-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-trityl-protected substrate (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1 M).
-
Add TIS (1.1 equiv) to the solution.
-
To the stirred solution, add TFA (2.0 - 10.0 equiv) dropwise at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection of a Trityl Ether using Formic Acid
This protocol provides a milder alternative to TFA for the deprotection of trityl-protected alcohols.[5]
Materials:
-
Trityl-protected alcohol
-
Formic Acid (97+%)
-
Dioxane (for co-evaporation)
-
Standard laboratory glassware
Procedure:
-
Treat the trityl-protected alcohol (1.0 equiv) with cold formic acid (97+%) for approximately 3 minutes.
-
Evaporate the formic acid under reduced pressure (oil pump) at room temperature.
-
To aid in the complete removal of formic acid, co-evaporate the residue twice with dioxane.
-
The crude deprotected alcohol can then be purified as needed, often by extraction or chromatography to remove the triphenylmethanol byproduct.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting incomplete trityl deprotection.
References
-
Kicsak, M. A., et al. (2016). A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups. ResearchGate. Available from: [Link]
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. Available from: [Link]
-
Trityl Protection. Common Organic Chemistry. Available from: [Link]
-
Kicsak, M. A., et al. (2016). A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. Organic & Biomolecular Chemistry. Available from: [Link]
-
Protecting Groups Transfer: Unusual Method of Removal of Tr and Tbdms Groups by Transetherification. Taylor & Francis Online. Available from: [Link]
-
Perfluoro-tert-butanol for selective on-resin detritylation: a mild alternative to traditionally used methods. PubMed. Available from: [Link]
-
Behloul, C., et al. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. RUA. Available from: [Link]
-
A comprehensive view on stabilities and reactivities of triarylmethyl cations (tritylium ions). Wiley Online Library. Available from: [Link]
-
TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research. Available from: [Link]
-
Demirtas, I., et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. Available from: [Link]
-
Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond. PubMed. Available from: [Link]
-
Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. PubMed. Available from: [Link]
-
Structure–property–function relationships of stabilized and persistent C - and N -based triaryl radicals. The Royal Society of Chemistry. Available from: [Link]
-
Global Deprotection. UCI Department of Chemistry. Available from: [Link]
-
Amino Acid Sidechain Deprotection. Aapptec Peptides. Available from: [Link]
-
Application of the Trityl Group in Peptide Chemistry. Leiden University. Available from: [Link]
-
Solvent Selection in the Detritylation Reaction for the Solid-Phase Synthesis of Oligonucleotides. ACS Publications. Available from: [Link]
-
Acid Binding and Detritylation During Oligonucleotide Synthesis. Oxford Academic. Available from: [Link]
- Recent Applications of Triphenylmethyl (Trityl) Cations in Synthesis. CoLab.
-
Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. PMC - NIH. Available from: [Link]
-
Monitoring Reactions by TLC. Washington State University. Available from: [Link]
-
2.3B: Uses of TLC. Chemistry LibreTexts. Available from: [Link]
-
How To: Monitor by TLC. University of Rochester Department of Chemistry. Available from: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. How To [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. glenresearch.com [glenresearch.com]
Technical Support Center: The Critical Role of Scavengers in Trityl Group Cleavage from Sulfur
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the pivotal role of scavengers in the acid-catalyzed cleavage of the trityl (Trt) protecting group from sulfur, a common step in peptide and small molecule synthesis. Our goal is to equip you with the foundational knowledge and practical solutions to overcome common challenges and ensure the integrity of your experimental outcomes.
Introduction: The Trityl Cation Conundrum
The trityl group is a widely used acid-labile protecting group for thiols, particularly the side chain of cysteine residues in solid-phase peptide synthesis (SPPS).[1][2] Its removal is typically accomplished using strong acids like trifluoroacetic acid (TFA).[3][4] The cleavage mechanism proceeds through the formation of a highly stable, yet reactive, triphenylmethyl carbocation, commonly known as the trityl cation (Trt⁺).[1][5] This stability arises from the extensive delocalization of the positive charge across the three phenyl rings.[5]
However, the liberation of this electrophilic trityl cation presents a significant challenge. If left unchecked, it can readily react with nucleophilic sites on your target molecule, leading to a host of undesirable side reactions.[1][5] This is where scavengers play an indispensable role.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a scavenger in trityl deprotection?
Scavengers are essential additives in the cleavage cocktail that "trap" or "quench" the highly reactive trityl carbocations generated during acidolysis.[5][6] By reacting with these carbocations, scavengers prevent them from reattaching to the newly liberated, nucleophilic thiol group or reacting with other sensitive residues in your molecule.[5][6] This irreversible trapping of the trityl cation is crucial for driving the deprotection reaction to completion.[6][7]
Q2: What are the most common scavengers used for trityl group removal from thiols?
The choice of scavenger is critical for successful deprotection. Commonly used scavengers include:
-
Trialkylsilanes: Triisopropylsilane (TIS or TIPS) and triethylsilane (TES) are highly effective scavengers.[5] They act as hydride donors, irreversibly converting the trityl cation to the neutral and stable triphenylmethane.[6][8]
-
Thiol-based Scavengers: 1,2-Ethanedithiol (EDT) is frequently employed, especially for cysteine-containing peptides.[5][9] EDT not only scavenges the trityl cation but also helps to maintain a reducing environment, preventing the oxidation of the free thiol to form disulfide bonds.[6][9]
-
Other Scavengers: Water and phenol can also function as scavengers, though they are often used in combination with more potent ones.[5]
Q3: What are the potential side reactions if scavengers are omitted or insufficient?
Insufficient scavenging can lead to several problematic side reactions:
-
Re-attachment of the Trityl Group: The liberated trityl cation can re-react with the deprotected thiol, leading to incomplete deprotection and a mixture of starting material and product.[5][6][7]
-
Alkylation of Sensitive Residues: The electrophilic trityl cation can alkylate other nucleophilic amino acid residues such as tryptophan, tyrosine, and methionine.[5] Tryptophan is particularly susceptible to this modification.[5]
-
Oxidation: The free thiol group is prone to oxidation, which can result in the formation of disulfide-linked dimers or oligomers.[6]
Troubleshooting Guide: Overcoming Common Hurdles in Trityl Deprotection
This guide provides a systematic approach to resolving common issues encountered during the cleavage of the trityl group from sulfur.
Issue 1: Incomplete Deprotection
-
Symptom: Your analytical data (e.g., HPLC, LC-MS) shows a significant amount of the trityl-protected starting material remaining after the cleavage reaction.
-
Probable Cause 1: Insufficient Scavenging. This is the most common reason for incomplete deprotection. The equilibrium of the cleavage reaction can shift back towards the protected state if the trityl cation is not effectively trapped.[6][7]
-
Probable Cause 2: Suboptimal Reaction Time or Temperature. The deprotection reaction may not have reached completion.
-
Solution: Extend the reaction time, monitoring the progress by HPLC at regular intervals (e.g., every hour).[6] For most peptides, a cleavage time of 2-4 hours at room temperature is sufficient.[6] A slight increase in temperature can also be beneficial, but should be approached with caution to avoid promoting side reactions.[5]
-
-
Probable Cause 3: Steric Hindrance. The trityl group may be sterically inaccessible, slowing down the cleavage reaction.
-
Solution: In addition to extending the reaction time, consider using a stronger acid cocktail if your molecule can tolerate it.
-
Issue 2: Presence of Unexpected Side Products
-
Symptom: Your analytical data reveals peaks corresponding to masses higher than your desired product, suggesting modification of the peptide.
-
Probable Cause 1: Alkylation of Sensitive Residues. As mentioned, the trityl cation can alkylate nucleophilic amino acids like tryptophan.
-
Probable Cause 2: Oxidation. The appearance of dimers or oligomers points towards the oxidation of the free thiol.
Issue 3: Low Yield of the Final Product
-
Symptom: After purification, the isolated yield of your deprotected product is significantly lower than expected.
-
Probable Cause 1: Incomplete Cleavage from Resin (for SPPS). The peptide may not have been fully cleaved from the solid support.
-
Solution: Ensure a sufficient volume of the cleavage cocktail is used to completely swell and submerge the resin.[7] Agitate the reaction mixture periodically.
-
-
Probable Cause 2: Adsorption of Product to Precipitated Protecting Groups. During the precipitation step with cold ether, the desired product can sometimes co-precipitate or adsorb to the precipitated trityl-scavenger adducts.
-
Solution: After precipitation and centrifugation, perform multiple washes of the peptide pellet with cold diethyl ether to thoroughly remove scavengers and their byproducts.[7]
-
Visualizing the Process: Reaction Mechanisms and Workflows
Mechanism of Trityl Deprotection and the Role of Scavengers
Caption: Acid-catalyzed cleavage of the trityl group and subsequent scavenging.
Troubleshooting Workflow for Incomplete Deprotection
Caption: A decision tree for troubleshooting incomplete trityl group removal.
Experimental Protocols
Standard Cleavage Cocktail for Trityl Deprotection
This protocol is suitable for most standard peptides without highly sensitive residues.
| Reagent | Volume Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleavage Reagent |
| Triisopropylsilane (TIS) | 2.5% | Scavenger |
| Water | 2.5% | Scavenger/Solubilizer |
Step-by-Step Protocol:
-
Preparation: In a well-ventilated fume hood, carefully prepare the cleavage cocktail fresh before use.[11]
-
Reaction Setup: If using a solid support, add the cleavage cocktail to the resin (typically 10 mL per gram of resin).[12] For solution-phase reactions, dissolve the trityl-protected compound in a minimal amount of a suitable solvent (e.g., dichloromethane) before adding the cocktail.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.[6] The reaction mixture may turn yellow or orange due to the formation of the trityl cation.[7][11]
-
Work-up (for SPPS):
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold excess of cold diethyl ether.[7]
-
Collect the precipitated peptide by centrifugation and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers and byproducts.[7]
-
-
Drying and Analysis: Dry the crude peptide under vacuum and analyze its purity by HPLC and mass spectrometry.
Cleavage Cocktail for Peptides with Sensitive Residues (Reagent K)
This cocktail is recommended for peptides containing residues like Cys, Met, or Trp.[6]
| Reagent | Volume Percentage |
| Trifluoroacetic Acid (TFA) | 82.5% |
| Phenol | 5% |
| Water | 5% |
| Thioanisole | 5% |
| 1,2-Ethanedithiol (EDT) | 2.5% |
The experimental protocol for using Reagent K is analogous to the standard protocol described above.
References
- BenchChem. (n.d.). Troubleshooting incomplete trityl group deprotection from cysteine.
- BenchChem. (n.d.). Impact of scavengers on Trt group removal and side reactions.
- BenchChem. (n.d.). Scavengers for Boc deprotection to prevent side product formation.
- BenchChem. (n.d.). Troubleshooting incomplete cleavage of the trityl group from D-cysteine.
- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
- St. Fleur, T., et al. (2014). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Fields, G. B. (2007). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate.
- Request PDF. (n.d.). Reduction of cysteine- S -protecting groups by triisopropylsilane.
- ACS Publications. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
- ResearchGate. (2022). How to protect thiol group?
- ANASPEC. (n.d.). Removal of S-Trityl Groups.
- Common Organic Chemistry. (n.d.). Trityl Protection.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
Technical Support Center: Minimizing Re-tritylation Side Reactions
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with trityl (including DMT) group deprotection. Here, we will explore the mechanisms behind the problematic re-tritylation side reaction and provide field-proven troubleshooting strategies and optimized protocols to ensure the integrity of your final product.
Part 1: Understanding the Problem (FAQs)
This section addresses the fundamental questions surrounding the re-tritylation phenomenon. Understanding the "why" is the first step toward developing an effective solution.
Q1: What exactly is re-tritylation?
A: Re-tritylation is an undesirable side reaction that can occur during the acidic deprotection of a trityl-protected molecule, most commonly a 5'-hydroxyl group in oligonucleotide synthesis.[1] After the acid cleaves the trityl group, a highly stable but reactive trityl carbocation (Tr+) is formed.[2][3] If not immediately neutralized, this electrophilic cation can attack other nucleophilic sites on your target molecule or other molecules in the mixture, leading to the formation of unintended byproducts.[2]
Q2: Why is the trityl cation so problematic?
A: The triphenylmethyl (trityl) cation is exceptionally stable due to the resonance delocalization of the positive charge across its three phenyl rings. This stability means it has a longer lifetime in solution compared to less stable carbocations, increasing the probability of it reacting with unintended nucleophiles.[3] In oligonucleotide synthesis, this is particularly troublesome as the purine bases (adenine and guanine) are susceptible to electrophilic attack, leading to the formation of a stable, irreversible bond with the trityl cation.[1][4]
Q3: What are the consequences of re-tritylation in my experiment?
A: The consequences can be significant and detrimental to your research:
-
Reduced Yield: The formation of re-tritylated byproducts directly consumes your desired product, lowering the overall yield.
-
Purification Challenges: These byproducts often have similar chromatographic properties to the starting material or desired product, complicating purification by HPLC. You may observe new peaks, often with higher molecular weights.
-
Compromised Product Integrity: The final product is contaminated with structurally incorrect molecules, which can have downstream implications in biological assays or as therapeutic agents.
Q4: I see a characteristic yellow/orange color during deprotection. What is it, and is it related to re-tritylation?
A: Yes, it is directly related. The intense yellow or orange color is the visual signature of the dimethoxytrityl (DMT) cation in solution.[5] While its appearance confirms that deprotection has initiated, its persistence indicates the presence of reactive cations that can lead to re-tritylation. A successful deprotection protocol will ensure this color is quenched rapidly.[5]
Part 2: Troubleshooting & Optimization Guide
This section provides direct answers to common troubleshooting scenarios and offers strategies for optimizing your deprotection protocol.
Q5: My product yield is low, and I see unexpected peaks in my HPLC/MS analysis. Could this be re-tritylation?
A: It is highly likely. Low yield accompanied by new, often slightly less polar peaks (earlier elution on reverse phase) or peaks with an added mass corresponding to the trityl group (approx. 243 Da for trityl, 303 Da for DMT) are classic signs of re-tritylation. The key to confirming this is to analyze the mass of the impurity peaks.
Q6: How do I prevent the trityl cation from causing these side reactions?
A: The most effective strategy is to introduce a "scavenger" into the deprotection reaction mixture.[2] Scavengers are nucleophilic compounds added in excess to preferentially react with and neutralize the trityl cation faster than it can react with your product.[6] By trapping the cation, scavengers prevent re-tritylation and other side reactions.
Q7: What are the best scavengers to use, and how do they work?
A: The choice of scavenger is critical and depends on your substrate. Silanes are among the most effective and widely used scavengers.
-
Triethylsilane (TES) or Triisopropylsilane (TIS): These are considered the gold standard. They act as hydride donors, irreversibly reducing the trityl cation to the inert hydrocarbon triphenylmethane (for Trt) or its methoxy derivatives.[5][7] This reaction is fast and clean. The disappearance of the yellow/orange color upon addition of a silane scavenger is a visual indicator of successful cation quenching.[5]
-
Water: While seemingly simple, water can act as a scavenger by reacting with the trityl cation to form triphenylmethanol. However, this reaction is often reversible under acidic conditions and may not be efficient enough to completely prevent re-tritylation, especially with highly sensitive substrates.[8]
-
Thiols (e.g., Ethanedithiol - EDT): Thiols are effective scavengers but are often avoided due to their strong, unpleasant odor. They are particularly useful in peptide synthesis to prevent modification of sensitive residues like tryptophan.[9][10]
Q8: How do I optimize my deprotection conditions (Acid, Time, Temperature)?
A:
-
Acid Choice and Concentration: Use the mildest acidic conditions that still achieve complete deprotection in a reasonable timeframe. For DMT groups, 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-polar solvent like dichloromethane (DCM) is standard.[11][12] Overly harsh conditions or prolonged exposure can lead to other side reactions like depurination, especially in purine-rich sequences.[1][11]
-
Reaction Time: Monitor the reaction closely. The goal is to stop the reaction as soon as the starting material is consumed. For standard oligonucleotide synthesis cycles, deprotection is typically very rapid (< 2 minutes). For solution-phase deprotection, monitor by TLC or LC-MS.
-
Temperature: Most deprotections are run at room temperature. For particularly sensitive substrates, cooling the reaction to 0°C can help minimize side reactions. Conversely, gentle warming (e.g., to 40°C) in mildly acidic aqueous buffers (pH 4.5-5.0) can be an effective strategy for deprotecting sensitive modified nucleic acids where strong organic acids must be avoided.[13]
Q9: Can I pre-mix my acid and scavenger?
A: Caution is advised. Some scavengers can react with the acid over time. For example, methanol, while a reactive scavenger, can react with trichloroacetic acid and should not be stored as a pre-mixed deblock solution.[14][15] Silane scavengers are generally more stable, but for maximum efficacy and reproducibility, it is best practice to add the scavenger to the reaction mixture just before or concurrently with the acid.
Part 3: Protocols & Workflows
This section provides a detailed protocol for a standard deprotection reaction, incorporating best practices to minimize re-tritylation. It also includes diagrams to visualize the chemical mechanisms and workflow.
Mechanism of Re-tritylation and Scavenger Intervention
The following diagram illustrates the critical choice point after deprotection: the undesired re-tritylation pathway versus the desired scavenger-mediated quenching pathway.
Caption: The fate of the trityl cation post-deprotection.
Optimized Deprotection Workflow
This workflow diagram outlines the critical steps for a successful deprotection experiment, emphasizing the point of scavenger addition.
Caption: Step-by-step workflow for minimized re-tritylation.
Experimental Protocol: Solution-Phase DMT Deprotection with a Silane Scavenger
This protocol is designed for a typical solution-phase deprotection of a 5'-DMT-protected nucleoside or oligonucleotide.
Materials:
-
DMT-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Triethylsilane (TES)
-
Trichloroacetic acid (TCA) or Trifluoroacetic acid (TFA)
-
Methanol (MeOH)
-
Pyridine (optional, for quenching)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation: Dissolve the DMT-protected substrate in anhydrous DCM (e.g., 10 mL per 100 mg of substrate) in a clean, dry flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Scavenger Addition: To the stirred solution, add triethylsilane (TES) to a final concentration of 2-5% (v/v).[16] For example, for 10 mL of DCM, add 0.2-0.5 mL of TES.
-
Deprotection: Slowly add the deprotection acid. A common starting point is a 3% (v/v) solution of TCA in DCM.[12] Add the acid dropwise until the characteristic orange color of the DMT cation appears, then persists momentarily before being quenched by the TES. Continue stirring at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 30-60 minutes. Look for the complete disappearance of the starting material spot.
-
Quenching: Once the reaction is complete, quench any remaining acid by adding a small amount of methanol (e.g., 1 mL) or a few drops of pyridine. The solution should be colorless.
-
Workup: Dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude deprotected product.
-
Purification: Purify the crude product as required, typically by silica gel chromatography.
Comparative Data: Common Scavengers
The table below summarizes the properties and recommended usage for common trityl cation scavengers.
| Scavenger | Mechanism | Typical Concentration | Advantages | Disadvantages |
| Triethylsilane (TES) | Hydride transfer (Reduction)[5][7] | 2-10% (v/v)[16][17] | Fast, irreversible, clean reaction; volatile byproduct. | Can reduce other sensitive functional groups. |
| Triisopropylsilane (TIS) | Hydride transfer (Reduction)[7] | 2-5% (v/v)[7] | Similar to TES, but bulkier, which can offer different selectivity. | More expensive than TES. |
| Water | Nucleophilic attack (Forms alcohol) | 2-5% (v/v) | Readily available, non-toxic. | Reaction is often reversible under acidic conditions; may not be efficient enough.[8] |
| Ethanedithiol (EDT) | Nucleophilic attack (Forms thioacetal) | 2-5% (v/v)[9] | Very effective, especially for protecting Trp residues.[9] | Pungent, unpleasant odor; non-volatile byproducts. |
References
-
Glen Research. (2024). Technical Note: Preventing Detritylation During RNA Deprotection. The Glen Report, 36.1, 9-13.
-
BenchChem. (n.d.). A Comparative Guide to the Efficacy of Different Scavengers for Trityl Cation Trapping. BenchChem Technical Support.
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis.
-
Glen Research. (n.d.). Technical Brief - Depurination of DNA During Oligonucleotide Synthesis. The Glen Report, 22.19.
-
Glen Research. (n.d.). Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. The Glen Report, 21.19.
-
BenchChem. (n.d.). Scavengers for Boc deprotection to prevent side product formation. BenchChem Technical Support.
-
Li, Q., Sanghvi, Y. S., & Yan, H. (2024). An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses - filling the gap. Nucleosides Nucleotides Nucleic Acids, 44(8), 617-625.
-
Taylor & Francis Online. (2024). An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses – filling the gap. Nucleosides, Nucleotides and Nucleic Acids.
-
Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. The Glen Report, 21.211.
-
Google Patents. (n.d.). US5714597A - Use of carbocation scavenger during oligonucleotide synthesis.
-
Glen Research. (n.d.). New Product - Depurination Resistant dA-CE Phosphoramidite. The Glen Report, 28.14.
-
ResearchGate. (n.d.). Triethyl- (or Trimethyl-)Silyl Triflate-Catalyzed Reductive Cleavage of Triphenylmethyl (Trityl) Ethers with Triethylsilane.
-
Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
-
Semantic Scholar. (n.d.). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis.
-
ResearchGate. (2018). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?.
-
ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?.
-
Phenomenex. (n.d.). Avoiding Depurination During Trityl-on Purification. Application Note: TN-0008.
-
Reddit. (2022). how to properly remove DMT from a nucleoside?. r/Chempros.
-
Deep Blue Repositories, University of Michigan. (n.d.). Protection of 5′-Hydroxy Functions of Nucleosides.
-
ResearchGate. (n.d.). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol.
-
Wang, J., & Wang, L. (2014). Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. Organic & biomolecular chemistry, 12(28), 5198–5202.
-
ResearchGate. (n.d.). Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis.
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses - filling the gap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. US5714597A - Use of carbocation scavenger during oligonucleotide synthesis - Google Patents [patents.google.com]
stability of 2-(Tritylthio)ethanamine in different cleavage cocktails
A Guide to Cleavage Cocktail Stability and Optimization
Welcome to the Technical Support Center for 2-(Tritylthio)ethanamine and related S-trityl protected compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize trityl-based protecting groups for thiols in their synthetic workflows. As Senior Application Scientists, we have compiled this resource to provide in-depth technical guidance, troubleshooting advice, and field-proven protocols to ensure the successful and efficient deprotection of this compound.
The trityl (Trt) group is a widely employed acid-labile protecting group for the thiol functional group, valued for its stability during various synthetic steps and its relatively mild removal conditions.[1][2] However, the cleavage of the trityl group from a sulfur atom is not without its challenges. The process is a reversible, acid-catalyzed reaction that generates a highly stable trityl cation.[1][3] This cation can readily re-attach to the nucleophilic thiol or cause unwanted side reactions with other sensitive functionalities within the molecule.[1][4]
This guide will provide a comprehensive overview of the stability of this compound in different cleavage cocktails, with a focus on troubleshooting common issues and optimizing deprotection strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound deprotection incomplete?
Incomplete removal of the trityl group is a common issue and can be attributed to several factors:
-
Reversibility of the Cleavage Reaction: The deprotection of the S-trityl group is an equilibrium process. The stability of the liberated trityl cation and the nucleophilicity of the free thiol can lead to the re-attachment of the trityl group.[1][3]
-
Insufficient or Inappropriate Scavengers: Scavengers are essential for trapping the trityl cation and driving the equilibrium towards the deprotected thiol.[3] An inadequate concentration or the wrong choice of scavenger for your specific molecule can result in incomplete cleavage.
-
Suboptimal Reaction Time or Temperature: Cleavage reactions that are too short or conducted at a temperature that is too low may not allow for the complete removal of the trityl group.[5]
-
Inadequate Volume of Cleavage Cocktail: A sufficient volume of the cleavage cocktail is necessary to ensure that the substrate is fully solvated and can react completely.[3]
Q2: What is the role of scavengers in the cleavage cocktail?
Scavengers are critical components of a cleavage cocktail for S-trityl deprotection. Their primary function is to trap the electrophilic trityl cation that is generated during the acid-catalyzed cleavage.[1][4] By irreversibly reacting with the trityl cation, scavengers prevent it from reattaching to the thiol or reacting with other sensitive residues in the molecule, such as tryptophan or methionine.[1][4]
Q3: Which scavengers are most effective for S-trityl deprotection?
The choice of scavenger depends on the specific requirements of your synthesis. Here are some of the most effective and commonly used scavengers:
-
Triisopropylsilane (TIS): TIS is a highly efficient scavenger that irreversibly reduces the trityl cation to the inert triphenylmethane.[1][5] It is a popular choice for most applications.
-
Ethanedithiol (EDT): EDT is a good scavenger for the trityl cation and also helps to maintain a reducing environment, preventing the oxidation of the free thiol to form disulfides.[3][6]
-
Water: Water can act as a proton source and also helps to scavenge other carbocations that may be generated from other protecting groups in the molecule.[3][7]
-
Thioanisole: Thioanisole is another effective scavenger that can suppress various side reactions.[3]
Q4: Can I use a cleavage cocktail without scavengers?
It is strongly discouraged to perform the cleavage of this compound without the use of scavengers. The high stability of the trityl cation makes the re-attachment to the thiol a significant side reaction, leading to low yields of the desired deprotected product.[1][3]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the cleavage of this compound.
Problem 1: Incomplete Deprotection
Symptoms:
-
Analytical data (e.g., LC-MS, NMR) shows the presence of starting material or a mixture of protected and deprotected product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Scavenger Concentration | Increase the concentration of the primary scavenger (e.g., TIS) in the cleavage cocktail. A typical starting point is 2.5-5% (v/v).[3] |
| Inappropriate Scavenger | For complex molecules with other sensitive groups, consider a more robust scavenger cocktail like "Reagent K" (TFA/Phenol/H₂O/Thioanisole/EDT).[1] |
| Short Reaction Time | Extend the cleavage reaction time. Monitor the reaction progress by taking aliquots at different time points and analyzing them. A typical duration is 2-3 hours at room temperature.[1] |
| Low Reaction Temperature | While most cleavages are performed at room temperature, for particularly stubborn cases, a slight increase in temperature (e.g., to 30-37°C) may be beneficial. However, be cautious as this can also increase the rate of side reactions.[5] |
| Inadequate Cleavage Cocktail Volume | Ensure a sufficient volume of the cleavage cocktail is used to fully dissolve and react with the substrate. A general guideline for solid-phase synthesis is 10 mL of cocktail per gram of resin.[3] |
Problem 2: Formation of Side Products
Symptoms:
-
Analytical data reveals unexpected peaks or masses, indicating the formation of byproducts.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Re-attachment of Trityl Group | This is a primary side reaction. Ensure an adequate concentration of an effective scavenger like TIS is used to irreversibly trap the trityl cation.[1][8] |
| Oxidation of the Thiol | The free thiol can be susceptible to oxidation, leading to disulfide formation. Include a reducing scavenger like EDT (2.5% v/v) in your cleavage cocktail.[3][6] |
| Alkylation of Other Sensitive Residues | The trityl cation can alkylate electron-rich aromatic rings (e.g., tryptophan). Use a cocktail with a combination of scavengers, such as TIS and water, to effectively quench the cation.[4] |
Experimental Protocols & Methodologies
Here we provide detailed protocols for the preparation of common cleavage cocktails and a standard procedure for the deprotection of this compound.
Preparation of Cleavage Cocktails
Safety Precaution: Always prepare cleavage cocktails in a well-ventilated fume hood, as Trifluoroacetic Acid (TFA) is highly corrosive and volatile. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Cocktail A: Standard TFA/TIS/H₂O
-
Composition: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water (v/v/v)
-
Procedure: In a suitable container, carefully add the required volume of TIS and water to the TFA. Mix gently. Prepare fresh before each use.
-
Application: A widely used and effective cocktail for most standard deprotections of S-trityl groups.[1]
Cocktail B: TFA/TIS/EDT/H₂O
-
Composition: 92.5% TFA, 2.5% TIS, 2.5% Ethanedithiol (EDT), 2.5% Water (v/v/v)
-
Procedure: In a suitable container, carefully add the required volumes of TIS, EDT, and water to the TFA. Mix gently. Prepare fresh before each use.
-
Application: Recommended when the free thiol is prone to oxidation.[1]
Cocktail C: Reagent K
-
Composition: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT (v/v/w/v/v)
-
Procedure: Dissolve the phenol in TFA first. Then, add the water, thioanisole, and EDT. Mix until a homogenous solution is formed. Prepare fresh before each use.
-
Application: A robust cocktail for complex molecules containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[1]
Standard Deprotection Protocol (from Solid Support)
This protocol is a general guideline for the cleavage of a peptide containing an S-trityl protected residue from a solid support.
-
Resin Preparation:
-
Place the dried peptidyl-resin in a reaction vessel equipped with a frit.
-
Wash the resin with Dichloromethane (DCM) (3-5 times) to remove residual solvents and shrink the resin.
-
Dry the resin under a stream of nitrogen for 15-30 minutes.[1]
-
-
Cleavage Reaction:
-
Peptide Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the product.
-
Combine the filtrates.[1]
-
-
Peptide Precipitation:
-
Peptide Collection and Drying:
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the processes involved, the following diagrams illustrate the key chemical transformations and experimental workflows.
Caption: Mechanism of S-Trityl deprotection and scavenger action.
Caption: Experimental workflow for S-Trityl deprotection.
References
-
Reduction of cysteine-S-protecting groups by triisopropylsilane. National Institutes of Health (NIH). [Link]
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]
-
Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. Organic Chemistry Portal. [Link]
-
Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. The Journal of Organic Chemistry. [Link]
-
Cleavage Cocktail Selection. CDN. [Link]
-
A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. Organic & Biomolecular Chemistry. [Link]
-
A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups. ResearchGate. [Link]
-
Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. ResearchGate. [Link]
-
2.6.6.2 Peptide Synthesis with S-Protected Cysteine Derivatives. Thieme. [Link]
-
Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
-
Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. National Institutes of Health (NIH). [Link]
-
Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. [Link]
-
p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science. [Link]
-
CuCl-Catalyzed Cleavage of S-Triphenylmethyl Thioether: A New Detritylation Method for Thio Group. ResearchGate. [Link]
-
Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide. [Link]
-
What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. ResearchGate. [Link]
-
Application of the Trityl Group in Peptide Chemistry. [Link]
-
Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. [Link]
-
Trityl Protection. Common Organic Chemistry. [Link]
-
TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]
-
New method of peptide cleavage based on Edman degradation. PubMed. [Link]
-
One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. National Institutes of Health (NIH). [Link]
-
Novabiochem® - Fmoc resin cleavage protocols. Merck. [Link]
-
A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
Technical Support Center: 2-(Tritylthio)ethanamine in Peptide Synthesis and Aggregation Control
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 2-(Tritylthio)ethanamine and its impact on peptide aggregation. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to overcome challenges in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions about this compound and its role in peptide science.
Q1: What is this compound and what is its primary role in peptide chemistry?
A1: this compound is an organic compound that is essentially cysteamine with its thiol (-SH) group protected by a trityl (triphenylmethyl) group.[1][2] Its primary role is not as a direct anti-aggregation additive, but as a synthetic building block or a cysteine surrogate in peptide synthesis.[2] The key feature is its protected thiol, which allows chemists to introduce a reactive sulfhydryl group into a peptide chain in a controlled manner. This prevents the highly reactive thiol from participating in unwanted side reactions during the stepwise assembly of the peptide.[2]
Q2: Why is the trityl protecting group on the thiol important?
A2: The thiol group (-SH) of a cysteine residue is one of the most reactive functional groups in a peptide. Unprotected thiols can easily oxidize to form disulfide bonds (-S-S-).[3][4] During solid-phase peptide synthesis (SPPS), if the thiol is not protected, it can lead to premature and uncontrolled intermolecular disulfide bond formation between peptide chains still attached to the resin. This is a direct cause of irreversible aggregation and low synthesis yield. The trityl group is a bulky and acid-labile protecting group that provides steric hindrance, effectively "masking" the thiol's reactivity until it is intentionally removed during the final cleavage and deprotection step.[1][2]
Q3: What is the general mechanism by which thiol groups and disulfide bonds influence peptide aggregation?
A3: Thiol groups and the disulfide bonds they form are critical to a peptide's three-dimensional structure and stability.[3] The process of a peptide chain folding into its correct, functional shape is often guided by the formation of specific intramolecular disulfide bonds (bonds within the same peptide chain). However, if this process is not controlled, several issues can arise:
-
Incorrect Disulfide Pairing: Formation of non-native disulfide bonds can trap the peptide in a misfolded state, which often exposes hydrophobic regions that promote aggregation.[4]
-
Intermolecular Disulfide Bonds: Thiol groups from different peptide molecules can react with each other, covalently linking them together into oligomers and larger aggregates.[5] This is a common pathway for aggregation, especially in concentrated solutions or during purification and handling.
Therefore, controlling the redox environment to guide the formation of the correct native disulfide bonds is paramount to preventing aggregation.[4]
Q4: Can this compound be added directly to a solution of pre-synthesized peptides to reduce aggregation?
A4: No, this is not the intended application of this compound. It is a protected synthetic building block, not a formulation excipient or a direct anti-aggregation agent.[2][6] Adding it to a solution of peptides would have no immediate effect, as the thiol group is protected by the trityl group. The purpose of using this compound is to incorporate a protected thiol into the peptide's sequence during synthesis. The "impact on aggregation" comes from the ability to control the subsequent deprotection and folding steps to favor a stable, non-aggregated final product. For preventing aggregation in solution, one would typically use strategies like pH adjustment, chaotropic agents, or specific formulation buffers.[7][8]
Part 2: Troubleshooting Guides for Experimental Workflows
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Coupling Efficiency and On-Resin Aggregation
Q: My solid-phase peptide synthesis (SPPS) is showing poor yield with incomplete couplings, especially after incorporating a trityl-protected cysteine derivative. What's causing this and how can I fix it?
A: This is a classic sign of on-resin peptide aggregation. As the peptide chain elongates, it can fold into secondary structures (like beta-sheets) and associate with neighboring chains through hydrogen bonding.[7] This collapses the resin pores, preventing reagents from reaching the reactive N-terminus for the next coupling step. Hydrophobic sequences are particularly prone to this.[7]
Causality and Troubleshooting Steps:
-
Disrupt Hydrogen Bonding: The core issue is the self-association of peptide backbones.[7]
-
Solvent Choice: Switch the primary SPPS solvent from Dichloromethane (DCM) to a more polar, hydrogen bond-disrupting solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF). Adding up to 25% Dimethyl sulfoxide (DMSO) to DMF can also be highly effective.
-
Chaotropic Salts: Adding chaotropic salts like Lithium Chloride (LiCl) or Potassium thiocyanate (KSCN) to the coupling mixture can disrupt secondary structures.[7]
-
Elevated Temperature/Microwave: Performing the coupling at a higher temperature (e.g., 50-60°C) or using a microwave peptide synthesizer can provide the energy needed to break up aggregates and improve reaction kinetics.[7][8]
-
-
Incorporate Structure-Breaking Elements: If the sequence is known to be difficult, proactive measures are best.
-
Pseudoprolines: For sequences containing Ser or Thr, using a pseudoproline dipeptide at that position can introduce a "kink" in the peptide backbone, effectively disrupting the formation of beta-sheets.[7]
-
Backbone Protection: Incorporating an amino acid with a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on its backbone nitrogen every 6-7 residues physically blocks hydrogen bond formation.[7]
-
| Strategy | Mechanism of Action | When to Use | Key Considerations |
| Solvent Change (e.g., NMP, DMF/DMSO) | Disrupts hydrogen bonds, improves resin swelling. | First-line approach for any difficult synthesis. | Ensure compatibility with all reagents. DMSO can be difficult to wash away. |
| Chaotropic Salts (e.g., LiCl, KSCN) | Disrupts secondary structures and intermolecular interactions. | When solvent changes alone are insufficient. | Must be thoroughly washed out to avoid interference with subsequent steps. |
| Microwave Synthesis | Increases kinetic energy to overcome activation barriers and disrupt aggregates. | For long or hydrophobic peptides known to aggregate. | Requires specialized equipment; optimization of time and temperature is crucial. |
| Pseudoproline Dipeptides | Introduces a "kink" in the peptide backbone, preventing beta-sheet formation. | Proactively used at Ser or Thr residues in known difficult sequences. | The dipeptide is converted back to the native residue during final cleavage. |
| Hmb/Dmb Backbone Protection | Sterically hinders backbone hydrogen bonding. | Proactively used every 6-7 residues in very long or aggregation-prone sequences. | Coupling onto the Hmb/Dmb-protected residue can be slow. |
Issue 2: Aggregation Immediately After Cleavage and Deprotection
Q: My peptide seemed fine on the resin, but it crashed out of solution as soon as I cleaved it and removed the trityl group. What happened?
A: This is a common and critical issue. The problem arises from the sudden exposure of the highly reactive thiol group in a concentrated, unstructured environment. Upon cleavage from the resin and removal of the trityl group (typically with Trifluoroacetic acid - TFA), the newly freed thiol groups on different peptide molecules can rapidly oxidize and form intermolecular disulfide bonds, leading to covalent aggregation and precipitation.[4][5]
Causality and Troubleshooting Steps:
-
Maintain a Reducing Environment: The immediate goal post-cleavage is to prevent uncontrolled oxidation.
-
Cleavage Cocktail: Ensure your TFA cleavage cocktail contains a scavenger like Triisopropylsilane (TIS) and a reducing agent like Dithiothreitol (DTT) to capture carbocations and keep the free thiols in their reduced state.
-
Precipitation and Wash: After cleavage, precipitate the peptide in cold diethyl ether. The subsequent wash steps should be performed with ether containing a low concentration of a reducing agent to maintain the reduced state of the thiols.
-
-
Controlled Oxidative Folding: Do not simply dissolve the cleaved, reduced peptide in a standard buffer and hope for the best. You must guide the formation of the correct intramolecular disulfide bonds.
-
High Dilution: Dissolve the purified, reduced peptide at a very low concentration (typically <0.1 mg/mL) in the folding buffer. This kinetically favors intramolecular reactions over intermolecular reactions.
-
Redox Buffer: Use a redox buffer system, such as a mixture of reduced (GSH) and oxidized (GSSG) glutathione. The ratio of GSH:GSSG can be optimized to control the redox potential of the solution, allowing for disulfide shuffling and gradual annealing into the most thermodynamically stable (and hopefully correct) conformation.[9] Aromatic thiols can also serve as efficient catalysts for this process.[9]
-
pH Control: The rate of thiol-disulfide exchange is pH-dependent. Folding is typically performed at a slightly alkaline pH (pH 7.5-8.5) to facilitate the formation of the thiolate anion (S-), which is the active nucleophile in the exchange reaction.[9]
-
Caption: Workflow for peptide cleavage and controlled oxidative folding.
Issue 3: Formation of Oligomers and Incorrect Disulfide Isoforms
Q: I'm attempting to form a single, specific intramolecular disulfide bond, but my analysis (e.g., HPLC, MS) shows a mixture of dimers, trimers, and other species. How can I improve specificity?
A: This indicates that the conditions for oxidative folding are favoring intermolecular reactions or allowing the peptide to become trapped in kinetically stable but incorrect conformations.
Causality and Troubleshooting Steps:
-
Peptide Concentration is Too High: This is the most common cause. Even a slightly elevated concentration dramatically increases the probability of two peptide molecules colliding and reacting before a single molecule can fold correctly.
-
Solution: Systematically decrease the peptide concentration during the folding step. Perform a concentration-response experiment (e.g., 0.1, 0.05, 0.01 mg/mL) to find the optimal dilution.
-
-
Redox Potential is Suboptimal: The folding buffer may be too oxidizing, causing rapid disulfide formation without allowing time for rearrangement (shuffling) to the correct native state.
-
Solution: Adjust the ratio of the redox couple. For a GSH/GSSG system, a typical starting point is a 10:1 ratio (e.g., 1 mM GSH, 0.1 mM GSSG). If incorrect isoforms persist, try increasing the proportion of the reduced component (e.g., 20:1) to slow down the net oxidation rate and allow more time for equilibration.
-
-
Solvent/Additive Effects: The folding buffer itself may be promoting aggregation.
-
Solution: Consider adding small amounts of organic co-solvents (e.g., isopropanol, acetonitrile) or non-detergent sulfobetaines to improve the solubility of folding intermediates.
-
Caption: Pathways for desired vs. undesired disulfide bond formation.
References
-
AAPPTEC (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
An, H. (n.d.). The role of thiols and disulfides in protein chemical and physical stability. NIH National Center for Biotechnology Information. Available at: [Link]
-
Bio-Synthesis (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Bio-Synthesis. Available at: [Link]
-
Sal-site, J. et al. (2010). Biological roles of protein thiol groups and the effects of SH reactives. ResearchGate. Available at: [Link]
-
Semantic Scholar (n.d.). The role of thiols and disulfides on protein stability. Semantic Scholar. Available at: [Link]
-
Polypeptide Group (2025). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. Polypeptide. Available at: [Link]
-
Lees, W. J. & Whitesides, G. M. (1993). Aromatic thiol pKa effects on the folding rate of a disulfide containing protein. PubMed. Available at: [Link]
Sources
- 1. Buy this compound | 1095-85-8 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 4. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CAS 1095-85-8: 2-(tritylsulfanyl)ethanamine | CymitQuimica [cymitquimica.com]
- 7. peptide.com [peptide.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. Aromatic thiol pKa effects on the folding rate of a disulfide containing protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Steric Hindrance from the Trityl Group in Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of using the trityl (triphenylmethyl, Trt) protecting group in their synthetic workflows. The trityl group is a valuable tool in organic synthesis due to its steric bulk and acid lability, which allows for the selective protection of primary alcohols, amines, and thiols.[1][2][3] However, its significant size can also be a source of experimental challenges, leading to reduced coupling efficiencies and incomplete reactions.[4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter. Our goal is to equip you with the knowledge to not only solve these problems but also to understand the underlying chemical principles, enabling you to optimize your coupling reactions for success.
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is one of the most common issues when working with trityl-protected substrates.[5][6] This guide will walk you through a systematic approach to diagnose and resolve the root causes of this problem.
Issue 1: Sudden Drop in Coupling Efficiency (Observed via Trityl Cation Monitoring)
In automated synthesis, such as oligonucleotide synthesis, a sudden drop in the absorbance of the released trityl or dimethoxytrityl (DMT) cation is a clear indicator of a coupling failure in the preceding cycle.[5]
Possible Cause 1: Poor Reagent Quality
The quality of your reagents is paramount for a successful coupling reaction.
-
Phosphoramidites (in oligonucleotide synthesis): These reagents are highly sensitive to moisture and oxidation. Contamination can lead to their degradation, rendering them inactive.
-
Activator: The activator (e.g., tetrazole) is crucial for the coupling step. An old or improperly stored activator can lose its potency.
-
Anhydrous Solvents: The presence of water in your solvents (e.g., acetonitrile) can hydrolyze sensitive reagents like phosphoramidites, leading to failed couplings.[5]
Recommended Actions:
-
Replace Reagents: Use fresh, high-purity phosphoramidites and a new vial of activator. Ensure they have been stored under an inert atmosphere and protected from moisture.[5]
-
Ensure Anhydrous Conditions: Use freshly dried solvents. Anhydrous acetonitrile can be prepared by storing it over activated 3Å molecular sieves for at least 24 hours before use.[5]
Experimental Protocol: Preparation of Anhydrous Acetonitrile [5]
-
Activate 3Å molecular sieves by heating them in a vacuum oven at 250-300°C for a minimum of 3 hours.
-
Cool the activated sieves to room temperature under a stream of dry argon or nitrogen.
-
Add the sieves to the acetonitrile bottle (approximately 50 g of sieves per liter of solvent).
-
Seal the bottle and let it stand for at least 24 hours before use.
Possible Cause 2: Synthesizer Fluidics Issue
Mechanical issues with the synthesizer can prevent the correct delivery of reagents.
-
Blocked Lines: Blockages in the reagent lines can prevent the phosphoramidite or activator from reaching the synthesis column.
-
Incorrect Volume Delivery: The synthesizer may not be calibrated correctly, leading to the delivery of insufficient volumes of reagents.
Recommended Actions:
-
Inspect and Clean Lines: Check for any blockages in the reagent lines and ensure all valves are functioning correctly.
-
Calibrate the System: Calibrate the reagent delivery system to confirm that the correct volumes of all reagents are being delivered to the synthesis column.[5]
Issue 2: Consistently Low Coupling Yields
When coupling efficiency is consistently low across multiple runs, it may point to a more fundamental issue with the reaction conditions or the substrate itself.
Possible Cause 1: Steric Hindrance
The bulky nature of the trityl group can physically block the approach of the coupling partners, slowing down the reaction rate or preventing it from going to completion.[4]
Recommended Actions:
-
Increase Coupling Time: Extending the coupling time can allow more time for the sterically hindered reaction to proceed. Monitor the reaction progress to determine the optimal time.[6]
-
Increase Reagent Concentration: A higher concentration of the coupling reagents can help to drive the reaction forward.
-
Elevate the Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, be mindful of potential side reactions or degradation of sensitive molecules at higher temperatures.
Possible Cause 2: Choice of Protecting Group
The standard trityl group may be too sterically demanding for your specific substrate.
Recommended Actions:
-
Switch to a Less Hindered Protecting Group: Consider using a smaller protecting group if the primary hydroxyl selectivity of the trityl group is not essential.
-
Utilize a More Labile Trityl Derivative: If acid sensitivity is a concern, switching to a more acid-labile trityl derivative like monomethoxytrityl (MMT) or dimethoxytrityl (DMT) can allow for deprotection under milder conditions, which may be beneficial for overall yield.[3][7] The lability increases with the number of electron-donating methoxy groups.[7]
Table 1: Relative Acid Lability of Common Trityl Derivatives [7][8]
| Protecting Group | Structure | Relative Rate of Hydrolysis |
| Trityl (Trt) | 1 | |
| Monomethoxytrityl (MMT) | 10 | |
| Dimethoxytrityl (DMT) | 100 | |
| Trimethoxytrityl (TMT) | 1000 |
Troubleshooting Workflow
Here is a decision-making workflow to help you systematically troubleshoot low coupling yields.
Caption: Troubleshooting workflow for low coupling yields.
Frequently Asked Questions (FAQs)
Q1: Why is the trityl group so commonly used for protecting primary alcohols?
The trityl group's large size allows for the selective protection of primary alcohols in the presence of secondary alcohols, which react much slower due to steric hindrance.[1] This selectivity is highly valuable in the synthesis of complex molecules like carbohydrates and nucleosides.[1][3]
Q2: What are the standard conditions for trityl group deprotection?
The trityl group is typically removed under acidic conditions.[9][10] Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or formic acid.[9][10] The reaction proceeds through the formation of a stable trityl cation.[1]
Experimental Protocol: Deprotection of a Trityl Ether using Formic Acid [2]
-
Treat the trityl-protected compound with cold formic acid (88-97%).
-
Stir the mixture for a short period (e.g., 3 minutes) at room temperature.
-
Evaporate the formic acid using an oil pump at room temperature.
-
To ensure complete removal of the acid, co-evaporate the residue twice with dioxane.
-
The deprotected compound can be further purified by extraction or chromatography to remove the triphenylmethanol byproduct.
Q3: Can the trityl group be removed under non-acidic conditions?
Yes, while less common, the trityl group can be removed under reductive conditions, such as catalytic hydrogenation (e.g., Pd/C) or with sodium in liquid ammonia.[7][11] This provides an orthogonal deprotection strategy if other acid-sensitive groups are present in the molecule.
Q4: How does the choice of solvent affect coupling reactions with trityl-protected substrates?
The solvent can influence the reaction rate and outcome. Aprotic solvents like dichloromethane (DCM), acetonitrile, and tetrahydrofuran (THF) are commonly used. The choice of solvent can affect the solubility of the reactants and the stability of any charged intermediates. It is crucial to use anhydrous solvents to prevent unwanted side reactions.
Q5: Are there any alternatives to the trityl group for protecting primary alcohols?
Yes, several other protecting groups can be used for primary alcohols. The choice of an alternative often depends on the specific requirements of the synthesis, such as orthogonality to other protecting groups and the desired deprotection conditions.
Table 2: Common Alternatives to the Trityl Group for Primary Alcohol Protection
| Protecting Group | Abbreviation | Deprotection Conditions | Key Features |
| tert-Butyldimethylsilyl ether | TBDMS or TBS | Fluoride ion (e.g., TBAF), acid | Good stability, widely used.[12] |
| Benzyl ether | Bn | Hydrogenolysis | Stable to a wide range of conditions.[12] |
| p-Methoxybenzyl ether | PMB | Oxidation (e.g., DDQ), acid, hydrogenolysis | Can be removed selectively in the presence of Bn ethers.[13] |
| Tetrahydropyranyl ether | THP | Acid | Forms a diastereomeric mixture.[12] |
Q6: How does the steric hindrance of the trityl group influence the stereoselectivity of glycosylation reactions?
The steric bulk of protecting groups, including the trityl group, can have a profound impact on the stereochemical outcome of glycosylation reactions.[14][15][16] The trityl group can influence the conformation of the glycosyl donor and restrict the trajectory of the incoming glycosyl acceptor, thereby favoring the formation of one stereoisomer over the other. The exact effect depends on the specific structure of the donor and acceptor molecules.
Logical Relationship Diagram
The following diagram illustrates the interplay between the properties of the trityl group and their consequences in chemical synthesis.
Caption: Properties of the trityl group and their synthetic implications.
Conclusion
The trityl group remains an indispensable tool in modern organic synthesis. While its steric bulk presents unique challenges, a thorough understanding of the underlying principles and a systematic approach to troubleshooting can overcome these obstacles. By carefully considering reagent quality, reaction conditions, and the choice of protecting groups, researchers can successfully employ the trityl group to achieve their synthetic goals.
References
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
-
Common Organic Chemistry. Trityl Protection. [Link]
-
Organic Chemistry Portal. Tritylamines. [Link]
-
ResearchGate. Alternatives to the 4,4 ′-dimethoxytrityl (DMTr) protecting group | Request PDF. [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
-
JKU ePUB. ALTERNATIVE METHODS FOR THE LIQUID PHASE SYNTHESIS OF PEPTIDE NUCLEIC ACIDS AND POLYPHOSPHAZENE BASED REAGENTS FOR THE HALOGENAT. [Link]
-
University of California, Irvine. Protecting Group Chemistry. [Link]
-
MDPI. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. [Link]
-
Wikipedia. Protecting group. [Link]
- Google Patents.
-
National Institutes of Health. Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity. [Link]
-
FasterCapital. The Concept Of Steric Hindrance In Chemistry. [Link]
-
PubMed. Computational study of the influence of cyclic protecting groups in stereoselectivity of glycosylation reactions. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fastercapital.com [fastercapital.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 11. Tritylamines [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations [mdpi.com]
- 15. Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational study of the influence of cyclic protecting groups in stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides Containing 2-(Tritylthio)ethanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the complexities of purifying peptides modified with 2-(Tritylthio)ethanamine. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating and purifying these unique molecules. The incorporation of a trityl-protected thiol group introduces significant hydrophobicity and specific chemical liabilities that require carefully considered purification strategies. This guide provides in-depth FAQs, troubleshooting workflows, and validated protocols to enhance your purification success.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses the fundamental principles behind the difficulties encountered when working with peptides containing this compound.
Q1: Why are peptides containing this compound particularly challenging to purify?
A1: The primary challenge stems from the trityl (Trt) protecting group. The Trt group is large and extremely hydrophobic, which dramatically alters the physicochemical properties of the peptide.[1] This leads to several distinct problems:
-
Increased Hydrophobicity: The peptide's overall hydrophobicity is significantly increased, causing it to retain very strongly on reversed-phase HPLC (RP-HPLC) columns. This necessitates the use of high concentrations of organic solvent for elution, which can lead to poor peak shape and resolution.[1][2]
-
Poor Aqueous Solubility: Crude peptides bearing the Trt group often have very low solubility in the aqueous mobile phases typically used for RP-HPLC loading.[1][3] This can cause sample precipitation before or during injection, leading to column clogging and inaccurate results.
-
Tendency to Aggregate: The high hydrophobicity promotes intermolecular self-association and aggregation, further complicating dissolution and purification.[4][5] Aggregated peptides behave differently chromatographically, often resulting in broad peaks or elution in the void volume.
Q2: What is the "trityl cation," and why is it a major concern during deprotection?
A2: The trityl group is highly acid-labile. During the final cleavage step from the synthesis resin, which is typically performed with strong acids like trifluoroacetic acid (TFA), the bond between the sulfur and the trityl group is broken.[6] This cleavage releases a triphenylmethyl carbocation, also known as the trityl cation (Trt⁺). This cation is stabilized by charge delocalization across its three phenyl rings, making it a stable yet highly reactive electrophile.[6] If left unchecked, this potent electrophile can re-react with nucleophilic side chains on the peptide, leading to unwanted modifications.[6][7] Tryptophan, methionine, and cysteine are particularly susceptible to alkylation by the trityl cation.[6][8]
Q3: What is the purpose of "scavengers" in a cleavage cocktail?
A3: Scavengers are essential additives in the cleavage cocktail whose primary function is to "trap" or "quench" the reactive trityl cations as they are formed.[6][9] By reacting with the trityl cations, scavengers prevent them from causing deleterious side reactions with the target peptide.[8] The choice of scavenger is critical for ensuring a high-purity crude product.
-
Trialkylsilanes: Reagents like triisopropylsilane (TIS or TIPS) are highly effective scavengers. They react with the trityl cation via hydride transfer to form the inert triphenylmethane, irreversibly removing the reactive species from the mixture.[6][9][10]
-
Thiols: Thiol-based scavengers like 1,2-ethanedithiol (EDT) are also used, especially when protecting cysteine residues from re-attachment of the trityl group and preventing oxidation.[6][9]
-
Other Scavengers: Water and phenol can also act as scavengers.[6] A well-formulated cocktail often contains a combination of scavengers to protect a variety of sensitive amino acid residues.[8][9]
Q4: Should I purify my peptide with the trityl group on ("Trityl-on") or after it has been removed ("Trityl-off")?
A4: This is a critical strategic decision that depends on the peptide sequence and the specific challenges encountered.
-
"Trityl-off" Purification: This is the standard approach. The Trt group is removed during the final acid cleavage from the resin, and the fully deprotected peptide is purified. This is generally preferred as it avoids the solubility and chromatographic issues associated with the highly hydrophobic Trt group.
-
"Trityl-on" Purification: In this strategy, a milder acid cleavage is used to release the peptide from the resin while leaving the acid-labile Trt group intact. The hydrophobic Trt group acts as a "handle," causing the desired full-length product to be retained much more strongly on an RP-HPLC column than most failure sequences (which lack the Trt group). After the initial purification, the collected fractions are treated with acid to remove the Trt group, followed by a final purification or desalting step. This approach can be advantageous for long or difficult sequences where distinguishing the target peptide from N-1 deletion impurities is challenging. However, it is complicated by the potential for partial deprotection on-column due to the TFA in the mobile phase.[1]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered during the purification of peptides containing this compound.
Problem 1: Poor Solubility of Crude Peptide
-
Symptoms: The lyophilized crude peptide does not dissolve in standard HPLC solvents (e.g., water/acetonitrile with 0.1% TFA). The solution is cloudy, or visible particulates are present.
-
Cause: The presence of the hydrophobic Trityl group (in cases of incomplete deprotection) or the inherent hydrophobicity of the peptide sequence itself promotes aggregation and reduces solubility in aqueous solutions.[1][11]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peptide solubility.
-
Detailed Solutions:
-
Initial Attempt: Always try to dissolve a small aliquot of the peptide first.[11] Start with the intended initial mobile phase for your HPLC run. Use vortexing and sonication to aid dissolution.[12]
-
Add Organic Modifiers: If the peptide remains insoluble, add a small amount of an organic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO). For highly hydrophobic peptides, it may be necessary to dissolve them in 100% DMSO and then dilute them carefully with the aqueous mobile phase just before injection.[12]
-
Use Alternative Acids: For basic peptides, adding glacial acetic acid can improve solubility.[11] Formic acid is also an excellent alternative to TFA for solubilizing difficult peptides and can sometimes improve chromatography.
-
Denaturants: As a last resort for non-biological applications, denaturing agents like guanidine hydrochloride or urea can be used. Be aware that these will interfere with mass spectrometry and must be removed.
-
Problem 2: Incomplete Trityl Group Removal
-
Symptoms: LC-MS analysis of the crude peptide shows a major peak corresponding to the mass of the peptide + 242 Da (the mass of the trityl group).
-
Cause: The cleavage reaction is an equilibrium process. Without sufficient scavengers to trap the liberated trityl cation, it can reattach to the thiol group.[9] Other causes include insufficient reaction time or TFA concentration.
-
Solutions:
-
Optimize the Cleavage Cocktail: Ensure your cocktail is freshly prepared and contains an effective scavenger like TIS. For peptides with multiple sensitive residues, a more robust mixture like Reagent K is recommended.[9]
-
Increase Reaction Time: Extend the cleavage time from the standard 2 hours up to 4-6 hours. Monitor the deprotection progress by taking small aliquots over time and analyzing them by LC-MS.[9]
-
Ensure Anhydrous Conditions: Water can compete with the scavenger, so ensure your TFA and other reagents are as anhydrous as possible, adding back a controlled amount of water as required by the scavenger cocktail recipe.
-
Problem 3: Complex Chromatogram and On-Column Deprotection
-
Symptoms: During RP-HPLC, you observe multiple peaks, peak fronting, or a broad peak where a single sharp peak is expected. LC-MS analysis shows that these peaks correspond to the Trityl-protected, partially deprotected, and fully deprotected peptide.
-
Cause: The TFA used as an ion-pairing agent in the mobile phase is acidic enough to slowly cleave the Trt group during the chromatographic run.[1] This is a common issue when attempting a "Trityl-on" purification strategy.
-
Solutions:
-
Switch to "Trityl-off": The most reliable solution is to ensure complete deprotection before purification. Re-treat the crude peptide with an optimized cleavage cocktail to fully remove the Trt group, then re-purify.
-
Modify Mobile Phase: If "Trityl-on" is necessary, minimize the peptide's exposure to acid. Use a very fast gradient and a shorter column. Alternatively, consider using a different ion-pairing agent, though this requires significant method development.
-
Two-Step Purification: Perform a rapid, rough "Trityl-on" purification to separate the full-length product from truncations. Pool the fractions, chemically remove the Trt group offline, and then perform a second, high-resolution "Trityl-off" purification.
-
Section 3: Key Experimental Protocols & Data
Protocol 1: Optimized Cleavage and Deprotection
This protocol provides instructions for preparing cleavage cocktails designed for efficient trityl group removal while minimizing side reactions.
Table 1: Recommended Cleavage Cocktails for Trityl Deprotection
| Reagent Name | Composition (v/v/v) | Primary Use & Rationale | Citation(s) |
| Standard Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | General purpose for peptides without other highly sensitive residues. TIS is a highly effective scavenger for the trityl cation. | [9] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Recommended for peptides containing multiple sensitive residues like Cys, Met, or Trp. The combination of scavengers provides broad protection against various side reactions. | [9] |
| TFA / EDT / H₂O | 95% TFA / 2.5% EDT / 2.5% H₂O | Specifically useful for Cys-containing peptides where maintaining a reducing environment to prevent disulfide formation is critical. EDT is an effective scavenger and reducing agent. | [8] |
Step-by-Step Cleavage Protocol:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
In a fume hood, prepare the chosen cleavage cocktail from Table 1. Always add TFA to the scavengers. Prepare the cocktail fresh just before use.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Stopper the vessel and allow it to react at room temperature with occasional swirling for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin 2-3 times with fresh TFA to recover any remaining peptide.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.[8]
-
Pellet the precipitated peptide by centrifugation.
-
Wash the pellet 2-3 times with cold ether to remove residual scavengers.[7]
-
Dry the crude peptide pellet under vacuum.
Protocol 2: RP-HPLC Purification Strategy
This protocol outlines a general strategy for the purification of fully deprotected ("Trityl-off") peptides previously modified with this compound.
Purification Decision Workflow:
Caption: General workflow for RP-HPLC purification.
Methodology:
-
Column Selection: Use a C18 stationary phase column, as it is the standard for peptide purification.[13]
-
Mobile Phase Preparation:
-
Sample Preparation: Dissolve the crude, deprotected peptide in Mobile Phase A. If solubility is an issue, refer to the troubleshooting guide above. Filter the sample through a 0.22 µm syringe filter before injection.
-
Analytical Run: First, perform an analytical run using a shallow gradient (e.g., 5-65% B over 30 minutes) to determine the retention time of the target peptide and assess the impurity profile.
-
Preparative Run: Based on the analytical run, optimize the gradient for the preparative purification. The gradient should be focused around the elution time of the target peptide to maximize resolution.
-
Fraction Collection & Analysis: Collect fractions throughout the elution of the target peak. Analyze each fraction for purity and identity using analytical HPLC and LC-MS.
-
Pooling and Lyophilization: Combine the fractions that meet the desired purity level. Freeze the pooled solution and lyophilize to obtain the final product as a dry powder.[13]
Section 4: References
-
BenchChem. (2025). Application Notes and Protocols for HPLC Purification of Peptides Synthesized with His(Trt). BenchChem.
-
BenchChem. (2025). Impact of scavengers on Trt group removal and side reactions. BenchChem.
-
Polypeptide Group. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide.
-
ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. ResearchGate.
-
BenchChem. (2025). Application Notes and Protocols for the Removal of the Trityl (Trt) Group from Histidine in Solid-Phase Peptide Synthesis. BenchChem.
-
Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
-
BenchChem. (n.d.). Troubleshooting incomplete trityl group deprotection from cysteine. BenchChem.
-
Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Bachem.
-
PurePep. (2025). 3 Peptide Purification Bottlenecks Slowing Your Research. PurePep Blog.
-
Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press Inc.
-
Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis. Bio Basic.
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
-
Bachem. (n.d.). Peptide Aggregation - a complex topic. Bachem.
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. SB-PEPTIDE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. renyi.hu [renyi.hu]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. biobasic.com [biobasic.com]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. bachem.com [bachem.com]
- 14. hplc.eu [hplc.eu]
compatibility of S-trityl group with other protecting groups
Welcome to the Technical Support Center. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions regarding the use of the S-trityl (S-Trt) protecting group in complex organic synthesis. Our focus is to deliver field-proven insights and robust protocols to navigate the challenges of multistep synthesis, particularly in peptide and drug development.
Frequently Asked Questions (FAQs)
Section 1: Core Principles of the S-Trityl Group
Q1: What are the fundamental chemical properties of the S-trityl (S-Trt) protecting group?
The S-trityl group is the triphenylmethyl moiety used to protect the thiol functional group of cysteine. Its utility is defined by several key characteristics:
-
Acid Lability : The S-Trt group is highly sensitive to acidic conditions.[1][2] Cleavage occurs via an acid-catalyzed mechanism that generates a highly stable trityl carbocation.[3][4] The stability of this cation is the primary driver for the group's lability.
-
Base and Nucleophile Stability : It is exceptionally stable under neutral, basic, and nucleophilic conditions.[5] This makes it orthogonal to many other protecting groups, most notably the base-labile Fmoc group used in peptide synthesis.[2]
-
Steric Bulk : The three phenyl rings create significant steric hindrance.[2][5] This bulk can be advantageous in preventing unwanted side reactions at the protected site.[2] However, it also means the group is typically used for the protection of primary amines and thiols over more hindered secondary sites.[5][6]
-
Hydrophobicity : The trityl group is very hydrophobic, which can aid in the purification of protected intermediates by crystallization.[5]
Q2: Under what standard conditions is the S-Trt group cleaved?
The S-Trt group is typically removed using mild acidic conditions. A common reagent is trifluoroacetic acid (TFA) in dichloromethane (DCM).[7][8] The cleavage is an equilibrium process, where the released trityl cation can re-attach to the nucleophilic thiol.[3] To prevent this and drive the reaction to completion, "scavengers" are essential. These are reagents that irreversibly trap the trityl cation.[3][9]
Common scavengers include:
-
Triisopropylsilane (TIS)[9]
-
Ethanedithiol (EDT)
-
Water
A typical cleavage cocktail for removing the S-Trt group during the final deprotection step in solid-phase peptide synthesis (SPPS) is a mixture of TFA, TIS, and water.[8]
Q3: Can the acid lability of the trityl group be modified?
Yes, the acid sensitivity of the trityl group can be fine-tuned by adding electron-donating groups, such as methoxy substituents, to the phenyl rings.[1][10] This modification further stabilizes the carbocation formed during cleavage, increasing the rate of deprotection.[1][4] The order of acid lability is as follows:
TMT (4,4',4''-trimethoxytrityl) > DMT (4,4'-dimethoxytrityl) > MMT (4-methoxytrityl) > Trt (Trityl)[1][5]
This tunable lability allows for selective deprotection strategies in the presence of other acid-sensitive groups. For instance, an MMT group can be removed under conditions that leave a standard Trt group intact.[11][12]
Section 2: Orthogonality & Compatibility with Other Protecting Groups
Q4: How does the S-Trt group's stability compare to other common protecting groups?
The S-Trt group's stability profile makes it a key component of orthogonal protection strategies, which allow for the selective removal of one protecting group in the presence of others.[13][14]
Below is a summary table comparing the stability of S-Trt with other common protecting groups under various deprotection conditions.
| Protecting Group | Abbreviation | Primary Function | Stable to Mild Acid (e.g., 1-5% TFA) | Stable to Strong Acid (e.g., 95% TFA, HF) | Stable to Base (e.g., Piperidine) | Stable to Hydrogenolysis (H₂/Pd) | Stable to Fluoride (e.g., TBAF) |
| Trityl (on Thiol) | S-Trt | Thiol | No | No | Yes | No [5] | Yes |
| tert-Butoxycarbonyl | Boc | Amine | No | No | Yes | Yes | Yes |
| Fluorenylmethyloxycarbonyl | Fmoc | Amine | Yes | Yes | No | Yes | Yes |
| Benzyl | Bn | Alcohol, Thiol | Yes | No | Yes | No | Yes |
| Benzyloxycarbonyl | Cbz / Z | Amine | Yes | No | Yes | No | Yes |
| Acetamidomethyl | Acm | Thiol | Yes | Partially Labile [9] | Yes | Yes | Yes |
| tert-Butyldimethylsilyl | TBDMS/TBS | Alcohol | No [4] | No | Yes | Yes | No |
Q5: I'm using an Fmoc-based solid-phase peptide synthesis (SPPS) strategy. Is the S-Trt group compatible?
Absolutely. The S-Trt group is highly compatible with the standard Fmoc/tBu strategy and is one of the most common choices for cysteine protection in this context.[2][7][8] The synthetic cycle relies on the following orthogonal conditions:
-
Fmoc Group Removal : The N-terminal Fmoc group is removed at each step using a base, typically a solution of piperidine in DMF. The S-Trt group is completely stable under these conditions.[2]
-
Final Cleavage : At the end of the synthesis, the peptide is cleaved from the resin and the side-chain protecting groups (like tBu, and S-Trt) are removed simultaneously using a strong acidic cocktail, typically 95% TFA with scavengers.[7][15]
Visual Guide: Orthogonal Protection Strategy
The following diagram illustrates the concept of orthogonality using Fmoc, Boc, and S-Trt protecting groups on a hypothetical molecule. Each group can be selectively removed without affecting the others.
Caption: Orthogonal removal of Fmoc, S-Trt, and Boc groups.
Troubleshooting Guide
Problem: Incomplete cleavage of the S-Trt group during final peptide deprotection.
-
Symptoms : HPLC or Mass Spectrometry analysis shows a significant peak corresponding to the mass of the peptide with the trityl group still attached.
-
Causality & Solution :
-
Reversible Cleavage : The deprotection is an equilibrium reaction. The highly stable trityl cation can be recaptured by the nucleophilic thiol of cysteine.[3]
-
Solution : Ensure an adequate concentration and appropriate choice of scavengers. Triisopropylsilane (TIS) is highly effective at irreversibly trapping the trityl cation by donating a hydride.[9] A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5). Increase the proportion of TIS if incomplete cleavage persists.
-
-
Insufficient Reagent Volume or Time : The cleavage cocktail may not have fully penetrated the resin beads, or the reaction time may be too short, especially for long or sterically hindered peptides.[3]
-
Solution : Increase the volume of the cleavage cocktail to ensure the resin is fully submerged and gently agitated. Extend the reaction time from the typical 2-3 hours to 4-5 hours and re-analyze.
-
-
Oxidation : The deprotected thiol is susceptible to oxidation, which can sometimes be misinterpreted as incomplete cleavage.
-
Solution : Work under an inert atmosphere (e.g., Argon or Nitrogen) if possible, and consider adding a reducing agent like Dithiothreitol (DTT) to the workup procedure if disulfide bond formation is not desired.
-
-
Visual Guide: S-Trityl Cleavage and Troubleshooting
This logic tree helps diagnose the root cause of incomplete S-Trt cleavage.
Caption: Troubleshooting logic for incomplete S-Trt deprotection.
Experimental Protocols
Protocol 1: Standard Cleavage of S-Trt Group from a Peptide Resin
This protocol describes the final deprotection step for a peptide synthesized on a resin using Fmoc chemistry, where the S-Trt group on cysteine and other acid-labile side-chain protecting groups are removed simultaneously.
Materials:
-
Peptidyl-resin (e.g., 100 mg)
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (v/v/v). CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Ice-cold diethyl ether
-
Centrifuge tubes
-
Nitrogen or Argon gas source
Procedure:
-
Place the dry peptidyl-resin in a suitable reaction vessel (e.g., a fritted syringe or small round-bottom flask).
-
Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).[15]
-
Gently agitate the mixture at room temperature for 2-3 hours. For peptides with multiple Cys(Trt) residues, extend this time to 4 hours.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Wash the resin with a small additional volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (approx. 10x the TFA volume) of ice-cold diethyl ether.[7]
-
Allow the peptide to precipitate at -20°C for at least 30 minutes.
-
Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).
-
Carefully decant the ether.
-
Wash the peptide pellet with fresh cold ether two more times to remove residual scavengers and cleaved protecting groups.[7]
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Proceed with purification, typically by reverse-phase HPLC.
References
- Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups.
-
Amino Acid Sidechain Deprotection - Aapptec Peptides. Available at: [Link].
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Application of the Trityl Group in Peptide Chemistry. Available at: [Link].
- Modified Trityl Ester Protecting Groups in Peptide Synthesis. Synlett, 2000(1), 89-91.
- A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. Organic & Biomolecular Chemistry, 2016, 14(30), 7231-7235.
- Reduction of cysteine-S-protecting groups by triisopropylsilane. RSC Advances, 2015, 5(103), 84965-84968.
-
Protecting group - Wikipedia. Available at: [Link].
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. Available at: [Link].
-
Protecting Thiol Group in Presence of Alcohol. Reddit. Available at: [Link].
-
Acetals as protecting groups and thioacetals. Khan Academy. Available at: [Link].
-
Protecting Groups in Organic Synthesis. UT Southwestern. Available at: [Link].
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link].
-
Technical Brief: Which 5'-Amino-Modifier?. Glen Research. Available at: [Link].
-
Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. Organic Chemistry Portal. Available at: [Link].
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link].
-
Cys thiol protection with the trityl (Trt) protecting group. ResearchGate. Available at: [Link].
-
Trityl Protection. Common Organic Chemistry. Available at: [Link].
-
I have to prepare a mono deprotection over the bis S-trityl group, How can I do it more selective way?. ResearchGate. Available at: [Link].
-
Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. Glen Research. Available at: [Link].
- Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 2013, 18(5), 5411-5423.
- Synthesis and reactivity of novel trityl-type protecting groups.
-
Tritylamines. Organic Chemistry Portal. Available at: [Link].
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 6. reddit.com [reddit.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
Technical Support Center: The S-Trityl Bond in Modern Synthesis
A Guide to Understanding and Troubleshooting Thermal Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your experimental design. This guide focuses on a frequently discussed topic: the stability of the S-trityl bond, with a particular emphasis on the effects of temperature. While the S-trityl group is renowned for its acid lability, its behavior under thermal stress is a critical parameter for success in complex synthetic workflows.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the S-trityl protecting group?
The S-trityl (triphenylmethyl, Trt) group is a bulky and highly effective protecting group for the thiol functional group (-SH), particularly on the side chain of cysteine residues in peptide synthesis. Its primary advantages are:
-
Robustness: It is stable under a wide range of conditions, including basic and many oxidative/reductive environments, making it compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).[1]
-
Steric Hindrance: Its large size provides excellent steric protection for the highly nucleophilic thiol group, preventing unwanted side reactions.[2]
-
Controlled Removal: Its key feature is its lability under acidic conditions, which allows for selective deprotection when desired.
Q2: Is the S-trityl bond considered thermally labile?
Generally, the S-trityl bond is considered thermally stable under neutral or basic conditions. The primary mechanism for its cleavage is acidolysis, which proceeds through the formation of the highly stable trityl cation.[3][2] However, the term "thermally stable" is context-dependent.
While you would not typically use heat alone to cleave an S-trityl bond, elevated temperatures can significantly influence its stability in two key scenarios:
-
During Acid-Catalyzed Deprotection: Temperature can increase the rate of acid-catalyzed cleavage. However, standard protocols are almost always performed at room temperature to maintain selectivity and avoid side reactions.[4][5]
-
During Synthesis on Acid-Labile Resins: In SPPS, particularly when using highly acid-sensitive linkers like 2-chlorotrityl resins, elevated temperatures (e.g., during microwave-assisted synthesis) can promote premature cleavage of the peptide from the resin.[6][7] This is due to the high-temperature promoted hydrolysis of the resin ester linkage, not a direct thermal cleavage of the S-trityl bond itself, but it results in yield loss.[6][7]
Q3: What is the mechanism of S-trityl cleavage, and why is it important for troubleshooting?
Understanding the cleavage mechanism is crucial because it explains why most troubleshooting efforts focus on reaction components rather than temperature. The cleavage is an acid-catalyzed equilibrium process.[8]
Caption: Mechanism of Acid-Catalyzed S-Trityl Deprotection.
The reaction is reversible; the highly stable trityl cation can be recaptured by the nucleophilic thiol.[4][8] This is the root cause of incomplete deprotection. To drive the reaction to completion, "scavengers" like triisopropylsilane (TIS) or ethanedithiol (EDT) are added to irreversibly trap the trityl cation, preventing re-attachment.[8]
Troubleshooting Guide: Stability of the S-Trityl Bond
This section addresses specific issues you may encounter during your experiments.
Scenario 1: Incomplete Cleavage of the S-Trityl Group
Observation: HPLC or Mass Spectrometry analysis after the final cleavage step shows a significant amount of remaining S-trityl-protected peptide.
Root Causes & Solutions:
-
Cause A: Reversible Cleavage Reaction. As shown in the mechanism above, the liberated trityl cation can re-attach to the free thiol.[8] This is the most common cause of incomplete deprotection.
-
Cause B: Insufficient Reaction Time or Temperature. While most cleavages proceed efficiently at room temperature, complex or sterically hindered peptides may require longer reaction times.
-
Solution: Increase the cleavage time from the standard 2-4 hours up to 6 hours.[4] Gently agitating the reaction mixture can also improve efficiency. Increasing the temperature is generally not recommended as a first step, as it can promote side reactions. Standard protocols consistently cite room temperature for this step.[4][5]
-
-
Cause C: Inadequate Cleavage Cocktail Volume. The entire peptidyl-resin must be submerged and able to swell in the cleavage cocktail for the reaction to go to completion.[8]
-
Solution: Ensure you are using a sufficient volume of the cleavage cocktail (typically 10 mL per gram of resin).
-
Scenario 2: Premature Loss of S-Trityl Group or Peptide from Resin
Observation: Loss of product yield, or detection of deprotected species before the final acid cleavage step.
Root Causes & Solutions:
-
Cause A: High Temperature During Synthesis. This is particularly relevant for microwave-assisted SPPS on 2-chlorotrityl resins. Studies have shown that high temperatures can promote the hydrolysis of the ester linkage to the resin, causing the peptide to cleave prematurely.[6][7]
-
Solution: If using microwave heating with trityl-based resins, consider reducing the temperature. Synthesizing at 50°C has been used to avoid premature cleavage.[7] Alternatively, perform a small-scale trial to determine the thermal tolerance of your specific peptide-resin linkage.
-
-
Cause B: Repeated Acidic Conditions. Even very mild acidic conditions, if applied repeatedly, can begin to cleave highly labile groups. For example, the on-resin deprotection of a Cys(Mmt) group using 2% TFA can be monitored spectrophotometrically.
-
Solution: When performing orthogonal deprotection schemes, carefully evaluate the acid lability of all protecting groups. If possible, choose protecting groups that have a greater difference in acid sensitivity.
-
-
Cause C: Deprotection During Evaporation/Drying. Loss of the trityl group has been observed when drying oligonucleotides, especially under high vacuum which can be exacerbated by heat.[9] This occurs due to the removal of volatile bases (like ammonia), leading to a drop in pH and subsequent acid-catalyzed detritylation.[10]
Data & Protocols
Table 1: Comparison of Common S-Trityl Deprotection Conditions
This table summarizes various reported conditions for the cleavage of S-trityl groups, primarily in the context of peptide synthesis. Note that room temperature is the overwhelmingly standard condition.
| Reagent Cocktail | Solvent | Temperature | Time | Application Notes | Reference(s) |
| 95% TFA / 2.5% TIS / 2.5% H₂O | None (Neat) | Room Temperature | 2 - 4 hours | Standard, general-purpose cocktail for most peptides. TIS is a critical scavenger. | [4] |
| 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | None (Neat) | Room Temperature | 2 - 4 hours | "Reagent K". Recommended for peptides containing sensitive residues like Cys, Met, or Trp. | [4] |
| Iodine (0.1 M solution) | Methanol or DCM | Room Temperature | 5 - 30 min | Oxidative cleavage that results in the direct formation of a disulfide bond. Not a direct thermal method. | [5] |
| Silver (I) Salts (e.g., AgOTf) / TFA | DCM | 4 °C | 1.5 hours | Can be used for partial or selective deprotection under milder conditions. | [5] |
Experimental Protocols
This protocol describes the standard procedure for cleaving a peptide from its solid support with simultaneous removal of the S-trityl group.
-
Resin Preparation: After final Fmoc deprotection, wash the peptidyl-resin thoroughly with dimethylformamide (DMF), followed by dichloromethane (DCM). Dry the resin completely under vacuum for at least one hour.[8]
-
Cleavage Cocktail Preparation: In a certified fume hood, prepare the cleavage cocktail. A common and effective mixture is TFA/TIS/Water (95:2.5:2.5 v/v). Always use fresh reagents.[8]
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptidyl-resin in a reaction vessel. Ensure the resin is fully submerged. Gently agitate the mixture at room temperature for 2-4 hours.[4]
-
Peptide Isolation: Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains your cleaved peptide.
-
Precipitation: Add the filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[8]
-
Washing: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet two to three more times with cold diethyl ether to remove scavengers and cleaved protecting group byproducts.[8]
-
Purification: Dry the crude peptide pellet and purify using an appropriate method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
This protocol provides a framework for testing if your S-trityl protected compound is susceptible to cleavage at elevated temperatures in a specific solvent.
-
Substrate Preparation: Ensure you have a purified sample of your S-trityl protected compound.
-
Reaction Setup: Dissolve a known amount of the protected substrate (e.g., 0.1 mmol) in a suitable, neutral, and dry solvent (e.g., 2 mL of dioxane or DMF) in a sealed vial.
-
Control Sample: Prepare an identical vial that will be kept at room temperature as a control.
-
Heating: Place the test vial in a heating block or oil bath set to your desired temperature (e.g., 50°C, 75°C, 100°C).
-
Monitoring: At various time points (e.g., 1h, 4h, 8h, 24h), take a small aliquot from both the heated sample and the room temperature control.
-
Analysis: Analyze the aliquots by a suitable method like TLC or LC-MS.[11]
-
On TLC, look for the appearance of a new, more polar spot corresponding to the deprotected thiol.
-
With LC-MS, quantify the percentage of remaining protected starting material versus the deprotected product.[11]
-
-
Interpretation: By comparing the heated sample to the control, you can determine if thermal energy alone, in that specific solvent, is sufficient to cause cleavage of the S-trityl bond.
Caption: Troubleshooting workflow for S-trityl stability issues.
References
-
BenchChem. (2025). Troubleshooting incomplete cleavage of the trityl group from D-cysteine. 8
-
BenchChem. (2025). Troubleshooting incomplete trityl group deprotection from cysteine. 4
-
BenchChem. (n.d.). A Comparative Guide to the Stability of Trityl, TBDMS, and TBDPS Protecting Groups. 11
-
Wikipedia. (n.d.). Protecting group. Link
-
BenchChem. (2025). Application Notes and Protocols: Experimental Conditions for Trityl Group Deprotection. 5
-
Glen Research. (n.d.). Glen Report 21.19: Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. Link
-
Murakami, S., et al. (2023). Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. Organic Chemistry Portal. Link
-
Góngora-Benítez, M., et al. (2013). Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: the truth behind the yield. PubMed. Link
-
BenchChem. (n.d.). Stability of trityl group in different pH and solvent conditions. Link
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Link
-
Góngora-Benítez, M., et al. (2013). Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: The truth behind the yield. ResearchGate. Link
-
Somlai, C., et al. (2012). A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups. ResearchGate. Link
-
ACS Publications. (2023). Transforming Cellulose for Sustainability: Comprehensive Insights into Modification Approaches and Their Applications. Link
-
BenchChem. (n.d.). An In-depth Technical Guide to Trityl Protecting Groups in Chemical Synthesis. Link
-
Sigma-Aldrich. (n.d.). (+)-S-Trityl-L-cysteine. Link
-
Glen Research. (n.d.). Glen Report 36-15: Application Note — Thermal-Aqueous Deprotection of 5′-Trityl Amino Modifiers. Link
-
Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Link
-
The Peptide Synthesis Blog. (n.d.). The Chemistry of Protection: S-Trityl-L-cysteine in Organic Synthesis. Link
-
Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: the truth behind the yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
The Strategic Selection of Thiol Protecting Groups: A Comparative Guide to Trityl, Acetamidomethyl, and tert-Butyl Moieties
In the intricate landscape of chemical synthesis, particularly within drug development and peptide chemistry, the thiol group of cysteine residues presents a unique set of challenges. Its high nucleophilicity and susceptibility to oxidation necessitate the use of protecting groups to prevent unwanted side reactions and ensure the desired molecular architecture.[1] The choice of a thiol protecting group is a critical strategic decision, profoundly influencing the synthetic route, deprotection conditions, and ultimately, the purity and yield of the final product. This guide provides an in-depth, objective comparison of 2-(Tritylthio)ethanamine, as a representative of the trityl-protected thiol family, with other widely employed thiol protecting groups, namely Acetamidomethyl (Acm) and tert-butyl (tBu). Supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
The Trityl Group: An Acid-Labile Workhorse
The triphenylmethyl (trityl, Trt) group, featured in compounds like this compound and S-trityl-L-cysteine, is a cornerstone of thiol protection, especially in solid-phase peptide synthesis (SPPS).[2][3][4] Its utility is primarily defined by its acid lability, allowing for its removal under relatively mild acidic conditions, often concurrently with the cleavage of the peptide from the resin and the deprotection of other acid-sensitive side-chain protecting groups.[1]
The protection of a thiol with a trityl group typically proceeds via an SN1-type mechanism, where trityl chloride reacts with the thiol in the presence of a base. The large steric bulk of the three phenyl rings provides excellent protection and can also help to disrupt peptide aggregation during synthesis.
Deprotection is most commonly achieved using trifluoroacetic acid (TFA), often in a cocktail with scavengers like triisopropylsilane (TIS) to prevent the reattachment of the highly stable trityl cation to other nucleophilic residues.[5]
The Acetamidomethyl (Acm) Group: A Beacon of Stability and Orthogonality
The Acetamidomethyl (Acm) group stands in contrast to the acid-labile Trt group, offering remarkable stability across a wide range of acidic and basic conditions.[1] This robustness makes it an invaluable tool for complex syntheses where the thiol group must remain protected until a late stage, or in the synthesis of peptides with multiple disulfide bonds requiring regioselective formation.[6][7]
The Acm group is typically introduced by reacting the thiol with N-(hydroxymethyl)acetamide under acidic conditions. Its deprotection is achieved under oxidative conditions, most commonly with iodine, which can simultaneously facilitate the formation of a disulfide bond.[6] Alternatively, heavy metal salts like mercury(II) acetate can be used, although their toxicity is a significant drawback.[8][9] The orthogonality of the Acm group to both acid- and base-labile protecting groups is a key advantage in multistep synthesis.[6][7]
The tert-Butyl (tBu) Group: A Robust and Highly Stable Protector
The tert-butyl (tBu) group is another highly stable thiol protecting group, resistant to the conditions of both Boc- and Fmoc-based SPPS, including strong acids like TFA.[8][10] This high stability makes it suitable for synthetic strategies where the thiol must be unmasked at a very late stage or where harsh conditions are required for other transformations.
S-tert-butyl protection can be achieved by reacting the thiol with isobutylene in the presence of a strong acid catalyst. Deprotection of the tBu group is more challenging than for Trt or Acm and typically requires treatment with mercury(II) acetate or strong acids like trifluoromethanesulfonic acid (TFMSA).[8][9]
Comparative Analysis of Thiol Protecting Groups
The selection of an appropriate thiol protecting group is contingent on the specific requirements of the synthetic strategy. The following table provides a comparative summary of the key characteristics of the Trt, Acm, and tBu groups.
| Feature | Trityl (Trt) | Acetamidomethyl (Acm) | tert-Butyl (tBu) |
| Structure | Triphenylmethyl | -CH₂NHCOCH₃ | -C(CH₃)₃ |
| Stability to Acid | Labile (cleaved by TFA)[1] | Stable[1] | Stable to TFA, cleaved by strong acids (e.g., TFMSA)[8][9] |
| Stability to Base | Stable | Stable | Stable |
| Stability to Oxidation | Can be cleaved by iodine[11] | Labile (cleaved by iodine)[6] | Stable |
| Stability to Reduction | Stable | Stable | Stable |
| Common Deprotection | Mild acid (e.g., TFA/TIS)[5] | Iodine, Hg(OAc)₂[6][8][9] | Hg(OAc)₂, TFMSA[8][9] |
| Orthogonality | Orthogonal to base-labile groups | Orthogonal to acid- and base-labile groups | Orthogonal to many acid- and base-labile groups |
| Key Advantages | Easily cleaved, cost-effective | High stability, orthogonal | Very high stability |
| Key Disadvantages | Potential for reattachment | Requires oxidative or heavy metal cleavage | Harsh deprotection conditions |
Experimental Protocols
To provide a practical context for the comparison, the following are detailed, step-by-step methodologies for the protection and deprotection of a model thiol compound with each of the discussed protecting groups.
S-Tritylation of Cysteine
This protocol describes the protection of the thiol group of L-cysteine using trityl chloride.
Materials:
-
L-cysteine
-
Trityl chloride
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve L-cysteine (1.0 eq) in DMF.
-
Add triethylamine (2.2 eq) to the solution and stir until the cysteine is fully dissolved.
-
Add trityl chloride (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and then with diethyl ether.
-
Dry the resulting white solid under vacuum to obtain S-trityl-L-cysteine.
Deprotection of S-Trityl Cysteine
This protocol details the acid-catalyzed removal of the trityl group.
Materials:
-
S-trityl-L-cysteine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve S-trityl-L-cysteine (1.0 eq) in DCM.
-
Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 5:2:93 v/v/v).
-
Add the cleavage cocktail to the solution of S-trityl-L-cysteine and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the deprotected cysteine.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.
S-Acetamidomethylation of Cysteine
This protocol describes the protection of the thiol group of L-cysteine using the Acm group.
Materials:
-
L-cysteine hydrochloride
-
N-(hydroxymethyl)acetamide
-
Trifluoroacetic acid (TFA)
-
Ethanol
-
Diethyl ether
Procedure:
-
Suspend L-cysteine hydrochloride (1.0 eq) and N-(hydroxymethyl)acetamide (1.2 eq) in TFA.
-
Stir the mixture at room temperature for 30 minutes, during which the solids should dissolve.
-
Remove the TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of ethanol.
-
Add diethyl ether to precipitate the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield S-acetamidomethyl-L-cysteine.
Deprotection of S-Acm Cysteine
This protocol details the oxidative removal of the Acm group with iodine, leading to the formation of cystine (the disulfide-linked dimer of cysteine).
Materials:
-
S-acetamidomethyl-L-cysteine
-
Methanol
-
Iodine solution (in methanol)
-
Sodium thiosulfate solution (aqueous)
Procedure:
-
Dissolve S-acetamidomethyl-L-cysteine (1.0 eq) in methanol.
-
Add a solution of iodine (2.5 eq) in methanol dropwise to the stirred solution.
-
Continue stirring at room temperature for 1-2 hours. The solution will turn dark brown.
-
Quench the excess iodine by adding aqueous sodium thiosulfate solution until the brown color disappears.
-
Remove the methanol under reduced pressure.
-
The resulting aqueous solution can be lyophilized to obtain crude cystine, which can be further purified by recrystallization or chromatography.
S-tert-Butylation of Cysteine
This protocol describes the protection of the thiol group of L-cysteine using the tBu group.[11]
Materials:
-
L-cysteine
-
Isobutene (liquefied)
-
Dioxane
-
Concentrated sulfuric acid
Procedure:
-
Dissolve L-cysteine (1.0 eq) in dioxane in a pressure vessel.
-
Cool the vessel in a dry ice/acetone bath and add concentrated sulfuric acid (catalytic amount).
-
Carefully add liquefied isobutene (excess) to the cooled mixture.
-
Seal the vessel and allow it to warm to room temperature. Stir for 24-48 hours.
-
Cool the vessel again before carefully venting the excess isobutene.
-
Neutralize the reaction mixture with a base (e.g., aqueous ammonia).
-
The product, S-tert-butyl-L-cysteine, will precipitate. Filter the solid, wash with water, and dry under vacuum.
Deprotection of S-tBu Cysteine
This protocol details the removal of the tBu group using mercury(II) acetate.[8][9]
Materials:
-
S-tert-butyl-L-cysteine
-
Mercury(II) acetate
-
10% aqueous acetic acid
-
2-Mercaptoethanol
Procedure:
-
Dissolve the S-tert-butyl-L-cysteine containing peptide (1.0 eq) in 10% aqueous acetic acid and adjust the pH to 4.0 with glacial acetic acid.[8][9]
-
Add mercury(II) acetate (1.0 eq per tBu group) with stirring.[8][9]
-
Readjust the pH to 4.0 and stir at room temperature for 1 hour under an inert atmosphere.[8][9]
-
Add 2-mercaptoethanol and let the mixture stand for 5 hours.[8][9]
-
Centrifuge to remove the precipitate and desalt the supernatant to obtain the deprotected peptide.[8][9]
Visualization of Orthogonal Deprotection Strategies
The following diagrams illustrate the concept of orthogonal deprotection, a cornerstone of modern synthetic chemistry that allows for the selective removal of one protecting group in the presence of others.
Caption: General workflow of thiol protection and deprotection.
Caption: Orthogonal deprotection of Trt, Acm, and tBu groups.
Conclusion
The judicious selection of thiol protecting groups is paramount for the successful execution of complex chemical syntheses. The Trityl group, as found in this compound, offers a reliable acid-labile option that is well-suited for standard Fmoc-based solid-phase peptide synthesis. The Acetamidomethyl group provides exceptional stability and orthogonality, making it ideal for the synthesis of peptides with multiple disulfide bonds. The tert-Butyl group offers the highest level of stability, reserved for instances where the thiol must withstand harsh reaction conditions. By understanding the distinct properties, stabilities, and deprotection requirements of each of these protecting groups, researchers can devise more efficient and robust synthetic strategies, ultimately accelerating the pace of discovery and development in the chemical and pharmaceutical sciences.
References
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1125 - Removal of St-Butyl Groups. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Albericio, F., & de la Torre, B. G. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2012). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]
- Han, Y., et al. (1997). Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. Journal of Peptide Research.
-
Digital CSIC. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-(Tritylthio)ethan-1-amine hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Cys thiol protection with the tert-butyl (tBu) protecting group and.... Retrieved from [Link]
- ACS Publications. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
-
Digital CSIC. (n.d.). “Solid-phase peptide synthesis using N -trityl-amino acids.”. Retrieved from [Link]
- Google Patents. (n.d.). CN113214123A - Synthetic method of S-trityl-L-cysteine amide.
-
Radboud University Repository. (n.d.). Application of the Trityl Group in Peptide Chemistry. Retrieved from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. Buy this compound | 1095-85-8 [smolecule.com]
- 3. 2-(Tritylthio)ethan-1-amine hydrochloride [myskinrecipes.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Cysteine Protecting Groups: A Comparative Guide to 2-(Tritylthio)ethanamine and tert-Butyl (tBu)
In the intricate world of peptide synthesis and drug development, the strategic protection and deprotection of amino acid side chains are paramount to achieving the desired final product. Among the 20 proteinogenic amino acids, cysteine, with its nucleophilic thiol group, presents a unique set of challenges. The high reactivity of the thiol makes it susceptible to a variety of undesirable side reactions, including oxidation to form disulfide bridges, alkylation, and racemization. Consequently, the selection of an appropriate protecting group for the cysteine side chain is a critical decision that can significantly impact the efficiency, yield, and purity of the synthesized peptide or protein.
This guide provides an in-depth comparison of two commonly employed cysteine protecting groups: 2-(tritylthio)ethanamine and the tert-butyl (tBu) group. We will delve into their chemical properties, mechanisms of action, and practical applications, supported by experimental data and detailed protocols. Our aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions when selecting a cysteine protection strategy.
The Critical Role of Cysteine Protection
The thiol group of cysteine is a potent nucleophile, readily participating in Michael additions and reactions with various electrophiles. During peptide synthesis, an unprotected cysteine thiol can lead to a cascade of unwanted side reactions, including:
-
Disulfide Bond Formation: The thiol group can be easily oxidized to form a disulfide bond with another cysteine residue, leading to dimerization or oligomerization of the peptide.
-
Alkylation: The nucleophilic thiol can react with alkylating agents present in the reaction mixture.
-
β-Elimination: Under basic conditions, the cysteine residue can undergo β-elimination, leading to the formation of dehydroalanine.
-
Racemization: The presence of a free thiol can increase the rate of racemization at the α-carbon of the cysteine residue.
To circumvent these issues, the thiol group is temporarily "masked" with a protecting group. An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to the conditions of peptide bond formation (e.g., strong acids or bases).
-
Readily removed under mild conditions that do not affect the integrity of the peptide.
-
Orthogonal to other protecting groups used for the N-terminus, C-terminus, and other amino acid side chains.
Now, let's explore how this compound and the tert-butyl group measure up to these criteria.
This compound: A Versatile Protecting Group
This compound is a reagent used to introduce the trityl (triphenylmethyl, Trt) protecting group onto the cysteine thiol. The trityl group is a bulky, acid-labile protecting group that offers excellent protection against a wide range of reaction conditions.
Mechanism of Protection and Deprotection:
The protection of cysteine with this compound proceeds via a disulfide exchange reaction. The free thiol of cysteine attacks the disulfide bond of this compound, leading to the formation of a mixed disulfide and the release of 2-aminoethanethiol.
Deprotection of the trityl group is typically achieved under acidic conditions. The bulky trityl group is readily cleaved by treatment with trifluoroacetic acid (TFA), often in the presence of a scavenger such as triisopropylsilane (TIS) to prevent re-attachment of the liberated trityl cation to other nucleophilic residues in the peptide.
Figure 1: Protection and deprotection of cysteine using this compound.
Advantages of the Trityl Group:
-
Mild Deprotection Conditions: The acid lability of the trityl group allows for its removal under relatively mild conditions, which are compatible with most other protecting groups used in peptide synthesis.
-
Orthogonality: The trityl group is orthogonal to the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is commonly used for N-terminal protection in solid-phase peptide synthesis (SPPS). This allows for the selective deprotection of the cysteine side chain while the peptide is still attached to the solid support.
-
Prevention of Racemization: The bulky nature of the trityl group can help to suppress racemization at the cysteine α-carbon.
Disadvantages of the Trityl Group:
-
Steric Hindrance: The bulkiness of the trityl group can sometimes hinder the coupling of the protected cysteine residue to the growing peptide chain, leading to lower coupling efficiencies.
-
Potential for Premature Deprotection: Although generally stable, the trityl group can be prematurely cleaved under strongly acidic conditions that may be required for the removal of other protecting groups.
tert-Butyl (tBu) Group: A Robust and Stable Protecting Group
The tert-butyl (tBu) group is another widely used protecting group for the cysteine thiol. It is introduced by reacting cysteine with isobutylene in the presence of a strong acid catalyst.
Mechanism of Protection and Deprotection:
The protection of cysteine with the tBu group involves the acid-catalyzed addition of the thiol to isobutylene.
Deprotection of the tBu group requires strong acidic conditions, typically treatment with a mixture of TFA and a scavenger like TIS or water. The tBu group can also be removed by treatment with mercuric acetate or triflate, followed by reduction with a thiol.
Figure 2: Protection and deprotection of cysteine using the tert-butyl group.
Advantages of the tBu Group:
-
High Stability: The tBu group is highly stable to a wide range of reaction conditions, including strongly acidic and basic conditions, making it suitable for use in both Boc (tert-butyloxycarbonyl) and Fmoc-based SPPS.
-
Good Coupling Efficiency: The relatively small size of the tBu group generally does not interfere with the coupling of the protected cysteine residue.
Disadvantages of the tBu Group:
-
Harsh Deprotection Conditions: The removal of the tBu group requires strong acids, which can potentially damage sensitive peptide sequences.
-
Lack of Orthogonality: The tBu group is not orthogonal to the Boc group, as both are removed under similar acidic conditions. This can limit its applicability in certain synthetic strategies.
-
Potential for Side Reactions: The use of mercuric salts for deprotection can lead to mercury contamination of the final product, which is a significant concern in the development of therapeutic peptides.
Comparative Analysis: this compound vs. tert-Butyl
To provide a clearer comparison, the key features of the trityl and tBu protecting groups are summarized in the table below.
| Feature | This compound (Trt) | tert-Butyl (tBu) |
| Protection Chemistry | Disulfide exchange | Acid-catalyzed addition |
| Deprotection Conditions | Mildly acidic (e.g., TFA/TIS) | Strongly acidic (e.g., TFA/H2O) or mercuric salts |
| Stability | Stable to base, moderately stable to acid | Highly stable to acid and base |
| Orthogonality | Orthogonal to Fmoc | Not orthogonal to Boc |
| Steric Hindrance | High | Low |
| Key Advantage | Mild deprotection, suitable for sensitive peptides | High stability, suitable for robust syntheses |
| Key Disadvantage | Potential for steric hindrance and premature deprotection | Harsh deprotection, potential for side reactions |
Experimental Protocols
Protocol 1: Protection of Cysteine with this compound
-
Dissolve L-cysteine in a suitable solvent, such as a mixture of water and dioxane.
-
Add a solution of this compound in dioxane to the cysteine solution.
-
Adjust the pH of the reaction mixture to approximately 8 with a suitable base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with acetic acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude S-trityl-L-cysteine.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Deprotection of S-trityl-L-cysteine
-
Dissolve the S-trityl-protected peptide in a cleavage cocktail consisting of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether several times.
-
Dry the peptide under vacuum.
Protocol 3: Protection of Cysteine with Isobutylene (to form S-tBu-L-cysteine)
-
Suspend L-cysteine in a pressure vessel with a suitable solvent like dichloromethane.
-
Cool the suspension to -78°C.
-
Add a strong acid catalyst, such as sulfuric acid.
-
Condense isobutylene gas into the reaction vessel.
-
Seal the vessel and allow it to warm to room temperature, stirring for 24-48 hours.
-
Vent the excess isobutylene.
-
Neutralize the reaction mixture with a base (e.g., ammonia in methanol).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the S-tert-butyl-L-cysteine by recrystallization.
Protocol 4: Deprotection of S-tert-butyl-L-cysteine
-
Dissolve the S-tBu-protected peptide in a cleavage cocktail of TFA and water (e.g., 95:5 v/v).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Precipitate the deprotected peptide with cold diethyl ether.
-
Isolate the peptide by centrifugation and wash with cold ether.
-
Dry the deprotected peptide under vacuum.
Conclusion and Recommendations
The choice between this compound (for Trt protection) and tert-butyl (tBu) protection for cysteine is highly dependent on the specific requirements of the synthetic strategy.
-
For the synthesis of sensitive peptides that may be susceptible to degradation under harsh acidic conditions, the trityl group is the preferred choice . Its mild deprotection conditions and orthogonality to the Fmoc group make it a versatile tool in modern peptide chemistry. However, researchers should be mindful of the potential for steric hindrance during coupling reactions.
-
For the synthesis of robust peptides where high stability of the protecting group is paramount, the tBu group offers a reliable solution . Its resilience to a wide range of chemical conditions ensures the integrity of the protected cysteine throughout the synthesis. The primary drawback is the harsh deprotection conditions required, which may not be suitable for all peptide sequences.
Ultimately, the optimal choice requires a careful consideration of the overall synthetic plan, including the nature of the target peptide, the other protecting groups employed, and the desired final purity of the product. By understanding the distinct advantages and disadvantages of each protecting group, researchers can navigate the challenges of cysteine chemistry and achieve their synthetic goals with greater efficiency and success.
References
-
Title: A new convenient method for the synthesis of S-trityl-L-cysteine Source: ScienceDirect URL: [Link]
A Senior Application Scientist's Guide: The Strategic Advantages of S-Trityl over S-Acetamidomethyl (Acm) Protection in Peptide Synthesis
Introduction: The Critical Role of Cysteine Protection
In the intricate world of peptide and protein synthesis, the amino acid cysteine presents a unique challenge and a powerful opportunity. Its thiol (-SH) side chain is a potent nucleophile, susceptible to a host of undesirable side reactions, including oxidation and alkylation, during the iterative steps of solid-phase peptide synthesis (SPPS).[1] However, this same reactivity is the key to forming disulfide bridges, the covalent staples that lock peptides into their biologically active three-dimensional structures.
The strategic selection of a temporary protecting group for this thiol functionality is therefore a critical decision that dictates the entire synthetic strategy, influencing reaction conditions, purification methods, and the ultimate success of complex projects.[2] An ideal protecting group must be robust enough to survive numerous coupling and deprotection cycles, yet be removable under specific, mild conditions that leave the rest of the peptide unscathed—a principle known as orthogonality.[1][3]
Among the arsenal of available thiol protecting groups, the S-trityl (Trt) and S-acetamidomethyl (Acm) groups are two of the most common choices in modern Fmoc-based SPPS.[4][5] While both have their place, a deeper analysis reveals clear advantages for the S-trityl group in terms of efficiency, orthogonality, and simplicity, making it the superior choice for a majority of applications. This guide provides an in-depth comparison, supported by mechanistic insights and established experimental protocols, to inform the strategic choices of researchers in peptide chemistry and drug development.
The Contenders: A Profile of S-Trityl and S-Acm
S-trityl (Trt)
The triphenylmethyl (trityl) group is a large, sterically bulky protecting group.[6] Its defining characteristic is its extreme sensitivity to acid, which allows for its removal under very mild conditions.[6][7] It is the most frequently used S-protecting group in Fmoc/tBu SPPS.[5]
S-acetamidomethyl (Acm)
The Acm group is a smaller, more robust protecting group. It is notably stable under the acidic and basic conditions typical of both Boc and Fmoc SPPS, including final cleavage with strong acids like neat trifluoroacetic acid (TFA) or even hydrogen fluoride (HF).[5][8] Its removal requires specific, often harsh, reagents.[9]
Head-to-Head Comparison: Why S-Trityl Excels
The primary advantages of the S-trityl group are rooted in the simplicity and mildness of its cleavage chemistry, which contrasts sharply with the more demanding and often problematic deprotection of the S-Acm group.
A. Deprotection: Mild Acidolysis vs. Harsh Reagents
S-Trityl: The Trt group is cleaved through a straightforward acid-catalyzed mechanism.[7] The process is typically performed concurrently with the final resin cleavage step in Fmoc-SPPS using a standard TFA "cocktail". The extreme stability of the resulting trityl carbocation, which is delocalized over three phenyl rings, is the driving force for this facile removal.[6][7] This means no extra synthetic steps are required post-cleavage to deprotect the cysteine thiol.
S-Acm: In stark contrast, the Acm group is completely stable to TFA.[8] Its removal requires a separate, dedicated step using highly toxic heavy metal reagents like mercury(II) acetate or silver(I) tetrafluoroborate, or oxidative methods with iodine.[8][10] The use of mercury is particularly undesirable due to its toxicity and the difficulty in ensuring its complete removal from the final peptide product.[11] This adds time, complexity, and potential sources of contamination to the workflow.
B. Orthogonality and Workflow Efficiency
The differing deprotection requirements directly impact the efficiency of the synthesis workflow.
S-Trityl: In a standard Fmoc/tBu strategy, the S-Trt group is cleaved simultaneously with the tBu-based side-chain protecting groups and the linker to the resin using a single TFA cocktail.[12] This creates a highly efficient, streamlined process where the crude, fully deprotected peptide is obtained in one step, ready for purification and subsequent oxidation if a disulfide bond is desired.
S-Acm: Using S-Acm necessitates a multi-step, post-synthesis modification. The peptide must first be cleaved from the resin while leaving the Acm group intact.[5] This Acm-protected peptide is often purified first, and then subjected to the specific Acm-deprotection conditions.[5] This bifurcated workflow is inherently less efficient.
D. Potential Side Reactions
While no protecting group is perfect, the side reactions associated with Trt are generally more manageable and predictable than those linked to Acm deprotection.
S-Trityl: The primary concern with Cys(Trt) is the potential for racemization, particularly when it is the C-terminal residue anchored to the resin. [13][14]The bulky Trt group can increase the acidity of the α-proton, making it more susceptible to epimerization during base-mediated coupling steps. [15]However, this is a well-documented phenomenon that can be mitigated by using milder coupling reagents (e.g., carbodiimides instead of phosphonium/uronium reagents) or by avoiding prolonged pre-activation times. [14] S-Acm: Deprotection of Acm can be problematic. When using Tl(TFA)₃ or mercuric acetate on peptides with a high content of serine or threonine, an S→O shift of the Acm moiety has been observed, leading to intractable side products. [16]Furthermore, incomplete removal of Acm is a common issue, complicating purification and analysis.
Data-Driven Comparison Summary
| Feature | S-Trityl (Trt) | S-Acetamidomethyl (Acm) | Advantage |
| Primary Deprotection | Mild Acidolysis (TFA) [12][13] | Heavy Metals (Hg²⁺, Ag⁺) or Iodine [8][10] | S-Trityl |
| Compatibility with Fmoc-SPPS | Fully compatible; removed during final cleavage [5][12] | Stable to final cleavage; requires separate step [5][8] | S-Trityl |
| Workflow | Single-step cleavage and deprotection | Multi-step cleavage then deprotection | S-Trityl |
| Orthogonality | Orthogonal to acid-stable groups (e.g., Acm, StBu) [2] | Orthogonal to acid-labile groups (e.g., Trt, tBu) | Context-Dependent |
| Key Side Reactions | Potential for racemization at C-terminus [13][14] | Incomplete removal; S→O shift with Ser/Thr [16] | S-Trityl |
| Reagent Toxicity | Low (TFA is corrosive but manageable) | High (Mercury and Thallium salts are highly toxic) [8][11] | S-Trityl |
Field-Proven Experimental Protocols
The causality behind experimental choices is critical. Scavengers, for instance, are not optional additives; they are essential to prevent the highly reactive trityl cation from re-alkylating sensitive residues like tryptophan.
Protocol 1: Standard S-Trityl Deprotection and Resin Cleavage
This protocol describes the simultaneous cleavage of the peptide from the resin and removal of the S-Trityl and other tBu-based side-chain protecting groups.
-
Materials:
-
Peptide-resin (e.g., on Wang or Rink Amide resin)
-
Reagent K: Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v) or similar scavenger cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) [10] * Ice-cold diethyl ether
-
Centrifuge and tubes
-
-
Procedure:
-
Place the peptide-resin in a reaction vessel.
-
Add the cold TFA cleavage cocktail (approx. 10 mL per gram of resin).
-
Rationale: TFA is the strong acid that cleaves the acid-labile Trt, tBu, and resin linker groups. The scavengers (water, TIS, EDT, etc.) are crucial to capture the reactive carbocations (Trityl+, t-butyl+) generated during cleavage, preventing them from reattaching to sensitive amino acids like Trp, Met, or Tyr. [7] 3. Stir or shake the mixture at room temperature for 2-4 hours.
-
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a stirred, 10-fold excess of ice-cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum. The peptide now has a free cysteine thiol.
-
Protocol 2: S-Acm Deprotection with Iodine (for Disulfide Formation)
This protocol is used for peptides cleaved from the resin with the S-Acm group intact, aiming for direct disulfide bond formation.
-
Materials:
-
Lyophilized, S-Acm protected peptide
-
Methanol (MeOH) or a mixture of aqueous acetic acid or buffer
-
0.4 M solution of Iodine in Methanol [8] * 1 M aqueous ascorbic acid or sodium thiosulfate solution
-
-
Procedure:
-
Dissolve the S-Acm protected peptide in a suitable solvent like methanol or aqueous buffer to a concentration of approximately 1 mg/mL.
-
Rationale: The reaction is typically run in dilute conditions to favor intramolecular disulfide bond formation and minimize intermolecular oligomerization.
-
-
Add the 0.4 M methanolic iodine solution dropwise while stirring until a faint yellow color persists. Typically, 2.5 equivalents of iodine per Acm group are used. [8][10] 3. Stir the reaction for 30-60 minutes, monitoring progress by HPLC.
-
Rationale: Iodine acts as an oxidizing agent, mediating the removal of the Acm group and the subsequent formation of the disulfide bridge.
-
-
Quench the excess iodine by adding 1 M aqueous ascorbic acid or sodium thiosulfate solution dropwise until the solution becomes colorless. [8][10] 5. The crude, cyclized peptide can then be purified directly by preparative HPLC.
-
Conclusion and Strategic Recommendations
For the majority of standard applications in Fmoc-SPPS, the S-trityl protecting group offers decisive advantages over S-Acm . Its primary strengths are:
-
Efficiency: Cleavage in a single step with the final TFA deprotection cocktail saves time and reduces handling losses.
-
Simplicity: It eliminates the need for an additional, often problematic, deprotection step.
-
Safety: It avoids the use of highly toxic heavy metal reagents required for non-oxidative Acm removal.
The choice of S-Trityl streamlines the entire synthesis process, leading to a faster, cleaner, and more straightforward path to the final peptide.
The S-Acm group , however, remains a valuable tool for specific, advanced strategies where its stability to TFA is paramount. These niche applications include:
-
Synthesis of Protected Peptide Fragments: For use in convergent synthesis (fragment condensation), a peptide segment can be cleaved from the resin with the Cys(Acm) group intact. [5]* Complex Disulfide Architectures: In peptides with multiple disulfide bonds, Acm can be used as part of an orthogonal protection scheme alongside other groups like Trt and StBu, allowing for the sequential and controlled formation of specific disulfide bridges. [2][17] In summary, while S-Acm is an important specialist tool, S-Trityl is the superior general-purpose workhorse for cysteine protection, offering a more efficient and robust strategy for the routine synthesis of cysteine-containing peptides.
References
-
Title: Trityl Protecting Group: Trityl Chloride Protection & Deprotection – - Total Synthesis Source: organic-chemistry.org URL: [Link]
-
Title: Amino Acid Sidechain Deprotection Source: Aapptec Peptides URL: [Link]
-
Title: Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Deprotection of S-Acetamidomethyl Cysteine with Copper (II) and 1,2-Aminothiols under Aerobic Conditions | Request PDF Source: ResearchGate URL: [Link]
-
Title: Deprotection of S-Acetamidomethyl and 1,3-Thiazolidine-4-Carbonyl Protecting Groups from Cysteine Side Chains in Peptides by trans-[PtX2(CN)4]2–: One-Pot Regioselective Synthesis of Disulfide Bonds Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Deprotection of S-Acetamidomethyl and 1,3-Thiazolidine-4-Carbonyl Protecting Groups from Cysteine Side Chains in Peptides by trans-[PtX2(CN)4]2-: One-Pot Regioselective Synthesis of Disulfide Bonds Source: PubMed URL: [Link]
-
Title: LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols Source: RUA - Repositório da Universidade de Aveiro URL: [Link]
-
Title: Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups Source: Aapptec URL: [Link]
-
Title: Cysteine protecting groups: applications in peptide and protein science Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: (a) Cys thiol protection with the acetamidomethyl (Acm) protecting... | Download Scientific Diagram Source: ResearchGate URL: [Link]
-
Title: Amino Acid Derivatives for Peptide Synthesis Source: CordenPharma URL: [Link]
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Title: An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds Source: PMC - NIH URL: [Link]
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Title: Technical Support Information Bulletin 1123 - Removal of S-Acetamidomethyl Groups Source: Aapptec Peptides URL: [Link]
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Title: A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group Source: Bioconjugate Chemistry - ACS Publications URL: [Link]
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Title: Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content Source: PubMed URL: [Link]
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Title: Deprotection of S-Acetamidomethyl and 1,3-Thiazolidine-4-Carbonyl Protecting Groups from Cysteine Side Chains in Peptides by trans -[PtX 2 (CN) 4 ] 2– : One-Pot Regioselective Synthesis of Disulfide Bonds Source: ResearchGate URL: [Link]
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Title: Protecting group Source: Wikipedia URL: [Link]
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Title: Advances in Fmoc solid‐phase peptide synthesis Source: PMC - NIH URL: [Link]
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Title: Progress Towards Peptide and Protein Synthesis Involving Thiol Moieties Source: Scholars Archive - University at Albany URL: [Link]
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Title: Orthogonal protection of peptides and peptoids for cyclization by the thiol-ene reaction and conjugation Source: Beilstein Journal of Organic Chemistry URL: [Link]
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Title: Handles for Fmoc Solid-Phase Synthesis of Protected Peptides Source: ACS Publications URL: [Link]
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Title: Solid-phase peptide synthesis using N -trityl-amino acids Source: Digital CSIC URL: [Link]
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A Comparative Guide to Thiol Protection: Trityl (Trt), Monomethoxytrityl (Mmt), and Diphenylmethyl (Dpm)
In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide and oligonucleotide chemistry, the judicious selection of protecting groups is paramount to achieving high yields and purity. For the highly nucleophilic thiol functional group of cysteine residues, a variety of protecting groups have been developed to prevent undesirable side reactions such as oxidation to disulfides or alkylation. Among the most utilized are the acid-labile trityl (Trt), monomethoxytrityl (Mmt), and diphenylmethyl (Dpm) groups. This guide provides a comprehensive comparative analysis of these three critical protecting groups, supported by experimental data and detailed protocols to inform strategic synthetic planning for researchers, scientists, and drug development professionals.
Core Principles of Trityl-Based Thiol Protection
The utility of Trt, Mmt, and Dpm as thiol protecting groups stems from their steric bulk and their susceptibility to cleavage under acidic conditions. The mechanism of both protection and deprotection revolves around the formation of a stabilized carbocation. The triphenylmethyl (trityl) cation, with its three phenyl rings, exhibits significant resonance stabilization. This stability can be further modulated by the introduction of electron-donating or withdrawing substituents on the aromatic rings, allowing for a tunable range of acid lability.
The general mechanism for the acid-catalyzed deprotection involves the protonation of the sulfur atom, followed by the departure of the thiol to generate the highly stable carbocation and the free thiol.
Comparative Analysis of Trityl, Mmt, and Dpm
The choice between Trt, Mmt, and Dpm hinges on the desired level of acid lability and the need for orthogonality with other protecting groups present in the molecule.
| Protecting Group | Structure | Relative Acid Lability | Typical Deprotection Conditions | Orthogonality & Compatibility |
| Trityl (Trt) | Triphenylmethyl | Least labile | 5-10% TFA in DCM; 95% TFA[1][2] | Stable to basic conditions (e.g., Fmoc removal).[3] Can be slowly cleaved by 1-3% TFA.[1] |
| Monomethoxytrityl (Mmt) | 4-Methoxytrityl | More labile than Trt | 1-2% TFA in DCM[2][4] | Can be selectively removed in the presence of tBu-type and S-Dpm groups.[1][5] Not orthogonal with Trt.[2] |
| Diphenylmethyl (Dpm) | Benzhydryl | Less labile than Trt and Mmt | 60-90% TFA in DCM[2] | Stable to 1-3% TFA, allowing for orthogonality with Mmt.[1] |
Senior Application Scientist's Insights: The increased acid lability of Mmt compared to Trt is a direct consequence of the electron-donating methoxy group at the para position, which further stabilizes the resulting carbocation upon cleavage.[3][6] This makes Mmt the preferred choice for applications requiring very mild deprotection conditions, such as on-resin manipulations in solid-phase peptide synthesis (SPPS).[4] Conversely, the Dpm group, lacking the third phenyl ring for resonance stabilization, is significantly more stable to acid, requiring stronger acidic conditions for its removal. This property makes it an excellent orthogonal partner to the Mmt group in strategies requiring sequential deprotection of multiple cysteine residues.[1]
Experimental Protocols
The following protocols provide a general framework for the protection of a thiol with Trt, Mmt, and Dpm, and their subsequent deprotection. These should be optimized for specific substrates.
Protocol 1: General Procedure for Thiol Protection
This protocol describes the protection of a thiol using the corresponding chloride derivative of the protecting group.
Materials:
-
Thiol-containing substrate (e.g., a cysteine derivative) (1.0 equiv)
-
Trityl chloride, Mmt chloride, or Dpm chloride (1.1 equiv)
-
Anhydrous pyridine or N,N-diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Methanol (for quenching)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the thiol-containing substrate in anhydrous DCM.
-
Add pyridine or DIPEA to the solution and stir at room temperature.
-
Add the trityl, Mmt, or Dpm chloride in portions to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours to overnight.
-
Upon completion, quench the reaction by adding a small amount of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
Caption: General workflow for the protection of thiols.
Protocol 2: Comparative Deprotection of S-Trt, S-Mmt, and S-Dpm
This protocol outlines the acidic conditions for the removal of each protecting group. The choice of scavenger is crucial to prevent re-attachment of the protecting group and to protect other sensitive residues.[7]
Materials:
-
S-protected thiol substrate (1.0 equiv)
-
Deprotection Cocktail (choose one):
-
For S-Mmt: 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) with 1-5% Triisopropylsilane (TIS) as a scavenger.[4]
-
For S-Trt: 5-10% TFA in DCM with TIS. For full cleavage from a resin in SPPS, a cocktail of 95% TFA, 2.5% water, and 2.5% TIS is common.[7]
-
For S-Dpm: 60-90% TFA in DCM with TIS.[2]
-
-
Cold diethyl ether for precipitation
-
Centrifuge
Procedure:
-
Dissolve the S-protected substrate in the appropriate deprotection cocktail. For solid-phase synthesis, swell the resin in DCM before adding the cocktail.
-
Stir the reaction at room temperature. Monitor the reaction by HPLC or LC-MS.
-
For solution-phase deprotection, carefully neutralize the reaction with a base like pyridine or saturated aqueous sodium bicarbonate. For solid-phase, filter the resin and wash with DCM.
-
To isolate the deprotected product, precipitate by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.
Caption: General workflow for the deprotection of thiols.
Strategic Selection and Conclusion
The choice between Trt, Mmt, and Dpm for thiol protection is a strategic decision that significantly impacts the overall success of a synthetic route.
-
Trityl (Trt) is a robust and cost-effective choice for general-purpose thiol protection, particularly when mild acid lability is not a primary concern.[1]
-
Monomethoxytrityl (Mmt) is the group of choice for applications requiring selective, mild deprotection, such as the on-resin formation of disulfide bonds in the presence of other acid-labile groups.[4][9]
-
Diphenylmethyl (Dpm) provides enhanced stability to acidic conditions, making it an ideal orthogonal partner for Mmt in the synthesis of complex molecules with multiple disulfide bridges.[1]
By understanding the nuanced differences in the reactivity and stability of these protecting groups, researchers can design more efficient and reliable synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.
References
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Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. Available at: [Link]
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(a) Cys thiol protection with the 4-methoxyltrityl (Mmt) protecting... ResearchGate. Available at: [Link]
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A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. PubMed. Available at: [Link]
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Application of the Trityl Group in Peptide Chemistry. Available at: [Link]
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A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. ResearchGate. Available at: [Link]
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Trityl Protection. Common Organic Chemistry. Available at: [Link]
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A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. NIH. Available at: [Link]
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Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. Available at: [Link]
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a) Cys thiol protection with the diphenylmethyl (Dpm) protecting group (b) synthesis of the IgG1 hinge region fragment using Cys(Dpm). ResearchGate. Available at: [Link]
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Glen Report 24.29: Technical Brief: Which 5'-Amino-Modifier?. Available at: [Link]
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Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides. Semantic Scholar. Available at: [Link]
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Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. Available at: [Link]
-
Synthesis of Peptide Substrates for Mammalian Thioredoxin Reductase. NIH. Available at: [Link]
-
Glen Report 36-15: Application Note — Thermal-Aqueous Deprotection of 5′-Trityl Amino Modifiers. Available at: [Link]
-
How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage. Available at: [Link]
-
Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. Organic Chemistry Portal. Available at: [Link]
-
The Abundant Versatility of the 4-Methoxytrityl Group. CBL Patras. Available at: [Link]
-
Formation of DPM Ethers Using O-Diphenylmethyl Trichloroacetimidate Under Thermal Conditions. NIH. Available at: [Link]
- Process for the deprotection of protected thiols. Google Patents.
-
Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Available at: [Link]
-
Chapter 6 "protection for the thiol group". ResearchGate. Available at: [Link]
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Deprotection of Thiol-modified Oligonucleotides. metabion. Available at: [Link]
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Formation of DPM Ethers Using O-Diphenylmethyl Trichloroacetimidate Under Thermal Conditions. ResearchGate. Available at: [Link]
-
Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. Available at: [Link]
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A Senior Application Scientist's Guide to Thiol Protection: Validating the Efficiency of 2-(Tritylthio)ethanamine
For researchers, scientists, and professionals in drug development, the strategic protection and deprotection of functional groups are paramount to the successful synthesis of complex molecules. Among these, the thiol group of cysteine residues presents a unique set of challenges due to its high nucleophilicity and susceptibility to oxidation. The choice of a suitable protecting group is therefore not merely a matter of convenience but a critical decision that dictates the efficiency, purity, and ultimate success of a synthetic strategy, particularly in solid-phase peptide synthesis (SPPS).
This guide provides an in-depth validation of the thiol protection efficiency of 2-(Tritylthio)ethanamine, a molecule that provides a trityl-protected cysteamine moiety. We will objectively compare the performance of the trityl (Trt) group with other commonly used thiol protecting groups, supported by experimental data and detailed protocols. Our focus will be on the practical implications of these choices in the laboratory, moving beyond theoretical discussions to provide actionable insights for your research.
The Critical Role of Thiol Protection in Modern Synthesis
The sulfhydryl group of cysteine is a powerhouse of chemical reactivity. While this reactivity is essential for the biological function of many peptides and proteins—participating in disulfide bond formation, enzyme catalysis, and metal ligation—it is a significant hurdle during chemical synthesis. Unprotected thiols can lead to a host of undesired side reactions, including dimerization, alkylation, and acylation, resulting in complex product mixtures and low yields of the target molecule.
The ideal thiol protecting group should exhibit a delicate balance of stability and lability: it must be robust enough to withstand the various reagents and conditions of a multi-step synthesis while being selectively removable under mild conditions that do not compromise the integrity of the final product. This concept of "orthogonality," the ability to deprotect one functional group without affecting others, is a cornerstone of modern synthetic chemistry.
This compound: A Closer Look at the Trityl Protecting Group
This compound provides a pre-protected building block where the thiol of cysteamine is masked by a triphenylmethyl (trityl, Trt) group. The trityl group is a bulky and acid-labile protecting group widely used for alcohols, amines, and thiols.[1][2] Its protective efficacy stems from the steric hindrance provided by the three phenyl rings, which physically shield the sulfur atom from unwanted reactions.
The key feature of the S-trityl group is its susceptibility to acid-catalyzed cleavage. This deprotection proceeds through the formation of a highly stable trityl cation, which is stabilized by resonance across the three phenyl rings.[3] This inherent stability allows for the removal of the Trt group under relatively mild acidic conditions, such as with trifluoroacetic acid (TFA).[3][4]
Comparative Analysis of Thiol Protecting Groups
The selection of a thiol protecting group is highly dependent on the overall synthetic strategy, particularly in SPPS. The most common approach, Fmoc/tBu chemistry, utilizes the base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection.[5] In this context, the choice of the cysteine side-chain protecting group is critical for achieving the desired outcome, whether it be a peptide with a free thiol, a single disulfide bond, or multiple, regioselectively formed disulfide bridges.
Below is a comparative overview of the trityl group (as would be employed using a building block like Fmoc-Cys(Trt)-OH, which is analogous to using this compound in other synthetic contexts) against other prevalent thiol protecting groups.
| Protecting Group | Structure | Deprotection Conditions | Orthogonality & Key Features |
| Trityl (Trt) | Triphenylmethyl | Mildly acidic (e.g., TFA)[3][4] | Acid-labile. Removed during standard TFA cleavage in Fmoc-SPPS. Good for synthesizing peptides with free thiols or for simple oxidation to form a single disulfide bond.[6] |
| 4-Methoxytrityl (Mmt) | 4-methoxy-triphenylmethyl | Very mildly acidic (e.g., 1-3% TFA in DCM)[7] | Highly acid-labile. More sensitive to acid than Trt, allowing for selective on-resin deprotection in the presence of tBu and even Trt groups.[1][7] Ideal for regioselective disulfide bond formation. |
| Acetamidomethyl (Acm) | CH₂NHCOCH₃ | Iodine, mercury(II) acetate, silver(I) salts[8][9] | Stable to TFA. Orthogonal to both Fmoc and Boc strategies. Allows for purification of the fully protected peptide before selective deprotection and disulfide bond formation.[2][8] |
| S-tert-butylthio (StBu) | S-tBu | Reducing agents (e.g., thiols like DTT or β-mercaptoethanol, phosphines)[8][10] | Stable to TFA. Orthogonal to acid- and base-labile groups. Deprotection can be sluggish and sequence-dependent.[10][11] |
| tert-Butyl (tBu) | C(CH₃)₃ | Strong acids (e.g., TFMSA) or with Hg(II) salts[2][12] | Stable to standard TFA cleavage. Not commonly used in Fmoc-SPPS due to the need for harsh deprotection conditions. |
| Diphenylmethyl (Dpm) | Benzhydryl | Stronger acid than Trt (e.g., 95% TFA)[4] | Acid-labile. More stable than Trt to very mild acid, offering some potential for differential deprotection, though less pronounced than with Mmt. |
Experimental Validation of Thiol Protection Efficiency
To objectively assess the efficiency of different thiol protecting groups, a standardized experimental protocol is essential. The following protocol outlines a method for comparing the stability of various S-protected cysteine residues under conditions commonly encountered in Fmoc-SPPS.
Protocol: Comparative Stability Assay of Thiol Protecting Groups
This experiment aims to quantify the stability of different thiol protecting groups (Trt, Mmt, Acm, StBu) on a model peptide under acidic and basic conditions.
1. Peptide Synthesis:
-
Synthesize a model hexapeptide (e.g., Tyr-Gly-Gly-Phe-Cys-Gly) on a Rink Amide resin using standard Fmoc-SPPS protocols.
-
For each protecting group to be tested, use the corresponding Fmoc-Cys(PG)-OH derivative during the coupling step (i.e., Fmoc-Cys(Trt)-OH, Fmoc-Cys(Mmt)-OH, Fmoc-Cys(Acm)-OH, Fmoc-Cys(StBu)-OH).
-
After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry under vacuum.
2. Stability Assay:
-
Divide the dried peptidyl-resin for each protecting group into several aliquots.
-
Treat the aliquots with the following solutions for varying time points (e.g., 10 min, 30 min, 1h, 4h):
-
Condition A (Mild Acid): 1% TFA in DCM.
-
Condition B (Strong Acid): Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Condition C (Base): 20% piperidine in DMF.
-
-
After the specified time, filter the resin, wash thoroughly with DCM, and dry.
3. Cleavage and Analysis:
-
Cleave the peptide from the treated resin samples using a standard cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) for 2 hours. Note: For the Acm and StBu groups, which are stable to TFA, this step will yield the protected peptide.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry the pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS).
-
Quantify the percentage of remaining protected peptide versus the deprotected peptide (or any side products) by integrating the peak areas in the HPLC chromatogram.
Expected Outcomes and Interpretation
The results of this assay will provide quantitative data on the lability of each protecting group under different conditions, allowing for a direct comparison of their stability.
-
Trityl (Trt): Expected to be relatively stable in 1% TFA for short periods but will be completely cleaved by 95% TFA. It should be stable to 20% piperidine.
-
4-Methoxytrityl (Mmt): Expected to be significantly more labile than Trt in 1% TFA, with substantial cleavage occurring even at short time points.[1][7] It will be completely removed by 95% TFA and stable to piperidine.
-
Acetamidomethyl (Acm): Expected to be highly stable under all three conditions, demonstrating its orthogonality.[8]
-
S-tert-butylthio (StBu): Also expected to be stable to both acidic and basic conditions.[8]
Causality Behind Experimental Choices and Potential Side Reactions
The choice of scavengers in the cleavage cocktail is critical. Triisopropylsilane (TIS) is used to quench the reactive trityl cation formed during acidolysis, preventing side reactions such as the re-alkylation of the deprotected thiol or alkylation of sensitive residues like tryptophan.
A significant side reaction to monitor, particularly in Fmoc-SPPS, is racemization of the cysteine residue. The use of certain protecting groups can influence the extent of racemization, with some studies suggesting that Trt-protected cysteine may be more prone to racemization than other derivatives like tetrahydropyranyl (Thp)-protected cysteine.[8] Another potential side reaction is the formation of 3-(1-piperidinyl)alanine at the C-terminus, which can be minimized by using bulky protecting groups like trityl.[3]
Conclusion: Strategic Selection for Synthetic Success
The validation of thiol protection efficiency is not a one-size-fits-all endeavor. While this compound and the broader use of the trityl protecting group offer a robust and cost-effective solution for many synthetic applications, particularly for the preparation of peptides with free thiols, its limitations become apparent in more complex syntheses.[6]
For the regioselective formation of multiple disulfide bonds, a truly orthogonal protecting group strategy is indispensable. In such cases, the highly acid-labile Mmt group, in combination with the TFA-stable Acm or StBu groups, provides the necessary synthetic flexibility.[13]
Ultimately, the optimal choice of a thiol protecting group depends on a careful consideration of the target molecule's structure, the overall synthetic route, and the potential for side reactions. By understanding the distinct properties of each protecting group and validating their performance through rigorous experimental evaluation, researchers can navigate the challenges of thiol chemistry and achieve their synthetic goals with greater efficiency and confidence.
References
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Barlos, K., Gatos, D., Hatzi, O., Koch, N., & Koutsogianni, S. (1996). Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 47(3), 148–153. [Link]
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Payne, R. J., & Otting, G. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9583–9637. [Link]
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Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTEC. Retrieved January 12, 2026, from [Link]
-
Hansen, R. E., Østergaard, H., Nørgaard, P., & Winther, J. R. (2010). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical Biochemistry, 400(1), 134–139. [Link]
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Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 12, 2026, from [Link]
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (n.d.). Total Synthesis. Retrieved January 12, 2026, from [Link]
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DOT Language. (2024, September 28). Graphviz. Retrieved January 12, 2026, from [Link]
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Side reactions in peptide synthesis: An overview. (2018). ResearchGate. [Link]
-
An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. (2025). National Institutes of Health. [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Graphviz tutorial. (2021, January 13). YouTube. [Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). ACS Omega. [Link]
-
Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved January 12, 2026, from [Link]
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Kurz, F., & Kulozik, U. (2020). RP-HPLC method for simultaneous quantification of free and total thiol groups in native and heat aggregated whey proteins. MethodsX, 7, 101112. [Link]
-
Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed. [Link]
-
User Guide. (n.d.). graphviz 0.21 documentation. Retrieved January 12, 2026, from [Link]
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Giraud, M., Cavelier-Adell, F., N'guyen, D., & Martinez, J. (1998). Synthesis of palmitoyl-thioester T-cell epitopes of myelin proteolipid protein (PLP). Comparison of two thiol protecting groups (StBu and Mmt) for on-resin acylation. International Journal of Peptide and Protein Research, 51(5), 411–416. [Link]
-
(a) Cys thiol protection with the tert-butyl (tBu) protecting group and... (n.d.). ResearchGate. [Link]
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Kurz, F., & Kulozik, U. (2020). RP-HPLC method for simultaneous quantification of free and total thiol groups in native and heat aggregated whey proteins. MethodsX, 7, 101112. [Link]
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Kurz, F., & Kulozik, U. (2020). RP-HPLC method for simultaneous quantification of free and total thiol groups in native and heat aggregated whey proteins. PubMed. [Link]
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TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (n.d.). ACS Publications. [Link]
- Thiol Protecting Groups. (n.d.). Google Books.
- Process for the deprotection of protected thiols. (n.d.).
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Fmoc-Cys(Trt)-OH; CAS 103213-32-7. (n.d.). Aapptec Peptides. [Link]
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The p-(methylsulfinyl)benzyl group: a trifluoroacetic acid (TFA)-stable carboxyl-protecting group readily convertible to a TFA-labile group. (n.d.). ACS Publications. [Link]
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Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. (2020). National Institutes of Health. [Link]
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A Researcher's Guide to Thiol Deprotection Confirmation: A Comparative Analysis of Ellman's Test and Its Alternatives
In the landscape of bioconjugation, drug development, and peptide chemistry, the strategic protection and subsequent deprotection of thiol groups are fundamental maneuvers. The successful cleavage of a protecting group to reveal a reactive free thiol is a critical juncture that demands rigorous verification. Without it, downstream applications such as labeling, crosslinking, or surface immobilization are destined for failure. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of the gold-standard Ellman's test with modern alternatives for confirming the presence of free thiols post-deprotection.
The Enduring Standard: Ellman's Test
For decades, Ellman's test has been the go-to method for quantifying free sulfhydryl groups, a testament to its simplicity and cost-effectiveness.[1] The assay's endurance in the modern laboratory is a direct result of its straightforward and reliable colorimetric output.
The Chemistry Behind the Yellow Hue
Ellman's test relies on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with a free thiol group.[1][2] This reaction cleaves the disulfide bond in DTNB, producing a mixed disulfide and one molecule of 2-nitro-5-thiobenzoate (TNB²⁻).[1][3] The TNB²⁻ anion is the star of the show, exhibiting a distinct yellow color that can be quantified by measuring its absorbance at 412 nm.[1][2] The concentration of free thiols in the sample is directly proportional to the amount of TNB²⁻ generated.[1][4]
Mechanism of Ellman's Test
Sources
A Senior Application Scientist's Guide to Mass Spectrometry for Verifying Protected Peptide Integrity
For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the structural integrity of protected peptide intermediates is a critical, yet often challenging, analytical checkpoint. The very protecting groups designed to orchestrate a successful synthesis present unique obstacles to standard analytical techniques. This guide provides an in-depth comparison of mass spectrometry (MS) methodologies for the characterization of protected peptides, offering field-proven insights and detailed experimental protocols to empower you to select and implement the optimal analytical strategy.
The Analytical Challenge of Protected Peptides
Protected peptides, by their nature, are chemically distinct from their final, deprotected forms. The presence of bulky, often hydrophobic, protecting groups on the N-terminus and amino acid side chains significantly alters their physicochemical properties. This leads to several analytical hurdles:
-
Poor Solubility: The increased hydrophobicity can lead to poor solubility in typical mass spectrometry solvents, making sample preparation and delivery to the instrument challenging.
-
Low Ionization Efficiency: The protecting groups can mask the charge-carrying sites of the peptide, suppressing ionization and leading to weak signals.
-
Structural Lability: Many protecting groups, particularly those designed for mild removal, are susceptible to cleavage under the energetic conditions of some mass spectrometry ionization or fragmentation techniques, leading to misinterpretation of the data.
-
Complex Fragmentation Spectra: The fragmentation of the protecting groups themselves can add complexity to tandem mass spectra (MS/MS), potentially obscuring the peptide backbone fragmentation required for sequence verification.
This guide will navigate these challenges, providing a comparative framework for the most common and effective mass spectrometry workflows for protected peptide analysis.
Ionization Techniques: A Comparative Overview
The first critical choice in the mass spectrometric analysis of a protected peptide is the ionization technique. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most prevalent soft ionization methods, each with distinct advantages and disadvantages for this application.
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) | Rationale & Implications for Protected Peptides |
| Sample Introduction | Liquid solution, continuous flow | Solid co-crystal with a matrix, pulsed | ESI's compatibility with liquid chromatography (LC) allows for online separation of complex mixtures and removal of synthesis impurities prior to MS analysis. MALDI is a static, high-throughput technique well-suited for rapid screening of multiple samples. |
| Ionization Process | Desolvation of charged droplets | Laser-induced desorption and proton transfer from a matrix | The hydrophobicity of protected peptides can be challenging for ESI, sometimes requiring careful solvent optimization. MALDI, with the appropriate matrix selection, can be more tolerant of the hydrophobic nature of these molecules. |
| Typical Charge State | Multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺) | Predominantly singly charged ions ([M+H]⁺, [M+Na]⁺) | The multiple charging in ESI can be advantageous for fragmentation analysis (MS/MS) as it often leads to more complete fragmentation. The simple, singly charged spectra from MALDI are easier to interpret, especially for confirming the molecular weight of the intact protected peptide. |
| Salt Tolerance | Low | High | MALDI's higher tolerance for salts and buffers can simplify sample preparation, as trace amounts of salts from the synthesis or purification process are less likely to interfere with ionization. |
| In-source Fragmentation | Can occur, especially for labile protecting groups | Generally lower, but can be induced by high laser fluence | The gentle nature of MALDI is often beneficial for analyzing peptides with acid-labile protecting groups like Boc, which can fragment in the ESI source. |
Experimental Workflows: A Tale of Two Techniques
The choice of ionization source dictates the overall experimental workflow. Here, we present two primary workflows for the analysis of protected peptides.
Workflow 1: LC-ESI-MS/MS - The Power of Separation
This workflow is ideal for analyzing complex mixtures of protected peptides, such as those taken directly from a solid-phase synthesis resin or after a purification step. The liquid chromatography step provides an invaluable separation of the target peptide from impurities and deletion sequences.
Caption: Workflow for LC-ESI-MS/MS analysis of protected peptides.
Workflow 2: MALDI-TOF MS - Rapid and Robust
For rapid screening of purified protected peptide fractions or for peptides that are difficult to analyze by ESI, MALDI-TOF MS is a powerful alternative. The choice of matrix is critical for successful analysis, especially for hydrophobic protected peptides.
Caption: Workflow for MALDI-TOF MS analysis of protected peptides.
Detailed Experimental Protocols
LC-ESI-MS/MS Protocol for Protected Peptides
This protocol is a general guideline and may require optimization based on the specific properties of your protected peptide.
-
Sample Preparation:
-
Dissolve the protected peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a stock concentration of 1 mg/mL. The use of formic acid is recommended over trifluoroacetic acid (TFA) for mobile phases, as even trace amounts of TFA can cause premature deprotection of acid-labile groups like Boc.[1]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase conditions.
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide, typically from 5% to 95% Mobile Phase B over 15-30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: ESI in positive ion mode.
-
MS1 Scan Range: m/z 300-2500 (adjust based on the expected mass of the protected peptide).
-
MS/MS Activation: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), or Electron-Transfer Dissociation (ETD).
-
Data Acquisition: Data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions.
-
MALDI-TOF MS Protocol for Protected Peptides
The success of this protocol is highly dependent on the choice of matrix and the sample preparation technique.
-
Matrix Selection and Preparation:
-
For hydrophobic protected peptides, consider matrices such as 2,5-dihydroxybenzoic acid (DHB), 3-indoleacrylic acid, or 2,6-dihydroxyacetophenone (DHAP).[2][3][4]
-
For peptides with acid-labile protecting groups, neutral matrices like 2,4,6-trihydroxyacetophenone can prevent in-source decay.
-
Prepare a saturated solution of the chosen matrix in a suitable solvent (e.g., 50% acetonitrile/0.1% formic acid in water).
-
-
Sample-Matrix Co-crystallization (Dried-Droplet Method):
-
Mix the protected peptide solution (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely.
-
-
Mass Spectrometry (MS):
-
Instrument: MALDI-TOF or TOF/TOF mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Laser: Nitrogen laser (337 nm) with optimized laser fluence to achieve good signal without inducing excessive fragmentation.
-
Mass Range: Set to encompass the expected molecular weight of the protected peptide.
-
Calibration: Use a standard peptide mixture with masses bracketing the expected mass of your analyte for external or internal calibration.
-
Fragmentation Techniques for Sequence Verification
Tandem mass spectrometry (MS/MS) is essential for confirming the amino acid sequence of a protected peptide. The choice of fragmentation technique can significantly impact the quality and interpretability of the resulting spectrum.
| Fragmentation Technique | Principle | Advantages for Protected Peptides | Disadvantages for Protected Peptides |
| Collision-Induced Dissociation (CID) | Collision with an inert gas leads to vibrational excitation and fragmentation, primarily producing b- and y-type ions. | Widely available and well-understood. Can provide good sequence coverage for many protected peptides. | Can lead to the loss of labile protecting groups, complicating spectral interpretation. May not be effective for larger protected peptides. |
| Higher-Energy Collisional Dissociation (HCD) | A beam-type CID technique that occurs in a separate collision cell, offering higher fragmentation energy. | Produces high-resolution fragment ions and can provide more complete fragmentation than CID, especially for larger peptides. | The higher energy can also lead to more extensive fragmentation of protecting groups. |
| Electron-Transfer Dissociation (ETD) | Involves the transfer of an electron to a multiply charged peptide ion, leading to cleavage of the N-Cα bond and the formation of c- and z-type ions. | Preserves labile protecting groups and post-translational modifications. Particularly effective for larger, highly charged peptides. | Requires multiply charged precursor ions, making it more suitable for ESI than MALDI. Can have a slower scan rate than CID or HCD. |
Interpreting the Data: Unraveling the Spectra
The interpretation of mass spectra of protected peptides requires careful consideration of the masses of the protecting groups and their potential fragmentation patterns.
-
MS1 Spectrum (Intact Mass Confirmation): The primary goal is to identify the peak corresponding to the intact protected peptide. In ESI, this will likely be a series of multiply charged ions, while in MALDI, a singly charged ion is expected. The observed mass should match the calculated mass of the fully protected peptide. The presence of peaks corresponding to the loss of protecting groups can indicate in-source decay or incomplete protection.
-
MS/MS Spectrum (Sequence Verification): The MS/MS spectrum should be analyzed for series of b- and y-ions (from CID/HCD) or c- and z-ions (from ETD) that correspond to the expected amino acid sequence.
-
Fragmentation of Protecting Groups: Be aware of characteristic neutral losses from the protecting groups. For example:
-
Boc (tert-Butyloxycarbonyl): Often shows a neutral loss of 56 Da (isobutylene) or 100 Da (the entire Boc group).[5][6]
-
Fmoc (9-fluorenylmethoxycarbonyl): Can undergo fragmentation, but the peptide backbone fragmentation is often more prominent.
-
Trt (Trityl): The trityl cation is very stable, and its loss can be a dominant fragmentation pathway for Trt-protected amino acids like histidine.[7]
-
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): Used for arginine protection, its fragmentation can be complex.[8]
-
tBu (tert-Butyl): Commonly used for protecting the side chains of aspartic and glutamic acid, it can be lost as isobutylene (56 Da).[3]
-
-
Conclusion: A Strategic Approach to Protected Peptide Analysis
The successful verification of protected peptide integrity by mass spectrometry hinges on a strategic approach that considers the unique properties of these molecules. There is no single "best" method; rather, the optimal technique depends on the specific peptide, the protecting group strategy employed, and the analytical question at hand.
-
For rapid screening and intact mass confirmation of purified, hydrophobic peptides, MALDI-TOF MS with an appropriate matrix is often the method of choice.
-
For the detailed analysis of complex mixtures and for obtaining high-quality fragmentation data for sequence confirmation, LC-ESI-MS/MS provides a powerful and versatile platform.
-
The choice of fragmentation technique—CID, HCD, or ETD —should be guided by the lability of the protecting groups and the size and charge state of the peptide.
By understanding the principles behind these techniques and by implementing robust experimental protocols, researchers can confidently verify the integrity of their protected peptides, ensuring the successful progression of their synthetic endeavors.
References
-
Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments. PubMed. Available at: [Link]
-
MALDI/MS peptide mass fingerprinting for proteome analysis: identification of hydrophobic proteins attached to eucaryote keratinocyte cytoplasmic membrane using different matrices in concert. PubMed Central. Available at: [Link]
-
Enhanced Peptide Identification with an Ultra High Resolution Mass Spectrometer. Bruker. Available at: [Link]
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Mass Spectrometry in Peptide and Protein Analysis. Mabion. Available at: [Link]
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FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. PubMed Central. Available at: [Link]
-
Evaluation of 2,6-dihydroxyacetophenone as matrix-assisted laser desorption/ionization matrix for analysis of hydrophobic proteins and peptides. ResearchGate. Available at: [Link]
-
Peptide Mapping for Sequence Confirmation of Therapeutic Proteins and Recombinant Vaccine Antigens by High-Resolution Mass Spectrometry: Software Limitations, Pitfalls, and Lessons Learned. MDPI. Available at: [Link]
-
High-resolution mass-spectrometry analysis of peptides and proteins. ResearchGate. Available at: [Link]
-
Identification of 2D-gel proteins: a comparison of MALDI/TOF peptide mass mapping to mu LC-ESI tandem mass spectrometry. PubMed. Available at: [Link]
-
Mass Spectrometry in Proteomics: MALDI-TOF vs. LC-MS/MS. Patsnap Synapse. Available at: [Link]
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fragmentation pathways of protonated peptides containing histidine and conformational dynamics of proteins. PolyU Electronic Theses. Available at: [Link]
-
The effect of arginine on the fragmentation pattern of singly... ResearchGate. Available at: [Link]
-
Comparison of discrimination methods for peptide classification in tandem mass spectrometry. SciSpace. Available at: [Link]
-
PROTEOMICS Identification of 2D-Gel Proteins: A Comparison of MALDI/TOF Peptide Mass Mapping to. CORE. Available at: [Link]
-
Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
-
Improving mass spectrometric sequencing of arginine-containing peptides by derivatization with acetylacetone. PubMed. Available at: [Link]
-
Fragmentation mass spectrum of the amino acid aspartic acid at nominal... ResearchGate. Available at: [Link]
-
Improving mass spectrometric sequencing of arginine-containing peptides by derivatization with acetylacetone. Wiley Online Library. Available at: [Link]
-
How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Available at: [Link]
-
A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides. NIH. Available at: [Link]
-
Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. Royal Society of Chemistry. Available at: [Link]
-
Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. PubMed Central. Available at: [Link]
-
L-Aspartic acid, 3TBDMS derivative. NIST WebBook. Available at: [Link]
-
ABSTRACT Structural Characterization of Peptides and Peptide Fragment Ions Using High Resolution Mass Spectrometry and Ion Mobil. Baylor University. Available at: [Link]
-
Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]
-
I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. Available at: [Link]
-
Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. NIH. Available at: [Link]
-
Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. University of Alabama at Birmingham. Available at: [Link]
-
Peptide Fragmentation Induced by Radicals at Atmospheric Pressure. PubMed Central. Available at: [Link]
-
Site selective fragmentation of peptides and proteins at quinone modified cysteine residues investigated by ESI-MS. PubMed Central. Available at: [Link]
Sources
- 1. Maximizing Selective Cleavages at Aspartic Acid and Proline Residues for the Identification of Intact Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of MS/MS‐based, stable‐isotope‐labeled, quantitation performance on ESI‐quadrupole TOF and MALDI‐TOF/TOF mass spectrometers | Semantic Scholar [semanticscholar.org]
- 5. Limitations of mass spectrometry-based peptidomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to HPLC Purity Analysis of 2-(Tritylthio)ethanamine Derivatives
In the landscape of modern drug development, particularly concerning targeted therapeutics like Kinesin Spindle Protein (KSP) inhibitors, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy.[1] Derivatives of 2-(Tritylthio)ethanamine represent a promising scaffold for such inhibitors, demonstrating potent anti-proliferative activity.[1] Ensuring the purity of these molecules requires robust, precise, and reliable analytical methods.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound derivatives. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind methodological choices, establish a framework for a self-validating protocol, and compare HPLC with alternative analytical technologies, grounding our discussion in authoritative standards and field-proven data.
Part 1: The Gold Standard: Reversed-Phase HPLC (RP-HPLC)
For routine quality control and purity determination of moderately polar to non-polar small molecules like this compound derivatives, RP-HPLC is the undisputed method of choice.[2] Its supremacy stems from its high resolution, robustness, and adaptability. The fundamental principle involves a non-polar stationary phase (typically alkyl-bonded silica) and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
The this compound scaffold possesses a highly hydrophobic trityl group and a polar ethanamine moiety. This amphiphilic nature makes it an ideal candidate for RP-HPLC. The large, non-polar trityl group provides strong retention on a C18 column, while the basic amine group allows for manipulation of retention and peak shape through mobile phase pH adjustments.
Causality-Driven Method Development
A robust analytical method is not discovered by accident; it is engineered. Each parameter is chosen to address a specific challenge posed by the analyte's chemistry.
Caption: Logical workflow from analyte characterization to full method validation.
1. Column Selection: The Heart of the Separation
-
Primary Choice (Workhorse): A C18 (octadecylsilane) column is the logical starting point due to its strong hydrophobic retention, making it well-suited for the bulky trityl group. A high-quality, end-capped C18 column minimizes interactions between the basic amine group and acidic residual silanols on the silica surface, which can cause significant peak tailing. The Waters XBridge C18 has been successfully used for this purpose.[3]
-
Alternative for Enhanced Peak Shape: For particularly problematic basic analytes, columns with alternative chemistry offer superior performance. A Phenyl-Hexyl phase can provide different selectivity due to π-π interactions with the aromatic rings of the trityl group.[4] Furthermore, columns with polar-embedded groups or charged surface hybrid (CSH) technology are designed to repel basic compounds from the silica surface, yielding highly symmetrical peaks even at neutral pH.[5][6]
2. Mobile Phase Composition: The Driving Force
-
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for this analysis. Its lower viscosity results in higher column efficiency and lower backpressure, while its UV transparency at low wavelengths is advantageous.
-
Aqueous Phase & pH Control: The amine group in the this compound derivatives makes mobile phase pH a critical parameter.
-
Rationale for Acidic pH: By operating at an acidic pH (e.g., pH 2.5-3.5), the primary amine is protonated (-NH3+). This increases its polarity and solubility in the mobile phase, reducing strong interactions with the stationary phase and mitigating peak tailing.
-
Additive Choice: A low concentration (0.05-0.1% v/v) of an acid like trifluoroacetic acid (TFA) or formic acid is typically used. While TFA is an excellent ion-pairing agent that produces sharp peaks, it can suppress ionization in mass spectrometry. Formic acid is a better choice if the method will be transferred to an LC-MS system for impurity identification.[7]
-
3. Detection: Seeing the Analyte
-
UV-Visible Detection: The multiple phenyl rings of the trityl group provide strong chromophores, making UV detection highly effective. A photodiode array (PDA) or diode array detector (DAD) is superior to a simple UV detector.
-
Wavelength Selection: Monitoring at multiple wavelengths, such as 220 nm (for general peptide bonds if applicable in derivatives) and 254 nm (for aromaticity), is a common practice.[3][8]
-
Peak Purity Analysis: A key advantage of a DAD is its ability to perform peak purity analysis by comparing UV spectra across a single peak. This is a crucial part of a self-validating protocol to ensure a peak is not co-eluting with an impurity.
-
Detailed Experimental Protocol: RP-HPLC for Purity
This protocol is a robust starting point for the analysis of this compound and its derivatives.
1. System Preparation:
- HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and DAD.
- Software: OpenLab CDS or equivalent.
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm | Excellent C18 performance and pH stability.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to protonate the amine and ensure good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient Program | 5% to 95% B over 15 min; hold at 95% B for 3 min; return to 5% B over 1 min; equilibrate for 6 min. | Broad gradient to elute the main analyte and any potential non-polar or polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Reduces mobile phase viscosity and improves peak efficiency; ensures reproducibility. |
| Injection Vol. | 5 µL | Small volume to prevent column overloading. |
| Detection | DAD: 254 nm (primary), 220 nm (secondary). Slit: 4 nm. | 254 nm for aromatic trityl group; DAD allows for peak purity assessment. |
3. Sample Preparation:
- Prepare a stock solution of the this compound derivative at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water.
- Dilute to a working concentration of 0.1 mg/mL using the same diluent.
- Filter through a 0.45 µm PTFE syringe filter before injection.
4. System Suitability Test (SST):
- Before running samples, perform five replicate injections of the working standard.
- Acceptance Criteria:
- Tailing Factor (Asymmetry): ≤ 1.5
- Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
- Theoretical Plates (N): > 2000
Part 2: Trustworthiness Through Validation
An unvalidated method provides data, but a validated method provides evidence. Method validation demonstrates that the analytical procedure is fit for its intended purpose.[9] All validation protocols must be executed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11]
Caption: Core validation parameters ensuring a method is fit for purpose.
Key Validation Parameters & Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can separate the main analyte from potential impurities and degradation products. | Peak purity index > 0.999 (via DAD). Baseline resolution (Rs > 2.0) between analyte and known impurities. |
| Linearity | To verify a proportional relationship between concentration and detector response over a specified range. | Correlation coefficient (r²) ≥ 0.999 for a range of 50% to 150% of the target concentration. |
| Accuracy | To determine the closeness of the measured value to the true value, often assessed by spike/recovery studies. | 98.0% - 102.0% recovery for the API assay. 80.0% - 120.0% for impurity quantification.[12] |
| Precision | To assess the degree of scatter in results from multiple analyses of the same sample. Measured as Repeatability and Intermediate Precision. | %RSD ≤ 2.0% for the assay of the API. %RSD ≤ 10.0% for impurity determination at the quantitation limit. |
| LOD & LOQ | To determine the lowest concentration that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | To evaluate the method's reliability when subjected to small, deliberate changes in parameters (e.g., pH ±0.2, Flow Rate ±10%). | System suitability criteria must be met, and results should not significantly deviate from the nominal condition. |
Part 3: Comparative Analysis with Alternative Technologies
While RP-HPLC is the primary tool for routine purity testing, a comprehensive analytical strategy often employs orthogonal techniques for impurity identification and characterization.[13]
| Technique | Principle | Application for this compound Derivatives | Strengths | Limitations |
| RP-HPLC (DAD) | Differential partitioning between a polar mobile phase and a non-polar stationary phase. | Primary Method. Quantitative purity analysis, routine QC, stability testing. | Robust, precise, high-throughput, quantitative.[2] | Provides limited structural information; requires reference standards for impurity quantification. |
| LC-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass detection capability of MS. | Impurity identification and structural elucidation. | Provides accurate mass data for identifying unknown impurities and confirming structures.[14] | More complex, less robust for routine QC than HPLC-UV; response factors can be highly variable. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Analysis of residual solvents from the synthesis process. | Excellent for volatile and semi-volatile compounds.[2] | Not suitable for non-volatile, thermally labile compounds like the title derivatives. |
| Quantitative NMR (qNMR) | Measures the nuclear magnetic resonance signal of atomic nuclei to determine structure and quantity. | Absolute quantification without a reference standard; structural confirmation of the main component and impurities. | Provides definitive structural information; can be a primary ratio method.[13] | Lower sensitivity than HPLC; requires highly pure standards for calibration; complex mixtures are difficult to analyze. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow into a sample and a reference as a function of temperature. | Purity determination of highly pure (>98.5%) crystalline materials by analyzing melting point depression.[15] | Fast, requires no reference standard for the impurity.[15] | Only applicable to crystalline solids; measures only eutectic impurities. |
Conclusion
For the critical task of assessing the purity of this compound derivatives, a well-developed and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method stands as the unequivocal gold standard for routine applications. Its combination of high-resolving power, robustness, and precision makes it ideally suited for the rigorous demands of pharmaceutical quality control.[2] By systematically optimizing parameters such as column chemistry, mobile phase pH, and gradient elution, a method can be tailored to achieve excellent separation and symmetrical peak shapes for these challenging amphiphilic molecules.
However, a truly robust purity assessment strategy acknowledges the limitations of any single technique. The integration of orthogonal methods, particularly LC-MS for the definitive identification of unknown impurities and qNMR for structural confirmation, provides a comprehensive analytical fingerprint. Adherence to the principles of method validation outlined by the ICH is not optional; it is the only way to ensure that the data generated is trustworthy, reliable, and defensible, ultimately safeguarding the integrity of the final therapeutic product.
References
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2) - General Considerations. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
Hawach. (2025). Polar Column in HPLC Example. [Link]
-
Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. [Link]
-
ResearchGate. (2025). (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. [Link]
-
Waters. (n.d.). What is a good column choice for analysis of a quaternary amine compound? - WKB107141. [Link]
-
Drawell. (n.d.). Columns Used in HPLC - Different Types and How to Choose. [Link]
-
Grace. (n.d.). Analytical HPLC Column Introduction. [Link]
-
Element Lab Solutions. (n.d.). Polaris Reversed Phase HPLC Columns. [Link]
-
Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
ACS Publications. (n.d.). An Alternative Method to Isolate Pharmaceutical Intermediates. [Link]
-
In-ventech. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
-
SIELC Technologies. (n.d.). Separation of Trityl chloride on Newcrom R1 HPLC column. [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]
-
RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]
-
NIH. (2011). Synthesis and characterization of tritylthioethanamine derivatives with potent KSP inhibitory activity. [Link]
-
ResearchGate. (1994). (PDF) A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. [Link]
-
PubMed. (n.d.). RP-HPLC ANALYSIS OF ACIDIC AND BASIC DRUGS IN SYSTEMS WITH DIETHYLAMINE AS ELUENTS ADDITIVE. [Link]
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Phenomenex. (2020). Avoiding Depurination During Trityl-on Purification (TN-0008). [Link]
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IJPSR. (2024). Analytical Method Developement and Validation by RP-HPLC in Combination Dosage Form a Review. [Link]
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DiVA portal. (n.d.). Optimizing purification of oligonucleotides with reversed phase trityl-on solid phase extraction. [Link]
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IJRPC. (2020). a validated rapid rp-uhplc method for determination of assay and related substances in ttbb. [Link]
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comparative analysis of cleavage cocktails for S-trityl deprotection
For researchers, synthetic chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step synthesis. The S-trityl (triphenylmethyl, Trt) group is a widely employed protecting group for the thiol functionality of cysteine residues in peptide synthesis, prized for its steric bulk and acid lability.[1][2] However, the efficiency of its removal and the preservation of the final product's integrity are critically dependent on the composition of the cleavage cocktail. This guide provides an in-depth comparative analysis of various cleavage cocktails for S-trityl deprotection, supported by mechanistic insights and experimental data to empower you in making informed decisions for your synthetic strategy.
The S-Trityl Group: A Double-Edged Sword
The S-trityl group offers robust protection for the nucleophilic thiol side chain of cysteine, preventing undesirable side reactions such as oxidation and alkylation during peptide synthesis.[3] Its acid-labile nature allows for its removal under relatively mild conditions, typically concurrently with the cleavage of the peptide from the resin in solid-phase peptide synthesis (SPPS).[4]
The deprotection is an acid-catalyzed process, most commonly employing trifluoroacetic acid (TFA).[5][6] The mechanism involves the protonation of the sulfur atom, which weakens the C-S bond and leads to the formation of a free thiol and a highly stable trityl carbocation (Trt⁺).[1][7] This carbocation is resonance-stabilized across its three phenyl rings, often imparting a characteristic yellow or orange color to the reaction mixture.[1][8]
However, the stability of the trityl cation is also the crux of the challenge. This reactive electrophile can lead to several side reactions if not effectively neutralized:
-
Re-attachment: The trityl cation can reattach to the deprotected, nucleophilic thiol of cysteine, leading to incomplete deprotection.[9][10]
-
Alkylation of Sensitive Residues: The trityl cation can alkylate other nucleophilic residues in the peptide sequence, such as tryptophan, methionine, and tyrosine.[11][12]
This is where the concept of "scavengers" becomes paramount. Scavengers are nucleophilic reagents added to the cleavage cocktail to trap the trityl cation, thereby preventing unwanted side reactions and driving the deprotection reaction to completion.[7][11]
The Mechanism of S-Trityl Deprotection and the Role of Scavengers
The following diagram illustrates the acid-catalyzed deprotection of an S-trityl protected cysteine and the crucial role of a scavenger in trapping the resulting trityl cation.
Caption: Mechanism of S-Trityl Deprotection and Scavenging.
A Comparative Analysis of Common Cleavage Cocktails
The choice of an appropriate cleavage cocktail is critical and depends heavily on the amino acid composition of the peptide. Below is a comparative analysis of several widely used cocktails for S-trityl deprotection.
| Cleavage Cocktail | Composition (v/v/v) | Key Scavengers | Recommended Applications & Remarks | Potential Issues |
| Standard Cocktail | 95% TFA / 5% H₂O | Water | Suitable for simple peptides lacking sensitive residues (Trp, Met, Cys).[1] | High risk of side reactions if sensitive residues are present due to a lack of potent scavengers.[1] |
| TFA / TIS / H₂O | 95% TFA / 2.5% TIS / 2.5% H₂O | Triisopropylsilane (TIS) | A highly effective and common non-odorous cocktail. TIS is an excellent scavenger for the trityl cation.[1][10] | May not be sufficient to prevent the oxidation of methionine.[1] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | TIS, Phenol | An "odorless" cocktail effective for scavenging trityl groups.[13][14] | Will not prevent the oxidation of methionine residues.[13][14] |
| TFA / EDT Cocktail | 94% TFA / 2.5% H₂O / 1% TIS / 2.5% EDT | TIS, 1,2-Ethanedithiol (EDT) | Recommended for peptides containing Trp, Cys, or Met to minimize side reactions. EDT helps keep cysteine in its reduced form.[15] | Contains malodorous thiols. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Phenol, Thioanisole, EDT | A robust, "universal" cocktail for complex peptides with sensitive residues like Cys, Met, and Trp.[1] | Contains malodorous thiols (EDT and thioanisole).[1] |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Thioanisole, EDT, Anisole | Particularly effective for peptides containing arginine (Arg) residues protected with Pmc or Pbf groups, in addition to sensitive residues.[1] | Contains malodorous thiols. |
Selecting the Right Cleavage Cocktail: A Decision Workflow
The following workflow can guide the selection of an appropriate cleavage cocktail based on the peptide's composition.
Caption: Decision workflow for selecting a cleavage cocktail.
Experimental Protocols
The following are generalized protocols for S-trityl deprotection. It is highly recommended to perform a small-scale trial cleavage to optimize conditions for your specific peptide.[9]
Protocol 1: General S-Trityl Deprotection using TFA/TIS/H₂O
This protocol is suitable for most peptides, especially when appropriately protected amino acids are used.[10]
Materials:
-
Peptidyl-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel with a frit
Procedure:
-
Resin Preparation: Place the dried peptidyl-resin in a reaction vessel. Wash the resin with DCM to swell it and then dry under a stream of nitrogen.[16]
-
Cleavage Cocktail Preparation (prepare fresh): In a fume hood, carefully prepare the cleavage cocktail. For a 95:2.5:2.5 (v/v/v) mixture, combine 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of deionized water.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1] Gently agitate the mixture at room temperature for 2-4 hours.[9] A yellow color may develop, indicating the formation of the trityl cation.[1]
-
Peptide Precipitation and Isolation: Filter the TFA solution containing the cleaved peptide into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of TFA). A white precipitate of the peptide should form.[16]
-
Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and byproducts.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Deprotection of Peptides with Multiple Sensitive Residues using Reagent K
This protocol is recommended for complex peptides containing multiple sensitive residues like Cys, Met, and Trp.[1]
Materials:
-
Peptidyl-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Deionized water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation (prepare fresh): In a fume hood, prepare Reagent K by combining TFA, phenol, water, thioanisole, and EDT in a ratio of 82.5:5:5:5:2.5 (v/v/v/v/v).[1]
-
Cleavage Reaction: Add Reagent K to the resin and agitate at room temperature for 2-4 hours.[9]
-
Peptide Precipitation and Isolation: Follow steps 4-7 from Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient reaction time or inadequate scavengers.[10] | Extend the reaction time and monitor by HPLC. Ensure a sufficient concentration and appropriate choice of scavenger.[9] |
| Oxidation of Cysteine | The free thiol is susceptible to oxidation, leading to disulfide bond formation.[9] | Add a reducing agent like EDT to the cleavage cocktail.[9] |
| Alkylation of Tryptophan | The indole side chain of tryptophan is highly susceptible to alkylation by the trityl cation.[7] | Use a cleavage cocktail containing effective scavengers like TIS or EDT. The use of Fmoc-Trp(Boc)-OH during synthesis is also recommended.[7] |
Conclusion
The successful deprotection of the S-trityl group is a critical step in the synthesis of cysteine-containing peptides. A thorough understanding of the deprotection mechanism, the role of scavengers, and the appropriate selection of a cleavage cocktail are essential for achieving high yields and purity. While standard cocktails like TFA/TIS/H₂O are effective for many sequences, peptides with multiple sensitive residues necessitate the use of more robust, albeit often malodorous, cocktails like Reagent K. By carefully considering the amino acid composition of the target peptide and employing the guidelines and protocols outlined in this guide, researchers can confidently navigate the challenges of S-trityl deprotection and advance their synthetic endeavors.
References
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- BenchChem. (2025).
- Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
- BenchChem. (2025). Impact of scavengers on Trt group removal and side reactions.
- Spears, R. J., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9657-9701.
- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Camperi, J., et al. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring.
- BenchChem. (2025).
- Zervas, L., & Photaki, I. (1967). Sulfur-containing polypeptides. VII. Synthesis of S-trityl-L-cysteine peptides using acid labile amino and carboxy protective groups. The Journal of Organic Chemistry, 32(9), 2772-2777.
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- ResearchGate. (a) Cys thiol protection with the trityl (Trt) protecting group...
- BenchChem. (2025). A Head-to-Head Comparison of Cleavage Cocktails for Trityl (Trt) Group Removal.
- BenchChem. (2025). Application Notes and Protocols for TFA Cleavage of Pbf-Protected Peptides.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- Aapptec Peptides. Cleavage Cocktails; Reagent B.
- Horvath, A., et al. (2006). A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. Organic & Biomolecular Chemistry, 4(13), 2623-2627.
- Aapptec Peptides. Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- Aapptec Peptides. Technical Support Information Bulletin 1192 “Odorless” TIS Cleavage Cocktail (Reagent B)1.
- BenchChem. (2025). Technical Support Center: Trityl (Trt) Protecting Group Cleavage.
- Isidro-Llobet, A., et al. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 24(9), 1735-1741.
- Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
- Barlos, K., & Gatos, D. (1999). Application of the Trityl Group in Peptide Chemistry.
- Sigma-Aldrich. Selecting Orthogonal Building Blocks.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Aapptec Peptides.
- Budak, Y., et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups.
- BenchChem. (2025). An In-depth Technical Guide to Trityl Protecting Groups in Chemical Synthesis.
- University of California, Irvine. Protecting Group Chemistry.
- University of Bristol.
- Common Organic Chemistry. Trityl Protection.
- Cudic, M., & Otvos, L. (2002). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. International Journal of Peptide Research and Therapeutics, 9(4), 203-214.
- Aapptec Peptides. Amino Acid Sidechain Deprotection.
- BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- BenchChem. (2025). Application Notes and Protocols for the Cleavage of the Trityl (Trt)
- ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?
- ResearchGate. (2020). I have to prepare a mono deprotection over the bis S-trityl group, How can I do it more selective way? Please help me to find a way?
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A Senior Application Scientist's Guide to the Orthogonality of the S-Trityl Group in Complex Syntheses
In the intricate world of complex molecule synthesis, particularly in the development of peptides and other biopharmaceuticals, the strategic selection of protecting groups is paramount.[1] An ideal protecting group should be easily introduced, stable under various reaction conditions, and, most importantly, selectively removable without affecting other functionalities.[2] This principle of selective removal is known as orthogonality.[3][4] This guide provides an in-depth evaluation of the S-trityl (Trt) protecting group, a cornerstone for cysteine thiol protection, focusing on its orthogonality in the context of modern synthetic strategies.
The S-Trityl Group: A Profile
The S-trityl group, a triphenylmethyl moiety, is widely employed to protect the thiol functional group of cysteine residues during peptide synthesis.[5][6] Its popularity stems from a combination of factors:
-
Acid Lability: The Trt group is highly susceptible to cleavage under mild acidic conditions, a property that can be finely tuned.[7]
-
Base Stability: It exhibits excellent stability in basic environments, rendering it orthogonal to base-labile protecting groups like Fmoc.[6]
-
Steric Bulk: The significant steric hindrance of the trityl group can prevent undesirable side reactions.[6]
The cleavage of the S-Trityl group proceeds via the formation of a stable trityl cation, which is facilitated by acid.[8] This carbocation is sufficiently stable to be formed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[9][10]
Establishing Orthogonality: The S-Trityl Group in Action
The true measure of a protecting group's utility lies in its orthogonality with other groups present in a complex molecule. The S-Trityl group's compatibility with the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy is a primary reason for its extensive use.[5][11]
Orthogonality with Fmoc and tBu Protecting Groups
The Fmoc (9-fluorenylmethyloxycarbonyl) group, used for temporary α-amino protection, is cleaved by a base (e.g., piperidine), while the tert-butyl (tBu) group, used for protecting the side chains of amino acids like aspartic acid, glutamic acid, and tyrosine, is cleaved by strong acid (e.g., high concentrations of TFA).[2][4] The S-trityl group's cleavage conditions are distinct from both, allowing for a three-dimensional orthogonal protection scheme.[12]
-
Fmoc Removal (Base): The S-Trityl group is completely stable to the basic conditions used for Fmoc deprotection.
-
S-Trityl Removal (Mild Acid): The S-Trityl group can be selectively cleaved using dilute TFA (e.g., 1-2% in dichloromethane), often in the presence of a scavenger like triisopropylsilane (TIS) to prevent side reactions from the liberated trityl cation.[13] These conditions generally leave tBu groups intact.
-
tBu and Resin Cleavage (Strong Acid): The final cleavage from the resin and deprotection of tBu groups is typically accomplished with a cocktail containing a high concentration of TFA (e.g., 95%), which also removes the S-Trityl group.[9]
Visualizing Orthogonality in Fmoc SPPS
The following diagram illustrates the orthogonal removal of Fmoc, S-Trityl, and tBu protecting groups during a typical solid-phase peptide synthesis workflow.
Caption: Orthogonal deprotection workflow in Fmoc-SPPS.
Comparative Analysis with Alternative S-Protecting Groups
While the S-trityl group is a powerful tool, several other cysteine protecting groups are available, each with its own set of advantages and disadvantages. The choice of protecting group is dictated by the specific requirements of the synthetic route.
| Protecting Group | Abbreviation | Key Advantages | Key Disadvantages | Primary Deprotection Method | Orthogonality with Fmoc/tBu |
| S-trityl | Trt | Cleaved by mild acid; cost-effective.[5] | Can be prone to premature cleavage in very acid-sensitive systems. | Mild acidolysis (e.g., TFA/TIS/H₂O).[5][9] | Excellent |
| S-acetamidomethyl | Acm | Stable to both acid and base; allows for post-synthesis disulfide bond formation.[11] | Requires specific, often harsh, deprotection conditions (e.g., iodine, mercury(II) acetate).[11] | Iodine or Mercury(II) Acetate.[11] | Excellent |
| S-tert-butyl | tBu | Very stable to a wide range of conditions.[14] | Requires harsh acid (e.g., HF) for cleavage, limiting its use in standard Fmoc-SPPS.[14] | Strong acid (e.g., HF).[14] | Limited |
| S-methoxytrityl | Mmt | More acid-labile than Trt, allowing for even milder deprotection.[14] | Increased acid lability can lead to premature removal. | Very mild acid (e.g., 1% TFA in DCM).[14] | Excellent |
The S-trityl group strikes a balance between stability and lability, making it a versatile choice for many applications. The Mmt group, being more acid-labile, is often used when extremely mild deprotection is required, for instance, for on-resin cyclization.[14] The Acm group is the gold standard when the thiol needs to remain protected after cleavage from the resin, allowing for subsequent solution-phase manipulations.[11]
Experimental Protocols
Protocol 1: S-Tritylation of Cysteine
This protocol describes the introduction of the S-trityl group onto the thiol of a cysteine derivative.
Materials:
-
Fmoc-Cys-OH
-
Trityl chloride (Trt-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve Fmoc-Cys-OH (1 equivalent) in DMF.
-
Add DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add Trt-Cl (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Fmoc-Cys(Trt)-OH.
S-Tritylation Reaction Workflow
Caption: Workflow for the S-tritylation of Fmoc-cysteine.
Protocol 2: Selective On-Resin Deprotection of S-Trityl
This protocol details the selective removal of the S-trityl group from a peptide synthesized on a solid support.
Materials:
-
Peptide-resin containing a Cys(Trt) residue
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Drain the DCM.
-
Prepare a deprotection cocktail of 1-2% TFA and 2-5% TIS in DCM.
-
Add the deprotection cocktail to the resin and gently agitate for 30 minutes. A yellow-orange color may be observed due to the formation of the trityl cation.
-
Drain the cocktail and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).
-
The resin is now ready for subsequent on-resin modification of the free cysteine thiol.
Note: The progress of the deprotection can be monitored by cleaving a small amount of resin and analyzing the peptide by LC-MS.
Conclusion
The S-trityl group is a robust and versatile protecting group for cysteine in complex syntheses. Its well-defined cleavage conditions under mild acidolysis provide excellent orthogonality with the base-labile Fmoc group and the strong-acid labile tBu group, making it a cornerstone of modern Fmoc-based solid-phase peptide synthesis. While alternative protecting groups exist for specific applications, the S-trityl group offers a reliable and cost-effective solution for the majority of synthetic challenges requiring temporary thiol protection. A thorough understanding of its properties and cleavage kinetics is essential for its successful implementation in the synthesis of complex, high-purity peptides and other biomolecules.
References
- Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- VI Protecting Groups and Orthogonal Protection Str
- Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. AAPPTec.
- Wikipedia. Protecting group.
- Jones, G. B., Hynd, G., Wright, J. M., & Sharma, A. (2000). On the Selective Deprotection of Trityl Ethers. The Journal of Organic Chemistry, 65(1), 263–266.
- Amino Acid Deriv
- Protecting Groups in Peptide Synthesis. Biosynth.
- BenchChem. (2025). A Comparative Guide to S-Benzyl, Trityl (Trt), and Acetamidomethyl (Acm) Cysteine Protecting Groups in Peptide Synthesis.
- Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
- Common Organic Chemistry. Trityl Protection.
- BenchChem. (2025).
- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- BenchChem. (2025). An In-depth Technical Guide to Trityl Protecting Groups in Chemical Synthesis.
- Application of the Trityl Group in Peptide Chemistry. Radboud University.
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 143-155.
- Sigma-Aldrich. Selecting Orthogonal Building Blocks.
- Bachem. (2021).
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The Versatility of 2-(Tritylthio)ethanamine: A Comparative Guide for Advanced Applications
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical and biomedical research, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecules and materials. Among these, the thiol group stands out for its unique reactivity, playing a crucial role in peptide chemistry, bioconjugation, and materials science. Protecting this nucleophilic and easily oxidized moiety is a critical consideration in multistep synthetic strategies. 2-(Tritylthio)ethanamine, a molecule featuring a thiol group shielded by the bulky trityl protecting group, has emerged as a versatile tool in the scientist's arsenal. This guide provides an in-depth comparison of this compound's performance in its primary applications, juxtaposed with common alternatives and supported by experimental data and detailed protocols.
At a Glance: Key Applications and Performance
| Application | Key Performance Metric | This compound (Trt-protected) | Common Alternatives (e.g., Acm, StBu, Maleimide) |
| Solid-Phase Peptide Synthesis | Crude Peptide Purity & Yield | High purity due to mild deprotection conditions.[1] | Variable; Acm offers orthogonality but may require harsher deprotection; StBu provides orthogonality with reductive cleavage.[2] |
| Racemization of C-terminal Cysteine | Lower compared to some alternatives under specific conditions. | Can be significant, especially with prolonged base exposure.[3] | |
| Bioconjugation & Linker Stability | Linkage Stability | Highly stable thioether bond. | Maleimide-thiol adducts are susceptible to retro-Michael reaction and thiol exchange in physiological conditions.[2][4][5][6] |
| Redox-Responsive Polymers | Monomer for Disulfide Linkages | Efficient precursor for creating redox-sensitive disulfide bonds. | Direct polymerization of cystamine can be an alternative, but may offer less control over polymer structure. |
| Anticancer Drug Development | Scaffold for KSP Inhibitors | Serves as a key building block for potent and selective KSP inhibitors. | Other heterocyclic scaffolds are being explored, but trityl-based compounds have shown significant promise. |
I. Thiol Protection in Solid-Phase Peptide Synthesis (SPPS): The Trityl Advantage
The most widespread application of the trityl-protected thiol, often in the form of Fmoc-Cys(Trt)-OH, is in solid-phase peptide synthesis (SPPS). The choice of the thiol protecting group is a critical decision that dictates the synthetic strategy, particularly for peptides containing multiple cysteine residues destined for specific disulfide bond formation.
Causality Behind the Choice: Why Trityl?
The trityl (Trt) group is favored for its acid lability. It is typically removed during the final cleavage of the peptide from the resin using a trifluoroacetic acid (TFA)-based cocktail.[2] This one-step deprotection and cleavage is efficient for synthesizing peptides that require a free thiol for subsequent modifications or for simple air oxidation to form a single disulfide bond. The bulky nature of the trityl group also sterically hinders the thiol, preventing undesired side reactions during peptide chain elongation.
Head-to-Head Comparison with Alternatives
While the Trt group is a workhorse in SPPS, other protecting groups such as Acetamidomethyl (Acm) and S-tert-butylthio (StBu) offer orthogonal protection strategies.
| Feature | Fmoc-Cys(Trt)-OH | Fmoc-Cys(Acm)-OH | Fmoc-Cys(StBu)-OH |
| Deprotection Condition | Acid-labile (TFA) | Stable to TFA; removed by iodine, Hg(OAc)₂, etc.[3] | Stable to TFA; removed by reducing agents (e.g., DTT, TCEP).[2] |
| Orthogonality | Not orthogonal to standard TFA-labile side-chain protecting groups. | Orthogonal to TFA-labile groups, enabling selective deprotection.[3] | Orthogonal to TFA-labile groups.[2] |
| Primary Application | Synthesis of peptides with free thiols post-cleavage; single disulfide bond formation. | Regioselective formation of multiple disulfide bonds. | Regioselective formation of multiple disulfide bonds. |
| Side Reactions | Trityl cation can cause side reactions if not properly scavenged. | Deprotection can sometimes lead to side reactions depending on the reagent used. | Reductive cleavage is generally clean. |
| Racemization of C-terminal Cys | Can occur, but often less than with other groups under certain conditions. Studies have shown that the use of Trt-protected amino acids can lead to higher purity crude peptides.[1][7] | Can be a significant issue. | Prone to racemization and other side reactions upon prolonged exposure to piperidine. |
Experimental Protocol: Standard Fmoc-SPPS of a Cysteine-Containing Peptide
This protocol outlines the general steps for manual solid-phase synthesis of a peptide containing a Trt-protected cysteine.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including Fmoc-Cys(Trt)-OH)
-
Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% water
-
Cold diethyl ether
Workflow:
Caption: Automated workflow for Fmoc-based solid-phase peptide synthesis.
Step-by-Step Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 10 minutes. Drain and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times).
-
Amino Acid Coupling: In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF. Add this solution to the resin and agitate for 1-2 hours. For incorporating cysteine, use Fmoc-Cys(Trt)-OH.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid coupling and subsequent Fmoc deprotection, wash the resin with DMF and DCM, then dry under vacuum. Add the cleavage cocktail and gently agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry. The crude peptide can then be purified by HPLC.
II. Crafting Redox-Responsive Polymers for Drug Delivery
This compound serves as a valuable monomer in the synthesis of redox-sensitive polymers. These "smart" polymers are designed to be stable in the bloodstream but degrade in the reducing environment of the cell cytoplasm or specific tissues like the colon, triggering the release of an encapsulated drug.
The Chemistry of Responsiveness
The core of this application lies in the deprotection of the trityl group to reveal a free thiol, which is then oxidized to form disulfide bonds within the polymer backbone. These disulfide linkages are susceptible to cleavage by reducing agents like glutathione, which is present in high concentrations inside cells.
A Synthetic Strategy for Redox-Sensitive Polymers
A common approach involves the synthesis of a diamide monomer from this compound, followed by deprotection and oxidative polymerization.
Caption: Workflow for synthesizing a redox-sensitive polymer.
Experimental Protocol: Synthesis of a Linear Redox-Sensitive Polymer[4][5]
Materials:
-
This compound
-
Adipoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane
-
Dimethyl sulfoxide (DMSO)
Step-by-Step Procedure:
-
Synthesis of N¹,N⁶-bis(2-(tritylthio)ethyl)adipamide:
-
Dissolve this compound in a basic solution of NaOH.
-
Add a solution of adipoyl chloride in DCM dropwise with vigorous stirring.
-
Reflux the mixture for 16 hours.
-
Filter the resulting white precipitate, dissolve it in DCM, and wash sequentially with 1 M H₂SO₄, 1 M NaHCO₃, and 1 M NaCl.
-
Dry the organic layer and evaporate the solvent to obtain the trityl-protected monomer.
-
-
Deprotection of the Trityl Group:
-
Dissolve the monomer in a mixture of TFA and DCM.
-
Add triethylsilane as a scavenger and stir at room temperature.
-
Monitor the reaction by TLC until completion.
-
Evaporate the solvent to obtain the dithiol monomer, N¹,N⁶-bis(2-mercaptoethyl)adipamide.
-
-
Oxidative Polymerization:
-
Dissolve the dithiol monomer in DMSO.
-
Stir the solution in an open-to-air flask to facilitate air oxidation, leading to the formation of disulfide bonds and the linear polymer.
-
Precipitate the polymer by adding the solution to a non-solvent like water.
-
Collect the polymer by filtration and dry under vacuum.
-
III. A Scaffold for Novel Anticancer Therapeutics: KSP Inhibitors
Derivatives of this compound have been identified as potent inhibitors of the Kinesin Spindle Protein (KSP), a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[8] Inhibition of KSP leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy.
Mechanism of Action: Disrupting Cell Division
KSP is responsible for pushing the spindle poles apart. Inhibitors based on the this compound scaffold bind to an allosteric site on KSP, preventing its interaction with microtubules and leading to the formation of monopolar spindles, which triggers apoptosis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinesin Spindle Protein (KIF11) in Mitosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Scavenger's Gambit: A Comparative Guide to Maximizing Deprotection Efficiency in Peptide Synthesis
For the seasoned researcher in peptide chemistry, the final deprotection and cleavage step is a moment of truth. The culmination of a meticulous solid-phase peptide synthesis (SPPS) can be compromised in this final act by a host of side reactions, leading to a crude product that is a nightmare for purification. The key to navigating this treacherous landscape lies in the judicious selection and application of scavengers. This guide provides an in-depth, objective comparison of common scavengers, supported by experimental data, to empower you to make informed decisions that enhance the efficiency and purity of your peptide products.
The 'Why' Behind the Scavenger: Mitigating Electrophilic Attack
During the acidic cleavage of protecting groups, particularly the acid-labile tert-butyl (tBu) and trityl (Trt) groups, highly reactive carbocations are generated. These electrophilic species, if left unchecked, will readily attack nucleophilic residues within the peptide chain, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). This leads to undesired modifications, reduced yield of the target peptide, and a complex mixture of byproducts that are often difficult to separate. Scavengers are nucleophilic compounds added to the cleavage cocktail to intercept these reactive carbocations, thereby preventing them from reacting with the peptide.
A Comparative Analysis of Common Scavengers
The choice of scavenger is dictated by the amino acid composition of the peptide. Below is a comparative overview of commonly used scavengers, their mechanisms of action, and their effectiveness in preventing specific side reactions.
Thiol-Based Scavengers: The Workhorses of Deprotection
Thiol-containing scavengers are among the most effective and widely used due to their high nucleophilicity.
-
1,2-Ethanedithiol (EDT): A potent scavenger for trityl cations, making it a staple for peptides containing Cys(Trt), His(Trt), Asn(Trt), and Gln(Trt). It also helps maintain a reducing environment, preventing the oxidation of Cys and Met residues. However, its strong, unpleasant odor is a significant drawback.
-
1,4-Benzenedimethanethiol (1,4-BDMT): An effective alternative to EDT, offering higher stability and solubility in trifluoroacetic acid (TFA). Studies have shown that 1,4-BDMT can provide crude peptide in higher quality compared to standard aliphatic thiols.
-
Thioanisole: Less volatile and odorous than EDT, it is effective at scavenging trityl cations. However, it can be more challenging to remove during purification and may lead to modifications of Trp residues under certain conditions.
-
Dithiothreitol (DTT): A solid, less odorous thiol scavenger that is also a strong reducing agent, making it suitable for protecting Cys and Met from oxidation.
Silanes: The Odorless Defenders
For laboratories where the odor of thiols is a concern, silanes offer an excellent alternative.
-
Triisopropylsilane (TIS): A highly effective scavenger for trityl cations, generally resulting in high purity and yield of the target peptide. TIS is particularly effective at preventing the reattachment of the peptide to the resin. It is less effective, however, at preventing the oxidation of Methionine.
Other Notable Scavengers
-
Phenol: Primarily used to protect Tyrosine residues from modification by scavenging carbocations.
-
Water: Often included in cleavage cocktails to hydrolyze t-butyl trifluoroacetate, a byproduct of tBu deprotection, and to act as a scavenger.
-
p-Cresol and p-Methoxyphenol: These have been shown to be effective scavengers in t-Boc/Bzl-based SPPS, with p-methoxyphenol demonstrating comparable efficacy to the more commonly used p-cresol.
Quantitative Comparison of Scavenger Performance
The following tables summarize the performance of various scavengers in preventing specific side reactions, as determined by High-Performance Liquid Chromatography (HPLC) analysis of the crude peptide product.
Table 1: Comparison of Scavengers for Preventing S-alkylation of Cysteine
| Cleavage Cocktail Composition | Percentage of S-alkylation Side Product (%) |
| 95% TFA, 2.5% H₂O, 2.5% TIS | 15 |
| 80% TFA, 18% EDT, 1% TIS, 1% H₂O | 3 |
Data adapted from a study on side reactions in the SPPS of Cys-containing peptides, highlighting the superior performance of a higher concentration of EDT in suppressing this specific side reaction.
Table 2: Impact of Scavenger Cocktail on Crude Peptide Purity for a Tryptophan-containing Peptide
| Performance Metric | Standard Cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) | Minimalist Cocktail (95% TFA / 5% H₂O) |
| Crude Purity (%) | ~85-95% | ~60-70% |
| Major Impurity | Deletion sequences, Truncations | Trp alkylation products, Oxidized Met |
| HPLC Peak Profile | Sharp main product peak, good resolution | Broader main peak, multiple side-product peaks |
*This illustrative data emphasizes the critical role of scavengers like TIS
A Senior Application Scientist's Guide to the Synthesis and Validation of 2-(Tritylthio)ethanamine
Introduction: The Critical Role of S-Trityl Cysteamine in Modern Chemistry
In the landscape of complex organic synthesis, particularly in peptide chemistry and drug development, the strategic use of protecting groups is paramount. 2-(Tritylthio)ethanamine, also known as S-Trityl cysteamine, stands out as a crucial building block. Its utility stems from the bifunctional nature of the molecule: a primary amine available for nucleophilic attack or amide bond formation, and a thiol group masked by a bulky trityl (triphenylmethyl, Trt) protecting group.[1] This trityl group provides steric hindrance and stability, preventing the highly reactive and easily oxidized thiol from engaging in undesired side reactions during multi-step syntheses.[1] The ability to selectively deprotect the thiol under acidic conditions makes it an invaluable tool for researchers.[1]
However, the mere synthesis of this compound is insufficient for its effective application. Rigorous analytical validation is not just a quality control step; it is a fundamental requirement to ensure the structural integrity and purity of the material. Without it, subsequent complex syntheses are built on a foundation of uncertainty, risking significant loss of time and resources. This guide provides an in-depth, experience-driven walkthrough of a reliable synthesis of this compound and its definitive validation using the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
I. The Synthetic Pathway: A Deliberate Approach to S-Tritylation
The most reliable and common method for preparing this compound is the direct S-alkylation of cysteamine with trityl chloride. This reaction is a classic example of a nucleophilic substitution (SN2) mechanism.
Reaction Mechanism: The sulfur atom of cysteamine, being a potent nucleophile, attacks the electrophilic central carbon of trityl chloride. The trityl carbocation is stabilized by resonance across the three phenyl rings, making the chloride a good leaving group. A base is incorporated to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
-
Materials:
-
Cysteamine hydrochloride
-
Trityl chloride (Triphenylmethyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., Dichloromethane/Methanol gradient)
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cysteamine hydrochloride (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Base Addition: Add triethylamine (2.2 eq) to the solution. The first equivalent neutralizes the hydrochloride salt to free the amine and thiol, while the second equivalent will neutralize the HCl generated during the reaction.
-
Tritylation: In a separate flask, dissolve trityl chloride (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cysteamine solution at room temperature with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 3-5 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the trityl chloride starting material.
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally, brine. This removes residual DMF, unreacted starting materials, and acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol) to isolate the pure this compound.
-
Final Product: Concentrate the pure fractions to obtain the product as a white to off-white solid.
-
II. Validation: The Unambiguous Identification of Structure and Purity
The validation process is a two-pronged approach. Mass spectrometry provides a definitive confirmation of the molecular weight, while NMR spectroscopy offers a detailed map of the molecular structure and a quantitative measure of purity.
Diagram of the Validation Logic
Caption: Integration of MS and NMR data for comprehensive product validation.
A. Mass Spectrometry (MS) Validation
Principle: MS is an essential tool for determining the molecular weight of a compound.[2][3] For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are ideal. The sample is ionized, typically by protonation, to form a molecular ion ([M+H]⁺) whose mass-to-charge ratio (m/z) is detected. High-resolution mass spectrometry (HRMS) can provide a mass so accurate that it confirms the elemental composition.[1]
Expected Data: The molecular formula of this compound is C₂₁H₂₁NS, with a monoisotopic mass of 319.14 g/mol .
| Ion Species | Theoretical m/z | Analysis Purpose |
| [M+H]⁺ | 320.1471 | Primary confirmation of the target molecule's molecular weight. |
| [M+Na]⁺ | 342.1290 | Common adduct, provides secondary confirmation. |
| [(C₆H₅)₃C]⁺ | 243.1168 | Key fragment ion corresponding to the stable trityl cation. Its presence is a strong indicator of the trityl group's incorporation. |
Interpretation:
-
The primary goal is to observe the protonated molecular ion at m/z ≈ 320.15. The presence of this peak confirms that a compound of the correct molecular weight was synthesized.
-
A hallmark of S-tritylated compounds in MS is the facile cleavage of the C-S bond, leading to the formation of the highly stable trityl cation at m/z ≈ 243. This fragment is often the base peak in the spectrum and serves as a definitive marker for successful tritylation.
-
The absence of signals corresponding to starting materials (e.g., cysteamine at m/z 78.03 for [M+H]⁺) or potential side products (e.g., cystamine, the oxidized dimer of cysteamine, at m/z 153.04 for [M+H]⁺) is crucial for assessing the reaction's success.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy Validation
Principle: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[1] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the confirmation of atomic connectivity and stereochemistry. For validation, the key is to ensure that all observed signals match the expected structure and that no significant signals from impurities are present. Quantitative ¹H NMR (qNMR) can also be used for highly accurate purity assessments.[4][5][6]
Expected ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.45 - 7.20 | Multiplet | 15H | Ar-H | Protons of the three phenyl rings of the trityl group. |
| 2.75 | Triplet | 2H | -CH₂-NH₂ | Methylene protons adjacent to the amine group. Coupled to the -S-CH₂- protons. |
| 2.45 | Triplet | 2H | -S-CH₂- | Methylene protons adjacent to the sulfur atom. Deshielded by the electronegative sulfur. Coupled to the -CH₂-NH₂ protons. |
| 1.35 | Broad Singlet | 2H | -NH₂ | Amine protons. Chemical shift can vary and the peak is often broad due to quadrupole broadening and exchange. |
Expected ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 144.8 | C -Ar (ipso) | Quaternary aromatic carbons of the trityl group attached to the central carbon. |
| 129.5 | C H-Ar | Aromatic carbons of the trityl group. |
| 128.0 | C H-Ar | Aromatic carbons of the trityl group. |
| 126.8 | C H-Ar | Aromatic carbons of the trityl group. |
| 66.5 | -C (Ph)₃ | The central quaternary carbon of the trityl group. |
| 41.1 | -C H₂-NH₂ | Aliphatic carbon adjacent to the amine. |
| 34.2 | -S-C H₂- | Aliphatic carbon adjacent to the sulfur, showing deshielding.[1] |
Interpretation and Self-Validation:
-
¹H NMR: The integration ratio of the aromatic region to the two aliphatic triplets should be 15:2:2. This confirms the correct ratio of the trityl group to the ethanamine backbone. The triplet splitting pattern of the methylene groups confirms their adjacency (-CH₂-CH₂-).
-
¹³C NMR: The presence of the quaternary carbon signal around 66.5 ppm is a key indicator of the trityl group's central carbon. The two distinct aliphatic signals confirm the ethanamine backbone.
-
Purity Assessment: A clean baseline and the absence of signals attributable to starting materials (cysteamine hydrochloride would have different, more upfield shifts) or solvents (e.g., residual ethyl acetate or DMF) are indicative of high purity. For a rigorous purity analysis, a qNMR experiment can be performed by adding a certified internal standard.[7]
III. Comparative Analysis: Why S-Trityl?
While the trityl group is highly effective, it is important for researchers to understand its place among other thiol protecting groups to make informed decisions based on their specific synthetic strategy.
| Protecting Group | Structure | Cleavage Condition | Advantages | Disadvantages |
| Trityl (Trt) | -(C(C₆H₅)₃) | Mild Acid (e.g., TFA), Scavengers | Bulky, provides good protection. Easily cleaved.[8] | Can be too labile for some multi-step syntheses. |
| 4-Methoxytrityl (Mmt) | -(C(C₆H₅)₂(C₆H₄OMe)) | Very Mild Acid (e.g., 1% TFA) | More acid-labile than Trt, allowing for orthogonal deprotection schemes.[9] | Increased lability can lead to premature deprotection. |
| Acetamidomethyl (Acm) | -(CH₂NHCOCH₃) | Mercury(II) or Iodine | Stable to both strong acid (HF) and base. Orthogonal to Trt and Fmoc/Boc.[8] | Cleavage requires toxic heavy metals or harsh oxidative conditions. |
| Diphenylmethyl (Dpm) | -(CH(C₆H₅)₂) | Stronger Acid (e.g., 60-90% TFA) | Intermediate stability between Trt and more robust groups like benzyl.[9] | Requires stronger acid for removal than Trt. |
The choice of the trityl group for general applications is justified by its excellent balance of stability and mild cleavage conditions. For syntheses requiring multiple, distinct deprotection steps, a more complex protecting group strategy involving orthogonal groups like Acm might be necessary.
IV. Conclusion
The successful synthesis of this compound is a foundational step for numerous advanced chemical applications. This guide has detailed a robust and reproducible synthetic protocol. More critically, it has established a framework for the unequivocal validation of the final product. The synergistic use of Mass Spectrometry to confirm molecular weight and NMR spectroscopy to elucidate the precise molecular structure and assess purity constitutes a self-validating system. By adhering to these principles of synthesis and rigorous validation, researchers can proceed with confidence, ensuring the integrity and success of their subsequent scientific endeavors.
References
-
National Center for Biotechnology Information. (n.d.). S-Tritylcysteamine. PubChem Compound Database. Retrieved from [Link]
- Gant, T. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9237–9251.
- Ito, Y., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 868-878.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(11), 9220-9231.
- Ötvös, S. B., et al. (2018). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 61(22), 10229-10239.
- Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay: miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231.
- Sadek, O., & Taleb, R. I. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(16), 9136-9193.
- Mahieu, N. G., et al. (2011). Synthesis and characterization of tritylthioethanamine derivatives with potent KSP inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 21(17), 4975-4979.
- Barlos, K., et al. (1996). Application of the 2-chlorotrityl chloride resin for the solid phase synthesis of N-protected amino acid-4-(oxymethyl)phenylacetamidomethyl (Pam) resins. International journal of peptide and protein research, 47(3), 148-153.
- Isidro-Llobet, A., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 18(5), 5673-5687.
-
MtoZ Biolabs. (n.d.). How to Determine Molecular Weight?. Retrieved from [Link]
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- 1. Buy this compound | 1095-85-8 [smolecule.com]
- 2. 15N-cholamine--a smart isotope tag for combining NMR- and MS-based metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteamine | C2H7NS | CID 6058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. S-Tritylcysteamine | C21H21NS | CID 262764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1095-85-8[this compound 98%]- Jizhi Biochemical [acmec.com.cn]
- 8. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chemimpex.com [chemimpex.com]
A Comparative Guide to the Performance of 2-(Tritylthio)ethanamine in Automated Peptide Synthesizers
In the landscape of synthetic peptide chemistry, the strategic introduction of functional moieties is paramount to tailoring peptides for specific therapeutic and research applications. The incorporation of a thiol group, in particular, unlocks a versatile chemical handle for site-specific modifications, including cyclization, PEGylation, and conjugation to carrier proteins or small molecules. This guide provides an in-depth, objective comparison of 2-(Tritylthio)ethanamine, a key reagent for introducing a primary amine-terminated thiol linker, against other common alternatives used in automated peptide synthesis. The insights and data presented herein are curated for researchers, scientists, and drug development professionals to facilitate informed decisions in their synthetic strategies.
The Role and Mechanism of this compound in Peptide Synthesis
This compound serves as a building block to introduce a protected thiol group at the N-terminus or on the side chain of an amino acid (like lysine) during solid-phase peptide synthesis (SPPS). The trityl (Trt) group is a bulky and highly acid-labile protecting group for the thiol, ensuring its stability throughout the Fmoc-based synthesis cycles which utilize basic conditions for deprotection.[1][2] The ethanamine portion provides a short, flexible linker.
The primary utility of this reagent lies in its ability to be incorporated as a capping agent on the N-terminus of a peptide chain. The free amine of this compound can be acylated by the C-terminal carboxylic acid of the resin-bound peptide. Following synthesis, the trityl group is selectively removed to reveal a free thiol, ready for subsequent modification.
Performance Comparison: this compound vs. Alternatives
The selection of a method to introduce a thiol functionality is a critical decision in peptide design, influencing not only the synthetic success but also the final product's purity and yield. Below is a comparative analysis of this compound against common alternative strategies.
| Feature | This compound | Fmoc-Cys(Trt)-OH | Thiol-Ene Click Chemistry |
| Point of Incorporation | N-terminus or side-chain amine | Internal or terminal position | Post-synthetic modification |
| Synthetic Strategy | Direct incorporation during SPPS | Standard amino acid coupling | Post-SPPS solution or on-resin reaction |
| Orthogonality | Trityl group offers good orthogonality with standard Fmoc/tBu strategy.[3] | Trityl group is compatible with Fmoc chemistry.[1] | Highly orthogonal "click" reaction.[4][5] |
| Cleavage Conditions | Mild acidic conditions (e.g., dilute TFA) for Trt removal.[6] | Standard cleavage cocktail (e.g., TFA/scavengers).[6] | Not applicable (forms stable thioether). |
| Linker Properties | Short, flexible ethanamine linker. | Direct linkage to peptide backbone. | Linker length and properties can be varied.[7] |
| Potential Side Reactions | Premature detritylation with repeated acid exposure. Re-alkylation of sensitive residues by the trityl cation if not properly scavenged.[6] | Racemization, diketopiperazine formation at the dipeptide stage.[8] | Potential for side products if multiple reactive sites are present.[5] |
| Purity & Yield | Generally high purity and yield with optimized protocols. | High purity and yield are standard. | High efficiency and yields are characteristic of click chemistry.[4] |
In-Depth Analysis of Alternatives
Fmoc-Cys(Trt)-OH: This is the most straightforward method for incorporating a thiol group as a cysteine residue within the peptide sequence. The trityl protecting group is widely used in Fmoc-based SPPS due to its acid lability.[1] While effective, this approach commits a specific residue in the peptide backbone to be cysteine.
Thiol-Ene "Click" Chemistry: This method offers a powerful and highly selective way to form thioether linkages post-synthetically.[4][5] It involves the reaction of a thiol with an alkene, often initiated by light. This approach provides excellent functional group tolerance and can be performed under mild, aqueous conditions.[5] It is particularly useful for creating macrocyclic peptides or for conjugating peptides to other molecules.[9]
Experimental Protocols
Reproducible and well-documented protocols are the cornerstone of successful peptide synthesis. The following are detailed methodologies for the incorporation and deprotection of this compound and a comparative protocol for on-resin disulfide bridge formation.
Protocol 1: Incorporation of this compound at the N-terminus
Objective: To cap the N-terminus of a resin-bound peptide with this compound.
Materials:
-
Peptidyl-resin with a free N-terminal amine
-
This compound
-
Coupling reagents (e.g., HBTU, HOAt)
-
Base (e.g., DIPEA)
-
DMF (N,N-Dimethylformamide)
-
Automated peptide synthesizer
Procedure:
-
Resin Preparation: Swell the peptidyl-resin in DMF within the reaction vessel of the automated synthesizer.
-
Activation: Prepare a solution of this compound (3 eq.), HBTU (3 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) to activate the solution.
-
Coupling: Transfer the activated solution to the reaction vessel containing the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature. Microwave-assisted coupling can significantly reduce the reaction time.[10]
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF, followed by DCM (Dichloromethane), and then DMF again to remove excess reagents and byproducts.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a successful capping reaction.
Protocol 2: On-Resin Deprotection of the Trityl Group
Objective: To selectively remove the trityl protecting group from the thiol on the resin-bound peptide.
Materials:
-
Resin-bound peptide with a Trt-protected thiol
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O[6]
-
DCM
-
DMF
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel.
-
Deprotection: Add the cleavage cocktail to the resin. A characteristic yellow color indicates the formation of the trityl cation.[6] The reaction is typically complete within 1-2 hours at room temperature.
-
Scavenging: The TIS in the cocktail acts as a scavenger to quench the reactive trityl cation, preventing side reactions with sensitive amino acids like tryptophan.[6]
-
Washing: Filter the resin and wash thoroughly with DCM to remove the cleavage cocktail and cleaved trityl groups. Follow with washes in DMF.
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.
-
Final Washes: Wash the resin with DMF and DCM and dry under vacuum. The peptide is now ready for on-resin modification of the free thiol or for final cleavage from the resin.
Visualizing the Workflow
To better illustrate the process, the following diagrams have been generated using Graphviz.
Caption: Decision tree for selecting a thiol incorporation strategy.
Conclusion
This compound is a valuable and versatile reagent in the peptide chemist's toolbox, particularly for the introduction of a thiol group at the N-terminus of a peptide. Its performance in automated peptide synthesizers is robust, offering good orthogonality with standard Fmoc chemistry and allowing for selective deprotection under mild acidic conditions. While the direct incorporation of Fmoc-Cys(Trt)-OH remains the standard for placing thiols within the peptide backbone, and thiol-ene chemistry provides a powerful alternative for post-synthetic modifications, this compound offers a unique solution for N-terminal functionalization with a short, flexible linker. The optimal choice of reagent and strategy will ultimately depend on the specific requirements of the target peptide and its intended application.
References
-
CEM. (n.d.). Automated Synthesis of Cyclic Disulfide-Bridged Peptides. Retrieved from [Link]
-
Iannuzelli, F., et al. (2020). Expanded toolbox for the biosynthesis of thioether-bridged macrocyclic peptides in bacterial cells. ResearchGate. Retrieved from [Link]
-
Biotage. (2014). Automated Synthesis of Cyclic Peptides on Biotage® Initiator+ Alstra™. Retrieved from [Link]
-
O'Brien, Z., et al. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2024). Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). PubMed. Retrieved from [Link]
-
Murakami, S., et al. (2023). Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. Organic Chemistry Portal. Retrieved from [Link]
-
MDPI. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Wang, P., et al. (2015). Automated Peptide Synthesizers and Glycoprotein Synthesis. Frontiers in Chemistry. Retrieved from [Link]
-
O'Brien, Z., et al. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. PMC - NIH. Retrieved from [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]
-
Papakyriakou, A., et al. (2019). Convergent Synthesis of Thioether Containing Peptides. MDPI. Retrieved from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2013). Use of the 2-chlorotrityl chloride resin for microwave-assisted solid phase peptide synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Murakami, S., et al. (2023). Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. ResearchGate. Retrieved from [Link]
-
Spencer, R. K., et al. (2019). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship.org. Retrieved from [Link]
-
Gausepohl, H., et al. (1992). Automated multiple peptide synthesis. PubMed. Retrieved from [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Barlos, K., et al. (1991). Solid-Phase Peptide Synthesis. Moodle@Units. Retrieved from [Link]
-
Barlos, K., et al. (1996). Solid-phase synthesis of peptides using Nα-trityl-amino acids. ResearchGate. Retrieved from [Link]
-
GenScript. (n.d.). Peptide Modifications. Retrieved from [Link]
-
Chemistry For Everyone. (2023, September 3). What Is The Mechanism Of Peptide Synthesis? [Video]. YouTube. Retrieved from [Link]
-
Ross, B. T., et al. (2019). Chemical generation and modification of peptides containing multiple dehydroalanines. PMC - PubMed Central. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Perlikowska, R., et al. (2023). Solid-Phase Synthesis of the Bicyclic Peptide OL-CTOP Containing Two Disulfide Bridges, and an Assessment of Its In Vivo μ-Opioid Receptor Antagonism after Nasal Administration. MDPI. Retrieved from [Link]
-
Farrera-Sinfreu, J., et al. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). NIH. Retrieved from [Link]
-
Jules, R. T., et al. (1987). Automated synthesis and use of N-chloroacetyl-modified peptides for the preparation of synthetic peptide polymers and peptide-protein immunogens. PubMed. Retrieved from [Link]
-
CEM. (n.d.). Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. Retrieved from [Link]
-
Bédard, F., & Biron, E. (2018). Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation. ResearchGate. Retrieved from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
- 5. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. biotage.com [biotage.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-(Tritylthio)ethanamine
For the diligent researcher, ensuring the safe and compliant disposal of laboratory chemicals is as crucial as the innovative work itself. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(Tritylthio)ethanamine (CAS 1095-85-8), a compound widely used in organic synthesis, particularly as a protecting group for thiols.[1][2] Adherence to these procedures is paramount for maintaining a safe laboratory environment, ensuring regulatory compliance, and protecting our ecosystem.
Understanding the Compound: Chemical Profile and Associated Hazards
This compound is a solid organic compound featuring a bulky trityl protecting group attached to a cysteamine backbone.[1] While instrumental in multi-step syntheses, its disposal requires careful consideration of its inherent chemical properties and associated hazards.
Key Safety Information:
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The assigned GHS pictogram is the exclamation mark (GHS07), indicating its potential to cause these health effects.
| Property | Value | Source |
| CAS Number | 1095-85-8 | [1][3][4][5][6] |
| Molecular Formula | C₂₁H₂₁NS | [6] |
| Physical Form | Solid | [4] |
| GHS Hazard Codes | H302, H315, H319, H335 |
A critical aspect of this compound's chemistry is the acid-lability of the trityl group.[2] Contact with acidic conditions can cleave the trityl group, liberating the free thiol. This reactivity underscores the necessity of segregating this compound from acidic waste streams to prevent unintended reactions within the waste container.
Step-by-Step Disposal Protocol
This protocol is designed to guide researchers through the safe handling and disposal of this compound waste.
Part 1: Immediate Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All handling of this compound, including the preparation of waste containers, should be conducted in a well-ventilated chemical fume hood.[7]
-
Personal Protective Equipment: A standard PPE ensemble is required:
-
Safety glasses or goggles.
-
A properly fitted laboratory coat.
-
Chemically resistant gloves (e.g., nitrile).
-
Part 2: Waste Collection and Container Management
-
Container Selection:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with organic solids. High-density polyethylene (HDPE) containers are a suitable choice.
-
-
Waste Segregation - The Critical Step:
-
DO NOT mix this compound waste with acidic waste. The acid-lability of the trityl group can lead to cleavage and the generation of reactive thiol byproducts.[2]
-
Keep this waste stream separate from strong oxidizing agents.
-
Collect solid waste (e.g., contaminated filter paper, gloves, weighing boats) in a designated solid waste container.
-
Collect solutions of this compound in a designated non-halogenated organic solvent waste container.
-
-
Labeling:
-
Immediately label the waste container with "Hazardous Waste."
-
Clearly list all constituents, including "this compound" and any solvents, with their approximate percentages. Do not use abbreviations or chemical formulas.
-
Indicate the date when waste was first added to the container.
-
Part 3: Storage and Final Disposal
-
Interim Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from sources of ignition and incompatible materials, particularly acids.
-
-
Requesting Pickup:
-
Once the waste container is nearly full (do not overfill), or if the compound is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
-
-
Final Disposal Method:
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: For small spills of solid material, and if you are trained to do so, proceed with cleanup. For large spills or if you are unsure, contact your institution's EHS for assistance.
-
Cleanup:
-
Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.
-
Use an absorbent material for any solutions.
-
Place all contaminated materials into a designated hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental responsibility.
References
-
Material Safety Data Sheet. TRITYL CHLORIDE, 99%. [Link]
-
Pharmaffiliates. This compound. [Link]
-
U.S. Environmental Protection Agency. Waste Code. [Link]
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]
-
ACTenviro. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]
-
U.S. Environmental Protection Agency. Nationally Defined Values for Waste Code. [Link]
-
Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]
-
Thermo Fisher Scientific. Ethylamine, 70% aq. soln. Safety Data Sheet. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
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- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 1095-85-8|this compound|BLD Pharm [bldpharm.com]
- 6. This compound,2-[(triphenylmethyl)thio]- Ethanamine | 1095-85-8 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Navigating the Safe Handling of 2-(Tritylthio)ethanamine: A Guide to Personal Protective Equipment and Disposal
For researchers and scientists engaged in the nuanced world of drug development and organic synthesis, the proper handling of chemical reagents is paramount. 2-(Tritylthio)ethanamine, a key intermediate in various synthetic pathways, requires a thorough understanding of its hazard profile to ensure laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower you with the knowledge to handle this compound with confidence and precision.
Understanding the Hazard Profile of this compound
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2][3] The Globally Harmonized System (GHS) pictogram associated with this compound is the exclamation mark (GHS07), indicating its potential to cause these health effects.[3] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against accidental exposure. The following table outlines the minimum PPE requirements for handling this compound in various laboratory settings.
| Scenario | Required Personal Protective Equipment | Rationale |
| Weighing and preparing solutions | - Safety glasses with side shields or chemical splash goggles- Nitrile gloves- Laboratory coat | To prevent inhalation of dust and protect eyes and skin from accidental contact with the solid compound. |
| Conducting reactions | - Chemical splash goggles- Nitrile gloves- Laboratory coat- Work in a certified chemical fume hood | To provide a higher level of eye protection from potential splashes and to control the inhalation of any volatile byproducts or aerosols. |
| Handling concentrated solutions | - Chemical splash goggles and a face shield- Nitrile gloves (consider double-gloving)- Chemical-resistant laboratory coat or apron | To offer maximum protection to the face and body from splashes of concentrated solutions. |
| Cleaning spills | - Chemical splash goggles and a face shield- Nitrile gloves- Chemical-resistant laboratory coat or apron- Respiratory protection (if significant dust or aerosol is generated) | To ensure comprehensive protection during cleanup of potentially hazardous spills. |
Step-by-Step Handling Protocol
Adherence to a standardized handling protocol minimizes the risk of exposure and ensures the integrity of your experiment.
-
Preparation : Before handling, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[4] Have all necessary PPE readily available and inspected for any damage.
-
Weighing : When weighing the solid compound, do so in a manner that minimizes dust generation. Use a spatula and weigh the material on weighing paper or in a suitable container.
-
Dissolving : When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.
-
Reaction Setup : Conduct all reactions involving this compound within a chemical fume hood to mitigate the risk of inhaling any vapors or aerosols.
-
Post-Reaction : After completing the reaction, decontaminate all surfaces and equipment that may have come into contact with the compound.
Decision-Making for PPE Selection
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.
Caption: Waste Disposal Workflow for this compound.
By adhering to these guidelines, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Your commitment to these practices reflects the highest standards of scientific integrity and responsibility.
References
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved January 12, 2026, from [Link]
-
University of Oldenburg. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved January 12, 2026, from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
